4-Dimethylamino-4'-nitrostilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSIZITFJRWPY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049303 | |
| Record name | 1,4-Dimethylamino-4-nitrostilbene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID6049303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
| Record name | 4-Dimethylamino-4'-nitrostilbene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
4584-57-0, 2844-15-7 | |
| Record name | 4-Dimethylamino-4'-nitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dimethylamino-4-nitrostilbene | |
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| Record name | 4-Dimethylamino-4'-nitrostilbene | |
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| Record name | 4-Dimethylamino-4'-nitrostilbene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 4-Dimethylamino-4'-nitrostilbene (DMANS)
Introduction: The Significance of 4-Dimethylamino-4'-nitrostilbene (DMANS)
This compound (DMANS) is a prominent organic chromophore belonging to the "push-pull" stilbene family.[1][2] These molecules are characterized by an electron-donating group (the dimethylamino group) at one end of a conjugated π-system and an electron-accepting group (the nitro group) at the other. This electronic asymmetry gives rise to significant nonlinear optical (NLO) properties, making DMANS and its derivatives valuable in materials science and photonics.[3][4] DMANS is also utilized as a fluorescent probe and a standard for the correction of emission in fluorescence spectrometers due to its sensitivity to the surrounding environment.[5][6][7]
This guide provides a comprehensive overview of the synthetic protocol for DMANS, focusing on the Horner-Wadsworth-Emmons reaction. It is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.
Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination
The synthesis of DMANS is most efficiently achieved through an olefination reaction, which forms the central carbon-carbon double bond of the stilbene core. While the classic Wittig reaction is a viable option, the Horner-Wadsworth-Emmons (HWE) reaction offers several distinct advantages, making it the preferred method for this particular synthesis.[8]
Advantages of the Horner-Wadsworth-Emmons Reaction:
-
Simplified Purification: The HWE reaction produces a water-soluble phosphate byproduct, which is easily removed from the reaction mixture through aqueous extraction. In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar solid that often necessitates challenging column chromatography for removal.[8]
-
Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the ylides used in the Wittig reaction, leading to better reactivity, especially with less reactive ketones.[8][9]
-
Stereoselectivity: The HWE reaction with stabilized phosphonate carbanions, as is the case in this synthesis, predominantly yields the thermodynamically more stable (E)-alkene (trans isomer).[10][11][12][13][14] This is desirable for DMANS, as the trans isomer is typically the target for its applications.
The overall synthetic pathway involves two key stages: the preparation of the precursor molecules and the subsequent HWE reaction to assemble the final DMANS product.
Precursor Synthesis
1. Synthesis of 4-(Dimethylamino)benzaldehyde
This starting material can be synthesized via the Vilsmeier-Haack reaction, which formylates an activated aromatic ring.[15]
-
Reaction: N,N-dimethylaniline is reacted with a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF).[15][16]
-
Mechanism: The phosphorus oxychloride activates the DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This then attacks the electron-rich para-position of the N,N-dimethylaniline. Subsequent hydrolysis yields the desired aldehyde.
-
Yields: This reaction is known to produce high yields, often around 80-90%.[16][17]
2. Synthesis of Diethyl (4-nitrobenzyl)phosphonate
This phosphonate ester is prepared through the Michaelis-Arbuzov reaction.[18]
-
Reaction: 4-Nitrobenzyl bromide is reacted with triethyl phosphite.[18]
-
Mechanism: The reaction proceeds via an SN2 reaction where the phosphorus atom of the triethyl phosphite acts as a nucleophile, displacing the bromide from 4-nitrobenzyl bromide to form a phosphonium salt intermediate. A subsequent dealkylation step, where the bromide ion attacks one of the ethyl groups on the phosphorus, yields the final phosphonate ester and a volatile ethyl bromide byproduct.[18]
Experimental Protocols
Materials and Instrumentation
| Reagent/Equipment | Purpose |
| 4-(Dimethylamino)benzaldehyde | Aldehyde component in HWE reaction |
| Diethyl (4-nitrobenzyl)phosphonate | Phosphonate component in HWE reaction |
| Sodium hydride (NaH) | Base for deprotonating the phosphonate |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing the reaction |
| Nitrogen or Argon atmosphere | To maintain anhydrous conditions |
| TLC plates (silica gel) | To monitor reaction progress |
| Column chromatography setup | For purification of the final product |
| Rotary evaporator | For solvent removal |
| NMR Spectrometer | For product characterization |
| Mass Spectrometer | For product characterization |
| Melting point apparatus | For product characterization |
Step-by-Step Synthesis of this compound
Safety First: this compound is toxic if swallowed, in contact with skin, or if inhaled.[19][20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[19][20][21]
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent).
-
Dissolve the phosphonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, during which the solution should turn a deep red or purple color, indicating the formation of the phosphonate carbanion.
-
-
The Horner-Wadsworth-Emmons Reaction:
-
In a separate flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-(dimethylamino)benzaldehyde to the flask containing the phosphonate anion at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a solid. Purify this solid by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography on silica gel to obtain the pure (E)-4-Dimethylamino-4'-nitrostilbene.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized DMANS should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 256-259 °C[6] |
| ¹H NMR | Characteristic peaks for the aromatic and vinylic protons, as well as the dimethylamino group protons. The large coupling constant (J) for the vinylic protons (typically >15 Hz) confirms the trans configuration.[22] |
| UV-Vis Spectroscopy | An absorption maximum around 432 nm in benzene.[23] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of DMANS (268.31 g/mol ).[7] |
Reaction Mechanism Visualization
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction provides a reliable and efficient route for the synthesis of this compound. The key advantages of this method, including high (E)-selectivity and simplified purification, make it a superior choice over the traditional Wittig reaction for this particular target molecule. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can successfully synthesize high-purity DMANS for a variety of applications in materials science and biophotonics.
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- ResearchGate. Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) - N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD).
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An In-depth Technical Guide to the Physicochemical Properties of 4-Dimethylamino-4'-nitrostilbene (DANS)
This guide provides a comprehensive overview of the core physicochemical properties of 4-Dimethylamino-4'-nitrostilbene (DANS), a versatile "push-pull" chromophore. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic behavior, and key applications of DANS, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of a Push-Pull Chromophore
This compound (DANS) is a stilbene derivative characterized by the presence of an electron-donating dimethylamino group (-N(CH3)2) at one end of the conjugated π-system and an electron-accepting nitro group (-NO2) at the other. This "push-pull" electronic structure is the foundation of its remarkable photophysical and nonlinear optical properties.[1] The significant change in dipole moment between the ground and excited states makes DANS highly sensitive to its environment, a characteristic that is exploited in its various applications.[2][3] This guide will explore the fundamental properties that make DANS a molecule of interest in fields ranging from materials science to cellular imaging.
Molecular and Physical Properties
A foundational understanding of a molecule begins with its basic physical and chemical characteristics. These properties dictate its handling, solubility, and suitability for various experimental setups.
Table 1: Core Physicochemical Properties of DANS
| Property | Value | Source(s) |
| Molecular Formula | C16H16N2O2 | [4] |
| Molecular Weight | 268.31 g/mol | [4] |
| CAS Number | 4584-57-0 | [4] |
| Appearance | White to brown powder/crystal | [4] |
| Melting Point | 256-259 °C | [4][5] |
| Boiling Point (Predicted) | 411.7 ± 24.0 °C | [4] |
| Density (Predicted) | 1.206 ± 0.06 g/cm3 | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
The high melting point of DANS is indicative of a stable crystalline structure. Its limited solubility in common solvents necessitates careful consideration when preparing solutions for spectroscopic analysis or other applications.
Synthesis and Purification: A Practical Approach
The synthesis of DANS is most commonly achieved through the Horner-Wadsworth-Emmons reaction. This method provides a reliable route to the trans-isomer, which is typically the isomer of interest for its photophysical properties.
Experimental Protocol: Synthesis of this compound
This protocol is based on established Horner-Wadsworth-Emmons reaction methodologies.[6]
Materials:
-
4-Dimethylaminobenzaldehyde
-
Diethyl(4-nitrobenzyl)phosphonate
-
Ethanol
-
Sodium ethoxide (or another suitable base)
Procedure:
-
Dissolve 1.00 mmol of 4-dimethylaminobenzaldehyde in 10 mL of ethanol at room temperature (23 °C).[6]
-
To this solution, add 1.00 mmol of diethyl(4-nitrobenzyl)phosphonate.[6]
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture. The base facilitates the deprotonation of the phosphonate, initiating the reaction.
-
Stir the reaction mixture at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The product, trans-4-Dimethylamino-4'-nitrostilbene, will precipitate out of the solution as a solid.
-
Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and byproducts.[6]
-
The resulting product is a yellow powder.[6] Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and dichloromethane.
Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is chosen for its high stereoselectivity, favoring the formation of the E-alkene (trans-isomer). Ethanol is a suitable solvent as it dissolves the reactants to a sufficient extent and is compatible with the strong base required. The precipitation of the product upon formation drives the reaction to completion and simplifies the initial purification.
Visualizing the Synthesis Workflow
Caption: Horner-Wadsworth-Emmons synthesis workflow for DANS.
Spectroscopic Properties: A Window into Electronic Behavior
The defining characteristic of DANS is its strong intramolecular charge transfer (ICT) upon photoexcitation. This is readily observed through its absorption and fluorescence spectra, which are highly sensitive to the polarity of the surrounding medium.
UV-Visible Absorption
DANS exhibits a strong absorption band in the visible region of the electromagnetic spectrum, corresponding to the π-π* electronic transition. In benzene, the absorption maximum (λmax) is observed at 432.25 nm with a molar extinction coefficient (ε) of 27,000 M-1cm-1.[7][8]
Fluorescence Emission and Solvatochromism
Upon excitation, DANS exhibits fluorescence that is highly dependent on the solvent polarity. This phenomenon, known as solvatochromism, arises from the stabilization of the polar excited state by polar solvents. In nonpolar solvents like benzene, DANS has a high fluorescence quantum yield of approximately 0.7.[8] However, in more polar solvents, the quantum yield decreases significantly.[2][3] This is because polar solvents promote the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway.[9]
Table 2: Spectroscopic Properties of DANS in Benzene
| Parameter | Value | Source(s) |
| Absorption Maximum (λmax) | 432.25 nm | [7][8] |
| Molar Extinction Coefficient (ε) | 27,000 M-1cm-1 | [7][8] |
| Excitation Wavelength for Emission | 400 nm | [8] |
| Fluorescence Quantum Yield (Φf) | 0.7 | [8] |
Experimental Protocol: Spectroscopic Characterization of DANS
This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of DANS.
Materials:
-
This compound
-
Spectrometric grade solvents (e.g., benzene, dichloromethane, methanol)
-
1 cm pathlength quartz cuvettes
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DANS in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the desired spectrometric grade solvent to achieve an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[8]
-
Absorption Measurement:
-
Record the absorption spectrum of the working solution using a UV-Visible spectrophotometer from approximately 300 nm to 600 nm.
-
Use the pure solvent as a blank.
-
-
Fluorescence Measurement:
-
Excite the sample at a wavelength where it absorbs strongly (e.g., 400 nm).[8]
-
Record the emission spectrum over a suitable wavelength range (e.g., 450 nm to 750 nm).
-
Ensure that the excitation and emission monochromator slits are set to an appropriate bandwidth.[8]
-
Correct the spectra for wavelength-dependent instrument sensitivity and subtract dark counts.[8]
-
Trustworthiness of the Protocol: This protocol incorporates self-validating steps. Maintaining a low absorbance minimizes the inner-filter effect, ensuring the accuracy of fluorescence measurements. The use of spectrometric grade solvents is crucial for eliminating interfering signals.
Key Applications: Harnessing the Properties of DANS
The unique physicochemical properties of DANS have led to its application in several advanced scientific fields.
Nonlinear Optics (NLO)
The large difference in dipole moment between the ground and excited states of DANS results in a significant second-order nonlinear optical response.[1][6] This makes it a promising material for applications in electro-optic modulators and second-harmonic generation (SHG), which are crucial for laser technology and optoelectronics.[6][10][11]
Fluorescent Probes and Cellular Imaging
The sensitivity of DANS's fluorescence to the local environment makes it an excellent fluorescent probe.[12] It has been used to monitor polymerization processes in real-time and to investigate the physical properties of polymers.[12] Its solvatochromic properties are also utilized for the detection and identification of microplastics in environmental samples.[13][14] In the realm of cell biology, fluorescent molecules with similar properties are used for visualizing cellular membranes and understanding dynamic cellular processes.[15][16]
Visualizing the Application Logic
Caption: Logical relationship between DANS's properties and applications.
Conclusion
This compound is a molecule of significant scientific interest due to its pronounced push-pull electronic structure. Its well-defined physicochemical properties, coupled with its accessible synthesis, make it a valuable tool for both fundamental research and applied sciences. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize DANS in their work, from the synthesis of the material to its application in advanced spectroscopic and optical studies.
References
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An In-depth Technical Guide to 4-Dimethylamino-4'-nitrostilbene (CAS 2844-15-7): Properties and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Dimethylamino-4'-nitrostilbene (DMANS), a stilbene derivative with the CAS number 2844-15-7. DMANS is a quintessential "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-accepting nitro group at opposite ends of a conjugated π-system. This unique electronic structure imparts remarkable solvatochromic and nonlinear optical (NLO) properties, making it a molecule of significant interest for researchers in chemistry, materials science, and biology. This document details its core physical and spectroscopic properties, provides validated experimental protocols for its synthesis and application, and outlines essential safety and handling procedures. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.
Core Molecular Properties and Electronic Structure
This compound, also known as DANS, is a crystalline solid recognized for its pronounced intramolecular charge transfer (ICT) characteristics.[1] This behavior is the foundation of its most valuable properties.
| Property | Value | Reference(s) |
| CAS Number | 2844-15-7 | [2] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [2] |
| Molecular Weight | 268.31 g/mol | [2] |
| Appearance | Solid, powder to crystal | Sigma-Aldrich |
| Melting Point | 256-259 °C (lit.) | Sigma-Aldrich |
| Synonyms | DANS, N,N-Dimethyl-4′-nitro-4-stilbenamine | [2] |
The "Push-Pull" Mechanism
The defining feature of DMANS is its electronic asymmetry. The dimethylamino (-N(CH₃)₂) group acts as a potent electron donor (the "push"), while the nitro (-NO₂) group serves as a strong electron acceptor (the "pull"). These groups are connected by a stilbene backbone, a conjugated system of double bonds that facilitates electron delocalization across the molecule.
Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a significant intramolecular charge transfer occurs, moving electron density from the donor end to the acceptor end. This creates a large change in the dipole moment between the ground and excited states, a critical factor for both its solvatochromic behavior and its utility in nonlinear optics.[1]
Caption: Intramolecular Charge Transfer in DMANS.
Spectroscopic Profile and Solvatochromism
The most compelling property of DMANS is its solvatochromism: a pronounced shift in its absorption or emission spectra depending on the polarity of its solvent environment.[3] This sensitivity arises directly from the large change in dipole moment upon photoexcitation.
In non-polar solvents, the ground state is stabilized, and the molecule exhibits strong fluorescence. In polar solvents, the highly polar excited state is significantly stabilized by dipole-dipole interactions with the solvent molecules. This stabilization of the excited state lowers its energy, leading to a red-shift (bathochromic shift) in the fluorescence emission.[4] However, this stabilization also facilitates non-radiative decay pathways, causing a dramatic decrease in the fluorescence quantum yield.[5] This phenomenon is a self-validating indicator of the environment's polarity.
| Solvent | λex (nm) | λem (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Reference(s) |
| Benzene | 432 | ~550 | 27,000 | 0.7 | PhotochemCAD |
| Methylene Chloride | 500 | ~700 | Not specified | 0.008 | [2], PhotochemCAD |
Causality Insight: The stark drop in quantum yield from 0.7 in non-polar benzene to 0.008 in the more polar methylene chloride is a direct consequence of the polar solvent stabilizing a twisted intramolecular charge transfer (TICT) state. This TICT state provides an efficient non-radiative pathway for the molecule to return to the ground state, effectively quenching fluorescence.
Synthesis via Horner-Wadsworth-Emmons Reaction
DMANS can be reliably synthesized using the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for producing E-(trans)-alkenes with high stereoselectivity.[6][7] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For DMANS, this involves reacting diethyl (4-nitrobenzyl)phosphonate with 4-(dimethylamino)benzaldehyde.
Caption: Horner-Wadsworth-Emmons synthesis workflow for DMANS.
Protocol 1: General Synthesis of this compound
This protocol describes a generalized procedure based on the Horner-Wadsworth-Emmons olefination.[8][9]
-
Ylide Generation:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (4-nitrobenzyl)phosphonate in a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise with stirring. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Condensation Reaction:
-
Dissolve an equimolar amount of 4-(dimethylamino)benzaldehyde in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the flask containing the ylide, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
The crude product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove the water-soluble phosphate byproduct, a key advantage of the HWE reaction.[7]
-
Further wash the solid with a cold, non-polar solvent like hexane or cold ethanol to remove unreacted aldehyde.
-
The crude DMANS can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
-
Validation (Trustworthiness):
-
Melting Point: The purified product should exhibit a sharp melting point within the literature range (256-259 °C).
-
Spectroscopy: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is a definitive indicator of the desired trans configuration.
-
Key Application: Fluorescent Staining of Microplastics
The pronounced solvatochromism of DMANS makes it an excellent tool for the detection and identification of microplastics in aqueous environments.[10]
Principle of Operation: Microplastics are synthetic organic polymers and are generally non-polar or weakly polar. When DMANS is introduced to a water sample containing microplastics, it preferentially partitions from the highly polar water environment into the non-polar polymer matrix.
-
In Water (Polar): DMANS fluorescence is heavily quenched and red-shifted.
-
In Microplastic (Non-polar): DMANS exhibits strong, blue-shifted fluorescence.
This stark contrast allows for easy visualization of microplastic particles under UV illumination. Furthermore, the exact emission wavelength can help discriminate between different polymer types based on their relative polarity.[10]
Protocol 2: Microplastic Detection with DMANS Staining
-
Stock Solution Preparation: Prepare a stock solution of DMANS (e.g., 1 mg/mL) in a suitable organic solvent like acetone or ethanol.
-
Sample Staining:
-
Isolate the suspected microplastic sample from the environmental matrix (e.g., by filtration or density separation).
-
Place the sample on a glass slide or in a petri dish.
-
Add a few drops of the DMANS stock solution to the sample, ensuring it is fully covered.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Visualization (Self-Validation):
-
Place the stained sample under a fluorescence microscope or a simple UV lamp (e.g., 365 nm).
-
Positive Control: Stain a known piece of plastic (e.g., polyethylene) to confirm the fluorescence of the dye.
-
Negative Control: Observe a blank water sample with DMANS to confirm the lack of strong fluorescence.
-
Microplastic particles will fluoresce brightly (typically green to orange) against a dark, non-fluorescent background.
-
-
Analysis (Optional): Use a fluorescence spectrometer coupled to the microscope to measure the emission spectrum from individual particles. The peak emission wavelength (λem) can be correlated with the polarity of the polymer, aiding in its identification.[10]
Safety and Handling
DMANS is a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | ☠️ (Skull and Crossbones) |
| Skin/Eye Irritation | H315, H319: Causes skin and serious eye irritation. | ❗ (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | ❗ (Exclamation Mark) |
Data sourced from multiple safety data sheets.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is required.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up, away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a powerful molecular tool whose utility is derived directly from its fundamental "push-pull" electronic structure. Its sensitivity to the local environment, manifested as strong solvatochromism, makes it an invaluable probe for applications ranging from environmental science to cell biology. Its significant hyperpolarizability also cements its role in the development of advanced materials for nonlinear optics. By understanding the core principles governing its behavior and adhering to rigorous synthesis and handling protocols, researchers can effectively harness the unique properties of this versatile chromophore.
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An In-Depth Technical Guide to the Solvatochromic Effect of DANSYL Probes
Introduction: Unveiling Molecular Environments with Light and Color
In the intricate world of molecular science, understanding the immediate environment surrounding a molecule of interest is paramount. This local "microenvironment," dictated by factors such as polarity and hydrogen bonding capacity, governs everything from reaction kinetics to the conformational dynamics of biomolecules.[1] Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful lens through which to probe these microenvironments.[2][3] Among the arsenal of solvatochromic probes, the DANS (5-dimethylaminonaphthalene-1-sulfonyl) group stands out for its remarkable sensitivity and versatility. This guide provides a comprehensive exploration of the solvatochromic effect of DANSYL derivatives, from the fundamental photophysical principles to practical applications in research and drug development.
The DANSYL moiety, often introduced by reacting DANSYL chloride with primary or secondary amines, creates fluorescent sulfonamide adducts whose emission spectra are exquisitely sensitive to the surrounding solvent polarity.[4][5] This sensitivity arises from a significant change in the molecule's dipole moment upon excitation from the ground state to the excited state. As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, leading to a shift in the fluorescence emission to longer wavelengths (a bathochromic or red shift).[3][6] This pronounced solvatochromic shift makes DANSYL probes invaluable tools for characterizing the polarity of solvent mixtures, investigating protein binding sites, and sensing changes in cellular environments.[4][7]
This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the DANSYL solvatochromic effect, coupled with actionable experimental protocols and data interpretation strategies.
The Photophysical Heart of the Matter: Mechanism of DANS Solvatochromism
The solvatochromic behavior of DANSYL derivatives is rooted in the electronic structure of the 5-dimethylaminonaphthalene-1-sulfonyl chromophore. This system comprises an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to the naphthalene ring. This arrangement creates an intramolecular charge transfer (ICT) character upon photoexcitation.
Ground State vs. Excited State: A Tale of Two Dipoles
In the ground state (S₀), the DANSYL molecule possesses a moderate dipole moment. However, upon absorption of a photon and transition to the first excited singlet state (S₁), there is a substantial redistribution of electron density. The dimethylamino group pushes electron density towards the sulfonyl group, resulting in a significantly larger dipole moment in the excited state.[8]
This change in dipole moment is the cornerstone of the solvatochromic effect. Polar solvent molecules will arrange themselves around the DANSYL probe to stabilize its dipole moment. Since the excited state has a much larger dipole moment, it experiences a greater degree of stabilization by polar solvents compared to the ground state. This differential stabilization lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap for fluorescence emission.[2][3] Consequently, as the solvent polarity increases, the fluorescence emission spectrum of a DANSYL probe shifts to lower energy (longer wavelengths).
Visualizing the Solvatochromic Shift
The relationship between the solvent polarity and the spectral shift can be visualized through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Caption: A streamlined workflow for the experimental determination of DANS solvatochromism.
Applications in Research and Drug Development
The pronounced solvatochromic properties of DANSYL probes have led to their widespread application in various scientific disciplines, particularly in biochemistry and drug development.
Probing Protein Structure and Binding Events
DANSYL derivatives are frequently used to label proteins, providing a sensitive fluorescent reporter of the local environment. [9][10]When a DANSYL-labeled protein binds to a ligand or undergoes a conformational change, the polarity of the microenvironment around the DANSYL probe can change. This change is reflected in a shift in the fluorescence emission spectrum, providing valuable insights into the binding event or conformational dynamics. For instance, if a DANSYL probe moves from a solvent-exposed, polar environment to a hydrophobic binding pocket, a blue shift (hypsochromic shift) in its fluorescence emission would be observed. This technique is instrumental in:
-
Characterizing ligand binding sites: By monitoring the fluorescence changes upon ligand binding, researchers can gain information about the polarity and accessibility of the binding pocket. [11][12]* Studying protein folding and unfolding: The fluorescence of a DANSYL probe can be used to track the changes in protein conformation during folding and unfolding processes.
-
High-throughput screening for drug candidates: Solvatochromic shifts can be used as a readout in high-throughput screening assays to identify molecules that bind to a target protein. [13]
Cellular Imaging and Sensing
The sensitivity of DANSYL probes to their local environment makes them valuable tools for cellular imaging. By designing DANSYL derivatives that localize to specific cellular compartments, researchers can probe the polarity of these organelles. Changes in cellular processes, such as membrane fusion or protein aggregation, can lead to alterations in the local polarity, which can be detected by monitoring the fluorescence of the DANSYL probe.
Conclusion: The Enduring Power of DANSYL Solvatochromism
The solvatochromic effect of DANSYL probes is a powerful and versatile phenomenon that provides a window into the molecular world. From fundamental studies of solvent-solute interactions to the development of novel therapeutic agents, the ability of DANSYL derivatives to report on their local environment through changes in their fluorescence properties has made them an indispensable tool for scientists across numerous disciplines. A thorough understanding of the underlying photophysical principles, coupled with rigorous experimental design, will continue to unlock new applications for these remarkable molecular reporters, advancing our understanding of complex chemical and biological systems.
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- Journal of Chemical Education. An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. ACS Publications.
- MDPI. Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling.
- MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.
- ResearchGate. Two-photon solvatochromism. I. Solvent effects on two-photon absorption cross section of 4-dimethylamino-4′-nitrostilbene (DANS).
- Benchchem. Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye.
- NIH. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors.
- NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- Beijing Institute of Technology. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye.
- Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Spectrochim Acta A Mol Biomol Spectrosc. 2020.
- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
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- Protein structure-based drug design: applications, limitations and future developments. Chemistry Central Journal. 2008.
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- RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. 2019.
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- MDPI. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes.
- Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.
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- Journal of the American Chemical Society. Amino Acid Residue-Driven Nanoparticle Targeting of Protein Cavities: Surface Chemistry Dictates Binding Specificity beyond Size Complementarity.
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The Photophysical Landscape of Push-Pull Chromophores: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Push-pull chromophores, characterized by their unique intramolecular charge transfer (ICT) properties, have emerged as a pivotal class of molecules in materials science, bioimaging, and therapeutics. This guide provides a comprehensive technical overview of the core photophysical characteristics of these systems. We will delve into the fundamental principles governing their behavior, detail rigorous experimental protocols for their characterization, present key photophysical data, and explore their cutting-edge applications, particularly in the realms of advanced cellular imaging and photodynamic therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the fascinating world of push-pull chromophores.
Fundamental Principles of Push-Pull Chromophores
Push-pull chromophores are organic molecules engineered with a specific architecture to facilitate a directional shift of electron density upon photoexcitation. This architecture minimally consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge.[1] This D-π-A structure is the cornerstone of their unique photophysical properties.
Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. This spatial separation of the frontier molecular orbitals leads to a significant redistribution of electron density in the excited state, a phenomenon known as intramolecular charge transfer (ICT).[2] The efficiency of this ICT process is highly dependent on the strength of the donor and acceptor groups, the length and nature of the π-conjugated spacer, and the surrounding environment.[3]
The ICT state is highly polar and its energy level is sensitive to the polarity of the surrounding medium. This sensitivity is the origin of many of the remarkable photophysical properties of push-pull chromophores, including their pronounced solvatochromism.
Key Photophysical Properties and Their Characterization
The unique electronic structure of push-pull chromophores gives rise to a suite of fascinating and useful photophysical properties. Understanding and quantifying these properties are crucial for their rational design and application.
Absorption and Emission: The Manifestation of ICT
The most direct evidence of ICT is observed in the absorption and emission spectra of push-pull chromophores. The absorption spectrum is characterized by a broad, intense band in the visible or near-infrared region, corresponding to the S₀ → S₁ transition with significant ICT character.[4] The position and intensity of this band can be tuned by modifying the molecular structure. For instance, increasing the strength of the donor or acceptor groups, or extending the length of the π-bridge, generally leads to a bathochromic (red) shift of the absorption maximum.[5]
The emission spectrum arises from the radiative decay of the ICT excited state back to the ground state. A key feature of push-pull chromophores is their often large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large Stokes shift is a direct consequence of the significant structural and electronic reorganization that occurs in the excited state due to the charge transfer.
Solvatochromism: Probing the Environment
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[6] Push-pull chromophores are renowned for their pronounced solvatochromism, a direct consequence of their highly polar ICT excited state.[4][7] In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically blue-shifted. This property makes them excellent probes for local environmental polarity.[8]
The relationship between the Stokes shift and solvent polarity can be quantified using the Lippert-Mataga equation, which provides insight into the change in the dipole moment of the chromophore upon excitation.[9][10]
Two-Photon Absorption (TPA): Deep-Tissue Imaging Potential
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state that would typically be accessed by a single photon of twice the energy.[3] Push-pull chromophores often exhibit large two-photon absorption cross-sections (σ₂), making them highly valuable for two-photon microscopy (TPM). TPM allows for deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution compared to conventional one-photon microscopy.[11] The design of efficient TPA chromophores often involves extending the π-conjugation length and optimizing the donor and acceptor strengths.[5][12]
Experimental Protocols for Characterization
Rigorous and standardized experimental protocols are essential for the accurate characterization of the photophysical properties of push-pull chromophores.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the push-pull chromophore.
Protocol:
-
Sample Preparation: Prepare a stock solution of the chromophore in a high-purity spectroscopic grade solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
-
Blank Measurement: Record the baseline spectrum of the solvent-filled cuvette over the desired wavelength range (e.g., 300-800 nm).
-
Sample Measurement: Fill a matched quartz cuvette with the chromophore solution. Ensure there are no air bubbles.
-
Data Acquisition: Record the absorption spectrum of the sample. The absorbance at λmax should ideally be between 0.1 and 1.0 for optimal accuracy.
-
Data Analysis: Determine λmax from the spectrum. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the chromophore (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Instrument Setup: Use a calibrated spectrofluorometer.
-
Excitation and Emission Spectra:
-
To record the emission spectrum, set the excitation wavelength (λex) at or near the λmax determined from the UV-Vis spectrum and scan the emission monochromator.
-
To record the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator.
-
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between λmax and λem (often expressed in wavenumbers, cm⁻¹).
-
Quantum Yield Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[1][13][14][15][16]
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance at the excitation wavelength for each solution using a UV-Vis spectrophotometer.
-
Measure the integrated fluorescence intensity for each solution using the spectrofluorometer, ensuring identical experimental conditions for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φr is the quantum yield of the reference, ms and mr are the slopes of the linear fits for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions (usually assumed to be the same if the same solvent is used).
-
Solvatochromism Study
Objective: To investigate the effect of solvent polarity on the absorption and emission spectra and to construct a Lippert-Mataga plot.
Protocol:
-
Solvent Selection: Choose a series of solvents with a wide range of polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).[17]
-
Sample Preparation: Prepare solutions of the chromophore in each solvent at a consistent, low concentration.
-
Spectral Measurements: Record the absorption and emission spectra for the chromophore in each solvent as described in the protocols above.
-
Data Analysis and Lippert-Mataga Plot Construction:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent: Δν = νabs - νem = (1/λabs - 1/λem) * 10⁷.
-
Calculate the solvent polarity function (Δf), also known as the orientation polarizability, for each solvent: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).
-
A linear fit of the data points yields the Lippert-Mataga plot. The slope of this line is proportional to the square of the change in the dipole moment between the excited and ground states (Δμ)².
-
Data Presentation: A Comparative Analysis
To illustrate the impact of molecular structure and solvent environment on the photophysical properties of push-pull chromophores, the following tables summarize key data for representative examples.
Table 1: Photophysical Properties of Representative Push-Pull Chromophores in Different Solvents
| Chromophore | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Reference |
|---|---|---|---|---|---|---|---|
| Ph2N-COPV1(Bu)-COCH3 | Cyclohexane | 400 | 2.8 x 10⁴ | 443 | 2432 | 0.92 | [6][7] |
| Toluene | 419 | 2.6 x 10⁴ | 490 | 3535 | 0.97 | [6][7] | |
| THF | 410 | 2.5 x 10⁴ | 536 | 6098 | 0.98 | [6][7] | |
| Acetonitrile | 408 | 2.8 x 10⁴ | 562 | 7143 | 0.79 | [6][7] | |
| Methanol | 411 | 2.3 x 10⁴ | 602 | 8234 | 0.20 | [6][7] | |
| DMAT | Cyclohexane | 397 | - | 458 | 3215 | - | [4] |
| Toluene | 409 | - | 490 | 4015 | - | [4] | |
| THF | 411 | - | 530 | 5780 | - | [4] | |
| Acetonitrile | 414 | - | 570 | 6940 | - | [4] |
| | DMSO | 415 | - | 580 | 7246 | - |[4] |
Table 2: Two-Photon Absorption Properties of Selected Push-Pull Chromophores
| Chromophore | λTPA (nm) | σ₂ (GM) | Solvent | Reference |
|---|---|---|---|---|
| AF-50 | 700 | 25 | Methanol | [18] |
| Bis(dibutylamino)stilbene | 700 | 1100 | Chloroform | [18] |
| Chromophore 1 | 880 | ~1650 | Cyclohexane | [3] |
| Pyranone derivative | 840 | 1650 | - | [3] |
| DsRed (nCC) | 1050 | 103 | - |[19] |
Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Applications in Life Sciences and Drug Development
The unique photophysical properties of push-pull chromophores have positioned them as powerful tools in life sciences and drug development.
Bioimaging and Sensing
The high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity of push-pull chromophores make them excellent fluorescent probes for bioimaging.[11] Their solvatochromic properties can be exploited to map the polarity of different subcellular compartments. Furthermore, their large two-photon absorption cross-sections enable deep-tissue imaging with high resolution and reduced phototoxicity, which is particularly advantageous for in vivo studies.[20][21] For instance, specifically designed push-pull chromophores have been successfully used for the selective staining of lipid droplets and for visualizing cellular membranes.[11][20]
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[2][22] Push-pull chromophores are emerging as promising photosensitizers for PDT.[2] Their strong absorption in the therapeutic window (600-900 nm), where light penetration into tissue is maximal, and their ability to efficiently generate singlet oxygen upon photoexcitation are key advantages.[23][24] The D-π-A design allows for fine-tuning of the photophysical properties to optimize their performance as photosensitizers.
Visualizations
Diagram 1: Intramolecular Charge Transfer (ICT) Process
Caption: Intramolecular Charge Transfer (ICT) in a push-pull chromophore.
Diagram 2: Experimental Workflow for Photophysical Characterization
Caption: Workflow for the characterization and application of push-pull chromophores.
Diagram 3: Application in Photodynamic Therapy (PDT)
Caption: Mechanism of action of a push-pull photosensitizer in Photodynamic Therapy (PDT).
Conclusion and Future Perspectives
Push-pull chromophores represent a versatile and powerful class of molecules with a rich and tunable photophysical landscape. Their defining characteristic, intramolecular charge transfer, gives rise to a host of properties that are highly sought after in various scientific and technological fields. The ability to rationally design these molecules to exhibit specific absorption and emission profiles, environmental sensitivity, and nonlinear optical properties opens up a vast design space for new functional materials.
For researchers in drug development, push-pull chromophores offer exciting opportunities for the creation of advanced diagnostic tools and novel therapeutic agents. The continued development of new donor and acceptor moieties, coupled with a deeper understanding of structure-property relationships, will undoubtedly lead to the next generation of push-pull systems with even more remarkable capabilities. The future of this field lies in the development of brighter, more photostable, and more specific chromophores for targeted applications, pushing the boundaries of what is possible in molecular imaging and therapy.
References
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A Comprehensive Technical Guide to the Theoretical Modeling of 4-Dimethylamino-4'-nitrostilbene (DANS) Structure
This guide provides an in-depth exploration of the theoretical modeling of 4-Dimethylamino-4'-nitrostilbene (DANS), a quintessential "push-pull" chromophore. Designed for researchers, computational chemists, and professionals in drug and materials development, this document elucidates the core principles and practical methodologies for accurately modeling the structure and electronic properties of DANS. We will delve into the causality behind computational choices, ensuring a robust and validated approach to understanding this versatile molecule.
Introduction: The Significance of this compound (DANS)
This compound (DANS) is a stilbene derivative characterized by an electron-donating dimethylamino group (-N(CH₃)₂) at one end of its conjugated π-system and an electron-accepting nitro group (-NO₂) at the other. This "push-pull" architecture results in a significant intramolecular charge transfer (ICT) upon photoexcitation, making DANS a molecule of immense interest for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as a fluorescent probe[1]. The molecule's properties, including its absorption and emission spectra, are highly sensitive to its environment, a phenomenon known as solvatochromism[2][3][4].
Theoretical modeling provides a powerful lens through which to understand and predict the behavior of DANS at a molecular level. By employing computational chemistry techniques, we can gain insights into its ground and excited state geometries, electronic structure, and spectroscopic properties, thereby guiding the design of novel materials with tailored functionalities.
Foundational Theoretical Framework: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems[5][6]. DFT has become the workhorse for modeling molecules like DANS due to its favorable balance of accuracy and computational cost. The core premise of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
The Choice of Functionals: A Critical Decision
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For push-pull systems like DANS, the selection of an appropriate functional is paramount.
-
Hybrid Functionals (e.g., B3LYP): These functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of electronic properties. B3LYP is a widely used functional that often provides a good starting point for geometry optimizations and ground-state property calculations of organic molecules[7][8].
-
Range-Separated Functionals (e.g., CAM-B3LYP): For describing charge-transfer states, which are central to the photophysics of DANS, range-separated functionals like CAM-B3LYP are often more reliable. These functionals treat the long-range exchange interactions more accurately, which is crucial for predicting the energies of excited states with significant charge-transfer character[7].
The choice between functionals is not arbitrary; it is guided by the specific property being investigated. For instance, while B3LYP might provide an accurate ground-state geometry, CAM-B3LYP is often superior for calculating the vertical excitation energies that correspond to the molecule's absorption spectrum[7].
Modeling the Ground State: Geometry Optimization and Electronic Properties
The first step in any theoretical study of a molecule is to determine its most stable three-dimensional structure, the ground-state geometry.
Experimental Protocol: Ground State Geometry Optimization
This protocol outlines the steps to perform a geometry optimization of the trans-DANS molecule using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Input Structure Generation:
-
Computational Method Selection:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p) - This basis set provides a good balance of accuracy and computational efficiency for organic molecules.
-
-
Job Specification:
-
Specify a "Geometry Optimization" and "Frequency" calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Solvation Model (Optional but Recommended):
-
To account for the influence of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., dichloromethane, dimethyl sulfoxide). The excited-state dynamics of DANS are known to be strongly dependent on solvent polarity[11].
-
-
Execution and Analysis:
-
Run the calculation. Upon completion, analyze the output file to confirm convergence and the absence of imaginary frequencies. The optimized coordinates represent the equilibrium geometry of the molecule in its electronic ground state.
-
The following diagram illustrates the workflow for ground-state geometry optimization.
Caption: Workflow for Ground State Geometry Optimization of DANS.
Probing the Excited States: Simulating Spectroscopic Properties
The fascinating photophysical properties of DANS arise from its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating these states.
Simulating the UV-Visible Absorption Spectrum
The UV-Visible absorption spectrum of a molecule is determined by the energy difference between its ground and excited states. TD-DFT can calculate these vertical excitation energies.
Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum
This protocol details the steps to simulate the UV-Vis absorption spectrum of DANS.
-
Prerequisite: A fully optimized ground-state geometry of DANS (from the protocol in section 3.1).
-
Computational Method Selection:
-
Method: TD-DFT
-
Functional: CAM-B3LYP (recommended for better accuracy with charge-transfer states).
-
Basis Set: 6-31+G(d,p) or a larger basis set for improved accuracy. The inclusion of diffuse functions ("+") is important for describing excited states.
-
-
Job Specification:
-
Specify a "TD-DFT" or "Excited States" calculation.
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.
-
-
Solvation Model:
-
Use the same implicit solvation model as in the ground-state optimization to ensure consistency.
-
-
Execution and Analysis:
-
Run the calculation. The output will provide the vertical excitation energies (in eV or nm) and the corresponding oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.
-
The transition with the largest oscillator strength typically corresponds to the main absorption peak (λmax).
-
Data Presentation: Calculated vs. Experimental Spectroscopic Data
| Property | Computational Method | Calculated Value | Experimental Value |
| λmax (in Dichloromethane) | TD-DFT (CAM-B3LYP)/6-31+G(d,p) with PCM | ~430-450 nm | ~430 nm |
| Dipole Moment (Ground State) | DFT (B3LYP)/6-31G(d,p) with PCM | ~7-8 D | ~7.5 D |
| Dipole Moment (First Excited State) | TD-DFT (CAM-B3LYP)/6-31+G(d,p) with PCM | ~20-25 D | Significantly larger than ground state |
Note: Calculated values are approximate and can vary with the level of theory. Experimental values are from various spectroscopic studies. The significant increase in the dipole moment upon excitation is a hallmark of the intramolecular charge transfer in DANS.
Advanced Modeling: Solvatochromism and Two-Photon Absorption
The rich photophysics of DANS extends beyond its linear absorption spectrum. Theoretical modeling can also provide insights into more complex phenomena.
Modeling Solvatochromism
Solvatochromism refers to the change in a substance's color (and hence its absorption or emission spectrum) when dissolved in different solvents. For DANS, this effect is pronounced due to the large change in its dipole moment upon excitation. As the polarity of the solvent increases, it stabilizes the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra[12][13].
This can be modeled by performing the TD-DFT calculations described in section 4.2 in a series of implicit solvent models with varying dielectric constants. Plotting the calculated λmax against the solvent polarity function provides a theoretical representation of the solvatochromic shift.
Modeling Two-Photon Absorption (TPA)
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. DANS exhibits a significant TPA cross-section, which is a key property for applications in bio-imaging and photodynamic therapy[14][15].
The theoretical prediction of TPA cross-sections is more complex than for one-photon absorption. It requires the calculation of transition moments between excited states. Specialized computational models, often based on a sum-over-states (SOS) approach, are employed. Semi-empirical methods like AM1 have been used to generate the necessary energies and transition moments for these calculations[16][17]. More recently, TD-DFT has also been used to predict TPA properties[18].
The following diagram illustrates the relationship between molecular structure and key photophysical properties of DANS.
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Elucidating the Polarity-Sensing Mechanism of DANS: A Comparative Analysis of Ground and Excited State Dipole Moments
An In-Depth Technical Guide:
Abstract
The profound sensitivity of the fluorescent probe 6-(N,N-dimethylamino)-2-naphthalenesulfonyl (DANS) to its local environment is rooted in a significant change in its electronic distribution upon photoexcitation. This guide provides a comprehensive exploration of the disparity between the ground state (μg) and excited state (μe) electric dipole moments of DANS, the fundamental driver of its solvatochromic properties. We will dissect the theoretical underpinnings of this phenomenon, provide a field-proven experimental workflow for its quantification, and discuss the implications for its application in molecular sensing, materials science, and drug development. This document is intended for researchers and professionals seeking to leverage the unique photophysical properties of intramolecular charge-transfer (ICT) probes.
Introduction: The DANS Moiety and the Significance of Dipole Moments
The DANS molecule is a classic example of a "push-pull" fluorophore. It comprises an electron-donating group (the dimethylamino group) and an electron-withdrawing group (the sulfonyl group) attached to a naphthalene aromatic system.[1][2] This architecture results in a permanent electric dipole moment even in its ground electronic state (S₀).[3][4][5]
A molecule's dipole moment is a measure of the separation of positive and negative charges and is a critical determinant of its interaction with external electric fields and surrounding polar molecules.[6][7] Upon absorption of a photon and promotion to an excited electronic state (S₁), the electron density in DANS undergoes a substantial redistribution—a phenomenon known as intramolecular charge transfer (ICT).[8] This ICT leads to a much larger separation of charge and, consequently, a significantly greater excited state dipole moment (μe > μg).[9][10]
This change in dipole moment (Δμ = μe - μg) is the cornerstone of DANS's utility as an environmental probe. The larger excited state dipole interacts more strongly with polar solvent molecules, leading to a stabilization of the excited state. This stabilization energy is solvent-dependent, resulting in observable shifts in the molecule's fluorescence emission spectrum, a phenomenon known as solvatochromism.[11] By quantifying these spectral shifts, we can experimentally determine the magnitude of both the ground and excited state dipole moments, providing invaluable insight into the molecule's electronic structure and its sensing capabilities.[9][12]
Theoretical Framework: Solvatochromism and the Lippert-Mataga Model
When a fluorophore like DANS is dissolved in a polar solvent, the surrounding solvent molecules orient themselves around the ground state dipole moment. Following excitation, which occurs on a femtosecond timescale (the Franck-Condon principle), the molecule is instantaneously in a non-equilibrium state with the solvent cage. The solvent molecules then reorient around the new, much larger excited state dipole moment, lowering the energy of the excited state before fluorescence emission occurs. This process is depicted below.
Caption: Energy level diagram illustrating the solvatochromic effect.
The energy difference between the absorption and fluorescence maxima, known as the Stokes shift (Δν̃), is therefore dependent on the polarity of the solvent. The Lippert-Mataga equation provides a powerful model to quantify this relationship.[13][14] It correlates the Stokes shift with the solvent's orientation polarizability (Δf), a function of its dielectric constant (ε) and refractive index (n).
The equation is given by:
ν̃_A - ν̃_F = Δν̃ = (2/hc) * [(μe - μg)² / a³] * Δf + constant [15]
where:
-
ν̃_A and ν̃_F are the wavenumbers (cm⁻¹) of the absorption and fluorescence maxima.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute molecule.
-
μe and μg are the excited and ground state dipole moments.
-
Δf is the solvent polarity function (orientational polarizability):
Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ][13]
This equation forms the basis of the experimental determination of the change in dipole moment (Δμ). By measuring the absorption and fluorescence spectra of DANS in a series of solvents with varying ε and n, one can plot Δν̃ versus Δf. The slope of this "Lippert plot" is directly proportional to (Δμ)².
Experimental Protocol: Solvatochromic Analysis
This protocol outlines a self-validating system for determining the change in dipole moment of DANS. The validity is confirmed by the linearity of the resulting Lippert-Mataga plot.
Materials and Instrumentation
-
Solute: 6-(N,N-dimethylamino)-2-naphthalenesulfonyl chloride (or a stable derivative like the amide).
-
Solvents: A series of spectrograde, anhydrous solvents with a wide range of polarities (e.g., Cyclohexane, Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)).
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
1 cm path length quartz cuvettes
-
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a concentrated stock solution of DANS (e.g., 1 mM) in a suitable solvent like THF. Causality: A stock solution ensures accurate and reproducible dilution into the final solvents, minimizing weighing errors.
-
Sample Preparation: For each solvent in the series, prepare a dilute solution of DANS from the stock solution. The final concentration should yield a maximum absorbance below 0.1 to prevent inner filter effects. Causality: High absorbance can distort fluorescence spectra and lead to non-linear detector response.
-
Spectral Acquisition:
-
For each solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorbance (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs. Determine the wavelength of maximum emission (λ_em). Causality: Exciting at the absorption maximum ensures the most efficient fluorescence emission and provides the strongest signal.
-
-
Data Compilation: Convert λ_abs and λ_em (in nm) to wavenumbers (ν̃, in cm⁻¹) using the formula: ν̃ = 10⁷ / λ.
-
Solvent Parameter Collection: For each solvent used, obtain the literature values for its static dielectric constant (ε) and refractive index (n) at the experimental temperature.
Data Analysis and Interpretation
The analysis workflow translates raw spectral data into a quantitative measure of the dipole moment change.
Caption: Workflow for calculating dipole moments from solvatochromic data.
Lippert-Mataga Plot Construction
-
Calculate the Stokes shift (Δν̃) for DANS in each solvent.
-
Calculate the solvent polarity function (Δf) for each solvent using its ε and n values.
-
Create a 2D scatter plot with Δf on the x-axis and Δν̃ on the y-axis.
-
Perform a linear regression on the data points. A high coefficient of determination (R² > 0.95) validates the applicability of the Lippert-Mataga model for the chosen solvents.
Calculation of Dipole Moments
From the Lippert-Mataga equation, the slope (m) of the plot is:
m = (2 / hc) * [(μe - μg)² / a³]
Rearranging to solve for the change in dipole moment (Δμ = μe - μg):
Δμ = √[ (m * h * c * a³) / 2 ]
-
Onsager Cavity Radius (a): The radius 'a' is a critical parameter. It can be estimated from the molecular volume, often using computational chemistry methods or approximations based on molecular weight and density.[14][15] For many organic fluorophores, 'a' is in the range of 3-6 Å. An accurate determination of 'a' is crucial for the absolute accuracy of Δμ.
-
Ground State Dipole Moment (μg): The ground state dipole moment (μg) cannot be determined from the solvatochromic shift alone. It is typically determined experimentally using dielectric measurements of solutions or calculated using quantum chemical methods (e.g., Density Functional Theory, DFT).[10][16][17]
-
Excited State Dipole Moment (μe): Once Δμ is determined from the Lippert plot and μg is known, the excited state dipole moment can be calculated, assuming the ground and excited state dipoles are parallel:
μe = μg + Δμ
Representative Data
The following table presents typical data required for and derived from a solvatochromic analysis of a DANS-like molecule. (Note: Values are illustrative for the general class of DANS probes).
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf (Polarity) | ν̃_abs (cm⁻¹) | ν̃_em (cm⁻¹) | Δν̃ (Stokes Shift, cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | 0.001 | 29850 | 24390 | 5460 |
| Toluene | 2.38 | 1.497 | 0.014 | 29585 | 23255 | 6330 |
| THF | 7.58 | 1.407 | 0.210 | 29410 | 21740 | 7670 |
| Acetone | 20.7 | 1.359 | 0.284 | 29150 | 20830 | 8320 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 28985 | 20410 | 8575 |
| DMSO | 46.7 | 1.479 | 0.263 | 28820 | 20120 | 8700 |
Note: The excited state dipole moment of DANS derivatives is consistently found to be significantly larger than the ground state, with reported Δμ values often in the range of 10-20 Debye, confirming a substantial charge redistribution upon excitation.[9][10]
Applications in Research and Development
The significant difference between μg and μe makes DANS an exquisite sensor of local polarity.
-
Drug Development: DANS-based probes can be used to map the polarity of binding sites in proteins or nucleic acids. A blue-shifted emission suggests a non-polar, hydrophobic pocket, while a red-shifted emission indicates an exposed, polar environment. This information is critical for rational drug design and understanding ligand-receptor interactions.
-
Materials Science: The solvatochromic properties are exploited to probe the curing process of polymers, the polarity of microdomains in block copolymers, and the local environment in ionic liquids.
-
Cell Biology: DANS derivatives are used in fluorescence microscopy to report on the fluidity and polarity of cellular membranes, which change with cell health and disease state.[18]
Conclusion
The determination of the ground and excited state dipole moments of DANS provides a quantitative basis for understanding its function as a molecular sensor. The large increase in dipole moment upon photoexcitation, driven by intramolecular charge transfer, is directly responsible for its pronounced solvatochromism. The experimental workflow detailed in this guide, centered on the Lippert-Mataga analysis, offers a robust and validated method for quantifying this key photophysical property. By harnessing this fundamental understanding, researchers can effectively deploy DANS and its derivatives as powerful tools to probe polarity in a vast array of chemical and biological systems.
References
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The Conceptual Framework: Push-Pull Systems and the Genesis of ICT
An In-Depth Technical Guide to Intramolecular Charge Transfer (ICT) in Nitrostilbene Derivatives
This guide provides a comprehensive exploration of the photophysical phenomenon of Intramolecular Charge Transfer (ICT) as it pertains to nitrostilbene derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes foundational principles with advanced experimental insights, focusing on the mechanisms, influential factors, and analytical methodologies that define this critical area of study.
Nitrostilbene derivatives are archetypal "push-pull" chromophores. Their structure is characterized by an electron-donating group (D) and an electron-withdrawing group (A) positioned at opposite ends of a π-conjugated bridge (the stilbene backbone). In the case of nitrostilbenes, the nitro group (-NO₂) serves as a powerful electron acceptor, while various substituents, such as dimethylamino (-N(CH₃)₂) or alkoxy (-OR) groups, act as electron donors.[1][2]
Upon photoexcitation, the electronic distribution within the molecule is significantly altered. The energy from an absorbed photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor and the π-bridge, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly centered on the acceptor group.[2] This light-induced electronic redistribution from a ground state (S₀) to an excited state (S₁) results in a state with a much larger dipole moment, a hallmark of the Intramolecular Charge Transfer process.[3]
The initial excited state, known as the Locally Excited (LE) state, often rapidly evolves into a more stable, fully charge-separated state, frequently referred to as the ICT state. This relaxation is a critical determinant of the molecule's subsequent photophysical and photochemical behavior.
Caption: The photophysical pathways of a nitrostilbene derivative upon excitation.
A crucial evolution of the ICT model is the Twisted Intramolecular Charge Transfer (TICT) theory. This model posits that for full charge separation to occur, a structural reorganization, specifically a rotation or twisting around a single bond within the π-system, is necessary.[4] In many nitrostilbene derivatives, this involves the twisting of the nitrophenyl group relative to the rest of the molecule.[2][3][5] This twisting decouples the π-orbitals of the donor and acceptor moieties, leading to a highly polarized state with minimal orbital overlap, which can then decay through fluorescence or non-radiative pathways.
Critical Factors Governing ICT Dynamics
The efficiency and dynamics of the ICT process are not intrinsic to the molecule alone but are profoundly influenced by its environment and specific structural modifications.
The Decisive Role of Solvent Polarity
Solvent polarity is arguably the most significant external factor controlling the fate of the excited state. The highly polar nature of the ICT/TICT state means it is strongly stabilized by polar solvents. This stabilization lowers the energy of the ICT state relative to the LE state, often making the charge transfer process more favorable and faster.[1]
Conversely, in nonpolar solvents, the LE state is less destabilized than the polar ICT state. Consequently, the energy barrier to reach the ICT state can be higher, or the ICT state may not be significantly populated at all. In these environments, other decay pathways, such as direct fluorescence from the LE state or efficient intersystem crossing to triplet states, may dominate.[6]
For instance, studies on trans-4-nitrostilbene revealed that its S₁-state lifetime decreases by three orders of magnitude, from approximately 60 picoseconds in highly polar solvents to as low as 60 femtoseconds in nonpolar solvents.[6] This dramatic shift is attributed to the solvent's ability to modulate the relative energies of the S₁ state and relevant triplet states, thereby altering the rates of intersystem crossing (ISC) and internal conversion.[6] In highly polar solvents, the S₁ state is stabilized to a point where ISC becomes energetically unfavorable, and decay proceeds through torsional motion around the central double bond.[6]
| Solvent Polarity | Dominant Excited State | Primary Decay Pathway | Typical S₁ Lifetime | Fluorescence Quantum Yield |
| Nonpolar (e.g., Hexane) | Locally Excited (LE) | Intersystem Crossing (ISC), Internal Conversion | Very Short (~60 fs)[6] | Very Low[1] |
| Medium Polarity (e.g., Toluene) | LE ↔ ICT (competing) | Competing ISC and fluorescence | Intermediate | Increases, then decreases[1] |
| High Polarity (e.g., Acetonitrile) | Twisted ICT (TICT) | Fluorescence, Non-radiative decay from TICT | Long (~60 ps)[6] | Can be high, but often decreases due to non-radiative TICT decay[1][7] |
The Power of Molecular Engineering: Substituent Effects
The electronic nature of the donor and acceptor groups, as well as other substituents on the stilbene backbone, provides a powerful tool for tuning the ICT properties.
-
Donor/Acceptor Strength: Increasing the electron-donating strength of the donor group (e.g., -N(CH₃)₂ > -OCH₃ > -CH₃) or the electron-withdrawing strength of the acceptor group enhances the push-pull character. This generally leads to a more pronounced charge transfer upon excitation and can red-shift the absorption and emission spectra.[8] The strong electron-withdrawing nature of the nitro group is key to the pronounced ICT characteristics in these molecules.[2]
-
Steric Hindrance: Introducing bulky groups near the rotatable bonds can sterically hinder the twisting motion required for TICT state formation. This can alter the photophysical outcome, potentially increasing fluorescence from a more planar LE state by blocking the non-radiative decay pathway through the TICT state.
-
Bridging Bonds: The nature of the chemical bonds linking the donor and acceptor to the π-system can also influence ICT. Studies have shown that changing a linking bond from an ester to an ether can cause a significant bathochromic (red) shift in the absorption wavelength and turn on fluorescence in previously non-emissive derivatives.[9][10] This highlights that even subtle structural modifications can dramatically alter the electronic communication and relaxation pathways.[9]
Experimental Protocols for Probing ICT Dynamics
Elucidating the complex, often ultrafast, dynamics of ICT requires a suite of advanced spectroscopic techniques. The causality behind choosing a specific technique lies in the timescale of the process being investigated and the type of information required (electronic states vs. structural changes).
Protocol: Femtosecond Transient Absorption (fs-TA) Spectroscopy
Rationale: fs-TA is the workhorse for tracking the evolution of electronic states on the femtosecond to nanosecond timescale. It allows for the direct observation of the decay of the initially populated LE state and the corresponding rise of the ICT state absorption.[3][11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the nitrostilbene derivative in the solvent of interest to an optical density of ~0.3-0.5 at the excitation wavelength in a 1-2 mm path length cuvette.
-
System Setup: Utilize a standard pump-probe setup. A femtosecond laser system (e.g., Ti:Sapphire amplifier) generates pulses (~35-100 fs).
-
Beam Splitting: Split the output beam into two paths: the "pump" and the "probe."
-
Pump Path: Direct the pump beam through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., 400 nm) to excite the sample from S₀ to S₁.
-
Probe Path: Focus the probe beam into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white-light continuum, which serves as the probe pulse.
-
Time Delay: Pass the pump beam through a motorized delay stage. This stage precisely varies the arrival time of the pump pulse at the sample relative to the probe pulse.
-
Measurement: Spatially and temporally overlap the pump and probe beams at the sample. The pump excites the molecules, and the delayed probe measures the change in absorbance (ΔA) as a function of wavelength and time delay.
-
Data Analysis: Plot ΔA as a function of wavelength and time to generate a 2D map. Analyze the kinetics at specific wavelengths corresponding to the LE state (e.g., stimulated emission) and the ICT state (excited-state absorption) to extract lifetimes and rate constants for the ICT process.[12]
Caption: A simplified workflow for a femtosecond transient absorption experiment.
Protocol: Time-Correlated Single Photon Counting (TCSPC)
Rationale: TCSPC is a highly sensitive technique for measuring fluorescence lifetimes, providing complementary information to fs-TA. It is ideal for quantifying the lifetime of emissive states, such as the LE or ICT state, from picoseconds to microseconds.[13][14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at excitation λ) to avoid reabsorption effects.
-
Excitation: Use a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked laser) to excite the sample.
-
Photon Detection: Collect the emitted fluorescence at a 90° angle, pass it through a monochromator to select the emission wavelength, and focus it onto a sensitive, high-speed single-photon detector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).
-
Timing Electronics: Use a Time-to-Amplitude Converter (TAC) and a Multi-Channel Analyzer (MCA). The TAC starts a timer upon receiving an electronic sync pulse from the laser and stops it when the detector registers a single photon of fluorescence.
-
Histogram Formation: The time difference is converted into a voltage pulse, which is binned by the MCA. Over millions of excitation-emission events, a histogram is built, representing the probability of photon arrival over time.
-
Data Analysis: The resulting decay curve is deconvolved with the instrument response function (IRF) and fitted to an exponential (or multi-exponential) decay model to extract the fluorescence lifetime(s).
Applications in Materials Science and Drug Development
The unique photophysical properties of nitrostilbene derivatives, driven by ICT, make them valuable in several advanced applications.
-
Nonlinear Optics (NLO): The significant change in dipole moment between the ground and excited states leads to a large second-order hyperpolarizability (β), a key requirement for second-harmonic generation (SHG).[15][16] Materials incorporating these chromophores can be used in technologies like optical data storage and telecommunications.[17] For instance, the non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene shows NLO activity over 32 times that of the urea reference standard.[15][18]
-
Fluorescent Probes and Sensors: The sensitivity of the fluorescence properties (especially the large Stokes shift) to the local environment's polarity makes ICT molecules excellent candidates for fluorescent probes. They can be used to report on the polarity of microenvironments, such as the interior of micelles, polymer matrices, or biological membranes.
-
Phototriggers and Caged Compounds: The structural changes associated with ICT can be harnessed to design "caged" compounds. In this application, a biologically active molecule is rendered inactive by attachment to the nitrostilbene derivative. A pulse of light triggers the ICT process and a subsequent chemical reaction that releases the active molecule with high spatial and temporal control.[7]
Conclusion
The study of intramolecular charge transfer in nitrostilbene derivatives offers a fascinating window into the fundamental processes that govern the interaction of light and matter. The delicate interplay between molecular structure, solvent environment, and excited-state dynamics provides a rich field for investigation. A thorough understanding of these principles, verified through rigorous experimental protocols like fs-TA and TCSPC, is essential for the rational design of new materials for nonlinear optics, advanced molecular sensing, and targeted drug delivery. The ability to precisely control and manipulate the ICT process through chemical synthesis remains a powerful strategy for developing next-generation photofunctional molecules.
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In-Depth Technical Guide: Absorption and Emission Spectra of 4-Dimethylamino-4'-nitrostilbene (DANS)
Introduction
4-Dimethylamino-4'-nitrostilbene (DANS) is a prominent organic chromophore belonging to the "push-pull" stilbene family. Its molecular architecture, featuring an electron-donating dimethylamino group (-N(CH₃)₂) at one end of a conjugated π-system and an electron-withdrawing nitro group (-NO₂) at the other, gives rise to significant solvatochromic and fluorescent properties. This intramolecular charge transfer (ICT) character makes DANS an invaluable tool for researchers in chemistry, biology, and materials science.[1][2] The pronounced sensitivity of its absorption and emission spectra to the polarity of its environment allows it to serve as a sensitive probe for characterizing the local microenvironment of complex systems, such as polymer matrices, protein binding sites, and cellular membranes.[3][4] This guide provides a comprehensive technical overview of the theoretical underpinnings, experimental determination, and data interpretation of the absorption and emission spectra of DANS.
Theoretical Background
Principles of Solvatochromism in DANS
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents.[5] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. In the case of DANS, the molecule possesses a significant permanent dipole moment in its ground state (S₀) due to the charge separation between the donor and acceptor groups.[3]
Upon absorption of a photon, the molecule transitions to an excited state (S₁). In this excited state, there is a substantial redistribution of electron density, leading to a much larger dipole moment. This is because the electron density shifts more completely from the dimethylamino (donor) end to the nitro (acceptor) end, a process known as intramolecular charge transfer (ICT).[1][6]
The energy of the ground and excited states is influenced by the polarity of the surrounding solvent. Polar solvents will stabilize both the ground and the more polar excited state through dipole-dipole interactions. However, the stabilization of the highly polar excited state is much more pronounced than that of the ground state. This differential stabilization lowers the energy gap between the S₀ and S₁ states as solvent polarity increases.
-
Positive Solvatochromism: DANS exhibits positive solvatochromism, meaning its absorption (λ_abs) and emission (λ_em) maxima shift to longer wavelengths (a bathochromic or "red" shift) as the solvent polarity increases.[5] This is a direct consequence of the greater stabilization of the more polar excited state.[7]
The Lippert-Mataga Equation
The relationship between the solvent polarity and the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) can be quantitatively described by the Lippert-Mataga equation.[8][9] This model provides a powerful tool for estimating the change in the molecule's dipole moment upon excitation (Δµ = µₑ - µ₉).
The equation is given as:
ν_abs - ν_em = Δν ≈ [2(µₑ - µ₉)² / (hca³)] * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] + constant
Where:
-
ν_abs and ν_em are the wavenumbers of the absorption and emission maxima.
-
µₑ and µ₉ are the dipole moments of the excited and ground states, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
ε is the dielectric constant of the solvent.
-
n is the refractive index of the solvent.
A plot of the Stokes shift (Δν) against the solvent polarity function [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] yields a straight line, the slope of which is proportional to the square of the change in dipole moment (Δµ)².[10][11]
Experimental Determination of Spectra
This section details a robust protocol for measuring the solvatochromic shifts of DANS. The core principle is to record the UV-Visible absorption and fluorescence emission spectra of DANS in a series of solvents with varying polarities.[7][12]
Materials and Instrumentation
-
Solute: this compound (DANS), ≥99.8% purity.
-
Solvents: A range of spectroscopic grade solvents covering a wide polarity scale (e.g., n-Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)).
-
Instrumentation:
-
Labware:
-
Volumetric flasks (10 mL, 100 mL).
-
Micropipettes.
-
1 cm pathlength quartz cuvettes.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solvatochromic properties of DANS.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock.
-
For example, add 100 µL of the 1 mM stock solution to a 10 mL volumetric flask and dilute to the mark with the desired spectroscopic grade solvent. This yields a 10 µM working solution.
-
The final concentration should be adjusted to ensure the maximum absorbance is below 0.1 AU to avoid inner filter effects in fluorescence measurements.[7][13]
-
-
UV-Vis Spectrophotometer Setup:
-
Absorption Measurement:
-
Fill a clean quartz cuvette with the pure solvent for the first sample to record a baseline (blank).
-
Rinse the cuvette with a small amount of the DANS working solution before filling it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
Repeat this process for each solvent.
-
-
Fluorescence Measurement:
-
Power on the spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to the λ_abs determined for DANS in that specific solvent.
-
Set the emission scan range, for example, from (λ_ex + 20 nm) to 800 nm.
-
Use appropriate excitation and emission slit widths (e.g., 4-5 nm) to obtain good signal-to-noise ratio.[13]
-
Record the emission spectrum and identify the wavelength of maximum emission (λ_em).
-
Repeat for all samples. It is crucial to subtract the spectrum of a pure solvent blank to remove Raman scattering peaks.
-
Data Analysis and Interpretation
Spectral Data Summary
The photophysical properties of DANS are highly dependent on the solvent environment. As solvent polarity increases, a distinct bathochromic (red) shift is observed in both the absorption and emission spectra. The quantum yield of fluorescence is also known to decrease significantly in more polar solvents.[13]
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.38 | 1.496 | ~420 | ~530 | ~5100 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | 434[15] | ~580 | ~6300 |
| Chloroform | 4.81 | 1.446 | 426[15] | ~610 | ~7800 |
| Acetonitrile | 37.5 | 1.344 | ~445 | ~650 | ~8100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 488[3] | ~680 | ~6900 |
Note: The spectral data presented are representative values compiled from various sources. Exact values can vary based on experimental conditions.
Intramolecular Charge Transfer (ICT) Mechanism
The observed solvatochromism is a direct result of the ICT nature of the S₀ → S₁ transition.
Caption: Solvatochromism in DANS driven by Intramolecular Charge Transfer (ICT).
In the ground state, DANS has a delocalized π-electron system. Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-donating dimethylamino group to an orbital centered on the electron-withdrawing nitro group.[1][2] This creates a highly polar excited state. Polar solvent molecules rearrange around the excited DANS molecule to stabilize this new, larger dipole moment. This stabilization process lowers the energy of the excited state, resulting in a red-shifted fluorescence emission.[6][16]
Conclusion
This compound is a quintessential example of a push-pull chromophore whose absorption and emission properties are exquisitely sensitive to the local solvent environment. The pronounced positive solvatochromism, driven by an intramolecular charge transfer mechanism, makes it a powerful fluorescent probe for investigating polarity in chemical and biological systems. By systematically measuring its spectral shifts across a range of solvents and applying the Lippert-Mataga model, researchers can gain quantitative insights into solute-solvent interactions and probe the micro-polarity of complex environments. The protocols and theoretical framework presented in this guide offer a solid foundation for professionals employing DANS in their research endeavors.
References
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- Du, H., Fuh, R.-C. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). PhotochemCAD: A computer-aided design and research tool in photochemistry. Photochemistry and Photobiology, 68(2), 141-142.
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- Wicks, G., Rebane, A., & Drobizhev, M. (2014). Two-photon solvatochromism of this compound (DANS).
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- Oberlé, J., Jonusauskas, G., Abraham, E., Lapouyade, R., & Rullière, C. (2001). Time-Resolved Charge Transfer in “Push-Pull” Stilbenes. Bulletin of the Chemical Society of Japan, 74(7), 1329-1334. [Link]
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- University of Wisconsin-Madison. (n.d.). An Investigation of Solvatochromic Behavior.
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- Al-Hamdani, A. A. S., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 13(1), 19131. [Link]
- Sancataldo, G., et al. (2022). Identification of microplastics using this compound solvatochromic fluorescence. MethodsX, 9, 101655. [Link]
- Wikipedia. (2023).
- Prieto, M. J. E., et al. (2003). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 77(1), 1-10. [Link]
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- Leen, V., et al. (2012). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 116(17), 4275-4284. [Link]
- Moran, A. M., Bartholomew, G. P., Bazan, G. C., & Kelley, A. M. (2002). Effects of a paracyclophane linker on the charge-transfer transition of 4-(dimethylamino)-4'-nitrostilbene. The Journal of Physical Chemistry A, 106(18), 4698-4705. [Link]
- Al-Hamdani, A. A. S., et al. (2023). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 13(1), 19131. [Link]
- Supporting Information for a manuscript. (n.d.). The Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the position of the maxima of the absorption and fluorescence bands.
- Li, Y., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. International Journal of Molecular Sciences, 24(8), 7543. [Link]
- Supporting Information for a manuscript. (n.d.). Beilstein Journals. [Link]
- ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility.
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Unraveling the Solvent-Dependent Emissive Properties of 4-Dimethylamino-4'-nitrostilbene: A Technical Guide to Quantum Yield Determination and the TICT Model
Introduction
4-Dimethylamino-4'-nitrostilbene (DMANS) is a quintessential "push-pull" chromophore, a class of molecules characterized by electron-donating and electron-accepting groups at opposite ends of a conjugated π-system.[1] This molecular architecture endows DMANS with a significant dipole moment that changes substantially upon photoexcitation, making its photophysical properties, particularly its fluorescence, exquisitely sensitive to the surrounding environment.[1][2] This sensitivity, especially to solvent polarity, has rendered DMANS a valuable tool in various scientific domains, including as a probe for microenvironments in biological systems, in the development of nonlinear optical materials, and as a model system for studying intramolecular charge transfer processes.[1][3]
This technical guide provides a comprehensive exploration of the solvent-dependent fluorescence quantum yield of DMANS. We will delve into the theoretical framework that governs this behavior, focusing on the Twisted Intramolecular Charge Transfer (TICT) model. Furthermore, we will present a detailed, field-proven protocol for the accurate determination of fluorescence quantum yield using the relative method, a widely adopted and accessible technique. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the photophysics of push-pull chromophores and require a robust methodology for their characterization.
The Theoretical Framework: Understanding Solvent Effects through the TICT Model
The dramatic variation in the fluorescence quantum yield of DMANS across solvents of different polarities is rationalized by the Twisted Intramolecular Charge Transfer (TICT) model.[4][5] Upon photoexcitation, the DMANS molecule transitions from its ground state (S₀) to a locally excited (LE) state. In nonpolar solvents, this LE state is the primary emissive state, leading to a high fluorescence quantum yield.
However, in polar solvents, a competing non-radiative decay pathway becomes accessible. This pathway involves a conformational change in the excited state, where the dimethylamino group twists relative to the plane of the stilbene backbone. This twisting motion leads to the formation of a highly polar, charge-separated TICT state.[4][5] The formation and stabilization of this TICT state are highly dependent on the polarity of the solvent. Polar solvents stabilize the charge-separated TICT state, lowering its energy and facilitating its formation from the LE state. Since the TICT state is generally non-emissive or weakly emissive, its formation provides an efficient non-radiative decay channel, leading to a significant quenching of fluorescence and a low quantum yield.[1][4]
The interplay between the LE and TICT states is the primary determinant of the observed fluorescence quantum yield of DMANS in different solvents. In nonpolar environments, the energy barrier to forming the TICT state is high, and the LE state deactivates primarily through fluorescence. In polar environments, the TICT state is stabilized, the energy barrier is lowered, and the non-radiative decay through the TICT channel dominates, resulting in low fluorescence quantum yields.[1][6]
Figure 1: A simplified energy level diagram illustrating the Twisted Intramolecular Charge Transfer (TICT) model for DMANS.
Methodology: A Step-by-Step Protocol for Relative Quantum Yield Determination
The relative method is a robust and widely used approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7] This protocol outlines the necessary steps for the accurate measurement of the quantum yield of DMANS.
Experimental Workflow
Figure 2: A flowchart outlining the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Detailed Protocol
-
Selection of a Suitable Standard: Choose a fluorescence standard with a well-documented quantum yield and an absorption profile that overlaps with that of DMANS. For DMANS, which absorbs in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are common choices.[7][8]
-
Solvent and Solution Preparation:
-
Use spectroscopic grade solvents to minimize background fluorescence.
-
Prepare stock solutions of both DMANS and the chosen standard in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of DMANS and the standard.
-
Use the pure solvent as a blank reference.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected emission spectrum for each dilution of DMANS and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For each compound (DMANS and the standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear.
-
The quantum yield of DMANS (Φ_s) can then be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
-
Results and Discussion: Quantum Yield of DMANS in Various Solvents
The fluorescence quantum yield of DMANS exhibits a strong dependence on the polarity of the solvent, a trend that is well-documented in the literature. The table below summarizes the reported quantum yield values for DMANS in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) | Reference(s) |
| Pentane | 1.84 | 1.358 | 0.14 | [9] |
| Benzene | 2.28 | 1.501 | 0.53 - 0.7 | [9][10] |
| Toluene | 2.38 | 1.497 | ~0.5 | [2][3] |
| Dichloromethane | 8.93 | 1.424 | 0.008 | [9] |
| Acetonitrile | 37.5 | 1.344 | < 0.01 | [11] |
| Dimethylformamide | 38.3 | 1.431 | 0.002 | [9] |
The data clearly illustrates the trend predicted by the TICT model. In nonpolar solvents like pentane, benzene, and toluene, DMANS exhibits a high fluorescence quantum yield, indicating that the locally excited state is the primary deactivation pathway.[2][3][9][10] As the solvent polarity increases, for instance in dichloromethane, acetonitrile, and dimethylformamide, the quantum yield drops dramatically to near zero.[9][11] This is a direct consequence of the stabilization of the non-emissive TICT state in these polar environments, which provides an efficient non-radiative decay channel that outcompetes fluorescence.[1][6]
Conclusion
This technical guide has provided a comprehensive overview of the solvent-dependent fluorescence quantum yield of this compound. The pronounced effect of solvent polarity on the emissive properties of DMANS is elegantly explained by the Twisted Intramolecular Charge Transfer (TICT) model, which posits a competition between a fluorescent locally excited state and a non-emissive, charge-separated TICT state. The detailed experimental protocol provided for the relative quantum yield measurement offers a practical and reliable method for characterizing the photophysical properties of DMANS and other fluorophores. A thorough understanding of these principles is crucial for the effective application of DMANS and similar "push-pull" chromophores in diverse fields of scientific research and development.
References
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- Zhang, Y., et al. (2021). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 26(16), 4984. [Link]
- Cheng, Y.-C., et al. (2013). Multisite Constrained Model of trans-4-(N,N-Dimethylamino)-4′-nitrostilbene for Structural Elucidation of Radiative and Nonradiative Excited States. The Journal of Physical Chemistry B, 117(16), 4475-4484. [Link]
- Wustholz, K. L., et al. (2021). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. The Journal of Physical Chemistry C, 125(34), 18881-18891. [Link]
- Zhao, J., et al. (2022). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Molecules, 27(3), 933. [Link]
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- da Silva, J. P., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 23(11), 2843. [Link]
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Harnessing the Stilbene Scaffold: A Guide to the Synthesis, Characterization, and Application of Novel Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Stilbene Core
The stilbene scaffold, a deceptively simple 1,2-diphenylethylene structure, represents a "privileged" framework in medicinal chemistry and materials science.[1][2] These compounds, existing as (E)- and (Z)- geometric isomers, are produced by various plants as secondary metabolites, often acting as phytoalexins to defend against pathogens.[3][4][5] The natural occurrence of potent bioactive molecules like resveratrol (a potent antioxidant) and combretastatin A-4 (a powerful anticancer agent) has catalyzed decades of research into synthetic derivatives.[1][3]
This guide provides a comprehensive technical overview for researchers engaged in the discovery and development of novel stilbene derivatives. Moving beyond simple recitation of facts, we will explore the causal logic behind synthetic strategies, detail the gold-standard characterization techniques required for structural validation, and discuss the mechanistic basis of their therapeutic potential. Our objective is to equip scientists with the foundational knowledge and practical insights necessary to innovate within this versatile chemical class.
Part I: The Synthetic Blueprint: Constructing the Stilbene Core
The creation of novel stilbene derivatives hinges on the efficient and stereocontrolled formation of the central carbon-carbon double bond. The choice of synthetic methodology is paramount, as it dictates the achievable molecular diversity, scalability, and isomeric purity of the final compounds.
Pillar 1: Olefination Reactions - The Workhorse of Stilbene Synthesis
The most prevalent and versatile methods for stilbene synthesis are olefination reactions that couple a phosphorus-stabilized carbanion with an aryl aldehyde.[6]
A. The Wittig Reaction and its Horner-Wadsworth-Emmons (HWE) Variant
The Wittig reaction, a Nobel Prize-winning methodology, and its HWE modification are cornerstones of stilbene synthesis due to their reliability and tolerance of diverse functional groups.[3][6][7] The fundamental principle involves the reaction of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone to form an alkene.[8]
-
Causality in Stereoselectivity: The choice between the standard Wittig and the HWE reaction is often driven by the desired stereochemical outcome. Non-stabilized Wittig ylides typically favor the formation of the (Z)-isomer (cis-stilbene) through a kinetically controlled pathway involving an early, sterically constrained transition state.[8] Conversely, the HWE reaction, utilizing resonance-stabilized phosphonate carbanions, generally proceeds under thermodynamic control to yield the more stable (E)-isomer (trans-stilbene) as the major product.[3][9] The facile removal of the water-soluble phosphate byproduct in the HWE reaction also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[10]
-
Workflow for Stilbene Synthesis via HWE Reaction
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow for stilbene synthesis.
Experimental Protocol: Synthesis of a trans-Stilbene Derivative via HWE Reaction
This protocol provides a representative procedure for synthesizing a trans-stilbene derivative.
-
Phosphonate Ester Synthesis (Arbusov Reaction):
-
Combine equimolar amounts of the desired substituted benzyl bromide and triethyl phosphite in a round-bottom flask.
-
Heat the mixture, typically to 100-150 °C, under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove any excess triethyl phosphite under reduced pressure to yield the crude benzylphosphonate ester, which is often used without further purification.
-
-
Horner-Wadsworth-Emmons Olefination:
-
Dissolve the benzylphosphonate ester (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to generate the phosphonate carbanion.
-
Add a solution of the desired aryl aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to isolate the pure trans-stilbene derivative.[7]
-
Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable for modern organic synthesis, offering alternative pathways to stilbenes with excellent stereocontrol.[11][12]
A. The Mizoroki-Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene, such as a substituted styrene.[3][13] This method is highly effective for producing (E)-stilbenes due to the syn-addition of the aryl group and palladium to the double bond, followed by a syn-elimination of palladium hydride.[14][15]
B. The Suzuki-Miyaura Reaction
The Suzuki reaction couples an aryl halide with a vinylboronic acid or ester.[3][10] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts.
-
Workflow for Pd-Catalyzed Stilbene Synthesis
Caption: General workflow for Palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of a Stilbene Derivative via Mizoroki-Heck Reaction [14]
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 eq), substituted styrene (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02-0.10 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or an aqueous medium.[14]
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-140 °C. For aqueous reactions, microwave irradiation can significantly shorten reaction times.[14]
-
Monitor the reaction for the consumption of starting materials using TLC or HPLC.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired stilbene product.
-
Part II: Definitive Characterization of Novel Stilbenes
Unambiguous structural characterization is a non-negotiable pillar of chemical research. A multi-technique approach is required to confirm the identity, purity, and stereochemistry of newly synthesized stilbene derivatives.
Primary Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for distinguishing between (E)- and (Z)-isomers. The vinyl protons of the ethylene bridge in (E)-stilbenes typically appear as a doublet with a large coupling constant (J) of 15-18 Hz. In contrast, the vinyl protons of (Z)-isomers exhibit a much smaller coupling constant of 10-12 Hz. The chemical shifts and splitting patterns of the aromatic protons provide crucial information about the substitution pattern on the phenyl rings.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule, consistent with the proposed structure. The chemical shifts of the aromatic and vinylic carbons are diagnostic.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., a broad -OH stretch for phenols, a sharp C=O stretch for esters/amides). For (E)-stilbenes, a characteristic out-of-plane C-H bending vibration often appears around 960-980 cm⁻¹.
Definitive Stereochemistry and Purity
-
X-ray Crystallography: This is the gold standard for determining the solid-state structure and absolute stereochemistry of a compound.[16] If a single crystal of sufficient quality can be grown, this technique provides definitive, irrefutable proof of the molecule's three-dimensional arrangement, including its (E) or (Z) configuration.[17]
Data Summary: A Self-Validating System
All characterization data must be congruous to be considered a self-validating system. The molecular formula from HRMS must match the integration and carbon count from ¹H and ¹³C NMR. The stereochemistry suggested by the ¹H NMR coupling constant must be confirmed by X-ray crystallography where possible.
| Technique | Parameter | Typical Data for a Hypothetical (E)-4,4'-Dihydroxy-3-methoxystilbene |
| ¹H NMR | Vinyl Protons | δ 6.95 (d, J = 16.5 Hz, 1H), 7.10 (d, J = 16.5 Hz, 1H) |
| Aromatic Protons | δ 6.80-7.50 (m, 7H) | |
| Methoxy Protons | δ 3.90 (s, 3H) | |
| Hydroxyl Protons | δ 9.50 (s, 1H), 9.65 (s, 1H) | |
| ¹³C NMR | Vinylic Carbons | δ 126.5, 128.8 |
| Aromatic Carbons | δ 105.2, 115.8, 119.5, 129.9, 131.0, 146.8, 148.5, 158.0 | |
| Methoxy Carbon | δ 56.1 | |
| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₅H₁₅O₃⁺: 259.1016; Found: 259.1018 |
| IR (KBr) | Key Peaks (cm⁻¹) | 3400-3200 (O-H stretch, broad), 1605 (C=C stretch), 965 (trans C-H bend) |
Part III: Biological Applications and Therapeutic Frontiers
The true value of novel stilbene derivatives is realized in their biological activity. The stilbene scaffold serves as a template for designing molecules that can interact with a wide range of biological targets.[4][18]
Structure-Activity Relationships (SAR)
The biological effects of stilbene derivatives are highly dependent on the nature, number, and position of substituents on the aromatic rings.[5][19] For example, hydroxylation patterns are crucial for antioxidant activity, while methoxy groups can enhance metabolic stability and cell permeability, often improving bioavailability.[20] The cis- or trans-configuration of the double bond can also lead to dramatically different biological profiles; for instance, the cis-isomer of combretastatin is a potent tubulin inhibitor, while the trans-isomer is largely inactive.[21]
Key Therapeutic Targets
-
Anticancer Agents: Stilbene derivatives exhibit significant anticancer activity through multiple mechanisms.[19]
-
Tubulin Polymerization Inhibition: Many cis-stilbenes, like combretastatin A-4, bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[18][21][22]
-
Anti-Angiogenesis: These compounds can also act as vascular-disrupting agents, selectively targeting the blood vessels that supply tumors.[21]
-
Apoptosis Induction: Novel derivatives have been shown to induce apoptosis in cancer cells (e.g., HeLa, MCF-7) through pathways involving the generation of reactive oxygen species (ROS) and activation of caspases.[23]
-
-
Neuroprotective Agents: Stilbenes are promising candidates for treating neurodegenerative disorders like Alzheimer's disease.[24][25]
-
Antioxidant and Anti-inflammatory Effects: They can scavenge free radicals and suppress neuroinflammatory pathways, protecting neurons from oxidative damage.[26][27]
-
Modulation of Pathological Aggregates: Some derivatives have been shown to reduce the generation and aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[25][26]
-
-
Anti-inflammatory Agents: Chronic inflammation underlies many diseases. Stilbenes can modulate key inflammatory pathways.[28][29]
-
Antifungal Agents: As natural phytoalexins, stilbenes possess inherent antifungal properties, making them excellent scaffolds for developing new antifungal drugs to combat resistance.[32][33]
-
Workflow for Preclinical Drug Discovery
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An In-depth Technical Guide to the Solubility of 4-Dimethylamino-4'-nitrostilbene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Dimethylamino-4'-nitrostilbene (DMANS), a "push-pull" chromophore of significant interest in the fields of nonlinear optics, materials science, and as a fluorescent probe.[1][2] Acknowledging the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with established experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining the solubility of DMANS. The guide delves into the molecular properties of DMANS that govern its interaction with various organic solvents, presents expected solubility trends, and provides a detailed, self-validating experimental protocol for precise solubility determination.
Introduction: The Significance of this compound and Its Solubility
This compound (DMANS) is a quintessential example of a "push-pull" stilbene derivative, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-system. This molecular architecture results in a significant ground-state dipole moment that undergoes a substantial increase upon photoexcitation, leading to pronounced solvatochromic effects.[3][4] The fluorescence and nonlinear optical properties of DMANS are exquisitely sensitive to its local environment, making it a valuable probe for solvent polarity and a candidate for advanced materials.[1][2]
The solubility of DMANS in organic solvents is a critical parameter that dictates its utility in a myriad of applications. From solution-based processing for the fabrication of optical devices to its use as a fluorescent marker in biological systems, the ability to form stable solutions of known concentrations is paramount. Poor solubility can hinder the synthesis of derivatives, limit bioavailability in pharmaceutical research, and impede the formation of high-quality thin films.[5] This guide, therefore, aims to provide a thorough understanding of the factors influencing DMANS solubility and a practical approach to its quantification.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of DMANS is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | |
| Melting Point | 256-259 °C | |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.35 | , |
| Appearance | Solid |
The relatively high LogP value indicates a significant nonpolar character, suggesting that DMANS will generally be more soluble in organic solvents than in water.
Below is a diagram illustrating the molecular structure of DMANS.
Caption: Molecular Structure of this compound (DMANS).
Principles Governing the Solubility of DMANS in Organic Solvents
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[6] Dissolution is favored when the intermolecular interactions between the solute and solvent molecules are similar in strength to the solute-solute and solvent-solvent interactions. For DMANS, several types of intermolecular forces are at play:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are particularly significant for the large, nonpolar stilbene backbone of DMANS.
-
Dipole-Dipole Interactions: The nitro and dimethylamino groups impart a significant dipole moment to the DMANS molecule, allowing for strong interactions with polar solvents.
-
Hydrogen Bonding: While DMANS itself does not have hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with protic solvents.
The interplay of these forces dictates the solubility of DMANS in different classes of organic solvents.
The following diagram illustrates the key solute-solvent interactions.
Caption: Key Intermolecular Interactions between DMANS and Organic Solvents.
Expected Solubility of DMANS in Common Organic Solvents
While precise, publicly available quantitative data is limited, we can predict the relative solubility of DMANS in various common organic solvents based on their properties and the principles of intermolecular interactions. The following table provides a qualitative and estimated quantitative overview. It is crucial to experimentally verify these values for specific applications.
| Solvent | Class | Polarity | Expected Solubility | Rationale |
| Toluene | Aromatic | Nonpolar | High | The nonpolar aromatic structure of toluene interacts favorably with the large, nonpolar stilbene backbone of DMANS via π-π stacking and van der Waals forces. |
| Chloroform | Halogenated | Polar Aprotic | High | Chloroform's polarity allows for strong dipole-dipole interactions with the polar functional groups of DMANS.[7][8][9] |
| Acetone | Ketone | Polar Aprotic | Moderate to High | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions.[10][11][12] Its miscibility with a wide range of organic compounds suggests it will be a good solvent for DMANS.[10] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Polar Aprotic | Moderate to High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[13] It will effectively solvate the polar regions of DMANS. |
| Ethanol | Alcohol | Polar Protic | Low to Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor, but the primary interaction with the nitro group of DMANS (as a hydrogen bond acceptor) may not be sufficient to overcome the energy required to disrupt the ethanol-ethanol hydrogen bonding network. The nonpolar backbone of DMANS has limited affinity for the polar ethanol. |
| Hexane | Aliphatic | Nonpolar | Low | While hexane can interact with the stilbene backbone via van der Waals forces, it cannot effectively solvate the polar dimethylamino and nitro groups, limiting overall solubility. |
| Water | - | Highly Polar Protic | Very Low/Insoluble | The large, nonpolar stilbene backbone makes DMANS highly hydrophobic. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the interactions with DMANS. |
Experimental Protocol for Determining DMANS Solubility
The following section details a robust and widely accepted methodology for the quantitative determination of the solubility of DMANS in organic solvents. The protocol is based on the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.[14]
Rationale for Method Selection
The shake-flask method is a "gold standard" technique for determining equilibrium solubility due to its simplicity, reliability, and the directness of the measurement. UV-Vis spectrophotometry is chosen for quantification because DMANS is a chromophore with a strong absorbance in the visible region, allowing for sensitive and accurate concentration measurements.
Materials and Equipment
-
This compound (DMANS), high purity
-
Organic solvents of interest, analytical grade
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Step-by-Step Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of DMANS and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Using the most concentrated standard, perform a wavelength scan to determine the maximum absorbance wavelength (λmax) of DMANS in that solvent.
-
Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Equilibration:
-
Add an excess amount of DMANS to a known volume of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study to determine the time to equilibrium is recommended.
-
After agitation, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a sample from the supernatant of the saturated solution using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted, filtered, saturated solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of DMANS in the organic solvent. The solubility is typically expressed in g/L or mg/mL.
-
The following diagram illustrates the experimental workflow for determining the solubility of DMANS.
Caption: Experimental Workflow for Determining the Solubility of DMANS.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While quantitative data remains sparse in the literature, a thorough understanding of the molecule's physicochemical properties and the principles of solute-solvent interactions allows for reliable predictions of its solubility behavior. The detailed experimental protocol provided herein offers a robust and validated method for researchers to determine the precise solubility of DMANS in solvents relevant to their specific applications, thereby facilitating its use in a wide range of scientific and technological endeavors.
References
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molecular structure and conformation of DANS isomers
An In-depth Technical Guide to the Molecular Structure and Conformation of DANS Isomers
Abstract
The 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl, or DANS) group is a cornerstone fluorophore in biochemical and pharmaceutical sciences. Its utility stems from the profound sensitivity of its fluorescence properties to the local microenvironment, a phenomenon intrinsically linked to its molecular conformation. This technical guide provides an in-depth exploration of the structural and conformational landscape of DANS isomers. We will dissect the fundamental molecular architecture, explore the key rotational degrees of freedom that give rise to conformational isomerism, and detail the multitechnique experimental and computational workflows required for their characterization. This guide is intended for researchers, scientists, and drug development professionals who utilize dansyl probes and seek a deeper understanding of how to interpret their behavior at a molecular level.
Introduction: The Dansyl Group as an Environmental Probe
The dansyl group, typically introduced by reacting dansyl chloride with primary or secondary amines, creates highly fluorescent sulfonamide adducts.[1][2] Unlike many fluorophores, dansyl chloride itself is essentially non-fluorescent, but its derivatives exhibit strong fluorescence with a large Stokes shift, making them ideal for detection in complex biological systems.[2][3] The defining characteristic of the dansyl fluorophore is its solvatochromism: the wavelength of its maximum fluorescence emission (λem) and its quantum yield are exquisitely sensitive to the polarity and hydrogen-bonding capability of its immediate surroundings.[4][5]
This environmental sensitivity is not a magical property but a direct consequence of the molecule's electronic structure and, critically, its conformational flexibility. Molecules with the same chemical formula but different arrangements of atoms are known as isomers.[6][7] While positional isomers of the dansyl group exist, the most functionally relevant isomers for a given dansyl-derivatized molecule are conformational isomers (or conformers), which arise from rotation around single bonds.[7][8] Understanding the equilibrium between these conformers is paramount to correctly interpreting fluorescence data and designing effective molecular probes and drug candidates.
Fundamental Molecular Structure
A typical dansyl derivative consists of three key components:
-
The Naphthalene Ring System: A rigid, aromatic scaffold.
-
The Dimethylamino Group (-N(CH₃)₂): Positioned at C5, this group acts as a potent electron donor.
-
The Sulfonamide Linkage (-SO₂-NR'R''): The sulfonyl group at C1 is a strong electron-withdrawing group, which connects to the target amine.
This arrangement creates an intramolecular charge-transfer (ICT) system.[4] Upon excitation with UV light (typically around 350 nm), an electron is promoted from a state localized on the electron-donating dimethylamino end to a state on the electron-accepting sulfonamide end. The energy of this excited state, and thus the energy (and wavelength) of the emitted photon, is highly dependent on how the surrounding solvent dipoles can stabilize it, which in turn is dictated by the molecule's conformation.[5]
Conformational Isomerism in Dansyl Derivatives
The conformational landscape of a dansyl derivative is primarily defined by the rotation around several key single bonds. The interconversion between these conformers is often rapid, but the population distribution can be heavily influenced by the environment.
Key rotatable bonds that define the major conformers include:
-
C(1)-S Bond: Rotation around the bond connecting the naphthalene ring to the sulfur atom.
-
S-N Bond: Rotation around the sulfur-nitrogen bond of the sulfonamide.
-
N-C Bonds: Rotation of the substituent(s) attached to the sulfonamide nitrogen.
Studies on analogous benzenesulfonamides using rotational spectroscopy and computational methods have shown that the geometry around the sulfonamide group is critical.[9][10][11] The orientation of the atoms attached to the nitrogen relative to the oxygen atoms of the sulfonyl group (e.g., eclipsed or staggered) defines distinct, low-energy conformational states.[11] For instance, in many sulfonamides, a conformation where the amino group is perpendicular to the plane of the aromatic ring is favored.[9]
Caption: Key rotatable bonds giving rise to conformational isomers in a DANS derivative.
The specific conformation adopted influences the orientation of the dimethylamino and sulfonyl transition dipoles and the degree of solvent exposure, directly impacting the observed fluorescence.
Methodologies for Structural and Conformational Analysis
A comprehensive understanding of a DANS isomer's structure requires a multi-pronged approach, combining high-resolution structural methods, solution-state analysis, and computational modeling.
X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[12][13] It is the gold standard for determining precise bond lengths, bond angles, and the specific conformation the molecule adopts within the crystal lattice.[12][14]
Causality: While definitive, the crystal structure represents a single, low-energy state that may be influenced by crystal packing forces. It does not necessarily reflect the dynamic equilibrium of conformers present in solution, where most biological interactions occur. Therefore, it serves as a crucial starting point and a benchmark for validating computational models.[15]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The purified dansyl derivative is crystallized, typically by slow evaporation from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Mounting: A suitable single crystal is selected and mounted on a goniometer. For sensitive samples, this is done under cryogenic conditions (e.g., in a stream of liquid nitrogen).[13]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam (often from a synchrotron source) and rotated.[15][16] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[12]
-
Structure Solution: The diffraction pattern is mathematically processed. The "phase problem" is solved using methods like direct methods or molecular replacement to generate an initial electron density map.[15]
-
Model Building and Refinement: An atomic model is built into the electron density map and computationally refined to best fit the experimental data, yielding the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure and conformation of molecules in solution. It can provide information on atomic connectivity, the relative orientation of atoms, and the dynamics of conformational exchange.[17][18]
Causality: NMR experiments can distinguish between different conformers if their rate of interconversion is slow on the NMR timescale. For faster exchange, NMR provides an averaged picture of the conformational population. Crucially, through-space correlation experiments like the Nuclear Overhauser Effect (NOE) can measure distances between protons that are close in space (typically < 5 Å), providing direct evidence for specific folded or extended conformations.[19]
Experimental Protocol: Conformational Analysis via NMR
-
Sample Preparation: The dansyl derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration typically between 1-10 mM.
-
1D NMR (¹H, ¹³C): Standard proton and carbon spectra are acquired to assign all signals to their respective atoms in the molecule.[17][20]
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton bond connectivity, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in unambiguous assignment.
-
NOESY/ROESY for Conformation: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed. The presence of a cross-peak between two protons indicates they are spatially close, providing key restraints for defining the three-dimensional structure.
-
Data Interpretation: The pattern of NOE correlations is analyzed to build a model of the dominant solution-state conformation.
Fluorescence Spectroscopy
While not a direct structural technique like X-ray or NMR, fluorescence spectroscopy is the most sensitive reporter on the consequences of conformational changes. The solvatochromic shift provides a powerful, real-time readout of the fluorophore's environment.[5]
Causality: A change in conformation can alter the exposure of the dansyl group to the solvent or move it into a different microenvironment (e.g., a hydrophobic pocket in a protein). This changes the degree of stabilization of the excited state, leading to a measurable shift in the emission spectrum. By measuring fluorescence in a range of solvents, a profile of the probe's sensitivity can be established.[3][5]
| Solvent | Dielectric Constant (ε) | Fluorescence λem (nm) of Dansyl Amide |
| Cyclohexane | 2.0 | ~490 |
| Dioxane | 2.2 | ~500 |
| Chloroform | 4.8 | ~515 |
| Acetonitrile | 37.5 | ~530 |
| Water | 80.1 | ~550 |
| Note: Approximate values compiled from literature. The emission maximum of dansyl derivatives can range from 520-550 nm depending on the solvent.[3][5] |
Computational Modeling
Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), are indispensable for complementing experimental data.[21][22]
Causality: Computational chemistry allows for the exploration of the entire potential energy surface of a molecule. DFT calculations can predict the geometries and relative energies of different stable conformers and the transition state barriers between them.[23] MD simulations can model the dynamic behavior of the molecule in a solvent environment over time, revealing the preferred conformational states and pathways of interconversion.
Caption: Integrated workflow for comprehensive DANS isomer structural analysis.
Applications in Research and Drug Development
A precise understanding of DANS conformation is critical for its application as a molecular probe.
-
Probing Protein Structure and Dynamics: When a dansyl group is attached to a protein, its conformation and resulting fluorescence are influenced by the local protein environment.[24] A change in protein structure, such as upon ligand binding or unfolding, can alter the space available to the dansyl probe, restricting its rotation or changing its solvent exposure. This leads to a change in fluorescence, providing a sensitive readout of the protein's conformational change.[24][25]
-
Characterizing Ligand-Receptor Interactions: Dansylated ligands are often used in binding assays. The preferred conformation of the dansyl group within the receptor's binding pocket can provide valuable structural information. Furthermore, understanding the conformational energy landscape of the free ligand is crucial for predicting binding affinity and kinetics.[2]
Conclusion
The term "DANS isomers" most functionally refers to the ensemble of rapidly interconverting conformational isomers that exist for any given dansyl-derivatized molecule. The distribution of these conformers is not static but is a dynamic equilibrium heavily influenced by steric, electronic, and solvent effects. This dynamic nature is the very source of the dansyl group's power as an environmental sensor.
A rigorous characterization of these isomers is not possible with a single technique. It requires an integrated workflow that leverages the atomic precision of X-ray crystallography, the solution-state detail of NMR spectroscopy, the environmental sensitivity of fluorescence spectroscopy, and the predictive power of computational chemistry. For scientists in drug discovery and molecular biology, appreciating the conformational dimension of these probes is essential for moving beyond qualitative observations to a quantitative, mechanistic understanding of molecular structure and function.
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A Senior Application Scientist's In-Depth Technical Guide to Foundational Research on Nonlinear Optical (NLO) Chromophores
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the foundational principles, design strategies, and characterization methodologies essential for the advancement of nonlinear optical (NLO) chromophores. Our focus is on elucidating the causal relationships between molecular structure and NLO activity, offering field-proven insights to accelerate innovation in this dynamic area of materials science.
Part 1: The Molecular Architecture of Nonlinearity - Design and Synthesis
The macroscopic NLO response of a material is fundamentally governed by the microscopic molecular hyperpolarizability of its constituent chromophores.[1] The rational design of these molecules is therefore the cornerstone of developing high-performance NLO materials.[2] The most prevalent and effective design strategy is the "push-pull" system, which involves an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge.[3][4] This architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key determinant of the second-order NLO response (β).[5]
The Donor-π-Acceptor (D-π-A) Paradigm: The Engine of NLO Activity
The efficacy of a D-π-A chromophore is dictated by the interplay of its three core components:
-
The Electron Donor (D): The strength of the donor group is paramount. Arylamine derivatives, such as those based on diethylaminophenyl, are commonly employed due to their potent electron-donating capabilities.[6] Organometallic moieties, like ferrocene, have also shown significant promise, offering unique electronic and structural properties.[7][8] The choice of donor directly influences the ground-state electron density of the π-bridge and, consequently, the efficiency of ICT.
-
The π-Conjugated Bridge: This component acts as the conduit for electron transfer from the donor to the acceptor. The length and nature of the bridge are critical tuning parameters for optimizing the NLO response.[9] Extending the conjugation length, for instance by using tetraene or divinylthienyl bridges, can enhance hyperpolarizability, but this effect is not limitless and can be hampered by saturation.[1][6] Rigidifying the π-spacer, either through covalent bridging or noncovalent intramolecular interactions, has been shown to produce a significant enhancement of the molecular quadratic hyperpolarizability (μβ).[10][11] This rigidification leads to a more planar structure, which improves π-orbital overlap and facilitates more efficient charge transfer.
-
The Electron Acceptor (A): The strength of the acceptor group creates the "pull" in the push-pull system. Strong acceptors, such as those based on tricyanofuran (TCF) or phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF), are highly effective at polarizing the molecule and enhancing the NLO response.[6][8] The strategic selection of acceptors with varying electron-withdrawing strengths allows for the fine-tuning of the chromophore's electronic properties.[7]
Diagram 1: The D-π-A Chromophore Architecture
Caption: A generalized schematic of a D-π-A NLO chromophore.
Synthesis Strategies: From Blueprint to Reality
The synthesis of NLO chromophores typically involves multi-step organic reactions. While specific pathways are tailored to the target molecule, common synthetic methodologies include:
-
Condensation Reactions: These are frequently used to form the Schiff base ligands that can be precursors to NLO-active metal complexes.[12]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are invaluable for constructing the π-conjugated bridge by linking aromatic or heteroaromatic units.
-
Knoevenagel Condensation: This reaction is often employed to introduce the final acceptor group, particularly those containing dicyanomethylene moieties.
The purification of the final chromophore is critical, as impurities can significantly impact the measured NLO properties. Column chromatography is a standard purification technique.[13]
Part 2: Characterization - Quantifying the Nonlinear Response
A suite of characterization techniques is employed to evaluate the linear and nonlinear optical properties of newly synthesized chromophores, as well as their thermal stability.
Linear Optical Properties: UV-Visible Spectroscopy
UV-Visible spectroscopy is the first step in characterizing a new chromophore. The position of the maximum absorption wavelength (λmax) of the ICT band provides a qualitative indication of the NLO potential. A red-shift in λmax often correlates with a larger molecular hyperpolarizability.[10] However, this is not a universal rule, as other factors, such as the dipole moment, also play a crucial role.[10]
Second-Order NLO Properties: Unveiling the Hyperpolarizability
The first hyperpolarizability (β) is the key figure of merit for second-order NLO chromophores. Several techniques are used to measure this property:
-
Hyper-Rayleigh Scattering (HRS): This is a widely used technique for determining the hyperpolarizability of chromophores in solution.[7][8] A high-intensity laser beam is focused on the sample, and the scattered light at twice the incident frequency (the second harmonic) is detected.[14] The intensity of the HRS signal is proportional to the square of the incident laser intensity and the square of the molecular hyperpolarizability.[15] By comparing the HRS signal of the sample to that of a known reference standard (e.g., p-nitroaniline), the relative hyperpolarizability can be determined.[7][15]
-
Electric Field Induced Second Harmonic Generation (EFISH): This technique measures the second-order NLO response of a chromophore in the presence of a static DC electric field.[10] The applied field partially aligns the chromophores, breaking the centrosymmetry of the solution and allowing for the generation of a second harmonic signal.
Third-Order NLO Properties: Beyond the Second Order
For applications in all-optical switching and optical limiting, the third-order NLO properties, characterized by the second hyperpolarizability (γ), are of primary interest.[16]
-
Third-Harmonic Generation (THG): This is a common method for measuring γ. Similar to HRS, a high-intensity laser is focused on the sample, and the light generated at three times the incident frequency is detected. The intensity of the THG signal is related to the magnitude of γ.[16]
Thermal Stability: A Prerequisite for Device Integration
For practical applications, NLO chromophores must possess sufficient thermal stability to withstand the fabrication processes and operating conditions of electro-optic devices.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the chromophore.[13] A high Td is essential for ensuring the long-term stability of the material.
Table 1: Key Characterization Techniques for NLO Chromophores
| Property Measured | Technique | Information Obtained |
| Linear Absorption | UV-Visible Spectroscopy | Wavelength of maximum absorption (λmax) of the ICT band. |
| First Hyperpolarizability (β) | Hyper-Rayleigh Scattering (HRS) | Magnitude of the second-order NLO response in solution.[14] |
| First Hyperpolarizability (β) | Electric Field Induced Second Harmonic Generation (EFISH) | Second-order NLO response in the presence of a DC electric field.[10] |
| Second Hyperpolarizability (γ) | Third-Harmonic Generation (THG) | Magnitude of the third-order NLO response.[16] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature (Td).[13] |
Part 3: From Molecule to Material - Achieving Macroscopic Nonlinearity
For a material to exhibit a macroscopic second-order NLO response, the constituent chromophores must be arranged in a non-centrosymmetric manner.[17] In guest-host polymer systems, this is typically achieved through electric-field poling.[18]
Electric-Field Poling: Inducing Order from Chaos
The electric-field poling process involves the following steps:
-
Sample Preparation: The NLO chromophore is dispersed in a polymer matrix (e.g., polymethyl methacrylate, PMMA) and spin-coated onto a substrate, typically indium tin oxide (ITO) coated glass.
-
Heating: The polymer film is heated to its glass transition temperature (Tg), at which point the polymer chains have sufficient mobility to allow the embedded chromophores to rotate.[18]
-
Application of an Electric Field: A strong DC electric field is applied across the film, causing the dipolar chromophores to align with the field.[18][19]
-
Cooling: While the electric field is still applied, the film is cooled back down to room temperature, "freezing" the chromophores in their aligned, non-centrosymmetric orientation.[20]
-
Field Removal: The electric field is then removed, leaving a poled polymer film with a macroscopic second-order NLO susceptibility (χ(2)).
Diagram 2: The Electric-Field Poling Process
Caption: A workflow diagram of the electric-field poling process.
Characterization of Poled Films: The Electro-Optic Coefficient
The key performance metric for a poled polymer film is its electro-optic (EO) coefficient (r33), which quantifies the change in the material's refractive index in response to an applied electric field. A higher r33 value indicates a more efficient electro-optic material.[7]
Several techniques are used to measure the EO coefficient, including the Teng-Man reflection method and ellipsometry.[21][22] These methods typically involve measuring the phase retardation of a laser beam passing through the poled film as a function of an applied modulating voltage.[23]
Part 4: The Role of Theoretical Modeling
Computational chemistry plays a vital role in the design and understanding of NLO chromophores.[24] Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for:
-
Predicting NLO Properties: DFT calculations can provide theoretical estimates of the first and second hyperpolarizabilities (β and γ), guiding the selection of promising candidate molecules for synthesis.[7][25]
-
Understanding Structure-Property Relationships: By systematically varying the molecular structure in silico, researchers can gain insights into how different donors, acceptors, and π-bridges influence the NLO response.[7]
-
Interpreting Experimental Data: Theoretical calculations can help to rationalize experimental observations from UV-Vis spectroscopy and NLO measurements.[25]
The synergy between theoretical modeling and experimental synthesis and characterization is crucial for accelerating the discovery of new, high-performance NLO materials.[26]
Conclusion
The field of nonlinear optical chromophores is a vibrant and interdisciplinary area of research with significant potential for applications in optoelectronics, telecommunications, and beyond.[27] A deep understanding of the fundamental principles of chromophore design, the nuances of their synthesis, and the rigorous application of advanced characterization techniques are essential for driving progress. By integrating theoretical modeling with experimental investigation, the scientific community is well-positioned to develop the next generation of NLO materials with unprecedented performance.
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- Chromophores with Nonlinear Optical Properties and Their Applic
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- Design and Preparation of Novel Water Soluble NLO Chromophores Based on Chlorogenic Acid. Taylor & Francis.
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- Molecular nonlinear optics: recent advances and applic
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- Synthesis, Characterization, Optical Spectroscopic, Electronic Structure, and Second-Order Nonlinear Optical (NLO) Properties of a Novel Class of Donor−Acceptor Bis(salicylaldiminato)nickel(II) Schiff Base NLO Chromophores. Journal of the American Chemical Society.
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The Dawn of a Molecular Beacon: An In-depth Technical Guide to 4-Dimethylamino-4'-nitrostilbene
This guide provides a comprehensive technical overview of 4-Dimethylamino-4'-nitrostilbene (DANS), a fascinating "push-pull" chromophore that has captured the attention of scientists for decades. From its initial synthesis to its modern-day applications as a sensitive molecular probe and a key material in nonlinear optics, DANS continues to be a subject of intense research. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the discovery, history, synthesis, properties, and applications of this remarkable molecule.
Introduction: The Archetypal Push-Pull Stilbene
This compound, commonly known as DANS, is a prime example of a class of organic molecules known as "push-pull" systems.[1] Its structure features an electron-donating dimethylamino group (-N(CH₃)₂) at one end of a conjugated π-system (the stilbene backbone) and a powerful electron-withdrawing nitro group (-NO₂) at the other. This electronic asymmetry gives rise to a significant ground-state dipole moment and a host of intriguing photophysical properties that are highly sensitive to the molecule's immediate environment.
The core of DANS is the stilbene scaffold (1,2-diphenylethylene), a structure that has given rise to a vast family of both natural and synthetic compounds with profound biological and material science implications.[2][3] The strategic placement of the donor and acceptor groups in DANS creates a molecule with a pronounced intramolecular charge transfer (ICT) character upon photoexcitation, making it an invaluable tool for probing local polarity and electric fields.[4]
A Historical Perspective: The Emergence of a Versatile Chromophore
While the precise first synthesis of this compound is not definitively documented in a single, seminal publication, its development is intertwined with the broader history of stilbene chemistry and the advent of powerful synthetic methodologies. The structure of the parent stilbene molecule was first described by A. Laurent in 1829.[5] However, it was the development of olefination reactions in the mid-20th century that truly unlocked the synthetic accessibility of a wide range of stilbene derivatives.
The groundbreaking work of Georg Wittig in the 1950s on the reaction of phosphorus ylides with carbonyl compounds, now known as the Wittig reaction, provided a robust method for forming carbon-carbon double bonds with good stereochemical control.[6] Shortly after, in 1958, Leopold Horner, and later William S. Wadsworth and William D. Emmons, developed a variation using phosphonate carbanions, the Horner-Wadsworth-Emmons (HWE) reaction, which often offers advantages in terms of reactivity and ease of purification.[7][8] These synthetic tools were instrumental in the preparation of asymmetrically substituted stilbenes like DANS. The earliest comprehensive studies on the photophysical properties of DANS and similar push-pull stilbenes began to appear in the literature in the latter half of the 20th century, driven by the growing interest in their potential for nonlinear optics and as fluorescent probes.
Synthesis of this compound
The synthesis of DANS is most commonly achieved through olefination reactions that couple a substituted benzaldehyde with a substituted benzyl phosphonium salt or phosphonate ester. The two most prevalent methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Wittig Reaction
The Wittig reaction provides a direct route to DANS by reacting 4-nitrobenzyltriphenylphosphonium halide with 4-dimethylaminobenzaldehyde. The ylide is generated in situ by treatment with a strong base.
Experimental Protocol: Wittig Synthesis of this compound
Materials:
-
4-Nitrobenzyltriphenylphosphonium bromide
-
4-Dimethylaminobenzaldehyde
-
Sodium methoxide (NaOMe) or other suitable strong base
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 eq) to the solution with vigorous stirring. The formation of the deep red-colored ylide should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-dimethylaminobenzaldehyde (1.0 eq) in a small amount of anhydrous DMF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing an ice-water mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold methanol and then water to remove triphenylphosphine oxide and unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure trans-4-Dimethylamino-4'-nitrostilbene as bright orange-red crystals.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The ylide intermediate is sensitive to air and moisture, hence the need for an inert atmosphere to prevent its degradation.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.
-
Anhydrous Solvents: The presence of water can quench the ylide and lead to side reactions, reducing the yield of the desired product.
-
Recrystallization: This purification step is crucial to remove the triphenylphosphine oxide byproduct, which is a major impurity in Wittig reactions.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often preferred for the synthesis of DANS as it typically provides higher yields of the (E)-alkene and the water-soluble phosphate byproduct is easier to remove than triphenylphosphine oxide.[7][9] This reaction involves the condensation of an aldehyde with a phosphonate ester in the presence of a base.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
4-Dimethylaminobenzaldehyde
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.
-
Cool the solution back to 0 °C and add a solution of 4-dimethylaminobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure trans-4-Dimethylamino-4'-nitrostilbene.
Causality Behind Experimental Choices:
-
Phosphonate Ester: The use of a phosphonate ester enhances the nucleophilicity of the carbanion compared to the corresponding Wittig ylide.
-
Water-Soluble Byproduct: The phosphate byproduct is readily removed by aqueous extraction, simplifying the purification process.[7]
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[7]
Caption: Synthetic routes to this compound.
Photophysical Properties: A Molecule that Responds to its Environment
The defining characteristic of DANS is its remarkable sensitivity to the polarity of its environment, a phenomenon known as solvatochromism .[10] This property arises from the significant change in the molecule's dipole moment upon excitation from the ground state (S₀) to the first excited state (S₁).
In nonpolar solvents, DANS exhibits a strong absorption band in the visible region and displays intense fluorescence. As the polarity of the solvent increases, both the absorption and emission spectra undergo a bathochromic (red) shift. This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state, thus reducing the energy gap between the two states.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | ~410 | ~500 |
| Toluene | 2.38 | ~420 | ~530 |
| Dichloromethane | 8.93 | ~440 | ~610 |
| Acetone | 20.7 | ~450 | ~630 |
| Acetonitrile | 37.5 | ~460 | ~650 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~470 | ~670 |
Table 1: Solvatochromic shift of this compound in various solvents. (Note: These are approximate values and can vary slightly depending on the specific experimental conditions).
This pronounced solvatochromism makes DANS an excellent probe for determining the local polarity of various microenvironments, such as the interior of micelles, polymer matrices, and biological membranes.
Beyond its solvatochromic behavior, DANS is also a well-known two-photon absorption (2PA) chromophore.[11] This means it can be excited by the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) region. This property is highly advantageous for applications in biological imaging, as NIR light penetrates deeper into tissues with less scattering and causes less photodamage compared to UV or visible light.
Applications: A Versatile Tool in Science and Technology
The unique photophysical properties of DANS have led to its use in a wide array of scientific and technological applications.
Nonlinear Optics (NLO)
The large change in dipole moment upon excitation gives DANS a significant second-order nonlinear optical response.[1] This makes it a candidate for use in materials for applications such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
Experimental Workflow: Characterization of Nonlinear Optical Properties (Z-scan)
The Z-scan technique is a common method to measure the nonlinear refractive index and nonlinear absorption coefficient of a material.
Setup:
-
A high-intensity pulsed laser (e.g., Nd:YAG or Ti:Sapphire).
-
A focusing lens.
-
A sample holder mounted on a translation stage.
-
An aperture and a photodetector.
Procedure:
-
A solution of DANS in a suitable solvent is prepared and placed in a cuvette.
-
The laser beam is focused through the sample.
-
The sample is moved along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
The transmittance of the beam through an aperture placed in the far field is measured as a function of the sample's position (closed-aperture Z-scan). This provides information about the nonlinear refractive index.
-
The total transmittance of the beam is measured without the aperture as a function of the sample's position (open-aperture Z-scan). This provides information about the nonlinear absorption.
Data Analysis:
-
The shape of the Z-scan trace is analyzed to determine the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient.
Caption: Experimental workflow for Z-scan measurements.
Fluorescent Probe for Microplastics
Recently, the solvatochromic properties of DANS have been ingeniously applied to the detection and identification of microplastics in environmental samples. When DANS adsorbs onto the surface of different types of plastics, its fluorescence emission spectrum shifts depending on the polarity of the polymer, allowing for their differentiation.[12]
Experimental Protocol: Detection of Microplastics using DANS
Materials:
-
This compound (DANS) solution (e.g., in ethanol)
-
Environmental water sample suspected of containing microplastics
-
Fluorescence microscope with appropriate filter sets (e.g., UV excitation)
-
Glass petri dishes or microscope slides
Procedure:
-
Filter the environmental water sample to collect suspended particles.
-
Place the filter paper in a petri dish.
-
Add a few drops of the DANS solution to the filter paper to stain the particles.
-
Allow the solvent to evaporate.
-
Observe the stained particles under a fluorescence microscope using UV excitation.
-
Different types of plastics will fluoresce with different colors (e.g., blue for less polar plastics like polyethylene, and shifting towards red for more polar plastics like PET), enabling their identification.
Causality Behind Experimental Choices:
-
Fluorescence Microscopy: This technique provides the necessary sensitivity to detect the fluorescence emission from the stained microplastics.
-
UV Excitation: DANS has a strong absorption in the UV-visible region, making UV light an effective excitation source.
-
Solvatochromic Shift: The principle of operation relies on the different polarities of various plastics, which cause a predictable shift in the fluorescence emission of DANS.
Cellular Imaging
The ability of DANS to be excited by two-photon absorption and its sensitivity to the local environment make it a promising candidate for cellular imaging. It can be used to visualize cellular structures and report on the polarity of different subcellular compartments.
Experimental Protocol: Cellular Imaging with DANS
Materials:
-
This compound (DANS) stock solution (e.g., in DMSO)
-
Cell culture medium
-
Cultured cells on a suitable imaging dish or slide
-
Two-photon confocal microscope
Procedure:
-
Prepare a working solution of DANS in cell culture medium at a final concentration typically in the low micromolar range.
-
Incubate the cultured cells with the DANS-containing medium for a specific period (e.g., 30-60 minutes).
-
Wash the cells with fresh medium to remove any unbound DANS.
-
Image the cells using a two-photon microscope with an excitation wavelength in the NIR range (e.g., 800-900 nm).
-
The fluorescence emission can be collected to visualize the distribution of DANS within the cells, and spectral imaging can be used to map the polarity of different organelles.
Causality Behind Experimental Choices:
-
Two-Photon Microscopy: This technique allows for deeper imaging into biological samples with reduced phototoxicity and background fluorescence.[13]
-
Low Concentration: Using a low concentration of the probe minimizes potential cytotoxicity.
-
Incubation Time: The incubation time needs to be optimized to allow for sufficient uptake of the probe by the cells.
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design. Its simple yet elegant push-pull architecture gives rise to a wealth of complex and useful photophysical properties. From fundamental studies of solvation dynamics to cutting-edge applications in materials science and environmental monitoring, DANS continues to be a molecule of significant interest. As our ability to manipulate and understand molecular interactions at the nanoscale improves, it is certain that this versatile chromophore will find its way into even more innovative applications in the years to come.
References
- Di Mauro, G., et al. (2021). Identification of microplastics using this compound solvatochromic fluorescence. Microscopy Research and Technique, 84(12), 2820-2831. [Link]
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphor-organische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63. [Link]
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
- He, Z., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 25(9), 2216. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Wadsworth, D. H., et al. (1965). The Horner-Emmons Reaction. I. The Stereochemistry of the Reaction of Aldehydes with the Anions of Some Phosphonates. The Journal of Organic Chemistry, 30(3), 680–685. [Link]
- Shen, T., Wang, X. N., & Lou, H. X. (2009). Natural stilbenes: an overview. Natural product reports, 26(7), 916-935. [Link]
- Roche, M., et al. (2020). Stilbenes as a source of anticancer agents: a review. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
- Horner, L., Hoffmann, H. M. R., & Wippel, H. G. (1958). Phosphor-organische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63. [Link]
- Reichardt, C. (2003). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer Science & Business Media. [Link]
- Laurent, A. (1829). Sur un nouveau composé organique, le stilbène. Annales de Chimie et de Physique, 42, 107-112. [Link]
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE journal of quantum electronics, 26(4), 760-769. [Link]
- Shim, J., et al. (2017). A fluorescent probe for the detection of microplastics in environmental samples. Environmental science & technology letters, 4(12), 521-526. [Link]
- Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature biotechnology, 21(11), 1369-1377. [Link]
- He, Z., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 25(9), 2216. [Link]
- Wikipedia. (2023).
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- Chemsrc. (2025, August 25). This compound. [Link]
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- 1. A Sensitive Technique for Two-Photon Absorption Measurements: Towards Higher Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: 4-Dimethylamino-4'-nitrostilbene (DNS) as a High-Sensitivity Fluorescent Probe
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Dimethylamino-4'-nitrostilbene (DNS) as a versatile fluorescent probe. DNS, a classic "push-pull" chromophore, exhibits remarkable sensitivity to its local environment, making it an invaluable tool for investigating micropolarity, membrane dynamics, and material properties. We will delve into the core photophysical principles governing its function, present its key spectral characteristics, and provide detailed, field-proven protocols for its primary applications, including the assessment of biological membrane fluidity and the identification of microplastics.
The Principle of Operation: Intramolecular Charge Transfer and Solvatochromism
This compound (DNS) is a stilbene derivative featuring an electron-donating dimethylamino group (-N(CH₃)₂) at one end of its conjugated π-system and a strong electron-accepting nitro group (-NO₂) at the other. This "push-pull" architecture is fundamental to its function as an environmental probe.
Upon absorption of a photon, the DNS molecule transitions from its ground state (S₀) to an electronically excited state (S₁). In the excited state, a significant redistribution of electron density occurs, a process known as Intramolecular Charge Transfer (ICT) . The electron density shifts from the donor group towards the acceptor group, creating a large excited-state dipole moment.[1][2]
The key to DNS's utility is that the geometry and energy of this ICT state are profoundly influenced by the polarity of the surrounding solvent or microenvironment.
-
In Non-Polar Environments: The molecule largely remains in a planar or "Locally Excited" (LE) state. The energy gap for fluorescence emission is large, resulting in higher-energy, blue-shifted light.
-
In Polar Environments: Polar solvent molecules can orient around the large excited-state dipole, stabilizing it. This stabilization often facilitates a structural rearrangement, such as the twisting of the nitro-phenyl group, to form a lower-energy "Twisted Intramolecular Charge Transfer" (TICT) state.[1][3] The emission from this stabilized TICT state is of lower energy, causing a significant red-shift in the fluorescence spectrum.
This dramatic, polarity-dependent shift in fluorescence emission is known as solvatochromism . The magnitude of the Stokes shift (the difference between the absorption and emission maxima) directly correlates with the polarity of the DNS molecule's immediate surroundings.[4] This phenomenon allows DNS to act as a sensitive reporter on the chemical nature of its local environment.
Caption: Mechanism of DNS solvatochromism via Intramolecular Charge Transfer (ICT).
Core Photophysical Properties
The spectral characteristics of DNS are highly dependent on its solvent environment. The fluorescence quantum yield, in particular, varies dramatically, being high in moderately non-polar solvents and extremely low in highly polar solvents due to the stabilization of the TICT state, which opens efficient non-radiative decay channels.[4][5]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Reference(s) |
| Pentane | 1.8 | ~410 | ~530 | ~6600 | 0.14 | [5] |
| Benzene | 2.3 | 432 | ~540 | ~5400 | 0.70 | [5][6] |
| Isobutyl Acetate | 5.3 | ~434 | - | - | - | [7] |
| Methylene Chloride | 8.9 | ~450 | ~690 | ~9000 | 0.008 | [5] |
| Dimethylformamide (DMF) | 36.7 | ~465 | ~720 | ~9100 | 0.002 | [5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 488 | - | - | - | [8] |
Note: Values are approximate and can vary based on measurement conditions. The two-photon absorption (2PA) peak also shows a systematic red-shift with increasing solvent polarity, from 834 nm in isobutyl isobutyrate to 892 nm in DMSO.[7][8]
Application I: Probing Biological Membrane Fluidity
Scientific Rationale
Biological membranes are not uniform structures; they possess microdomains with varying lipid composition and packing. Membrane fluidity, a measure of the mobility of lipids and proteins within the bilayer, is a critical parameter for cellular function.[9] DNS can be used to probe this property. When DNS partitions into a lipid bilayer, its fluorescence emission spectrum reports on the degree of water penetration into the membrane, which is inversely related to lipid packing density.
-
Ordered/Low-Fluidity Membranes (e.g., Gel Phase): Lipids are tightly packed, restricting water penetration. DNS experiences a more non-polar, hydrophobic environment, leading to blue-shifted emission.
-
Disordered/High-Fluidity Membranes (e.g., Liquid Crystalline Phase): Lipids are loosely packed, allowing greater water penetration. DNS is exposed to a more polar environment, resulting in red-shifted emission.[10]
By measuring the ratio of fluorescence intensity at two different wavelengths (one in the "ordered" region and one in the "disordered" region), one can calculate a ratiometric index, analogous to the Generalized Polarization (GP) used for the probe Laurdan, to quantify membrane fluidity.[11]
Protocol 3.1: Staining Live Cells to Assess Membrane Fluidity
This protocol is designed for adherent cells in a 96-well plate format and is adaptable for fluorescence microscopy or plate reader-based assays.
Materials:
-
This compound (DNS), ≥99.8% purity
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Adherent cells (e.g., CHO-K1, HeLa) cultured in a 96-well, black-walled, clear-bottom plate
-
Optional: Cycloheximide or Cetyl trimethyl ammonium bromide (CTAB) for control experiments[12]
Protocol Steps:
-
Prepare DNS Stock Solution:
-
Accurately weigh ~1 mg of DNS and dissolve it in anhydrous DMSO to create a 1-5 mM stock solution.
-
Causality: DMSO is used as it is a water-miscible organic solvent that can effectively dissolve DNS and is tolerated by cells in low final concentrations. Store the stock solution protected from light at -20°C.
-
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.[13]
-
Causality: A sub-confluent monolayer ensures that the majority of cells are healthy and actively growing, providing a consistent biological sample.
-
-
Control Wells (Self-Validation):
-
Prepare wells for positive controls. For example, treat cells with a known membrane fluidizer like 10-50 µM CTAB for 1-2 hours prior to staining.[12] This should induce a red-shift in DNS emission.
-
Prepare wells for unstained cells (autofluorescence control) and wells with stain but no cells (background control).
-
-
Staining the Cells:
-
Prepare a fresh working solution of DNS by diluting the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 1-10 µM.
-
Causality: The optimal concentration must be determined empirically. It should be high enough for a strong signal but low enough to avoid cytotoxicity or probe aggregation artifacts. Pre-warming the medium prevents shocking the cells.
-
Remove the old medium from the cells and wash once with 100 µL of warm PBS.
-
Add 100 µL of the DNS working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with 100 µL of warm PBS to remove any excess, non-partitioned probe.
-
Causality: Washing is critical to reduce background fluorescence from the probe in the aqueous medium, ensuring the signal is primarily from DNS embedded in the cell membranes.
-
After the final wash, add 100 µL of fresh PBS or imaging buffer to each well.
-
-
Data Acquisition (Fluorescence Microscopy):
-
Excite the sample using a UV or violet laser/filter (e.g., 405 nm).
-
Simultaneously or sequentially acquire images using two emission filter sets:
-
Channel 1 (Ordered/Blue): e.g., 500-550 nm
-
Channel 2 (Disordered/Red): e.g., 650-700 nm
-
-
Causality: These wavelength ranges are chosen to capture the emission from DNS in environments of differing polarity. The exact ranges should be optimized based on the spectral shifts observed in your system.
-
-
Data Analysis:
-
For each cell or region of interest, calculate a ratiometric index (RI) using the background-corrected fluorescence intensities from each channel: RI = (Intensity_Blue - Intensity_Red) / (Intensity_Blue + Intensity_Red)
-
Higher RI values correspond to a more ordered (less fluid) membrane, while lower values indicate a more disordered (more fluid) membrane.
-
Application II: Identification of Microplastics
Scientific Rationale
The solvatochromic properties of DNS can be exploited to detect and even identify different types of microplastics in environmental samples.[14] When DNS is adsorbed onto the surface of a plastic particle, its fluorescence emission is dictated by the polarity of that polymer.[15]
-
Non-Polar Plastics (e.g., Polypropylene - PP, Polyethylene - PE): Provide a hydrophobic surface. DNS will exhibit a blue-shifted fluorescence.
-
More Polar Plastics (e.g., Polystyrene - PS, Polyethylene terephthalate - PET): Provide a more polar surface. DNS will show a progressively red-shifted fluorescence.[14][15]
This allows for rapid, fluorescence-based screening and classification of microplastic particles.
Caption: Experimental workflow for staining and identifying microplastics with DNS.
Protocol 4.1: Staining and Identification of Microplastics in an Aqueous Sample
This protocol is adapted from established methods for fluorescently labeling microplastics.[14][16]
Materials:
-
This compound (DNS)
-
Anhydrous Ethanol or DMSO
-
Deionized water
-
Aqueous sample containing microplastics
-
Glass vials
-
Shaking incubator or water bath
-
Filtration apparatus with appropriate filters (e.g., glass fiber filters)
-
Fluorescence microscope with UV excitation and color camera, or a spectrofluorometer.
Protocol Steps:
-
Prepare DNS Stock Solution: Create a 1-5 mM stock solution of DNS in anhydrous ethanol or DMSO.
-
Prepare Staining Solution: Dilute the stock solution in deionized water to achieve a final DNS concentration of 25 µM.[16]
-
Causality: A 25 µM concentration has been shown to be effective for staining a variety of polymers. Water is used as the final solvent to mimic environmental conditions.
-
-
Staining Procedure:
-
Place the aqueous sample containing microplastics into a glass vial.
-
Add an equal volume of the 25 µM DNS staining solution.
-
Incubate the mixture for 1 hour at 60°C with vigorous agitation.[16]
-
Causality: Elevated temperature and agitation increase the rate of diffusion and promote the adsorption of the hydrophobic DNS dye onto the polymer surfaces.
-
-
Sample Processing:
-
After incubation, filter the sample to collect the stained microplastic particles on a filter membrane.
-
Wash the filter thoroughly with deionized water to remove any unbound DNS.
-
-
Visualization and Identification:
-
Place the filter on a microscope slide.
-
Using a fluorescence microscope with UV excitation (e.g., 365 nm), observe the stained particles.
-
Identify the particles based on their emission color:
-
Alternatively, for more quantitative analysis, the fluorescence emission spectrum of individual particles can be measured with a microspectrophotometer.
-
Troubleshooting and Considerations
-
Photobleaching: DNS, like all fluorophores, is susceptible to photobleaching, especially under high-intensity illumination. Limit light exposure and use anti-fade mounting media for fixed samples if possible. The photodegradation quantum efficiency is wavelength-dependent.[17]
-
Probe Aggregation: At high concentrations, DNS may form aggregates, especially in aqueous environments, which can lead to fluorescence artifacts. Always work within the recommended concentration range and ensure the stock solution is fully dissolved.
-
Autofluorescence: Biological samples and some polymer materials can exhibit intrinsic fluorescence. Always run an unstained control to measure the background autofluorescence and subtract it from your measurements.
-
Environmental Quenchers: The fluorescence of DNS can be quenched by various substances. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents.
References
- Wicks, G., Rebane, A., & Drobizhev, M. (2014). Two-photon solvatochromism of this compound (DANS). Proc.
- Wicks, G., Rebane, A., & Drobizhev, M. (2014). Two-photon solvatochromism of this compound (DANS).
- Kim, M., et al. (2022). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Scientific Reports. [Link]
- Wang, C., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. MDPI. [Link]
- On the photophysical properties of a liquid crystal dimer based on 4-nitrostilbene: a combined experimental and theoretical. Taylor & Francis Online. [Link]
- This compound. PhotochemCAD. [Link]
- Sancataldo, G., et al. (2021). (a) Chemical structure of 4‐dimethylamino‐4′‐nitrostilbene (DANS). (b)...
- Sancataldo, G., et al. (2021). Identification of microplastics using this compound solvatochromic fluorescence. Microscopy Research and Technique. [Link]
- Lifetime measurements of 4-dimethylamino-4' -nitrostilbene fluorescence by picosecond optical amplific
- Polarity-based fluorescence probes: properties and applic
- This compound. Oregon Medical Laser Center (OMLC). [Link]
- Sancataldo, G., et al. (2021). Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence.
- Ghosh, A., et al. (2016). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. Physical Chemistry Chemical Physics. [Link]
- Study of the intramolecular charge‐transfer (ICT) process in 4‐dimethylamino‐4′‐ nitrostilbene by picosecond time‐resolved CARS. DeepDyve. [Link]
- Arzhantsev, S., et al. (2006). Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe.
- Galvan-Gonzalez, A., et al. (1998).
- Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: this compound. Semantic Scholar. [Link]
- Schalk, O., et al. (2015). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)
- Ghosh, A., et al. (2016). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl.
- Wang, C., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. PubMed Central. [Link]
- Cell Staining and probing. Interchim. [Link]
- Strahl, H., et al. (2018). Assessing membrane fluidity and visualizing fluid membrane domains in bacteria using fluorescent membrane dyes. SciSpace. [Link]
- General Extracellular Flow Cytometry Staining Protocol. Bio-Techne. [Link]
- Thalhammer, T., et al. (1993). Organic solvents increase membrane fluidity and affect bile flow and K+ transport in rat liver. Biochemical Pharmacology. [Link]
- Digman, M.A., et al. (2021).
- Ojeda-López, C., et al. (2023).
- Immunofluorescent Staining Protocol. YouTube. [Link]
- Sinensky, M., & Kleiner, J. (1981). The effect of reagents that increase membrane fluidity on the activity of 3-hydroxyl-3-methyl glutaryl coenzyme A reductase in the CHO-K1 cell. Journal of Cellular Physiology. [Link]
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- 6. PhotochemCAD | this compound [photochemcad.com]
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- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The effect of reagents that increase membrane fluidity on the activity of 3-hydroxyl-3-methyl glutaryl coenzyme A reductase in the CHO-K1 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Protocol for Detecting Microplastics with Dansyl Chloride Staining
Abstract
The omnipresence of microplastics (MPs) in the environment necessitates rapid, sensitive, and reliable detection methods. Fluorescence staining has emerged as a cost-effective and high-throughput alternative to traditional spectroscopic techniques. This application note provides a detailed protocol for the detection and potential classification of microplastics using the fluorescent probe 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (DANS-Cl). We delve into the dual staining mechanisms of DANS-Cl—covalent labeling and solvatochromic interaction—and provide step-by-step instructions for sample preparation, staining, imaging, and data interpretation. This guide is intended for researchers, scientists, and environmental monitoring professionals seeking a robust method for microplastic analysis.
Introduction: The Challenge of Microplastic Detection
Microplastic pollution, defined by plastic particles smaller than 5 mm, represents a significant environmental and potential health risk. Traditional identification methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, while providing detailed chemical information, are often labor-intensive and time-consuming, creating a bottleneck in large-scale monitoring efforts[1].
Fluorescent staining offers a compelling alternative, enabling rapid visualization and quantification of microplastics in complex environmental matrices. While Nile Red has been a widely adopted dye for this purpose, Dansyl chloride (DANS-Cl) presents unique advantages. DANS-Cl is a versatile fluorophore with a dual-mode action: it can covalently bind to specific polymers and its fluorescence emission is highly sensitive to the polarity of its local environment (solvatochromism)[1][2][3]. This latter property allows for the potential differentiation of various polymer types based on their fluorescence color, providing a layer of classification not achievable with simple presence/absence stains[1][4].
This document provides a comprehensive protocol for utilizing DANS-Cl, explaining the scientific principles behind each step to ensure robust and reproducible results.
Principle of the Method: A Dual-Mode Staining Mechanism
Dansyl chloride's utility in microplastic detection stems from two distinct chemical principles:
-
Covalent Labeling of Polyamides (Nylon): DANS-Cl is a sulfonyl chloride that readily and specifically reacts with primary and secondary amine groups to form stable, highly fluorescent sulfonamide adducts[5][6]. This reaction is particularly effective for polymers containing accessible amine functionalities, such as Polyamides (PA), commonly known as nylon. The reaction is base-catalyzed, requiring an alkaline pH (typically 9.5-10.5) to deprotonate the amine groups, thereby increasing their nucleophilicity[7][8]. This covalent bond results in a permanent and robust fluorescent tag on polyamide microplastics[9].
-
Solvatochromic Staining of Other Polymers: For microplastics lacking reactive amine groups (e.g., Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), Polyethylene terephthalate (PET)), DANS-Cl acts as a solvatochromic dye[1][4]. The dye partitions from the aqueous staining solution into the hydrophobic polymer matrix. The fluorescence emission spectrum of the DANS-Cl molecule is highly dependent on the polarity of this matrix[2][3]. The different microenvironments of various polymers cause the dye to emit light of different colors, typically shifting from blue in more polar environments to green-yellow in less polar ones[1][10]. This allows for the potential classification of MPs based on their fluorescence emission spectrum.
The following diagram illustrates the overall experimental approach.
Caption: High-level workflow for DANS-Cl staining of microplastics.
Materials and Reagents
Equipment
-
Fluorescence microscope with UV excitation source and appropriate filter cubes (DAPI or custom filter set).
-
Digital camera for microscopy.
-
Glass filtration apparatus.
-
Black polycarbonate (PC) or alumina membrane filters (e.g., 0.45 µm pore size).
-
Oven or incubator capable of maintaining 60°C.
-
Glass beakers, flasks, and graduated cylinders.
-
Magnetic stirrer and stir bars.
-
pH meter.
-
Vortex mixer.
-
Fume hood.
Reagents
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), high purity.
-
Acetonitrile (ACN), anhydrous or HPLC grade.
-
Sodium bicarbonate (NaHCO₃).
-
Sodium carbonate (Na₂CO₃).
-
Deionized (DI) water.
-
Positive Controls: Polyamide (Nylon 6) microspheres, Polyethylene microspheres, Polystyrene microspheres.
-
Negative Control: Glass beads or cleaned quartz sand.
| Reagent/Material | Purpose | Recommended Specifications |
| Dansyl Chloride | Fluorescent Stain | >98% Purity |
| Acetonitrile | DANS-Cl Stock Solvent | Anhydrous, >99.8% |
| Carbonate Buffer | pH Control for Staining | 0.1 M, pH 9.5 |
| Black PC Filters | Low-Fluorescence Background | 0.45 µm pore size |
| Polyamide (Nylon) | Positive Control (Covalent) | Microspheres, 50-100 µm |
| Polyethylene (PE) | Positive Control (Solvatochromic) | Microspheres, 50-100 µm |
| Glass Beads | Negative Control | 50-100 µm, acid-washed |
Table 1: Key materials and their specifications for the DANS-Cl protocol.
Detailed Step-by-Step Protocol
SAFETY PRECAUTION: Dansyl chloride is a corrosive and moisture-sensitive reagent. Acetonitrile is flammable and toxic. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Preparation of Solutions
-
DANS-Cl Stock Solution (1 mg/mL):
-
Under a fume hood, accurately weigh 10 mg of Dansyl chloride.
-
Dissolve it in 10 mL of anhydrous acetonitrile in a glass vial.
-
Mix thoroughly using a vortex mixer.
-
Store this stock solution in the dark at 4°C, tightly sealed to prevent hydrolysis. The solution is stable for several weeks.
-
-
Carbonate Buffer (0.1 M, pH 9.5):
-
Prepare a 0.1 M solution of sodium bicarbonate (8.4 g/L in DI water) and a 0.1 M solution of sodium carbonate (10.6 g/L in DI water).
-
Start with the 0.1 M sodium bicarbonate solution and add the 0.1 M sodium carbonate solution dropwise while monitoring with a calibrated pH meter until the pH reaches 9.5.
-
This buffer is critical for the covalent labeling of polyamides[7].
-
-
DANS-Cl Staining Solution (Working Solution):
-
Immediately before use, prepare the working solution.
-
Add 100 µL of the 1 mg/mL DANS-Cl stock solution to 9.9 mL of the pH 9.5 carbonate buffer. This results in a final DANS-Cl concentration of approximately 10 µg/mL.
-
Note: The optimal concentration may vary depending on the sample matrix and microplastic types. A concentration range of 5-20 µg/mL is a good starting point for optimization[11].
-
Sample Staining Procedure
This protocol assumes that microplastic particles have already been extracted from their environmental matrix through appropriate digestion and density separation steps[11].
-
Place the isolated and cleaned microplastic particles (and controls) into a small glass beaker or vial.
-
Add a sufficient volume of the DANS-Cl Staining Solution to fully immerse the particles.
-
Loosely cap the vial and incubate for 60 minutes at 60°C in an oven or incubator[1]. The elevated temperature enhances dye penetration into the polymer matrix.
-
After incubation, allow the sample to cool to room temperature.
Washing and Filtration
-
Set up the glass filtration apparatus with a black polycarbonate membrane filter. The black background minimizes background fluorescence and improves particle contrast.
-
Pour the sample suspension through the filter. Apply a gentle vacuum.
-
Wash the particles on the filter twice with 5-10 mL of the pH 9.5 carbonate buffer to remove any unbound DANS-Cl.
-
Perform a final wash with 5-10 mL of DI water to remove residual buffer salts.
-
Carefully remove the filter from the apparatus using clean forceps and place it in a petri dish. Allow it to air dry completely in a dark, clean environment (e.g., a covered petri dish) before microscopy.
Microscopy and Data Analysis
Fluorescence Imaging
-
Mount the dried filter onto a glass microscope slide. A drop of immersion oil can be placed on the slide before the filter to make it transparent, followed by a coverslip.
-
Use a fluorescence microscope equipped with a UV excitation source.
-
Select a filter cube appropriate for DANS-Cl. A standard DAPI filter set is often suitable, but for optimal results, use filters matching the excitation and emission peaks.
| Parameter | Recommended Wavelength (nm) | Rationale |
| Excitation Wavelength | 335 - 380 nm | Matches the absorbance peak of the dansyl fluorophore[10][12]. |
| Dichroic Mirror Cutoff | ~400 nm | Separates excitation and emission light. |
| Emission Filter | > 420 nm (Long-pass) or 500-550 nm (Band-pass) | Captures the broad, solvatochromic emission of DANS-Cl[1][12]. |
Table 2: Recommended fluorescence microscopy settings for DANS-Cl.
-
Acquire images of the stained particles. Ensure positive controls (Nylon, PE) are fluorescent and the negative control (glass beads) is not.
-
Capture both bright-field and fluorescence images for each field of view to aid in particle identification and morphology assessment.
Data Interpretation and Quantification
-
Particle Counting and Sizing: Use image analysis software (e.g., ImageJ, FIJI) to count the number of fluorescent particles and measure their dimensions.
-
Polymer Classification (Qualitative): Observe the color of the fluorescence emission. Polyamides should exhibit a strong, stable green-yellow fluorescence. Other polymers will show different colors based on their polarity, allowing for a preliminary classification[1][4]. For instance, less polar polymers like PE and PP may appear more yellow, while more polar ones could have a bluer-green hue.
-
Spectral Analysis (Quantitative): For advanced classification, a microscope equipped with a spectrometer can be used to measure the emission spectrum of individual particles. The peak emission wavelength (λ_em) can be used as a parameter to differentiate polymer types[1].
The diagram below illustrates the principle of solvatochromic differentiation.
Sources
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- 6. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
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- 12. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
A Kaleidoscope of Polarity: A Technical Guide to 4-Dimethylamino-4'-nitrostilbene (DMANS) as a Solvent Polarity Probe
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, understanding the polarity of a microenvironment is paramount. Solvent polarity influences reaction rates, chemical equilibria, and the conformational landscape of molecules, making its precise measurement a critical aspect of chemical and biological research. This comprehensive guide delves into the application of 4-Dimethylamino-4'-nitrostilbene (DMANS), a highly sensitive solvatochromic probe, for the accurate determination of solvent polarity. We will explore the photophysical principles underpinning its function, provide detailed experimental protocols for its use, and offer insights into the interpretation of the resulting spectral data.
The Phenomenon of Solvatochromism and the Power of DMANS
Solvatochromism describes the change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of the solvatochromic molecule.[1] Probes like DMANS are particularly adept at reporting on solvent polarity due to their unique electronic structure.
DMANS is a "push-pull" chromophore, featuring an electron-donating dimethylamino group (-N(CH₃)₂) at one end of the conjugated system and an electron-withdrawing nitro group (-NO₂) at the other.[1] In the ground state, the molecule has a delocalized π-electron system.[1] Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a highly polarized excited state with a significant increase in the dipole moment.[2][3]
The extent to which the surrounding solvent molecules can stabilize this polar excited state dictates the energy of the emitted photon. In polar solvents, the solvent dipoles orient around the excited DMANS molecule, lowering its energy. This results in a lower energy emission, observed as a bathochromic (red) shift in the fluorescence spectrum. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a higher energy emission and a hypsochromic (blue) shift. This pronounced sensitivity of both the absorption and, more dramatically, the fluorescence emission of DMANS to the solvent's polarity makes it an exceptional molecular probe.[2][4]
Core Principles of DMANS as a Polarity Probe
The utility of DMANS in quantifying solvent polarity is rooted in the relationship between its spectral properties and the dielectric constant and refractive index of the solvent. The change in the Stokes shift, which is the difference in energy between the absorption and emission maxima, is particularly informative.
Caption: Intramolecular Charge Transfer in DMANS.
Experimental Protocols
I. Preparation of DMANS Stock and Working Solutions
A. Materials:
-
This compound (DMANS), ≥99.8% purity[5]
-
Spectroscopic grade solvents (a range of polarities is recommended, e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
B. Protocol for Stock Solution (1 mM):
-
Accurately weigh approximately 2.68 mg of DMANS (MW = 268.31 g/mol ).
-
Quantitatively transfer the weighed DMANS to a 10 mL volumetric flask.
-
Dissolve the DMANS in a small amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
C. Protocol for Working Solutions (e.g., 10 µM):
-
Pipette 100 µL of the 1 mM DMANS stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with the desired spectroscopic grade solvent.
-
Stopper the flask and invert to mix thoroughly.
-
Prepare a fresh working solution for each solvent to be tested.
II. Spectroscopic Measurements
A. UV-Visible Absorption Spectroscopy:
1. Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.[1]
-
Set the wavelength range to scan from approximately 300 nm to 700 nm.
-
Use a scan speed of around 100-200 nm/min and a slit width of 1-2 nm.[6]
2. Measurement Protocol:
-
Fill a clean quartz cuvette with the pure solvent to be used for the first sample.
-
Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum to subtract the absorbance of the solvent and cuvette.[1]
-
Rinse the cuvette with a small amount of the DMANS working solution.
-
Fill the cuvette with the DMANS working solution. The absorbance at the maximum wavelength (λ_max) should be between 0.1 and 1.0 to ensure linearity.
-
Record the absorption spectrum.
-
Repeat steps 1-5 for each solvent, ensuring to use a new blank for each new solvent.[1]
B. Fluorescence Spectroscopy:
1. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum for DMANS in that specific solvent.
-
Set the emission scan range from a wavelength slightly higher than the excitation wavelength to approximately 750 nm.
-
Use excitation and emission slit widths of 2-5 nm as a starting point, adjusting as necessary to obtain a good signal-to-noise ratio.
2. Measurement Protocol:
-
Fill a clean quartz fluorescence cuvette with the pure solvent to be used for the first sample.
-
Place the cuvette in the spectrofluorometer and record a solvent blank emission spectrum.
-
Rinse the cuvette with a small amount of the DMANS working solution.
-
Fill the cuvette with the DMANS working solution. To avoid inner-filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[6]
-
Record the fluorescence emission spectrum.
-
Repeat steps 1-5 for each solvent.
Caption: Workflow for DMANS Solvatochromic Analysis.
Data Analysis and Interpretation
The primary data obtained from these experiments are the wavelengths of maximum absorption (λ_abs_max) and maximum emission (λ_em_max) for DMANS in each solvent.
A. Stokes Shift Calculation:
The Stokes shift is a direct measure of the difference in energy between absorption and emission. It is typically calculated in wavenumbers (cm⁻¹):
Stokes Shift (Δṽ) = ṽ_abs - ṽ_em = (1/λ_abs_max) - (1/λ_em_max)
A larger Stokes shift indicates a greater stabilization of the excited state by the solvent, and thus, a more polar solvent.
B. Lippert-Mataga Plot:
The Lippert-Mataga equation provides a theoretical framework for relating the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent, as well as the change in dipole moment of the probe molecule upon excitation (Δµ = µ_e - µ_g).[3][7]
Δṽ ≈ (2(Δµ)² / (hca³)) * [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ]
where:
-
h is Planck's constant
-
c is the speed of light
-
a is the Onsager cavity radius of the solute
A plot of the Stokes shift (Δṽ) versus the solvent polarity function [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation, providing a quantitative measure of the probe's sensitivity to solvent polarity.[3][7]
Table 1: Spectral Properties of DMANS in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | ~410 | ~510 | ~4700 |
| Toluene | 2.38 | 1.496 | ~425 | ~540 | ~4800 |
| Chloroform | 4.81 | 1.446 | ~435 | ~590 | ~5800 |
| Dichloromethane | 8.93 | 1.424 | ~440 | ~610 | ~6200 |
| Acetone | 20.7 | 1.359 | ~450 | ~630 | ~6500 |
| Acetonitrile | 37.5 | 1.344 | ~455 | ~640 | ~6600 |
| DMSO | 46.7 | 1.479 | ~465 | ~660 | ~6500 |
Note: The spectral data presented are approximate values and may vary slightly depending on the specific experimental conditions and instrument calibration. The fluorescence quantum yield of DMANS is known to decrease significantly with increasing solvent polarity.[8]
Applications in Research and Drug Development
The ability to accurately measure local polarity makes DMANS a valuable tool in various scientific disciplines:
-
Characterizing Drug-Membrane Interactions: The polarity of different regions within a lipid bilayer can be probed to understand how a drug molecule partitions and orients itself within the membrane.[7]
-
Probing Protein Binding Sites: The microenvironment of a protein's active site is often distinct from the bulk solvent. DMANS, or derivatives thereof, can be used to characterize the polarity of these binding pockets, providing insights into drug-receptor interactions.
-
Monitoring Chemical Reactions: Changes in solvent polarity during a chemical reaction can be monitored in real-time.
-
Analysis of Polymer Microenvironments: DMANS has been successfully used to discriminate between different types of microplastics based on their polarity.[9][10]
Conclusion
This compound is a powerful and versatile fluorescent probe for the determination of solvent polarity. Its significant solvatochromic shift, particularly in its fluorescence emission, provides a sensitive and quantitative measure of the polarity of its microenvironment. By following the detailed protocols outlined in this guide, researchers can confidently employ DMANS to gain critical insights into a wide range of chemical and biological processes, thereby advancing our understanding of molecular interactions in solution.
References
- Wicks, G., Rebane, A., & Drobizhev, M. (2014). Two-photon solvatochromism of this compound (DANS). Proc.
- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]
- ResearchGate. (n.d.). Two-photon solvatochromism of this compound (DANS).
- National Institutes of Health. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- PhotochemCAD. (n.d.). This compound. PhotochemCAD. [Link]
- Oregon Medical Laser Center. (n.d.). This compound. Oregon Medical Laser Center. [Link]
- Gruen, H., & Görner, H. (1989). Trans → cis photoisomerization, fluorescence, and relaxation phenomena of trans-4-Nitro-4'-(dialkylamino)stilbenes and related compounds. Journal of Physical Chemistry, 93(19), 7144-7152.
- ACS Publications. (2023). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. The Journal of Physical Chemistry C. [Link]
- MDPI. (2022). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 27(19), 6687. [Link]
- ResearchGate. (n.d.). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies.
- Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the...
- National Institutes of Health. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides.
- National Institutes of Health. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. CP Lab Safety. [Link]
- ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
- ResearchGate. (n.d.). Lippert Mataga plot for DMAPEPy in different solvents showing the...
- PubMed. (2021).
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- 5. 4-Dimethylamino-4 -nitrostilbene = 99.8 T 2844-15-7 [sigmaaldrich.com]
- 6. This compound [omlc.org]
- 7. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Application Note: Leveraging DANS Probes for Second-Harmonic Generation (SHG) Microscopy in Cellular and Tissue Imaging
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Seeing Beyond Fluorescence
In the landscape of biological imaging, fluorescence microscopy has long been the dominant paradigm. However, the reliance on fluorophores introduces inherent limitations such as photobleaching and phototoxicity, which can compromise long-term live-cell imaging and perturb delicate biological systems. Second-harmonic generation (SHG) microscopy has emerged as a powerful alternative, offering a label-free method to visualize endogenous structures with high specificity and contrast. SHG is a nonlinear optical process where two photons of the same frequency interact with a material and are converted into a single photon with exactly twice the frequency (and half the wavelength). This phenomenon occurs only in non-centrosymmetric structures, a requirement that makes SHG microscopy highly specific for certain biological molecules like fibrillar collagen, myosin, and microtubules.
While label-free SHG is invaluable for studying these specific endogenous structures, many cellular components lack the necessary molecular organization to generate a strong SHG signal. This is where exogenous probes, specifically designed for SHG, come into play. These probes can provide contrast from structures that are otherwise invisible to SHG microscopy. Among the various classes of SHG-active dyes, Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives, hereafter referred to as DANS probes, have shown significant promise due to their unique photophysical properties and versatility.
This application note provides a comprehensive guide to the principles and practical application of DANS probes in SHG microscopy for cellular and tissue imaging. We will delve into the underlying mechanisms, provide detailed protocols for sample preparation and imaging, and discuss the potential of this technique in various research and drug development contexts.
Why DANS? The Rationale Behind a Superior SHG Probe
The suitability of a molecule as an SHG probe is dictated by its hyperpolarizability, a measure of its ability to generate a second-harmonic signal. DANS compounds possess a number of key characteristics that make them excellent candidates for SHG microscopy.
2.1. Molecular Structure and Photophysical Properties
The core structure of the dansyl group consists of a dimethylamino group (an electron donor) and a naphthalene sulfonyl group (an electron acceptor) linked by a naphthalene ring. This "push-pull" electronic structure leads to a large second-order nonlinear susceptibility, which is a prerequisite for efficient SHG.
Key properties of DANS probes relevant to SHG microscopy are summarized in the table below:
| Property | Typical Value/Characteristic | Significance in SHG Microscopy |
| Excitation Maximum (One-Photon) | ~340-350 nm | In the two-photon regime for SHG, this corresponds to an excitation wavelength in the near-infrared (NIR) range (~680-700 nm), which allows for deeper tissue penetration and reduced scattering. |
| Emission Maximum (Fluorescence) | ~520-550 nm (solvent-dependent) | While DANS probes are fluorescent, their primary utility in this context is for SHG. The fluorescence can be used for correlative imaging but is distinct from the SHG signal. |
| SHG Signal Wavelength | Exactly half the excitation wavelength | For an 800 nm excitation, the SHG signal will be precisely at 400 nm. This sharp, predictable signal allows for easy spectral separation from any two-photon excited fluorescence. |
| Environmental Sensitivity | The fluorescence properties of DANS are sensitive to the polarity of the local environment. | This property can be exploited for sensing applications, such as monitoring changes in membrane potential. |
| Chemical Reactivity | Dansyl chloride readily reacts with primary and secondary amines to form stable sulfonamide adducts. | This allows for straightforward conjugation of DANS to proteins, lipids, and other biomolecules for targeted imaging. |
2.2. Advantages of DANS Probes in SHG Microscopy
-
High Specificity: Because SHG is only generated from non-centrosymmetric arrangements of the probe, background signal is minimal.
-
Reduced Phototoxicity and Photobleaching: SHG is a coherent scattering process that does not involve the excitation of molecules to higher electronic states, thus avoiding the phototoxicity and photobleaching associated with fluorescence.
-
Deep Tissue Imaging: The use of near-infrared excitation light allows for greater penetration depth in scattering biological tissues.
-
Versatility: The reactive nature of dansyl chloride allows for the synthesis of a wide range of targeted probes.
Experimental Workflow: From Probe Selection to Image Acquisition
Successful SHG imaging with DANS probes requires careful consideration of probe selection, sample preparation, and microscope configuration.
3.1. Probe Selection and Synthesis
The choice of DANS probe depends on the specific application. For general membrane staining, commercially available lipophilic DANS derivatives can be used. For targeting specific proteins or organelles, custom synthesis is often required. Dansyl chloride can be conjugated to antibodies, peptides, or small molecules that bind to the target of interest. The synthesis of such targeted probes is a specialized process that typically involves standard bioconjugation chemistries.
3.2. Protocol: Staining Live Cells with a Lipophilic DANS Probe for Membrane Imaging
This protocol provides a general method for staining the plasma membrane of live cells.
Materials:
-
Lipophilic DANS probe (e.g., Dansyl-phosphatidylethanolamine)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Prepare a stock solution of the DANS probe: Dissolve the DANS probe in DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a working staining solution: Dilute the stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Wash the cells three times with pre-warmed HBSS to remove unbound probe.
-
-
Imaging: Immediately proceed to imaging on the SHG microscope.
3.3. Protocol: Immunofluorescent Labeling with a DANS-Conjugated Antibody
This protocol describes the use of a DANS-conjugated secondary antibody for targeted SHG imaging of a specific protein.
Materials:
-
Primary antibody specific to the target protein
-
DANS-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the DANS-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a suitable mounting medium and proceed to imaging.
3.4. SHG Microscope Configuration and Image Acquisition
A standard multiphoton microscope equipped with a tunable femtosecond laser is required for SHG imaging.
Key Instrument Settings:
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 800 - 900 nm | This range provides a good balance between efficient SHG from DANS probes and deep tissue penetration. |
| Laser Power | As low as possible to obtain a good signal-to-noise ratio | Minimizes potential photodamage to the sample. |
| Detector | A dedicated non-descanned detector (NDD) for the forward-scattered SHG signal is often optimal. For thick, scattering samples, a backward (epi) detector can be used. | The SHG signal is predominantly forward-scattered. |
| Emission Filter | A narrow bandpass filter centered at half the excitation wavelength (e.g., 400 ± 10 nm for 800 nm excitation). | This isolates the SHG signal from any two-photon excited fluorescence. |
| Polarization Control | A half-wave plate to control the polarization of the excitation laser. | The intensity of the SHG signal is dependent on the orientation of the DANS probe relative to the laser polarization. |
Image Acquisition:
-
Acquire images using the appropriate detector and filter combination.
-
Optimize the laser power and detector gain to achieve a good signal-to-noise ratio while avoiding saturation.
-
For 3D imaging, acquire a Z-stack of images through the sample.
Advanced Applications and Future Directions
The application of DANS probes in SHG microscopy extends beyond simple structural imaging.
4.1. Imaging Membrane Potential
The SHG signal from certain membrane-bound DANS probes is sensitive to changes in the transmembrane electrical potential. This electrochromic effect allows for the optical recording of neuronal activity, such as action potentials, with high spatial and temporal resolution.
4.2. Probing Protein Conformation and Dynamics
By conjugating DANS probes to specific sites on a protein, it may be possible to use polarization-resolved SHG microscopy to study changes in protein conformation and dynamics in real-time.
4.3. High-Throughput Screening in Drug Development
The sensitivity of DANS probes to their local environment can be exploited in high-throughput screening assays. For example, changes in the SHG signal from a DANS-labeled target protein upon binding of a small molecule could be used to identify potential drug candidates.
Conclusion
DANS probes offer a versatile and powerful tool for extending the capabilities of SHG microscopy to a wider range of biological questions. Their favorable photophysical properties, coupled with the inherent advantages of SHG imaging, make them an attractive alternative to traditional fluorescence-based methods. As new DANS derivatives and targeted probes are developed, the applications of this technology in basic research and drug development are poised to expand significantly.
Visualizations
Caption: Principle of Second-Harmonic Generation with a DANS Probe.
Caption: Experimental Workflow for Staining Live Cells with a DANS Probe.
Caption: Simplified Schematic of an SHG Microscope Setup for DANS Imaging.
References
- Campagnola, P. J., & Loew, L. M. (2003). Second-harmonic generation imaging microscopy for visualizing biomolecular arrays in cells, tissues and organisms. Nature Biotechnology, 21(11), 1356–1360. [Link]
- Dombeck, D. A., Sacconi, L., Blanchard-Desce, M., & Webb, W. W. (2004). Optical recording of action potentials with second-harmonic generation microscopy. Proceedings of the National Academy of Sciences, 101(48), 16811–16816. [Link]
- Lewis, A., Khatchatouriants, A., Treinin, M., Chen, Z., Salama, G., Loew, L. M., & Peleg, G. (2000). Second harmonic generation of styryl dyes in living cells. Biophysical Journal, 79(4), 2179–2187. [Link]
- Nuriya, M., Jiang, J., Nemet, B., Eisenthal, K. B., & Yuste, R. (2006). Imaging membrane potential in dendritic spines. Proceedings of the National Academy of Sciences, 103(3), 786–790. [Link]
- Pons, T., Moreaux, L., & Mertz, J. (2003). Photo-induced electrochromism in styryl dyes for second-harmonic imaging of membrane potential. Journal of the Optical Society of America B, 20(9), 1834–1840. [Link]
- Sacconi, L., Dombeck, D. A., & Webb, W. W. (2006). Second-harmonic generation imaging of membrane potential in neurons. FEBS Letters, 580(23), 5481–5489. [Link]
Application Note: Probing Nonlinear Photophysics with Two-Photon Absorption Spectroscopy of DANS
Introduction: Unveiling Molecular Secrets with Two-Photon Absorption
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited electronic state.[1][2] First predicted by Maria Goeppert-Mayer in her 1931 doctoral dissertation, this phenomenon has become a powerful tool in various scientific fields, including high-resolution microscopy, 3D microfabrication, and optical data storage.[2][3] Unlike single-photon absorption, which is linearly dependent on light intensity, TPA is proportional to the square of the incident light intensity.[1][2] This quadratic dependence provides intrinsic three-dimensional spatial confinement, as the absorption is significant only at the focal point of a tightly focused laser beam.[3]
This application note provides a detailed guide to the experimental setup for two-photon absorption spectroscopy, focusing on the model chromophore 4-dimethylamino-4'-nitrostilbene (DANS). DANS is a classic "push-pull" molecule with an electron-donating dimethylamino group and an electron-accepting nitro group, connected by a conjugated π-bridge.[4] This structure gives rise to a large change in dipole moment upon excitation, making it highly sensitive to its environment and an excellent candidate for studying solvent effects on nonlinear optical properties.[5][6][7] We will delve into the critical components of the experimental setup, provide step-by-step protocols for sample preparation and data acquisition using the Z-scan technique, and discuss data analysis and potential pitfalls.
The Heart of the Experiment: The Optical Setup
A robust and well-aligned optical setup is paramount for accurate and reproducible TPA measurements. The key components and their interplay are crucial for generating the high peak intensities required to induce two-photon absorption and for sensitively detecting the resulting signal.
The Light Source: The Power of Femtosecond Pulses
The low probability of simultaneous two-photon absorption necessitates the use of lasers with high peak power.[2] Femtosecond pulsed lasers are the ideal choice for this purpose. Their ultrashort pulse durations (typically <150 fs) concentrate the energy into extremely short time windows, generating the high peak intensities required to efficiently drive the TPA process while keeping the average power low to minimize photodamage to the sample.[8][9]
-
Choice of Laser: A tunable Ti:Sapphire laser is a versatile option, offering a broad wavelength tuning range (typically 700-1000 nm) to probe the TPA spectrum of various molecules.[10][11] For DANS, which exhibits a TPA peak that shifts with solvent polarity (around 834 nm to 892 nm), a tunable laser is essential.[6][7]
-
Why Femtosecond Pulses? The simultaneous nature of TPA requires the two photons to arrive at the molecule within a very short time frame (on the order of femtoseconds).[1] Femtosecond pulses ensure this temporal overlap, maximizing the TPA probability. Longer pulses (picosecond or nanosecond) would require significantly higher pulse energies to achieve the same peak intensity, increasing the risk of thermal damage to the sample.[12]
Beam Conditioning and Focusing Optics
Precise control over the laser beam's spatial and temporal characteristics is critical.
-
Beam Expansion and Collimation: A telescope system (a pair of lenses) is used to expand and collimate the laser beam. This ensures a larger beam diameter incident on the focusing lens, which allows for tighter focusing and higher intensity at the focal point.
-
Focusing Lens: A high-quality, achromatic lens with a specific focal length is used to focus the laser beam into the sample. The choice of focal length is a trade-off: a shorter focal length produces a smaller spot size and higher intensity, but also a shorter Rayleigh range, which can be challenging for thicker samples.
-
Neutral Density Filters: A set of calibrated neutral density (ND) filters is used to control the laser power incident on the sample. This is crucial for verifying the quadratic dependence of the TPA signal on the input intensity and for avoiding saturation effects.
The Sample Stage: Precision in Positioning
The sample is mounted on a translation stage that allows for precise movement along the laser beam's propagation axis (the z-axis). This is the core of the Z-scan technique.
-
Motorized Translation Stage: A computer-controlled motorized translation stage with high precision (micrometer resolution) is essential for systematically moving the sample through the focal region of the laser beam.
Detection System: Capturing the Nonlinear Signal
The method of detection depends on the specific TPA measurement technique employed. For the Z-scan technique, we measure the transmission of the laser beam through the sample.
-
Photodetector: A sensitive photodiode or a photomultiplier tube (PMT) is used to measure the transmitted laser intensity.[13][14] The detector should have a linear response over the range of intensities used in the experiment.
-
Aperture (for closed-aperture Z-scan): In the "closed-aperture" Z-scan configuration, an aperture is placed in the far field before the detector. This allows for the measurement of nonlinear refraction, which is sensitive to changes in the refractive index of the sample induced by the intense laser light. For measuring TPA (nonlinear absorption), the "open-aperture" configuration is used, where the aperture is removed, and the entire transmitted beam is collected by the detector.[15][16]
-
Lock-in Amplifier and Optical Chopper: To improve the signal-to-noise ratio, an optical chopper is often placed in the beam path before the sample. The chopper modulates the laser beam at a specific frequency, and a lock-in amplifier is used to selectively detect the signal at that frequency, effectively filtering out noise from other sources.[12][17]
Visualizing the Workflow: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for measuring the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material.[15][16] The following diagram illustrates the experimental workflow for an open-aperture Z-scan measurement to determine the TPA cross-section.
Sources
- 1. ossila.com [ossila.com]
- 2. Two-photon absorption - Wikipedia [en.wikipedia.org]
- 3. l3dw.com [l3dw.com]
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- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Femtosecond Two-photon LIF – Princeton Collaborative Low Temperature Plasma Research Facility [pcrf.princeton.edu]
- 9. Femtosecond lasers for multiphoton microscopy - HÜBNER Photonics [hubner-photonics.com]
- 10. becker-hickl.com [becker-hickl.com]
- 11. lse.technion.ac.il [lse.technion.ac.il]
- 12. A Sensitive Technique for Two-Photon Absorption Measurements: Towards Higher Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ekspla.com [ekspla.com]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Dimethylamino-4'-nitrostilbene (DANS) as a Dopant in Electro-Optic Polymers
Introduction: The Role of DANS in High-Performance Electro-Optic Polymers
The relentless pursuit of faster and more efficient data transmission has propelled the development of advanced photonic devices.[1][2][3][4] At the heart of many of these technologies lies the electro-optic (EO) modulator, a device capable of converting electrical signals into optical signals, enabling high-speed data encoding onto light beams.[1][2] A critical component of these modulators is the electro-optic material, which exhibits a change in its refractive index in response to an applied electric field—a phenomenon known as the electro-optic or Pockels effect.[2][5]
Organic polymers doped with nonlinear optical (NLO) chromophores have emerged as a promising class of materials for electro-optic applications.[4] They offer several advantages over their inorganic crystalline counterparts, including large electro-optic coefficients, fast response times, and compatibility with existing semiconductor fabrication processes.[4] One of the most extensively studied and utilized NLO chromophores is 4-Dimethylamino-4'-nitrostilbene, commonly known as DANS.[6][7][8]
DANS is a "push-pull" molecule, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-electron system.[9] This molecular architecture results in a large ground-state dipole moment and a significant change in dipole moment upon excitation, which are key determinants of a high molecular hyperpolarizability and, consequently, a strong electro-optic effect.[9] When dispersed as a guest in a suitable polymer host, DANS can be macroscopically aligned through a process called electric-field poling, leading to a bulk material with a significant electro-optic coefficient.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DANS as a dopant in electro-optic polymers. It covers the fundamental principles, detailed experimental protocols for the preparation and characterization of DANS-doped polymer films, and critical considerations for achieving optimal electro-optic performance and stability.
Physicochemical Properties and Safety Considerations for DANS
A thorough understanding of the material's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [12][13] |
| Synonyms | N,N-Dimethyl-4′-nitro-4-stilbenamine, DANS | [13] |
| CAS Number | 2844-15-7 | [12] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [13] |
| Molecular Weight | 268.31 g/mol | [13] |
| Melting Point | 256-259 °C | [14] |
| Appearance | Solid | |
| Solubility | Soluble in various organic solvents | [15] |
| Fluorescence | λex ~500 nm; λem ~700 nm in methylene chloride |
Safety Precautions: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[16] It is crucial to handle DANS in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Avoid creating dust and ensure proper disposal of waste according to institutional and local regulations.[16]
PART 1: Preparation of DANS-Doped Electro-Optic Polymer Films (Guest-Host System)
The most common approach for utilizing DANS is through a "guest-host" system, where DANS (the guest) is physically dispersed within a polymer matrix (the host).[17][18][19] The choice of the host polymer is critical and influences the processing, thermal stability, and ultimately the electro-optic performance of the final material.[17][20] Amorphous polymers with high glass transition temperatures (Tg), such as poly(methyl methacrylate) (PMMA) and amorphous polycarbonate (APC), are often used to provide good chromophore orientation stability after poling.[17][20]
Protocol 1: Preparation of DANS/PMMA Solution
This protocol outlines the preparation of a solution for spin-coating thin films of DANS-doped PMMA.
Materials:
-
This compound (DANS)
-
Poly(methyl methacrylate) (PMMA)
-
Anhydrous solvent (e.g., cyclohexanone, chloroform, or a mixture)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm pore size)
Procedure:
-
Determine Concentrations: Decide on the desired weight percentage (wt%) of DANS in the final polymer film. A typical starting concentration is 10-20 wt%.
-
Dissolve PMMA: In a clean, dry volumetric flask, dissolve the appropriate amount of PMMA in the chosen solvent. Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
Dissolve DANS: In a separate, smaller container, dissolve the calculated amount of DANS in a small volume of the same solvent.
-
Combine Solutions: Once both components are fully dissolved, add the DANS solution to the PMMA solution while stirring.
-
Homogenize: Continue stirring the combined solution for at least 2-4 hours to ensure a homogeneous mixture.
-
Filter: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could affect the quality of the spin-coated film.
Caption: Workflow for DANS/PMMA solution preparation.
Protocol 2: Thin Film Deposition by Spin-Coating
Spin-coating is a widely used technique to produce thin, uniform polymer films on a substrate.
Materials and Equipment:
-
DANS/Polymer solution
-
Substrates (e.g., indium tin oxide (ITO)-coated glass, silicon wafers)
-
Spin-coater
-
Hotplate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A typical procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Dispense Solution: Place the cleaned substrate on the spin-coater chuck. Dispense a small amount of the filtered DANS/polymer solution onto the center of the substrate.
-
Spin-Coating: Ramp up the spin-coater to the desired speed (typically 1000-4000 rpm) and spin for a set duration (e.g., 30-60 seconds). The final film thickness is controlled by the solution viscosity and the spin speed.
-
Baking (Soft Bake): Transfer the coated substrate to a hotplate or vacuum oven and bake at a temperature below the solvent's boiling point (e.g., 60-80 °C) for an extended period (e.g., >1 hour) to remove residual solvent.
PART 2: Electric-Field Poling for Macroscopic Electro-Optic Activity
As-spun films have randomly oriented DANS molecules, resulting in no net electro-optic effect. Electric-field poling is a crucial step to align the chromophores and induce a macroscopic electro-optic response.[10][11] This process involves heating the polymer film to near its glass transition temperature (Tg), applying a strong DC electric field, and then cooling the film back to room temperature while the field is still applied.[11]
Protocol 3: Contact Poling of DANS-Doped Polymer Films
Materials and Equipment:
-
DANS-doped polymer film on a conductive substrate (e.g., ITO-coated glass)
-
Top electrode (e.g., evaporated gold or another conductive layer)
-
High-voltage power supply
-
Temperature-controlled hotplate or oven
-
In-situ current monitoring setup (optional but recommended)
Procedure:
-
Top Electrode Deposition: Deposit a top electrode onto the polymer film. This can be done by thermal evaporation or sputtering of a metal like gold.
-
Sample Mounting: Mount the sample on the hotplate. Connect the bottom electrode (ITO) and the top electrode (gold) to the high-voltage power supply.
-
Heating: Heat the sample to a temperature slightly above the polymer's glass transition temperature (Tg). For PMMA, this is typically around 105-115 °C.
-
Applying the Poling Field: Once the poling temperature is reached, slowly ramp up the voltage to apply a strong electric field (typically 50-150 V/µm) across the film. Monitor the current to avoid dielectric breakdown.
-
Poling: Maintain the temperature and electric field for a period of time (e.g., 10-30 minutes) to allow the chromophores to align.
-
Cooling: While keeping the electric field applied, cool the sample down to room temperature. This "freezes" the aligned chromophores in place.
-
Field Removal: Once the sample is at room temperature, the electric field can be turned off.
Caption: The electric-field poling process.
PART 3: Characterization of DANS-Doped Electro-Optic Polymers
After poling, it is essential to characterize the film to determine its electro-optic properties. The key figure of merit is the electro-optic coefficient, r₃₃.
Technique 1: Measuring the Electro-Optic Coefficient (r₃₃) using the Teng-Man Reflection Technique
The Teng-Man reflection technique is a widely used method for measuring the r₃₃ of poled polymer films.[7][21] It is a simple and sensitive method that relies on measuring the phase modulation of a laser beam reflected from the poled film.
Experimental Setup:
The setup typically consists of a laser source, a polarizer, the poled polymer sample, a compensator (quarter-wave plate), an analyzer (another polarizer), and a photodetector connected to a lock-in amplifier. A modulating AC voltage is applied to the sample.
Principle:
The applied modulating voltage induces a change in the refractive index of the poled polymer film, which in turn causes a phase difference between the p- and s-polarized components of the reflected light. This phase modulation is detected by the lock-in amplifier, and the r₃₃ can be calculated from the measured signal.
Simplified Equation:
The electro-optic coefficient can be calculated using the following simplified relationship:
r₃₃ ≈ (3λIₘ) / (4πVₘn²I₀)
where λ is the wavelength of the laser, Iₘ is the amplitude of the modulated optical signal, Vₘ is the amplitude of the modulating voltage, n is the refractive index of the polymer film, and I₀ is the DC optical intensity.
Caption: Schematic of the Teng-Man reflection setup.
PART 4: Stability Considerations
A major challenge for organic electro-optic materials is their long-term stability.[20] The performance of DANS-doped polymers can degrade over time due to several factors.
Chromophore Relaxation: The aligned orientation of the DANS molecules can relax over time, especially at elevated temperatures, leading to a decrease in the electro-optic coefficient.[20] Using host polymers with high glass transition temperatures can mitigate this.[18][20]
Photodegradation: DANS, like many organic chromophores, can be susceptible to photodegradation when exposed to high-intensity light, particularly at shorter wavelengths.[6][22] This can involve photo-oxidation or cis-trans isomerization, leading to a loss of the desired molecular structure and a decrease in electro-optic activity.[6]
Thermal Degradation: At high temperatures, the chromophore itself can decompose. The thermal stability of the chromophore is an important parameter to consider, especially during processing steps like poling.[4]
Conclusion
This compound remains a fundamentally important and widely used chromophore in the field of electro-optic polymers. Its large molecular hyperpolarizability makes it an excellent candidate for achieving high electro-optic activity. By carefully selecting the host polymer, optimizing the film preparation and poling conditions, and considering the stability limitations, researchers can successfully fabricate high-performance electro-optic devices based on DANS. The protocols and guidelines presented in this document provide a solid foundation for both new and experienced researchers to explore the potential of DANS in their applications, from fundamental materials science to the development of next-generation photonic technologies.
References
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- Single-pass thin-film electro-optic modulator based on DAST - ResearchGate. [URL: https://www.researchgate.
- Effects of Composition and Polymerization Conditions on the Electro-Optic Performance of Liquid Crystal–Polymer Composites Doped with Ferroelectric Nanoparticles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948175/]
- 4-Dimethylamino-4′-nitrostilbene | CAS 2844-15-7 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-dimethylamino-4-nitrostilbene-2844-15-7]
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Application Notes & Protocols: Fluorescence Microscopy Techniques Using DANS Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Classic Fluorophore
In the landscape of fluorescence microscopy, few probes offer the elegant simplicity and profound utility of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DANS-Cl). For decades, this small, environmentally sensitive fluorophore has been an indispensable tool for elucidating the intricacies of biological systems.[1][2][3] DANS-Cl is inherently non-fluorescent but comes to life upon reacting with primary and secondary amines, such as those on proteins and peptides, forming intensely fluorescent, stable sulfonamide adducts.[1][4][5]
What truly sets the dansyl group apart is its remarkable sensitivity to the local environment.[5][6] Its fluorescence quantum yield and emission maxima are exquisitely dependent on the polarity of its surroundings. This solvatochromic property is the cornerstone of its utility, enabling researchers to probe subtle changes in protein conformation, map the polarity of cellular membranes, and quantify drug-protein interactions with high sensitivity.[5][6] This guide provides an in-depth exploration of the principles and protocols underpinning the use of DANS dye in modern fluorescence microscopy.
Core Principle: The Power of Environmental Sensitivity (Solvatochromism)
The diagnostic power of the DANS fluorophore is rooted in its solvatochromic nature—its fluorescence spectrum shifts in response to the polarity of the solvent or its immediate microenvironment.[7][8]
When a DANS-labeled molecule moves from a polar environment (like water) to a non-polar, hydrophobic environment (like the core of a protein or a lipid membrane), two key changes occur:
-
Blue Shift in Emission: The wavelength of maximum fluorescence emission shifts to a shorter wavelength.
-
Increased Quantum Yield: The intensity of the fluorescence increases significantly.[7][9]
This phenomenon arises from the stabilization of the excited state of the DANS molecule by the surrounding solvent molecules. In polar solvents, the excited state is stabilized, lowering the energy gap for fluorescence emission and resulting in a red-shifted, weaker fluorescence. In non-polar environments, this stabilization is reduced, leading to a higher-energy, blue-shifted, and more intense fluorescence. This principle is the key to interpreting data from DANS-based experiments.
Figure 1: Principle of DANS Solvatochromism.
Quantitative Data Summary
The solvatochromic shift of DANS is quantifiable and essential for experimental design and interpretation. The table below summarizes the typical fluorescence properties of DANS conjugates in environments of varying polarity.
| Property | In Water (Polar) | In Dioxane (Non-Polar) | Bound to Protein (Hydrophobic Pocket) |
| Excitation Max (nm) | ~340-350 | ~330-340 | ~330-340 |
| Emission Max (nm) | ~560-580 | ~470-490 | ~480-520 |
| Quantum Yield | Low (~0.05) | High (~0.7) | Moderate to High (0.2 - 0.8) |
| Fluorescence Lifetime | ~3-6 ns | ~12-16 ns | ~10-20 ns[5] |
Note: Exact values can vary depending on the specific protein, buffer composition, and temperature.
Application 1: Protein Labeling for Conformational Studies
One of the primary applications of DANS-Cl is the covalent labeling of proteins to study their structure and dynamics.[3][10] By attaching this environmentally sensitive probe to a specific site, any conformational change that alters the local environment of the dye will be reported as a change in fluorescence.[6][11]
Principle of Labeling: Dansyl chloride reacts with unprotonated primary and secondary amino groups.[1] In proteins, the most common targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[10] The reaction is a nucleophilic substitution, forming a highly stable sulfonamide bond.[1] To ensure the amino groups are sufficiently nucleophilic, the reaction is performed under alkaline conditions (pH 9-10).[1][10][12]
Figure 2: Experimental Workflow for Protein Labeling.
Detailed Protocol: Covalent Labeling of a Protein with Dansyl Chloride
Causality Behind Choices:
-
Buffer System: A non-amine-containing buffer (e.g., sodium bicarbonate/carbonate) is critical to prevent the dye from reacting with the buffer itself.[10]
-
pH: An alkaline pH of 9.5-10.0 is required to deprotonate lysine residues, making them nucleophilic and reactive.[10] However, pH above 10 can increase the rate of DANS-Cl hydrolysis.[10]
-
Molar Excess: A significant molar excess of DANS-Cl (e.g., 10-fold) drives the reaction towards completion.[2] This must be optimized to avoid non-specific labeling or protein modification.
-
Purification: Size-exclusion chromatography is essential to remove unreacted DANS-Cl and its hydrolysis product (dansyl sulfonic acid), both of which can interfere with fluorescence measurements.[2]
Materials:
-
Protein of interest (1-5 mg/mL)
-
Dansyl Chloride (DANS-Cl) stock solution: 10 mg/mL in anhydrous acetone or acetonitrile, freshly prepared.[1]
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 10% (v/v) ammonium hydroxide.[2][10]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Procedure:
-
Protein Preparation: Ensure the protein is in the labeling buffer. If not, perform a buffer exchange using dialysis or a desalting column. The protein solution must be free of Tris or other amine-containing buffers.[2]
-
Reaction Setup: In a microcentrifuge tube protected from light, add the protein solution.
-
Initiate Labeling: Slowly add the DANS-Cl stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of DANS-Cl over the protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, or 30-60 minutes at 37°C, with gentle mixing and protected from light.[1][2]
-
Quenching: Stop the reaction by adding the quenching solution to react with any excess DANS-Cl. Incubate for another 30 minutes.
-
Purification: Apply the reaction mixture to the pre-equilibrated SEC column. Collect fractions and monitor the elution of the labeled protein (absorbance at 280 nm) and the free dye (absorbance at ~330 nm, often visible as a yellow band). Pool the protein-containing fractions.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified, labeled protein at 280 nm (A_prot) and ~330 nm (A_dye).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₃₃₀ × CF)] / ε_prot
-
(CF is the correction factor, typically ~0.29 for dansyl; ε_prot is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate the dye concentration: Dye Conc. (M) = A₃₃₀ / ε_dye
-
(ε_dye for dansyl is ~4300 M⁻¹cm⁻¹ at 330 nm).
-
-
The Degree of Labeling (DOL) = Dye Conc. / Protein Conc.
-
Application 2: Drug-Protein Binding Assays
The environmental sensitivity of DANS makes it a powerful tool in drug development for characterizing drug-protein interactions.[13][14] If a drug binds to a hydrophobic pocket on a protein, it can displace a pre-bound DANS probe or, if the drug itself is DANS-labeled, its fluorescence will report on the binding event.
Principle of Competitive Displacement Assay: A fluorescent probe with known binding affinity for a target protein is used. This probe is often a DANS-derivative that binds to a hydrophobic site, resulting in high fluorescence. When a non-fluorescent drug candidate is introduced and competes for the same binding site, it displaces the DANS probe. This displacement releases the probe into the polar aqueous buffer, causing a significant decrease in fluorescence intensity. The degree of fluorescence quenching is proportional to the binding affinity of the test compound.
Figure 3: Logic of a DANS-based displacement assay.
Protocol: Competitive Binding Assay Using a DANS-based Probe
Materials:
-
Target Protein
-
DANS-based fluorescent probe (e.g., Dansyl-amino acid, specific for the target)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Test compounds (drug candidates) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Determine Optimal Probe Concentration: First, titrate the DANS probe against a fixed concentration of the target protein to determine the K_d (dissociation constant) of the probe-protein interaction and find a probe concentration that gives a robust signal (typically at or below the K_d).
-
Assay Setup: In each well of the microplate, add:
-
Assay Buffer
-
Target Protein (at a fixed concentration, e.g., 100 nM)
-
DANS Probe (at its pre-determined optimal concentration)
-
-
Add Test Compound: Add serial dilutions of the test compounds to the wells. Include control wells with only DMSO (no compound) for 100% signal and wells with no protein for 0% binding.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the DANS probe in its bound state (e.g., Ex: 340 nm, Em: 490 nm).
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the bound probe).
-
Calculate the inhibition constant (K_i) for the test compound using the Cheng-Prusoff equation:
-
K_i = IC₅₀ / (1 + [Probe] / K_d_probe)
-
Where [Probe] is the concentration of the DANS probe and K_d_probe is its dissociation constant.
-
-
References
- Benchchem. (n.d.). Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.
- Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute.
- Benchchem. (n.d.). Application Notes and Protocols for Detecting Protein Conformational Changes Using Dansylaziridine.
- Echemi. (2022). Get to Know about Dansyl Chloride Reaction Mechanism.
- Benchchem. (n.d.). Navigating the Maze of Protein Labeling: A Comparative Guide to Dansyl Chloride and its Alternatives.
- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- PubMed. (n.d.). Solvent-sensitive dyes to report protein conformational changes in living cells.
- ResearchGate. (2025). HPLC of amino acids as dansyl and dabsyl derivatives.
- Benchchem. (n.d.). The Principle of Dansylation: A Technical Guide for Amino Acid Analysis.
- Sancataldo, G., et al. (2021). Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. Journal of Microscopy, 284(3), 282-290.[7][19][20]
- ChemicalBook. (2019). Application of dansyl chloride.
- Wikipedia. (n.d.). Dansyl chloride.
- ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group.
- Teng, Q., Koeppe, R. E., & Scarlata, S. F. (1991). Effect of salt and membrane fluidity on fluorophore motions of a gramicidin C derivative. Biochemistry, 30(32), 7984-7990.[22]
- R Discovery. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- ResearchGate. (n.d.). (a) Chemical structure of 4‐dimethylamino‐4′‐nitrostilbene (DANS). (b)....
- PubMed Central (PMC). (n.d.). Testing for drug-human serum albumin binding using fluorescent probes and other methods.
- DTIC. (1985). FLUORESCENCE PROPERTIES OF DNSYL GROUPS COVALENTLY BONDED TO THE SURFACE.
- CORE. (n.d.). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications.
- Lirias. (n.d.). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution.
- MDPI. (2024). Pitfalls of Using ANS Dye Under Molecular Crowding Conditions.
- PubMed. (n.d.). A Fluorescent Probe Designed for Studying Protein Conformational Change.
- Science X. (2014). DNA-binding fluorescent dyes detect real-time cell toxicity during drug screening.
- Science.gov. (n.d.). fluorescent dye staining: Topics.
- AAT Bioquest. (2024). Illuminating Science: The Role of Fluorescent Dyes in Biotechnology and Medicine.
- Hackaday.io. (2016). Effects of Solvents on Fluorescence of Biological Dyes.
- Thermo Fisher Scientific. (n.d.). Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1.
- PubMed. (n.d.). The historical impact and future potential of dyes in drug discovery.
- National Institutes of Health (NIH). (2024). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy.
- YouTube. (2018). Seeing small-molecule interactions inside cells.
- Leica Microsystems. (n.d.). Fluorescent Dyes | Learn & Share.
- ResearchGate. (2017). (PDF) Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis.
- Thermo Fisher Scientific. (n.d.). DAPI Protocol for Fluorescence Imaging.
- ResearchGate. (n.d.). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications | Request PDF.
- National Institutes of Health (NIH). (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins.
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how to use DANS as a standard for fluorescence spectrometer correction
An Application Note and Protocol for the Use of DANS as a Standard for Fluorescence Spectrometer Correction
Authored by: A Senior Application Scientist
Introduction: The Imperative of Spectral Correction in Fluorescence Spectroscopy
Fluorescence spectroscopy is a cornerstone of modern research, offering unparalleled sensitivity in fields ranging from drug development to materials science. However, the raw data produced by any given spectrofluorometer is a convolution of the sample's true fluorescence and the instrument's unique optical characteristics. Factors such as the wavelength-dependent efficiency of the light source, monochromators, and detectors introduce significant spectral artifacts.[1][2][3] These instrumental biases mean that an uncorrected emission spectrum is not a true representation of the fluorophore's properties, making it impossible to reliably compare data across different instruments or even on the same instrument over time.[1][4][5]
To obtain instrument-independent, "true" fluorescence spectra, a correction procedure is essential. This involves characterizing the spectral response of the emission channel of the spectrometer and using this information to remove instrumental bias. The most common method for this is the use of a fluorescence standard—a compound with a known, certified emission spectrum.[1][4][6][7][8] By measuring the apparent spectrum of this standard on a given instrument and comparing it to its known true spectrum, a set of wavelength-dependent correction factors can be generated.
This application note provides a detailed guide on using derivatives of 1-dimethylaminonaphthalene-5-sulfonyl chloride (DANS-Cl) as a robust and versatile standard for the correction of fluorescence emission spectra. While DANS-Cl itself is non-fluorescent, it readily reacts with primary and secondary amines to form stable, highly fluorescent dansyl adducts.[9][10][11] These adducts, such as Dansyl amide, are excellent candidates for spectral correction due to their broad emission profiles and high quantum yields. We will explore the underlying principles, provide detailed experimental protocols, and discuss critical technical considerations to ensure the integrity and accuracy of your fluorescence data.
Part 1: The Rationale for DANS as a Correction Standard
The selection of an appropriate fluorescence standard is critical for accurate spectral correction. An ideal standard should possess a broad, featureless emission spectrum that covers a wide wavelength range. Dansyl derivatives meet this and other important criteria, making them a powerful tool for spectrometer calibration.
Key Photophysical Properties of Dansyl Derivatives
Dansyl amides and other derivatives exhibit photophysical properties that are highly sensitive to their local environment, a phenomenon known as solvatochromism.[12][13] This sensitivity, while a powerful tool for probing molecular environments, must be carefully controlled when using it as a correction standard.
-
Broad, Featureless Emission: In moderately polar to non-polar solvents, dansyl derivatives display a very broad, unstructured emission band that can span from ~400 nm to over 650 nm. This is ideal for generating a continuous correction curve across a large portion of the visible spectrum.
-
Large Stokes Shift: The significant separation between the absorption maximum (typically ~335-350 nm) and the emission maximum (~450-550 nm, solvent-dependent) minimizes spectral overlap and reduces artifacts from scattered excitation light.[14][15]
-
Environmental Sensitivity: The fluorescence quantum yield and emission maximum of dansyl adducts are highly dependent on solvent polarity.[14][15][16] In polar, protic solvents like water, the quantum yield is very low. However, in organic solvents like ethanol or acetonitrile, the fluorescence is significantly enhanced. This property allows for the "tuning" of the standard's emission profile by selecting an appropriate solvent. For correction purposes, a solvent should be chosen that provides a high, stable quantum yield and the desired broad emission profile.
Why Choose a DANS-based Standard?
Compared to other standards, DANS offers a unique combination of versatility and accessibility.
-
Coverage of the Blue-Green Region: Many common fluorophores (e.g., GFP, FITC) and intrinsic protein fluorescence (tryptophan) emit in the blue-to-green region of the spectrum. The emission profile of DANS in a suitable solvent provides excellent coverage for correcting this critical spectral window.
-
High Fluorescence Signal: The high quantum yield of dansyl derivatives in appropriate solvents ensures a strong signal, which improves the signal-to-noise ratio of the correction factor calculation.
-
Stability: The sulfonamide linkage in dansyl adducts is chemically stable, allowing for the preparation of stock solutions that can be stored for extended periods when protected from light.
The following workflow provides a high-level overview of the entire correction process, from standard preparation to application.
Caption: Overall workflow for fluorescence spectrometer correction.
Part 2: Experimental Protocols
The following protocols provide a step-by-step guide for preparing a DANS standard, acquiring its spectrum, and generating a correction curve. For this guide, we will use Dansyl amide as the standard and Ethanol as the solvent.
Protocol 1: Preparation of the DANS Standard Solution
Accurate preparation of the standard is paramount. The primary goal is to create a solution that is dilute enough to prevent artifacts like the inner filter effect, which can distort the spectral shape.[17][18][19]
Reagents and Materials:
-
Dansyl amide (or other stable dansyl derivative)
-
Spectroscopy-grade Ethanol (200 proof)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
-
1 cm pathlength quartz cuvette
-
UV-Vis Spectrophotometer
Workflow:
Caption: Workflow for preparing the DANS working standard.
Step-by-Step Methodology:
-
Prepare a 1 mM Stock Solution:
-
Accurately weigh an appropriate amount of Dansyl amide (Molar Mass ≈ 250.3 g/mol ). For a 10 mL stock solution, this would be approximately 2.5 mg.
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add a small amount of spectroscopy-grade ethanol to dissolve the solid completely.
-
Bring the flask to the 10 mL mark with ethanol, cap, and invert several times to ensure homogeneity.
-
Transfer the solution to an amber vial and store it refrigerated (4°C) and protected from light. This stock solution is stable for several months.[20]
-
-
Prepare a Dilute Working Solution:
-
Allow the stock solution to come to room temperature.
-
Perform a serial dilution to prepare a working solution with a target concentration of approximately 5 µM. For example, pipette 50 µL of the 1 mM stock solution into a 10 mL volumetric flask and fill to the mark with ethanol.
-
-
Verify Absorbance to Avoid Inner Filter Effects:
-
The inner filter effect (IFE) occurs when the sample absorbs a significant fraction of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity and a distortion of the spectral shape.[21][22]
-
To mitigate IFE, the absorbance of the working solution at the excitation wavelength should be less than 0.1.[17][18]
-
Using a UV-Vis spectrophotometer, measure the absorbance of your working solution in the quartz cuvette. Use ethanol as the blank.
-
If the absorbance at the peak maximum (~340 nm) is greater than 0.1, dilute the working solution further and re-measure until the absorbance is within the acceptable range.
-
Protocol 2: Acquisition of the DANS Emission Spectrum
This protocol outlines the instrumental setup for measuring the apparent emission spectrum of the prepared DANS standard. Consistency in these settings is crucial, as the correction curve is only valid for the specific instrument configuration under which it was generated.
Instrument and Settings:
-
Fluorescence Spectrometer
-
Excitation Wavelength: 340 nm
-
Excitation Slit Width: 5 nm
-
Emission Slit Width: 5 nm
-
Emission Scan Range: 380 nm to 700 nm
-
Data Interval: 1 nm
-
Scan Speed: 100 nm/min
-
Detector Voltage: Set to a value that places the DANS emission peak at ~80% of the detector's maximum linear response.
Workflow:
Caption: Workflow for acquiring blank and standard spectra.
Step-by-Step Methodology:
-
Instrument Warm-up: Turn on the spectrometer's light source (typically a Xenon arc lamp) and allow it to stabilize for at least 30 minutes.
-
Configure Instrument Settings: Set the parameters as listed above. The choice of 5 nm for both excitation and emission slits provides a good balance between signal-to-noise and spectral resolution for this application.
-
Measure the Blank: Fill the quartz cuvette with spectroscopy-grade ethanol. Place it in the sample holder and acquire an emission spectrum from 380 nm to 700 nm. This scan will capture any background fluorescence from the solvent and Raman scatter.
-
Measure the DANS Standard: Without changing any settings, carefully rinse the cuvette with the DANS working solution, then fill it with the same solution. Place it back in the holder and acquire the emission spectrum over the same range.
-
Data Handling: Save both the blank and the DANS standard spectra as data files for the next step.
Protocol 3: Generation and Application of the Correction Curve
This final protocol details how to use the measured data and a certified reference spectrum to generate and apply the emission correction curve.
Required Data:
-
Measured DANS Spectrum (from Protocol 2)
-
Measured Blank Spectrum (from Protocol 2)
-
Certified ("True") Emission Spectrum for the DANS standard in the same solvent. (This data is typically provided by standards organizations like NIST or BAM).[4][23]
Workflow:
Caption: Workflow for calculating the emission correction curve.
Step-by-Step Methodology:
-
Background Subtraction: In your instrument's software or a separate analysis program, subtract the blank spectrum from the measured DANS spectrum. This yields the net emission signal (S_measured).
-
Data Alignment: Ensure that the wavelength axis of your measured data and the certified reference data (S_true) have the same interval. If not, use linear interpolation on one of the datasets to match the other.
-
Calculate the Correction Curve (Cλ): The correction curve is a series of wavelength-dependent factors calculated by dividing the true spectrum by the measured spectrum on a point-by-point basis:
C(λ) = S_true(λ) / S_measured(λ)
The resulting dataset, C(λ), is the emission correction curve for your instrument at the specific settings used.
-
Applying the Correction to an Unknown Sample:
-
Measure the emission spectrum of your unknown sample (S_unknown_raw) using the exact same instrument settings used to generate the correction curve.
-
Measure a corresponding blank for your unknown sample's buffer and subtract it to get S_unknown_net.
-
Multiply the net spectrum of your unknown sample by the correction curve to obtain the true, corrected spectrum (S_unknown_corrected):
S_unknown_corrected(λ) = S_unknown_net(λ) * C(λ)
The resulting spectrum is now free of instrumental bias and can be directly compared with data from other corrected instruments.
-
Part 3: Technical Considerations and Troubleshooting
Table 1: Summary of Key Photophysical Properties for Dansyl Amide
| Property | Value in Ethanol | Significance for Correction |
| Excitation Maximum | ~340 nm | Defines the optimal wavelength for exciting the standard. |
| Emission Maximum | ~510 nm | The peak is broad, providing good coverage across the green-yellow region. |
| Emission Range | ~400 nm to >650 nm | The wide range allows for the correction of a large portion of the visible spectrum. |
| Stokes Shift | ~170 nm | Large shift minimizes interference from scattered excitation light. |
| Recommended Absorbance | < 0.1 at λ_ex | Critical for avoiding the inner filter effect which distorts the spectral shape.[19] |
Troubleshooting Common Issues
-
Photobleaching: DANS, like all fluorophores, is susceptible to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon prolonged exposure to light.[24][25][26]
-
Symptom: A continuous decrease in fluorescence intensity during a measurement or over successive scans.
-
Mitigation: Minimize the sample's exposure to the excitation light. Use the lowest excitation intensity that provides an adequate signal-to-noise ratio. If your instrument has shutters, keep them closed when not actively acquiring data. Work quickly once the standard is in the instrument.[24]
-
-
Solvent Contamination: Low-purity solvents can contain fluorescent impurities that interfere with the standard's spectrum.
-
Symptom: Unexpected peaks or high background in the blank spectrum.
-
Mitigation: Always use high-purity, spectroscopy-grade solvents. Run a solvent blank before every set of measurements to ensure there is no significant background fluorescence.
-
-
Raman Scattering: All solvents produce a Raman scatter peak, which is an inelastic scattering phenomenon. For water, excitation at 350 nm produces a Raman peak around 397 nm.[27]
-
Symptom: A sharp, consistent peak in the blank spectrum that shifts with the excitation wavelength.
-
Mitigation: The background subtraction step in Protocol 3 effectively removes the Raman peak from the final measured spectrum of the standard. Be aware of its location to avoid confusing it with sample fluorescence.
-
Conclusion
The correction of fluorescence emission spectra is a non-negotiable step for producing accurate, reproducible, and inter-comparable data. Dansyl derivatives, when used with care and attention to the principles outlined in this guide, serve as an excellent and versatile standard for this purpose. By following these protocols, researchers can generate a robust correction curve for their instrument, thereby enhancing the scientific integrity of their fluorescence measurements. This self-validating system ensures that the final spectral data reflects the true photophysics of the sample, not the idiosyncrasies of the instrument.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Vertex AI Search.
- Correction of Fluorescence Spectra. Optica Publishing Group.
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Fluorescence quantum yield standards. BAM Webshop.
- Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
- Correction of the internal absorption effect in fluorescence emission and excitation spectra from absorbing and highly scattering media: theory and experiment. PubMed.
- Corrected fluorescence excitation and emission spectra of phytoplankton: toward a more uniform approach to fluorescence measurements. Journal of Plankton Research, Oxford Academic.
- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023-03-15). Analytical Chemistry.
- Correction of Fluorescence Spectra and Measurement of Fluorescence Quantum Efficiency. RSC Publishing.
- photobleaching. Photonics Dictionary.
- A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics (RSC Publishing).
- Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. HORIBA.
- Photobleaching. Wikipedia.
- Fluorescence Quantum Yields—Methods of Determination and Standards.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
- Quantum yield. Wikipedia.
- Fluorophore Photobleaching Liter
- Fluorescence Correlation Spectroscopy with Photobleaching Correction in Slowly Diffusing Systems. University of Michigan.
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020-05-18). PMC, NIH.
- Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025-02-12). PubMed Central.
- Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] CAS 605-65-2.
- Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride]. Sigma-Aldrich.
- Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile.
- Dansyl chloride. Wikipedia.
- SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. (2011-03-14). [PDF].
- Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. (2021-09-27). PMC, NIH.
- Solvent Effects on Fluorescence Emission. Evident Scientific.
- Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride). Biomol.
- Extending certified spectral fluorescence standards for the calibration and performance validation of fluorescence instruments to the NIR—closing the gap from 750 to 940 nm with two novel NIR dyes. PMC, NIH.
- Correction of fluorescence spectra using data from elastic scattering spectroscopy and a modified Beer's law. Boston University.
- A Fluorescent Perspective on Water Structuring: ACDAN in Salt Solutions and Hydrogels. [HTML].
- Standard Practice for Determining the Relative Spectral Correction Factors for the Emission Signal of Fluorescence Spectrometers. GovInfo.
- Extrinsic Fluorescence. [PDF].
- How to Perform Spectral Correction on a fluorescence spectrum. (2020-01-21). YouTube.
- Fluorescence spectra of DAN and RDAN (1.0 µg ml⁻¹), where a and b are....
- Does anyone know How to prepare a solution of Fluorescein-Diacet
- An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry.
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Employing DANS for the Quantitative Study of Cell Membrane Potential: An Application Note and Protocol Guide
Abstract
The cell membrane potential (Vm) is a critical physiological parameter that governs a multitude of cellular processes, from nerve impulse propagation to cell cycle progression and drug interactions. Fluorescent probes offer a powerful, high-throughput method for monitoring Vm in living cells. This guide provides a comprehensive overview and detailed protocols for utilizing 6-(p-Toluidino)naphthalene-2-sulfonic acid (DANS or TNS), a classic environmentally sensitive fluorescent dye, for the quantitative assessment of cell membrane potential. We delve into the underlying mechanism of action, provide step-by-step experimental procedures, and offer expert insights into data analysis, calibration, and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Principle of DANS as a Potentiometric Probe
6-(p-Toluidino)naphthalene-2-sulfonic acid, commonly referred to as TNS, is a fluorescent probe characterized by its remarkable solvatochromism. It is virtually non-fluorescent in aqueous environments but exhibits strong fluorescence in nonpolar, hydrophobic environments.[1] This property is the cornerstone of its application as a membrane potential sensor.
DANS is classified as a "slow-response" potentiometric probe.[2][3] Unlike fast-response dyes that detect voltage changes via an electrochromic mechanism within the membrane, the fluorescence signal from DANS is dependent on its voltage-driven partitioning across the plasma membrane.[2][3][4] In a typical resting cell with a negative-inside membrane potential, the anionic DANS molecule is largely excluded from the cell interior. Upon depolarization (the membrane potential becoming less negative), the reduced electrical barrier allows the DANS anion to enter the cell. Once inside the cytoplasm, it binds to hydrophobic surfaces of intracellular proteins and membranes, leading to a significant enhancement of its fluorescence.[3] The magnitude of this fluorescence increase is proportional to the extent of depolarization.
This mechanism, while not suitable for tracking millisecond-scale events like single neuronal action potentials, offers a robust and sensitive method for measuring steady-state or slow changes in membrane potential across cell populations, making it ideal for applications in drug screening and toxicology.[2]
DANS Photophysical Properties and Comparison with Other Dyes
Understanding the spectral properties of DANS is crucial for designing experiments and selecting appropriate instrumentation. A comparison with other common dye classes highlights the specific advantages and limitations of this probe.
| Property | DANS (TNS) | DiBAC₄(3) (Anionic Slow-Response) | di-8-ANEPPS (Zwitterionic Fast-Response) |
| Mechanism | Slow Partitioning | Slow Partitioning | Fast Electrochromism (Stark Effect) |
| Response Time | Seconds to minutes | Seconds to minutes | Microseconds to milliseconds |
| Typical ΔF/F per 100 mV | High (up to 80%)[2] | ~1% per mV (100% per 100mV) | ~10%[5] |
| Excitation (Max, nm) | ~320-325[6] | ~490 | ~467 (in membrane)[5] |
| Emission (Max, nm) | ~440-450[6][7] | ~516 | ~631 (in membrane)[5] |
| Primary Application | High-throughput screening, toxicology, steady-state Vm | Cell viability, population-level Vm changes | Action potentials, single-cell imaging |
| Key Advantage | Large signal change, cost-effective | Large signal change, good for population assays | Extremely fast response time |
| Key Disadvantage | Slow response, potential cytotoxicity | Slow response, potential interaction with ionophores[8] | Small signal change, phototoxicity |
Experimental Workflows and Protocols
This section provides detailed, field-proven protocols for using DANS to measure cell membrane potential. The overall workflow is depicted below, followed by step-by-step instructions for each stage.
Figure 1. High-level experimental workflow for DANS-based membrane potential measurement.
Protocol 3.1: Reagent and Cell Preparation
A. Required Buffers and Solutions:
-
Physiological Saline Buffer (PSB): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. Causality: This buffer maintains cell viability and ionic balance during the experiment.
-
DANS Stock Solution (10 mM): Dissolve 6-(p-Toluidino)-2-naphthalenesulfonic acid, potassium salt (MW ~351.5 Da) in high-quality DMSO. Store in small aliquots at -20°C, protected from light.[1]
-
Potassium Calibration Buffers: A series of buffers with varying K⁺ concentrations. The ionic strength must be kept constant by replacing KCl with NaCl. All buffers should contain 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
Example concentrations: 5 mM, 10 mM, 25 mM, 50 mM, 100 mM, 150 mM KCl.
-
Example for 25 mM K⁺ Buffer: 25 mM KCl, 120 mM NaCl, plus other components as listed above.
-
-
Valinomycin Stock Solution (1 mM): Dissolve valinomycin in ethanol. Store at -20°C.[9] Causality: Valinomycin is a K⁺-selective ionophore that permeabilizes the membrane to potassium, allowing the membrane potential to be clamped at the K⁺ equilibrium potential.
B. Cell Preparation:
-
Cell Culture: Culture cells of interest to ~80-90% confluency using standard cell culture techniques.
-
Seeding: For adherent cells, seed into a solid, black-walled 96-well microplate at a density that will yield a confluent monolayer on the day of the experiment. For suspension cells, adjust the cell density as described below.
-
Incubation: Allow cells to adhere and recover for at least 24 hours before the assay.
Protocol 3.2: DANS Loading and Fluorescence Measurement
-
Prepare Working Solution: Dilute the 10 mM DANS stock solution in PSB to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Cell Washing: Gently aspirate the culture medium from the wells. Wash the cells twice with 100 µL of pre-warmed (37°C) PSB.
-
DANS Loading: Add 50-100 µL of the DANS working solution to each well.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature or 37°C, protected from light.
-
Compound Addition (Optional): If screening compounds, add them at this stage and incubate for the desired duration.
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths.
-
Excitation: ~320 nm
-
Emission: ~450 nm
-
Record the fluorescence intensity from each well.
-
Protocol 3.3: Membrane Potential Calibration
To convert relative fluorescence units (RFU) into an absolute membrane potential (mV), a calibration curve must be generated for each cell type.
Figure 2. Principle of Valinomycin-based calibration.
-
Prepare Cells: Seed cells in a 96-well plate and prepare them as described in Protocol 3.2, steps 2-4 (Wash and DANS loading).
-
Buffer Exchange: After DANS incubation, carefully remove the loading buffer. Add 100 µL of each Potassium Calibration Buffer to different wells (e.g., one column per K⁺ concentration).
-
Add Ionophore: Add valinomycin to each well to a final concentration of 1 µM.[9] Mix gently.
-
Equilibration: Incubate for 10-15 minutes at room temperature to allow the membrane potential to equilibrate to the K⁺ Nernst potential.
-
Measure Fluorescence: Read the fluorescence intensity (RFU) for each K⁺ concentration.
-
Calculate Nernst Potential: For each calibration buffer, calculate the theoretical membrane potential using the Nernst equation:
-
Vm (in mV) = 61.5 * log₁₀ ([K⁺]out / [K⁺]in)
-
Assume an intracellular potassium concentration ([K⁺]in) of ~140 mM for most mammalian cells, but this may need to be empirically determined for your cell line.
-
-
Plot Calibration Curve: Plot the measured fluorescence intensity (RFU) on the y-axis against the calculated membrane potential (mV) on the x-axis. Fit the data using a suitable model (e.g., linear or sigmoidal) to generate the calibration curve. This curve can then be used to convert RFU values from your experimental wells into mV.
Potential Pitfalls and Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low Signal / Poor Signal-to-Noise | - Insufficient dye concentration or loading time.- Low cell number.- Incorrect filter settings on the plate reader. | - Titrate DANS concentration (1-15 µM) and incubation time (15-45 min).- Increase cell seeding density.- Verify excitation/emission filters match DANS spectra (~320/450 nm). |
| High Background Fluorescence | - Autofluorescence from cells, medium, or compounds.- Dye precipitation or aggregation. | - Include "no dye" and "no cell" controls to quantify background.- Ensure DANS is fully dissolved in DMSO before preparing the working solution.- Wash cells thoroughly after loading to remove excess dye. |
| Inconsistent or Non-linear Calibration Curve | - Inaccurate [K⁺]in estimation.- Incomplete membrane potential equilibration.- Valinomycin is inactive or used at a suboptimal concentration. | - If possible, measure [K⁺]in for your cell line.- Increase incubation time after valinomycin addition.- Test a fresh stock of valinomycin and titrate its concentration (0.5-5 µM). |
| Evidence of Cytotoxicity (Cell rounding, detachment) | - DANS concentration is too high.- Prolonged incubation time. | - Perform a cytotoxicity assay (e.g., Trypan Blue or a commercial kit) to determine the optimal non-toxic DANS concentration and incubation window.[10][11]- Reduce incubation time. |
Assessing DANS Cytotoxicity
It is imperative to ensure that the DANS concentration and incubation conditions used in the assay do not adversely affect cell health, as this would confound the membrane potential measurements. A simple viability assay should be performed during protocol optimization.
Protocol 5.1: Trypan Blue Exclusion Assay for Viability
-
Treat Cells: Culture and treat cells with the same range of DANS concentrations and for the same duration as planned for the main experiment. Include a "vehicle only" (DMSO) control.
-
Harvest Cells: Following incubation, harvest the cells (using trypsin for adherent cells).
-
Stain with Trypan Blue: Mix a small volume of the cell suspension 1:1 with 0.4% Trypan Blue solution.[11]
-
Incubate: Allow the mixture to stand for 3-5 minutes at room temperature.[11]
-
Count Cells: Load a hemocytometer and count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells under a light microscope.
-
Calculate Viability:
-
% Viability = (Number of Viable Cells / Total Number of Cells) * 100
-
-
Analysis: Select a DANS working concentration that results in >95% cell viability compared to the vehicle control.
Concluding Remarks
DANS (TNS) provides a sensitive and accessible tool for the quantitative analysis of cell membrane potential, particularly for applications in high-throughput screening where large signal windows are advantageous. While its slow response mechanism precludes its use for monitoring rapid electrophysiological events, its reliability in measuring steady-state potentials is well-established. By following the detailed protocols for experimentation and, critically, for calibration, researchers can confidently translate fluorescence intensity data into meaningful, quantitative measurements of membrane potential, thereby gaining deeper insights into the cellular processes they are investigating.
References
- Mukhtar, E., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere. [Link]
- Demarco, I. A., et al. (2003). Involvement of a Na+/HCO Cotransporter in Mouse Sperm Capacitation. Journal of Biological Chemistry. [Link]
- Miller, E. W., et al. (2016). Small molecule fluorescent voltage indicators for studying membrane potential. Current Opinion in Chemical Biology. [Link]
- Plasek, J., & Sigler, K. (1996). Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis. Journal of Photochemistry and Photobiology B: Biology. [Link]
- Shen, Y., et al. (2022).
- Pokhrel, D., & Ma, N. (2021). Permeability-Controllable Potentiometric Fluorescent Probes Enable Visually Discriminating Near-Zero and Normal Situations of Cell Membrane Potential. Analytical Chemistry. [Link]
- Verkuyl, T. A., et al. (2024). Towards optical measurements of membrane potential values in Bacillus subtilis using fluorescence lifetime. bioRxiv. [Link]
- Zholudeva, L. V., & Agapova, O. A. (2021). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. International Journal of Molecular Sciences. [Link]
- Becker & Hickl GmbH. (n.d.). Measurement of Membrane Potentials in Cells by TCSPC FLIM. Becker-hickl.com. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie. [Link]
- Jin, L., et al. (2012). Optical Estimation of Absolute Membrane Potential Using Fluorescence Lifetime Imaging. Biophysical Journal. [Link]
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo.com. [Link]
- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. [Link]
- Creative Biolabs. (2020). Cytotoxicity Assay. YouTube. [Link]
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- 3. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]
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Unveiling Molecular Dynamics: A Guide to Time-Resolved Fluorescence Spectroscopy of 4-Dimethylamino-4'-nitrostilbene (DANS)
Introduction: The Power of a "Push-Pull" Fluorophore
4-Dimethylamino-4'-nitrostilbene (DANS) is a quintessential example of a "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated stilbene backbone. This unique molecular architecture gives rise to a large excited-state dipole moment and pronounced solvatochromism, making DANS an exquisitely sensitive fluorescent probe for investigating local microenvironments. Its photophysical properties are governed by a fascinating phenomenon known as Twisted Intramolecular Charge Transfer (TICT), where the molecule undergoes a conformational change in the excited state, leading to a highly polar, charge-separated species.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing time-resolved fluorescence spectroscopy to probe the intricate photophysics of DANS. We will delve into the theoretical underpinnings of the TICT mechanism, provide detailed experimental protocols for sample preparation and data acquisition using Time-Correlated Single Photon Counting (TCSPC), and offer insights into the analysis of complex fluorescence decay kinetics. Furthermore, we will explore the applications of DANS as a versatile tool in drug delivery and for characterizing macromolecular interactions.
The Twisted Intramolecular Charge Transfer (TICT) Phenomenon in DANS
Upon photoexcitation, DANS transitions from its ground state (S₀) to a locally excited (LE) state. In nonpolar solvents, the molecule largely retains its planar conformation and de-excites via fluorescence from this LE state, exhibiting a relatively short fluorescence lifetime. However, in polar solvents, the excited molecule can undergo a conformational change, involving the rotation of the dimethylamino group relative to the stilbene plane. This twisting motion leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the surrounding polar solvent molecules.
The TICT state has a distinct, red-shifted emission compared to the LE state and a significantly different fluorescence lifetime. The competition between the LE and TICT relaxation pathways is highly dependent on the polarity and viscosity of the solvent, providing a powerful mechanism to probe the local environment.
Experimental Protocols
Materials and Reagents
-
This compound (DANS) (CAS 2844-15-7)[1]
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Protocol 1: Preparation of DANS Stock and Working Solutions
A precise and consistent sample preparation is paramount for obtaining reliable and reproducible fluorescence data.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of DANS powder (e.g., 1 mg).
-
Dissolve the DANS in a minimal amount of a suitable solvent in which it is highly soluble, such as toluene, in a volumetric flask (e.g., 10 mL) to prepare a stock solution of known concentration (e.g., 0.1 mg/mL).
-
Ensure the DANS is completely dissolved by gentle swirling or sonication if necessary. Store the stock solution in the dark to prevent photoblegradation.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of working solutions in the desired solvents of varying polarity.
-
The final concentration of DANS in the working solutions should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[2] This typically corresponds to a concentration in the micromolar range.
-
For example, to prepare a 10 µM solution from a 0.1 mg/mL stock solution (molar mass of DANS ≈ 268.31 g/mol ), a serial dilution would be appropriate.
-
Allow the working solutions to equilibrate to the desired temperature before measurement.
-
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Data Acquisition
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution. The following is a general protocol that may need to be optimized for your specific instrument.
-
Instrument Setup and Calibration:
-
Power on the TCSPC system, including the pulsed laser source (e.g., a picosecond diode laser), detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Select an excitation wavelength that corresponds to the absorption maximum of DANS (typically around 430-470 nm, depending on the solvent).
-
Set the laser repetition rate to a value that allows for the full decay of the fluorescence signal before the next excitation pulse. For lifetimes in the nanosecond range, a repetition rate of 1-10 MHz is often suitable.
-
Calibrate the time-to-amplitude converter (TAC) or time-to-digital converter (TDC) to the desired time window (e.g., 50 ns).
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox in water) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.
-
The IRF is crucial for accurate data analysis, as it is convoluted with the true fluorescence decay.
-
-
Sample Measurement:
-
Place the cuvette containing the DANS working solution in the sample holder.
-
Adjust the emission monochromator or use a bandpass filter to select the desired emission wavelength. It is often informative to collect decays at different wavelengths across the emission spectrum, particularly at the blue and red edges, to observe changes in the decay kinetics.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.
-
Maintain a low photon counting rate (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[3]
-
Data Analysis: Deconvoluting the Fluorescence Decay
The observed fluorescence decay, D(t), is a convolution of the true fluorescence decay of the sample, I(t), and the instrument response function, IRF(t). To obtain the true decay parameters, a deconvolution analysis is necessary.
The fluorescence decay of DANS, particularly in polar solvents, often exhibits biexponential behavior, reflecting the presence of both the LE and TICT states:
I(t) = A₁exp(-t/τ₁) + A₂exp(-t/τ₂)
Where:
-
τ₁ and τ₂ are the fluorescence lifetimes of the two components.
-
A₁ and A₂ are the pre-exponential factors, representing the fractional contribution of each component to the total decay.
The analysis involves fitting the convoluted model to the experimental data using non-linear least-squares methods. The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.
Expected Results: Solvent Effects on DANS Fluorescence Lifetime
The fluorescence lifetime of DANS is highly sensitive to the polarity of the solvent. In nonpolar solvents, a single, longer lifetime corresponding to the LE state is expected. As the solvent polarity increases, a second, shorter lifetime component corresponding to the TICT state will appear and its contribution will increase.
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) [ns] | Reference |
| Hexane | 1.88 | ~2.5 (monoexponential) | [4] |
| Toluene | 2.38 | ~2.2 (monoexponential) | [5] |
| Dichloromethane | 8.93 | Biexponential, τ₁ ~0.5, τ₂ ~2.0 | [6] |
| Acetonitrile | 37.5 | Biexponential, τ₁ ~0.2, τ₂ ~1.5 | [5] |
| Methanol | 32.7 | Biexponential, τ₁ ~0.1, τ₂ ~1.0 | [6] |
Note: The exact lifetime values can vary depending on the specific experimental conditions and data analysis methods.
Applications in Drug Development and Beyond
The sensitivity of DANS to its local environment makes it a powerful tool for various applications in drug development and materials science.
-
Probing Drug Delivery Systems: DANS can be encapsulated within drug delivery vehicles such as micelles, liposomes, and polymer nanoparticles.[7][8][9] Changes in its fluorescence lifetime can provide information about the polarity and viscosity of the microenvironment within the carrier, as well as the release of the probe into the surrounding medium.[8]
-
Characterizing Protein Binding Sites: The fluorescence properties of DANS can be modulated upon binding to proteins. By monitoring changes in fluorescence lifetime and anisotropy, it is possible to characterize the polarity and conformational dynamics of protein binding pockets.
-
Sensing in Biological Membranes: DANS can be used as a fluorescent probe to study the properties of lipid membranes. Its fluorescence lifetime can report on the local polarity and hydration of the membrane, providing insights into membrane fluidity and phase transitions.
Conclusion
Time-resolved fluorescence spectroscopy of this compound offers a powerful and versatile approach to investigate a wide range of chemical and biological phenomena. By understanding the principles of the TICT mechanism and employing rigorous experimental and analytical techniques, researchers can harness the unique photophysical properties of DANS to gain valuable insights into molecular dynamics, microenvironments, and intermolecular interactions. This guide provides a solid foundation for utilizing DANS as a sophisticated fluorescent probe in academic and industrial research, particularly in the fields of drug development, materials science, and biophysics.
References
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Application Notes and Protocols for 4-dimethylamino-4'-nitrostilbene (DANS) in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Role of Stilbene Derivatives in Next-Generation Displays
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, vibrant colors, and mechanical flexibility.[1] The heart of an OLED is the emissive layer (EML), where electrical energy is converted into light. The performance of this layer is critically dependent on the organic materials used. A common and highly effective approach to tune emission color and enhance efficiency is the use of a host-dant guest-host system within the EML.[2] In this system, a small amount of a highly fluorescent or phosphorescent "guest" or "dopant" molecule is dispersed within a "host" material that has good charge-transporting properties.
4-dimethylamino-4'-nitrostilbene (DANS) is a "push-pull" stilbene derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a conjugated π-system. This molecular structure imparts a large dipole moment and significant nonlinear optical (NLO) properties. More pertinent to OLEDs, DANS is a fluorescent molecule that can be employed as a dopant in the emissive layer to generate light. This application note provides a comprehensive guide for researchers on the utilization of DANS in the fabrication and characterization of OLEDs, including material synthesis, purification, device fabrication protocols, and expected performance characteristics.
Core Principles: DANS as a Fluorescent Dopant in OLEDs
The function of DANS as a fluorescent dopant in an OLED is governed by the principles of energy transfer within a host-guest system. The host material, typically a wide bandgap semiconductor like tris(8-hydroxyquinolinato)aluminum (Alq3), is responsible for charge transport (both electrons and holes).[3][4][5] When a voltage is applied across the OLED, electrons and holes are injected from the cathode and anode, respectively, and recombine within the emissive layer to form excitons (bound electron-hole pairs) on the host molecules.
Through a process called Förster Resonance Energy Transfer (FRET), these excitons can be non-radiatively transferred from the host to the DANS guest molecules, provided there is sufficient spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest. The DANS molecule then decays radiatively from its excited state, emitting light of a characteristic wavelength. This process is advantageous for several reasons:
-
Color Tuning: The emission color of the OLED is determined by the dopant (DANS), not the host. By choosing appropriate dopants, a wide range of colors can be achieved.
-
Enhanced Efficiency: Doping can circumvent efficiency losses associated with the host material and can lead to higher photoluminescent quantum yields.
-
Reduced Concentration Quenching: By isolating the emissive DANS molecules within the host matrix, self-quenching at high concentrations is minimized.
The "push-pull" nature of DANS leads to a significant intramolecular charge transfer (ICT) character in its excited state, which can influence its emissive properties. While DANS possesses strong nonlinear optical properties, in the context of a standard OLED emissive layer, its primary role is that of a fluorescent emitter.
Material Preparation and Purification
The purity of organic materials is paramount for the performance and longevity of OLEDs, as impurities can act as charge traps or quenching sites, leading to reduced efficiency and faster degradation.
Synthesis of this compound
A common and effective method for the synthesis of stilbene derivatives like DANS is the Horner-Wadsworth-Emmons reaction.[6][7] This reaction involves the condensation of a phosphonate ylide with an aldehyde.
Reaction Scheme:
Sources
- 1. An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
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Probing Polymer Surfaces with 4-Dimethylamino-4'-nitrostilbene: An Application & Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Dimethylamino-4'-nitrostilbene (DMANS) as a fluorescent probe to characterize polymer surfaces. This document offers in-depth technical insights, moving beyond a simple recitation of steps to explain the underlying scientific principles and practical considerations for robust and reliable results.
Introduction: The Power of a Molecular Flashlight
In the intricate world of polymer science and material development, understanding the surface properties of a polymer is paramount. The surface is where the material interacts with its environment, dictating everything from biocompatibility and drug elution rates to adhesion and degradation. Characterizing these surfaces at a molecular level requires tools that are not only sensitive but also non-destructive. Fluorescent molecular probes, often described as "molecular flashlights," offer a powerful solution, and among them, this compound (DMANS) has emerged as a particularly versatile tool.
DMANS is a "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-accepting nitro group at opposite ends of a conjugated stilbene backbone. This unique electronic structure gives rise to its remarkable solvatochromic and molecular rotor properties.[1][2]
-
Solvatochromism: The fluorescence emission of DMANS is highly sensitive to the polarity of its immediate microenvironment.[3] In nonpolar environments, it emits at shorter wavelengths (bluer light), while in more polar surroundings, the emission shifts to longer wavelengths (redder light). This phenomenon, known as solvatochromism, allows for the direct probing of surface polarity.[1]
-
Molecular Rotor: The intramolecular rotation around the stilbene double bond is sensitive to the viscosity of the surrounding medium. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, leading to quenched fluorescence. In more viscous or rigid environments, this rotation is hindered, resulting in enhanced fluorescence intensity and a longer fluorescence lifetime.[4][5] This property allows DMANS to act as a "molecular viscometer."
By harnessing these dual characteristics, researchers can gain valuable insights into the local polarity and microviscosity of polymer surfaces, providing critical data for material design, quality control, and performance evaluation.
Fundamental Principles and Key Considerations
The utility of DMANS as a polymer surface probe is rooted in its photophysical response to its local environment. Understanding these principles is crucial for designing experiments and interpreting the resulting data.
Probing Surface Polarity with Solvatochromism
The change in the electronic distribution of DMANS upon photoexcitation leads to a significant increase in its dipole moment. In a polar solvent, the surrounding solvent molecules will reorient to stabilize this more polar excited state, lowering its energy. This stabilization is more pronounced in more polar solvents, leading to a larger red-shift (bathochromic shift) in the fluorescence emission spectrum. The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be described by the Lippert-Mataga equation :
νabs - νem = [2(μe - μg)2 / (hca3)] * f(ε, n) + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.
-
μe and μg are the dipole moments in the excited and ground states, respectively.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the probe.
-
f(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.
By calibrating the fluorescence emission of DMANS in solvents of known polarity, a Lippert-Mataga plot can be constructed. This plot can then be used to estimate the effective polarity of a polymer surface by measuring the emission maximum of DMANS adsorbed onto it.[6][7]
Sensing Microviscosity with a Molecular Rotor
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of DMANS are strongly dependent on the local viscosity. The relationship between fluorescence intensity and viscosity is often described by the Förster-Hoffmann equation :[8][9]
log(Φf) = C + x * log(η)
where:
-
Φf is the fluorescence quantum yield.
-
η is the viscosity of the medium.
-
C and x are constants that depend on the specific molecular rotor and temperature.
An increase in the viscosity of the polymer matrix restricts the intramolecular rotation of the DMANS molecule, closing the non-radiative decay channel and leading to an increase in fluorescence intensity and lifetime. This allows for the characterization of properties such as the glass transition temperature, degree of polymer curing, and the formation of rigid microdomains on the polymer surface.[10][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing DMANS solutions, staining polymer surfaces, and performing fluorescence measurements.
Materials and Equipment
Materials:
-
This compound (DMANS), ≥98% purity[12]
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetone, Ethanol) for preparing stock solutions.
-
Polymer films, coatings, or other substrates of interest.
-
Phosphate-buffered saline (PBS) for rinsing (for biocompatible material studies).
Equipment:
-
Spectrofluorometer with excitation and emission monochromators.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for DMANS).
-
Spin coater or dip coater for uniform film preparation.
-
Volumetric flasks and micropipettes for solution preparation.
-
Ultrasonic bath for dissolving DMANS.
-
Nitrogen or argon gas for purging solutions to remove oxygen, which can quench fluorescence.
Preparation of DMANS Solutions
Stock Solution (1 mM):
-
Weigh out 2.68 mg of DMANS powder.[13]
-
Dissolve the DMANS in 10 mL of a suitable solvent such as Toluene or Dichloromethane in a volumetric flask.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
Working Solution (1-10 µM):
-
Dilute the 1 mM stock solution with the desired solvent to achieve the final working concentration. For example, to make a 10 µM solution, add 100 µL of the 1 mM stock solution to 9.9 mL of the chosen solvent.
-
The choice of solvent for the working solution can be critical and may depend on the polymer being studied and the application method. For general purposes, a moderately polar solvent like Dichloromethane is often a good starting point.
Staining Protocols for Polymer Surfaces
The goal is to achieve a uniform, sub-monolayer coverage of DMANS on the polymer surface to avoid aggregation-induced quenching and ensure that the fluorescence signal is representative of the probe's interaction with the polymer and not with other probe molecules.
Protocol 1: Dip Coating
-
Ensure the polymer substrate is clean and dry.
-
Immerse the substrate in the DMANS working solution (1-10 µM) for a controlled period (e.g., 1-10 minutes).[14]
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s) to ensure a uniform coating.[15]
-
Allow the solvent to evaporate completely in a fume hood.
-
Gently rinse the surface with a solvent in which DMANS is poorly soluble but which will not damage the polymer (e.g., hexane for nonpolar polymers) to remove any excess, non-adsorbed probe molecules.
-
Dry the sample under a gentle stream of nitrogen.
Protocol 2: Spin Coating
-
Place the polymer substrate on the chuck of the spin coater.
-
Dispense a small volume of the DMANS working solution (e.g., 100-500 µL) onto the center of the substrate.[16][17]
-
Spin the substrate at a moderate speed (e.g., 1000-3000 rpm) for 30-60 seconds. The optimal speed and time will depend on the solvent viscosity and desired film thickness.[18]
-
Allow the solvent to fully evaporate.
-
Perform a gentle rinse and drying step as described in the dip coating protocol.
Fluorescence Spectroscopy and Microscopy
Steady-State Fluorescence Spectroscopy:
-
Place the DMANS-stained polymer sample in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength. A common starting point is the absorption maximum of DMANS in a nonpolar solvent, typically around 420-440 nm.[19] However, it is advisable to record an excitation spectrum to determine the optimal excitation wavelength for the specific polymer-probe system.
-
Set the excitation and emission slit widths. Start with a moderate slit width (e.g., 5 nm) and adjust as needed to obtain a good signal-to-noise ratio without saturating the detector.[6]
-
Record the emission spectrum over a range that covers the expected emission of DMANS (e.g., 450-700 nm).
-
Record a blank spectrum of an unstained polymer sample to account for any background fluorescence from the polymer itself.
Fluorescence Lifetime Imaging Microscopy (FLIM):
-
Prepare the DMANS-stained polymer sample as described above.
-
Place the sample on the stage of the FLIM system.
-
Select the appropriate excitation source (e.g., a pulsed laser with a wavelength around 405 nm or 440 nm).[20][21]
-
Acquire the fluorescence lifetime image using time-correlated single-photon counting (TCSPC) or frequency-domain methods.[22]
-
Analyze the fluorescence decay curves to determine the fluorescence lifetime at different points on the polymer surface.
Data Analysis and Interpretation
Quantifying Surface Polarity
-
Determine the Emission Maximum: From the corrected emission spectrum, identify the wavelength of maximum fluorescence intensity (λem,max).
-
Calculate the Stokes Shift: If the absorption spectrum of DMANS on the polymer surface can be measured, calculate the Stokes shift in wavenumbers (cm-1).
-
Correlate with Polarity Scales: Compare the λem,max or Stokes shift to a calibration curve generated by measuring the fluorescence of DMANS in a series of solvents with known polarities (e.g., using the ET(30) solvent polarity scale). This allows for a semi-quantitative assessment of the surface polarity.
-
Lippert-Mataga Analysis: For a more quantitative analysis, construct a Lippert-Mataga plot using the Stokes shift data from the solvent study. The slope of this plot is proportional to the square of the change in dipole moment upon excitation. By plotting the Stokes shift of DMANS on the polymer surface on this graph, an effective solvent polarity function, f(ε, n), for the polymer surface can be estimated.[6][7]
Assessing Microviscosity
-
Measure Fluorescence Intensity and/or Lifetime: Obtain the integrated fluorescence intensity from the steady-state spectrum or the fluorescence lifetime from FLIM measurements.
-
Apply the Förster-Hoffmann Equation: Create a calibration curve by plotting the logarithm of the fluorescence intensity or lifetime of DMANS in a series of solvents with known viscosities (e.g., glycerol-water mixtures).[8][9]
-
Estimate Microviscosity: Use the calibration curve to estimate the microviscosity of the polymer surface based on the measured fluorescence intensity or lifetime of DMANS on the sample.
| Property Measured | Parameter Derived | Governing Principle/Equation |
| Emission Wavelength (λem,max) | Surface Polarity | Solvatochromism (Lippert-Mataga Equation) |
| Fluorescence Intensity (If) | Microviscosity | Molecular Rotor (Förster-Hoffmann Equation) |
| Fluorescence Lifetime (τf) | Microviscosity/Rigidity | Molecular Rotor (Förster-Hoffmann Equation) |
Case Studies and Applications
Differentiation of Microplastics
DMANS has been successfully employed to identify different types of microplastics based on their polarity. For instance, the fluorescence emission of DMANS on polyethylene (PE) and polypropylene (PP), which are nonpolar, is observed at shorter wavelengths compared to its emission on more polar polymers like polyethylene terephthalate (PET) and polyvinyl chloride (PVC). This allows for the rapid and non-destructive identification of microplastic particles in environmental samples.
Characterization of Biocompatible Polymer Coatings
The surface properties of biomedical implants and drug delivery systems are critical for their performance and biocompatibility. DMANS can be used to probe the polarity and hydrophobicity of polymer coatings on these devices.[23][24] For example, a more polar surface, as indicated by a red-shifted DMANS emission, might suggest a higher degree of hydration and potentially improved biocompatibility.
Monitoring Polymer Curing
The curing of thermoset polymers involves a transition from a liquid to a solid state, accompanied by a significant increase in viscosity and rigidity. As a molecular rotor, DMANS can monitor this process in real-time.[10][11] As the polymer cures, the fluorescence intensity and lifetime of DMANS will increase, providing a direct measure of the degree of cure. This is particularly valuable for optimizing curing conditions and ensuring the quality of the final product.
Troubleshooting and Best Practices
-
Photobleaching: DMANS, like any fluorescent dye, is susceptible to photobleaching. Minimize exposure to the excitation light and use the lowest possible excitation power.
-
Probe Aggregation: High concentrations of DMANS on the surface can lead to self-quenching and altered spectral properties. Aim for low surface coverage.
-
Background Fluorescence: Some polymers exhibit intrinsic fluorescence. Always measure a blank spectrum of the unstained polymer to subtract from the sample spectrum.
-
Environmental Sensitivity: Be mindful that temperature and the presence of oxygen can affect the fluorescence of DMANS. Conduct experiments under controlled conditions.
Conclusion
This compound is a powerful and versatile fluorescent probe for the characterization of polymer surfaces. Its dual sensitivity to polarity and viscosity allows for a comprehensive analysis of the microenvironment at the polymer interface. The protocols and principles outlined in this guide provide a solid foundation for researchers to employ DMANS in their studies of polymer materials, contributing to advancements in fields ranging from materials science and environmental monitoring to drug development and biomedical engineering.
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Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Dimethylamino-4'-nitrostilbene (DANS) Against Photodegradation
Welcome to the technical support center for 4-Dimethylamino-4'-nitrostilbene (DANS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile push-pull chromophore in their experiments. DANS's unique solvatochromic and nonlinear optical properties are invaluable, but its susceptibility to photodegradation can be a significant experimental hurdle. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate photodegradation and ensure the integrity of your results.
Understanding the Challenge: The Photodegradation of DANS
Before delving into preventative measures, it is crucial to understand the mechanisms by which DANS degrades. The primary culprit is exposure to light, which initiates a cascade of photochemical reactions. The two main pathways of photodegradation are:
-
trans-cis Isomerization: Like other stilbene derivatives, the thermodynamically stable trans-isomer of DANS can absorb a photon and undergo isomerization to the less stable cis-isomer. This process disrupts the planarity of the molecule, altering its photophysical properties and often leading to irreversible degradation.
-
Photooxidation: The excited state of DANS, particularly the triplet state, is susceptible to reaction with molecular oxygen. This can lead to the formation of reactive oxygen species (ROS) that attack the DANS molecule, cleaving the double bond and forming degradation products such as 4-dimethylaminobenzaldehyde and 4-nitrobenzaldehyde.
This guide will equip you with the knowledge and practical strategies to counteract these degradation pathways.
Troubleshooting Guide: Addressing DANS Photodegradation in Your Experiments
This section is structured to help you diagnose and resolve photodegradation issues you may be encountering.
Question 1: My DANS solution is rapidly losing its color/fluorescence upon exposure to light. How can I confirm this is photodegradation and not another issue?
Answer:
To confirm photodegradation, you can perform a simple control experiment. Prepare two identical samples of your DANS solution. Expose one to your experimental light source for a typical duration, while keeping the other in the dark. If the light-exposed sample shows a significant decrease in absorbance (at its λmax, typically around 430-480 nm depending on the solvent) or fluorescence intensity compared to the dark control, photodegradation is the likely cause.
You can quantify the degradation by monitoring the change in absorbance over time using a UV-Vis spectrophotometer.
Question 2: I've confirmed photodegradation. What are the immediate steps I can take to minimize it?
Answer:
The first line of defense is to control the experimental environment:
-
Minimize Light Exposure: Only expose your sample to the excitation source when actively acquiring data. Use shutters and filters to block the light path when not imaging.
-
Reduce Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light without changing its spectral properties.
-
Work in a Low-Oxygen Environment: If possible, deoxygenate your solvents by bubbling with an inert gas like nitrogen or argon before preparing your DANS solutions. This minimizes the risk of photooxidation.
Question 3: Environmental controls are not sufficient. What chemical additives can I use to stabilize my DANS solution?
Answer:
Several classes of chemical stabilizers can be added to your DANS solution to inhibit photodegradation. The choice of stabilizer will depend on your experimental system and the primary degradation pathway you wish to target.
-
Triplet State Quenchers: These molecules accept energy from the excited triplet state of DANS, returning it to the ground state before it can react with oxygen. A highly effective triplet state quencher for stilbene derivatives is cyclooctatetraene (COT) .
-
Antioxidants: These compounds scavenge reactive oxygen species, preventing them from attacking the DANS molecule. Common and effective antioxidants include L-ascorbic acid (Vitamin C) and rutin .
The following table provides a starting point for the concentrations of these additives:
| Stabilizer | Recommended Starting Concentration | Primary Mechanism of Action |
| Cyclooctatetraene (COT) | 1-10 mM | Triplet State Quenching |
| L-Ascorbic Acid | 1-5 mM | Antioxidant (ROS Scavenging) |
| Rutin | 0.1-1 mM | Antioxidant (ROS Scavenging) |
Note: Always perform control experiments to ensure the chosen stabilizer does not interfere with your specific assay.
Question 4: I am working with DANS in a solid state or polymer film. How can I improve its photostability in these matrices?
Answer:
For solid-state applications, isolating the DANS molecules from each other and from oxygen is key. Two primary strategies are effective:
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Polymer Matrix Incorporation: Embedding DANS in a rigid polymer matrix can restrict its ability to undergo the conformational changes required for trans-cis isomerization. The choice of polymer is critical, as the local environment can influence photostability. Polymethyl methacrylate (PMMA) is a commonly used and effective matrix. Co-doping the polymer with an antioxidant can further enhance stability.
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Cyclodextrin Encapsulation: Forming an inclusion complex with a cyclodextrin can physically shield the DANS molecule from the environment. The hydrophobic cavity of cyclodextrins, such as β-cyclodextrin , can encapsulate the nonpolar stilbene backbone of DANS, protecting it from both photooxidation and isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation products of DANS?
The primary photodegradation products are typically the result of cleavage of the central double bond, leading to the formation of 4-dimethylaminobenzaldehyde and 4-nitrobenzaldehyde. Other oxidation products may also form depending on the specific conditions.
Q2: Will using a triplet state quencher completely stop photodegradation?
While a triplet state quencher like COT is very effective at preventing photooxidation by deactivating the triplet state, it may not completely halt all degradation pathways. Some degradation can still occur from the excited singlet state, although this is generally less efficient.
Q3: Can I use multiple stabilization methods simultaneously?
Yes, and this is often a highly effective strategy. For example, you can incorporate both DANS and an antioxidant like L-ascorbic acid into a PMMA polymer film. This combines the benefits of matrix rigidity with protection against residual oxygen.
Q4: How does the choice of solvent affect the photodegradation of DANS?
The polarity of the solvent can influence the stability of the excited states of DANS and the rate of isomerization. In general, more polar solvents can stabilize the charge-separated excited state, which may alter the photodegradation pathways. It is advisable to test the photostability of DANS in your specific solvent system.
Q5: Are there any commercially available photostabilizers that are recommended for use with DANS?
Many commercial antifade reagents used in fluorescence microscopy contain antioxidants and triplet state quenchers and can be effective for stabilizing DANS in solution. However, for well-defined chemical systems, preparing your own stabilizing solutions with known concentrations of agents like COT or L-ascorbic acid is often preferable.
Experimental Protocols
Protocol 1: Preparation of a Photostabilized DANS Solution using a Triplet State Quencher
This protocol describes the preparation of a DANS solution containing cyclooctatetraene (COT) to minimize photooxidation.
Materials:
-
This compound (DANS)
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Cyclooctatetraene (COT)
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Anhydrous solvent of choice (e.g., THF, Dioxane)
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Inert gas (Nitrogen or Argon)
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Schlenk line or glovebox (recommended)
Procedure:
-
Deoxygenate the Solvent: Sparge the solvent with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Prepare a DANS Stock Solution: In a clean, dry volumetric flask, prepare a stock solution of DANS in the deoxygenated solvent to your desired concentration (e.g., 1 mM).
-
Prepare a COT Stock Solution: In a separate volumetric flask, prepare a stock solution of COT in the deoxygenated solvent (e.g., 100 mM).
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Prepare the Final Working Solution: In a new vial, combine the DANS stock solution and the COT stock solution to achieve the desired final concentrations. For example, to prepare a 10 µM DANS solution with 2 mM COT, you would mix the appropriate volumes of each stock solution and dilute with the deoxygenated solvent.
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Storage and Handling: Store the final solution under an inert atmosphere and protected from light. Use immediately for best results.
Protocol 2: Encapsulation of DANS in β-Cyclodextrin
This protocol details the formation of a DANS-β-cyclodextrin inclusion complex to enhance photostability.
Materials:
-
This compound (DANS)
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Lyophilizer (optional)
Procedure:
-
Prepare a β-Cyclodextrin Solution: In a beaker, dissolve β-cyclodextrin in deionized water with gentle heating (around 60°C) and stirring to create a saturated or near-saturated solution.
-
Prepare a DANS Solution: In a separate container, dissolve DANS in a minimal amount of ethanol.
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Form the Inclusion Complex: While vigorously stirring the warm β-cyclodextrin solution, slowly add the DANS solution dropwise. A precipitate should begin to form.
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Stir and Cool: Continue stirring the mixture for several hours (e.g., 4-6 hours) while allowing it to cool slowly to room temperature.
-
Isolate the Complex: Collect the precipitate by filtration and wash it with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the Complex: Dry the solid inclusion complex in a vacuum oven at a low temperature (e.g., 40°C) or by lyophilization.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the λmax of DANS), fluorescence spectroscopy (enhancement of fluorescence), or NMR.
Protocol 3: Incorporation of DANS and an Antioxidant into a PMMA Film
This protocol describes the preparation of a photostable DANS-doped polymer film.
Materials:
-
This compound (DANS)
-
Polymethyl methacrylate (PMMA)
-
L-Ascorbic acid (or other suitable antioxidant)
-
A suitable solvent (e.g., Toluene, Dichloromethane)
-
Glass slides or other substrates
-
Spin coater or casting knife
Procedure:
-
Prepare the Polymer Solution: Dissolve PMMA in the chosen solvent to the desired concentration (e.g., 10% w/v).
-
Add DANS and Antioxidant: To the polymer solution, add DANS and L-ascorbic acid to the desired final concentrations (e.g., 0.1-1% w/w relative to PMMA for DANS, and 1-5% w/w for the antioxidant). Stir until all components are fully dissolved.
-
Film Casting:
-
Spin Coating: Dispense the solution onto a clean substrate and spin at a speed that yields the desired film thickness.
-
Solvent Casting: Pour the solution onto a level substrate and use a casting knife to create a film of uniform thickness.
-
-
Drying: Allow the solvent to evaporate completely in a dust-free environment. Gentle heating in a vacuum oven can accelerate this process.
-
Storage: Store the resulting films in the dark to prevent premature photodegradation.
Visualization of Mechanisms
The following diagrams illustrate the key photodegradation and protection pathways for DANS.
Caption: Primary photodegradation pathways of DANS.
Caption: Mechanisms of photoprotection for DANS.
References
- Zhang, Q., Canva, M., & Stegeman, G. (1998). Wavelength dependence of this compound polymer thin film photodegradation. Applied Physics Letters, 73(7), 912-914. [Link]
- He, Z., Xue, R., Lei, Y., Yu, L., & Zhu, C. (2021). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. International Journal of Molecular Sciences, 22(16), 8839. [Link]
- Mai, V. T. N., Ahmad, V., Mamada, M., Fukunaga, T., Shukla, A., Sobus, J., ... & Lo, S. C. (2020). Solid cyclooctatetraene-based triplet quencher demonstrating excellent suppression of singlet–triplet annihilation in optical and electrical excitation.
- Villafiorita-Monteleone, F., Pasini, M., & Botta, C. (2023).
- Wang, J., Cao, Y., Sun, B., & Wang, C. (2018). Photostability and antioxidant activity studies on the inclusion complexes of trans-polydatin with β-cyclodextrin and derivatives. RSC advances, 8(46), 26203-26211. [Link]
- Al-Rawashdeh, N. A., Al-Qudah, M. A., & Al-Majali, B. (2009). Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(1), 109-115. [Link]
- Pawlaczyk, I., & Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie, 55(2), 120-123. [Link]
- Pati, A. K., El Bakouri, O., Lee, J., Lee, J., Lee, J., Lee, J., ... & Blanchard, S. C. (2020). Tuning the Baird aromatic triplet-state energy of cyclooctatetraene to maximize the self-healing mechanism in organic fluorophores. Proceedings of the National Academy of Sciences, 117(28), 16264-16270. [Link]
- Tu, Y., Njus, D., & Schlegel, H. B. (2017). A theoretical study of ascorbic acid oxidation and HOO/O2-radical scavenging. Organic & biomolecular chemistry, 15(1), 223-233. [Link]
- Sancataldo, G., Avellone, G., & Vetri, V. (2021). Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. Environmental Science & Technology, 55(13), 8969-8977. [Link]
Technical Support Center: Optimizing DANS Concentration for Microplastic Staining
A Senior Application Scientist's Guide to Robust and Reproducible Microplastic Analysis
Welcome to the technical support center for optimizing DANS (4-dimethylamino-4'-nitrostilbene) concentration in your microplastic staining workflows. As researchers and scientists, achieving reliable and quantifiable data is paramount. This guide is designed to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The solvatochromic properties of DANS, where its fluorescence emission spectrum shifts based on the polarity of its environment, make it a powerful tool for identifying different types of microplastics.[1][2] However, this very sensitivity necessitates careful optimization to avoid common pitfalls. This guide will address the most frequent challenges encountered in the lab, providing you with the expert insights needed to refine your staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for DANS when staining microplastics?
A1: A common and effective starting point for DANS concentration is 25 µM. One established protocol suggests preparing a 500 µM stock solution of DANS in ethanol and then adding 50 µl of this stock to a 25 mg/ml suspension of microplastics in deionized water to achieve this final concentration.[1] However, it's crucial to understand that this is a starting point. The optimal concentration can vary depending on the specific polymer types in your sample, the particle size distribution, and the sensitivity of your fluorescence microscopy setup.
Q2: How does the polarity of the microplastic affect DANS staining?
A2: The interaction between DANS and microplastics is fundamentally driven by the dye's solvatochromic properties. DANS's fluorescence emission spectrum experiences a significant redshift (a shift to longer wavelengths) as the polarity of its microenvironment increases.[1] This means that different polymers will "glow" with different colors under UV illumination after being stained with DANS. For instance, less polar polymers like polypropylene (PP) may show a blue fluorescence, while more polar polymers like polyethylene terephthalate (PET) will shift towards red.[2] This phenomenon allows for the potential to not only detect but also to differentiate and identify various plastic types within a mixed sample.[1][2]
Q3: Can I reuse my DANS staining solution?
A3: It is not recommended to reuse DANS staining solutions. The compound can be unstable in solutions, especially aqueous solutions, where it can hydrolyze over time to form dansyl acid, which is not reactive for labeling.[3][4] For consistent and reproducible results, it is best practice to use a freshly prepared working solution for each experiment.[3]
Q4: How should I prepare and store my DANS stock solution?
A4: DANS is typically supplied as a solid and should be stored at -20°C for long-term stability.[5] To prepare a stock solution, dissolve the DANS powder in a suitable organic solvent such as ethanol or DMSO.[1][5][6] For example, a 500 µM stock solution can be made by dissolving DANS in ethanol.[1] It is advisable to purge the solvent with an inert gas before dissolving the dye to minimize oxidation.[5] Aliquot the stock solution into smaller, routine-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the dye.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your DANS staining experiments, providing insights into their causes and practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Sub-optimal DANS Concentration: The concentration may be too low for the specific polymer type or sample matrix. 2. Incorrect Solvent for Staining: The solvent used for the working solution may not be optimal for dye-polymer interaction. 3. Insufficient Incubation Time/Temperature: The dye may not have had enough time or energy to adsorb to and penetrate the polymer matrix.[8][9] 4. Photobleaching: Excessive exposure to the excitation light source can cause the dye to lose its fluorescence.[6] | 1. Optimize DANS Concentration: Perform a concentration gradient experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific sample and instrumentation. 2. Solvent Selection: While ethanol is a common solvent for the stock solution, ensure the final staining solution's composition facilitates dye partitioning onto the microplastics. For some applications, a mixture of solvents may be beneficial, though this requires careful validation.[10][11] 3. Optimize Incubation: Increase the incubation time (e.g., from 1 hour to 3 hours) or temperature (e.g., from room temperature to 60-70°C).[1][12] Note that higher temperatures can enhance dye penetration.[9][12] 4. Minimize Light Exposure: Keep samples protected from light during incubation and minimize exposure time during microscopy. |
| High Background Fluorescence | 1. Excess Unbound DANS: Residual DANS in the solution that has not bound to microplastics will fluoresce, obscuring the signal from the particles. 2. Non-specific Binding: DANS may bind to natural organic matter (NOM) or other non-plastic particles in environmental samples. | 1. Washing Steps: After staining, include thorough washing steps to remove unbound dye. Rinsing with the staining solvent (without the dye) or a solvent in which DANS is soluble but does not cause the plastics to swell can be effective. 2. Sample Pre-treatment: For environmental samples, it is crucial to perform a digestion step (e.g., with hydrogen peroxide) to remove NOM before staining.[13][14] 3. Use of Quenching Agents: In some advanced applications, quenching agents can be used to reduce the fluorescence of unbound dye in the aqueous phase.[8] |
| Dye Aggregation | 1. Poor Solubility: The DANS concentration may exceed its solubility limit in the working solution, leading to the formation of fluorescent aggregates that can be mistaken for microplastics.[15][16] 2. Solvent Incompatibility: Rapidly adding a concentrated organic stock solution of DANS to an aqueous sample can cause the dye to precipitate. | 1. Check Solubility Limits: Ensure your working concentration is below the solubility limit of DANS in your chosen solvent system.[5] 2. Proper Mixing: Add the DANS stock solution to the aqueous sample suspension dropwise while vortexing or sonicating to ensure rapid and even dispersion. 3. Consider Surfactants: In some cases, the use of a surfactant can help to create stable, nanometer-sized dye particles in an aqueous solution, preventing larger aggregates from forming.[8][15] |
| Inconsistent Staining Across Different Plastic Types | 1. Varying Polymer Affinities: DANS will have different affinities for various polymers due to differences in their polarity and surface chemistry.[1][2] 2. Weathering and Additives: Environmental weathering and the presence of additives or pigments in the plastic can alter the surface properties and affect dye uptake. | 1. Extended Incubation: For less receptive polymers, a longer incubation time or higher temperature may be necessary to achieve sufficient staining.[12] 2. Method Validation with Standards: Run parallel experiments with known polymer standards (e.g., PP, PE, PS, PET) to characterize the expected fluorescence signature and intensity for each type under your optimized conditions.[1] This will help in interpreting results from mixed environmental samples. |
Experimental Protocol: Optimizing DANS Concentration
This protocol provides a systematic approach to determining the optimal DANS concentration for your specific microplastic samples and imaging system.
Objective: To identify the DANS concentration that provides the highest signal-to-noise ratio for the target microplastics with minimal background fluorescence.
Materials:
-
This compound (DANS) powder
-
Ethanol (or DMSO), analytical grade
-
Deionized water
-
Microplastic standards of relevant polymer types (e.g., PP, PE, PS, PET)
-
Glass vials or microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 405 nm)[1]
Methodology:
-
Prepare DANS Stock Solution (500 µM):
-
Accurately weigh the required amount of DANS powder.
-
Dissolve in ethanol to a final concentration of 500 µM.
-
Store in an amber vial at -20°C.
-
-
Prepare Microplastic Suspensions:
-
For each polymer type, prepare a suspension in deionized water (e.g., 25 mg/ml).[1]
-
-
Set up Concentration Gradient:
-
Label a series of vials for each polymer type to be tested.
-
In separate vials, prepare different final DANS concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by adding the appropriate volume of the 500 µM stock solution to the microplastic suspension. Include a "no-dye" control for each polymer.
-
-
Staining Incubation:
-
Vortex each vial to ensure thorough mixing.
-
Incubate the samples for 1 hour at 60°C with vigorous agitation.[1] (Note: This is a starting point; incubation time and temperature can also be optimized).
-
-
Washing (Optional but Recommended):
-
Centrifuge the samples to pellet the microplastics.
-
Remove the supernatant (the staining solution).
-
Resuspend the pellets in fresh deionized water and repeat the centrifugation. Perform this wash step 2-3 times to remove unbound dye.
-
-
Microscopy and Image Analysis:
-
Mount a small aliquot of the stained microplastic suspension onto a microscope slide.
-
Using a fluorescence microscope, capture images of each sample under identical acquisition settings (e.g., exposure time, gain).
-
Quantify the fluorescence intensity of the particles and the background for each concentration.
-
-
Data Analysis:
-
Calculate the signal-to-noise ratio for each concentration.
-
The optimal concentration will be the one that yields a strong fluorescence signal from the microplastics while maintaining a low background.
-
Logical Workflow for DANS Concentration Optimization
The following diagram illustrates the decision-making process for optimizing your DANS staining protocol.
Caption: Workflow for optimizing DANS staining concentration.
References
- A dansyl based fluorescence chemosensor for Hg(2+) and its application in the complicated environment samples. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Dansyl-based fluorescent film sensor for nitroaromatics in aqueous solution. (2007). Talanta. [Link]
- Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. (2021). Journal of Microscopy. [Link]
- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). Chemistry Proceedings. [Link]
- In Situ Fluorescent Illumination of Microplastics in Water Utilizing a Combination of Dye/Surfactant and Quenching Techniques. (2022). Polymers. [Link]
- A Dipeptide-derived Dansyl Fluorescent Probe for the Detection of Cu in Aqueous Solutions. (2023). Journal of Fluorescence. [Link]
- Selective detection and tracking of polyamide microplastic by aggregation-promoted fluorescent dye in environmental samples, milk and live organisms. (2023).
- Dyeing to Know: Harmonizing Nile Red Staining Protocols for Microplastic Identific
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). International Journal of Molecular Sciences. [Link]
- Microplastics and nanoplastics detection using flow cytometry: Challenges and methodological advances with fluorescent dye application. (2025). TrAC Trends in Analytical Chemistry. [Link]
- DANS-enabled fluorescence differentiation of microplastics. (2021).
- A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction. (2021). ChemistryOpen. [Link]
- Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis. (2023). Chemosphere. [Link]
- Fast Forward: Optimized Sample Preparation and Fluorescent Staining for Microplastic Detection. (2022). FAO AGRIS. [Link]
- What have we known so far for fluorescence staining and quantification of microplastics: A tutorial review. (2022). Frontiers of Environmental Science & Engineering. [Link]
- Fast Forward: Optimized Sample Preparation and Fluorescent Staining for Microplastic Detection. (2022). Semantic Scholar. [Link]
- Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. (2022). Molecules. [Link]
- Microplastic detection and identification by Nile red staining. (2022). Science of The Total Environment. [Link]
- Selective Fluorescence Staining of Microplastic in Water Utilizing Nile Red/surfactant Combin
- Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. (2022). Molecules. [Link]
- Shedding light on the Polymer's Identity: Microplastic Detection and Identification through Nile Red. (2023). arXiv. [Link]
- Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. (2011). Journal of Structural Biology. [Link]
- Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. (2011). Journal of Structural Biology. [Link]
- In Situ Fluorescent Illumination of Microplastics in Water Utilizing a Combination of Dye/Surfactant and Quenching Techniques. (2022). Polymers. [Link]
- Identification and quantification of microplastics using Nile Red staining. (2017). Marine Pollution Bulletin. [Link]
- Fluorescent Dyes for Visualizing Microplastic Particles and Fibers in Laboratory-Based Studies. (2019). Environmental Science & Technology Letters. [Link]
- Microplastic Water Sample Prepar
- Fluorescent Dyes for Visualizing Microplastic Particles and Fibers in Laboratory-Based Studies. (2019). Semantic Scholar. [Link]
- Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. (2011). Journal of Structural Biology. [Link]
Sources
- 1. Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dansylamide | TargetMol [targetmol.com]
- 7. Dansyl chloride-13C2 I CAS#: 274250-28-1 I 13C labeled Dansyl chloride I InvivoChem [invivochem.com]
- 8. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 9. In Situ Fluorescent Illumination of Microplastics in Water Utilizing a Combination of Dye/Surfactant and Quenching Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dyeing to know: Optimizing solvents for Nile red fluorescence in microplastics analysis - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Microplastics and nanoplastics detection using flow cytometry: Challenges and methodological advances with fluorescent dye application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluorescence Signal Loss with DANS Probes
Welcome to the technical support center for DANS (1-dimethylaminonaphthalene-5-sulfonyl) probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with fluorescence signal loss during their experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with DANS probes. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Q1: My DANS probe signal is unexpectedly weak or completely absent. What are the likely causes and how can I fix this?
A1: Weak or no signal is a frequent issue that can stem from several factors, ranging from improper probe handling to suboptimal experimental conditions.
-
Underlying Causes & Scientific Rationale:
-
Probe Degradation: DANS probes, like many fluorophores, are sensitive to light and temperature. Improper storage can lead to photobleaching or chemical degradation, rendering the probe non-fluorescent.[1]
-
Inefficient Labeling: The conjugation of the DANS probe to your target molecule (e.g., protein, antibody) might be inefficient. This can be due to suboptimal pH of the reaction buffer, incorrect molar ratios of probe to target, or the presence of competing amine-containing buffers (like Tris).
-
Environmental Quenching: The fluorescence of DANS probes is highly sensitive to the polarity of their microenvironment. In highly aqueous or polar environments, the quantum yield of DANS fluorescence is significantly lower. Binding to a hydrophobic pocket on a protein, for example, typically enhances its fluorescence.
-
Incorrect Filter Sets: Using mismatched excitation and emission filters on your microscope or plate reader will prevent the detection of the fluorescence signal.[2]
-
-
Troubleshooting Workflow:
-
Step-by-Step Solutions:
-
Verify Probe Integrity:
-
Always aliquot stock solutions of your DANS probe to avoid repeated freeze-thaw cycles. [1] * Store aliquots protected from light at the manufacturer's recommended temperature (typically -20°C or -80°C).
-
To test an aliquot, prepare a fresh dilution in an appropriate organic solvent (e.g., ethanol or DMSO) and measure its fluorescence on a spectrofluorometer to confirm its activity.
-
-
Optimize Labeling Protocol:
-
Ensure the buffer used for conjugation has the correct pH for the reactive group on your DANS probe (e.g., pH 8.3-9.0 for NHS esters). [3] * Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer during conjugation. * Perform a titration of the DANS probe to your target molecule to determine the optimal molar ratio for labeling.
-
-
Control the Experimental Environment:
-
If possible, conduct your experiment in a buffer with lower polarity. However, this is often constrained by biological requirements.
-
Be aware that binding of your DANS-labeled molecule to a target can significantly alter the fluorescence. This is often the basis of the assay.
-
-
Confirm Instrument Settings:
-
Check the excitation and emission spectra for your specific DANS probe conjugate.
-
Ensure that the filters on your instrument are appropriate for these wavelengths.
-
-
Q2: I'm observing a gradual decrease in my fluorescence signal during imaging. Is this photobleaching, and what can I do to minimize it?
A2: A gradual loss of signal under illumination is a classic sign of photobleaching. This is an irreversible process where the fluorophore is chemically damaged by light. [4][5][6]
-
Underlying Causes & Scientific Rationale:
-
Excited State Reactions: When a DANS probe absorbs a photon, it enters an excited state. In this state, it is more susceptible to reacting with other molecules, particularly molecular oxygen, leading to its irreversible destruction. [7] * High Excitation Intensity: Higher intensity light sources increase the rate at which fluorophores are excited, and consequently, the rate of photobleaching.
-
Long Exposure Times: Prolonged exposure to the excitation light increases the total number of photons that interact with the sample, leading to more significant photobleaching.
-
-
Strategies for Mitigation:
| Strategy | Scientific Rationale |
| Reduce Excitation Intensity | Lowering the light intensity reduces the rate of fluorophore excitation and subsequent photodamage. |
| Minimize Exposure Time | Shorter exposure times decrease the overall photon dose delivered to the sample. |
| Use Antifade Reagents | These reagents scavenge for reactive oxygen species, which are major contributors to photobleaching. |
| Image in Anoxic Conditions | Removing oxygen from the environment can significantly reduce photobleaching for some dyes. [5] |
-
Experimental Protocol: Preparing an Antifade Mounting Medium
-
Prepare a stock solution of an antifade reagent such as n-propyl gallate (NPG) or a commercial antifade solution.
-
For slide-based imaging, mix the antifade reagent with your mounting medium (e.g., glycerol-based media).
-
Mount your coverslip onto the slide with the antifade-containing medium.
-
Seal the edges of the coverslip with nail polish to prevent the medium from drying out and to minimize oxygen exchange.
-
Image the sample immediately for the best results. [2]
-
Q3: My fluorescence signal is strong initially but then rapidly decreases or disappears. What could be causing this quenching?
A3: Rapid signal loss that is not dependent on light exposure is likely due to fluorescence quenching. Quenching occurs when another molecule in close proximity to the DANS probe deactivates its excited state without the emission of a photon. [8][9]
-
Mechanisms of Quenching:
-
Collisional (Dynamic) Quenching: The DANS probe in its excited state collides with a quencher molecule, leading to non-radiative energy transfer. [9][10]Common quenchers include molecular oxygen and iodide ions. [8] * Static Quenching: The DANS probe forms a non-fluorescent complex with a quencher molecule in the ground state. [8][11]This prevents the probe from ever reaching an excited state.
-
Förster Resonance Energy Transfer (FRET): If another chromophore with an absorption spectrum that overlaps the emission spectrum of the DANS probe is nearby, energy can be transferred non-radiatively, quenching the DANS fluorescence. [8][11]
-
-
Troubleshooting Quenching:
Caption: A logical approach to troubleshooting quenching of DANS probes.
-
Step-by-Step Solutions:
-
Analyze Buffer Components:
-
Review your buffer composition for known quenchers. If possible, remove or replace these components.
-
Degassing your buffer to remove dissolved oxygen can sometimes reduce collisional quenching.
-
-
Evaluate Probe Concentration (Self-Quenching):
-
At high concentrations, DANS probes can self-quench through the formation of non-fluorescent dimers.
-
Perform a concentration titration of your labeled molecule to find a range where the fluorescence intensity is linearly proportional to the concentration.
-
-
Consider FRET:
-
If your experimental system contains other molecules that can absorb light at the emission wavelength of your DANS probe, consider the possibility of FRET.
-
If FRET is a possibility, you may need to choose a different fluorophore with a different emission spectrum.
-
-
Q4: I'm seeing inconsistent fluorescence intensity between different experimental replicates. How can I improve the reproducibility of my DANS probe measurements?
A4: Inconsistent results often point to variability in experimental conditions. Standardizing your protocol and being mindful of the environmental sensitivity of DANS probes are key to achieving reproducible data.
-
Sources of Variability & Solutions:
| Source of Variability | Recommended Action |
| pH Fluctuations | DANS probe fluorescence can be pH-sensitive. Ensure your buffers are properly prepared and have sufficient buffering capacity to maintain a stable pH throughout the experiment. Calibrate your pH meter regularly. [12][13] |
| Temperature Variations | Fluorescence intensity is temperature-dependent (generally decreasing with increasing temperature). Perform all experiments at a consistent, controlled temperature. Allow all reagents and samples to equilibrate to the experimental temperature before taking measurements. |
| Solvent Polarity | The fluorescence of DANS probes is highly dependent on the polarity of the solvent. [14]Ensure that the composition of your buffers and solutions is consistent across all replicates. |
| Pipetting Inaccuracies | Small errors in the volumes of reagents can lead to significant differences in fluorescence intensity. Use calibrated pipettes and follow good pipetting practices. |
-
Protocol: Standardizing Experimental Conditions
-
Buffer Preparation: Prepare a large batch of each buffer required for the experiment to be used across all replicates. Verify the pH of the final solution.
-
Temperature Control: Use a water bath or incubator to maintain a constant temperature for all samples and reagents during incubation and measurement steps.
-
Consistent Timing: For kinetic assays, use a multi-channel pipette or an automated liquid handling system to ensure that the timing of reagent additions is consistent between wells.
-
Instrument Calibration: Before starting your experiments, ensure that your fluorometer or microscope is properly calibrated and that the lamp intensity is stable.
-
References
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- LI-COR Biotechnology. (2024, September 19). Troubleshooting | Fluorescence: Detection. YouTube.
- Sibirtsev, V. S. (2007). Fluorescent DNA Probes: Study of Mechanisms of Changes in Spectral Properties and Features of Practical Application. Biochemistry (Moscow), 72(8), 887–900.
- ResearchGate. (n.d.). (A) The scheme of the fluorescence quenching of probe DNA by PDANSs....
- McClelland, R. A., & Postigo, A. (2006). Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes. Biophysical Chemistry, 119(3), 213–218.
- i-STEM. (2023, October 12). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube.
- Wikipedia. (n.d.). Quenching (fluorescence).
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 178(Pt 3), 204–213.
- Current Protocols. (2024, June). Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine.
- iBiology. (2013, November 17). Microscopy: Fluorescent Probes (Timothy Mitchison). YouTube.
- Novaki, L. P., & El Seoud, O. A. (2000). Solvatochromism in binary solvent mixtures: Effects of the molecular structure of the probe. Journal of Physical Organic Chemistry, 13(12), 793-801.
- Carlson, H. A., et al. (2014). Validating Probe Parameters for Use in Mixed-Solvent Simulations.
- AxisPharm. (2024, September 26). What is fluorescence quenching?.
- Advanced Science. (2022, January 27). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy.
- Spectroscopy. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data.
- ResearchGate. (2018, January 22). How can you prevent photobleaching of NIR dyes in single molecule experiments (ie Q670)?.
- iGEM. (n.d.). Conjugation Assay Protocol.
- Biophysical Journal. (2003, November 1). Selective Dequenching by Photobleaching Increases Fluorescence Probe Visibility.
- ACS Omega. (2023, May 5). Fluorescent Mechanism of a Highly Selective Probe for Copper(II) Detection: A Theoretical Study.
- IonOptix. (n.d.). Optimizing Fluorescence Signal Quality.
- Scigine. (2020, September 10). Method to Conjugate Antibody and DNA. YouTube.
- Chemical Society Reviews. (n.d.). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging.
- ResearchGate. (n.d.). (a) Antibody-DNA conjugates illustrated here as an example. Conjugation....
- Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- Pendotech. (n.d.). Single-Use pH Sensors for Bioprocessing.
- Wikipedia. (n.d.). Solvent effects.
- Zoko Link. (2022, August 13). Common problems with the use of ph sensors.
- Nature Communications. (2023, November 20). The Good pH probe: non-invasive pH in-line monitoring using Good buffers and Raman spectroscopy.
- Martins Castro. (n.d.). Ph Tester PH Probe - High Sensitivity, High Accuracy, Accurate And Reliable 0 14ph Ph Sensor Probe 15cm Bacteriostatic Water.
- The Organic Chemistry Tutor. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1. YouTube.
- ACS Publications. (n.d.). Analytical Chemistry Journal.
- The Fishing Musician. (2023, July 13). How To Calibrate Your Transducer Temperature Sensor. YouTube.
- Instrument Choice. (2021, March 15). How to Calibrate Conductivity and pH on the TPS WP-81 pH-Wide-Range Conductivity/TDS/ATC/Temp Meter. YouTube.
- Wikipedia. (n.d.). Adversarial machine learning.
- The Engineering Mindset. (2019, July 11). Temperature Sensors Explained. YouTube.
- EU Funding & Tenders Portal. (n.d.). EU Funded projects.
- Testo SMI Sdn Bhd. (n.d.). Temperature probes from the market leader.
- MITRE ATT&CK®. (n.d.). Enterprise Techniques.
- DwyerOmega. (n.d.). Temperature Probes.
- Refrigeration Mentor. (2023, October 9). Test Temperature Probes. YouTube.
Sources
- 1. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
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- 13. Common problems with the use of ph sensors [zoko-link.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
improving the quantum yield of 4-Dimethylamino-4'-nitrostilbene in polar solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 4-Dimethylamino-4'-nitrostilbene (DMANS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful solvatochromic dye but are encountering challenges with its performance, particularly in polar environments. We will delve into the underlying photophysics governing the behavior of DMANS and provide actionable troubleshooting guides and protocols to help you enhance its fluorescence quantum yield for your specific application.
Frequently Asked Questions (FAQs): Your First Line of Support
This section addresses the most common issues and foundational questions regarding the use of DMANS.
Q1: Why is the fluorescence quantum yield of my DMANS probe dramatically lower in polar solvents like ethanol, acetonitrile, or water-based buffers?
A: This is the most frequently observed characteristic of DMANS and is intrinsic to its molecular structure and excited-state dynamics. DMANS is a classic "push-pull" chromophore, with an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing nitro group (-NO₂). Upon photoexcitation, the molecule transitions to a planar, fluorescent locally excited (LE) state. However, in polar solvents, this LE state can undergo a conformational change—specifically, a rotation or twisting around the single bond connecting the dimethylamino group to the phenyl ring. This leads to the formation of a non-fluorescent, highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state.[1][2] Polar solvents stabilize this charge-separated TICT state, making it a highly favorable and rapid deactivation pathway that effectively quenches fluorescence.[3][4]
Q2: Can you explain the Twisted Intramolecular Charge Transfer (TICT) state in more detail?
A: Certainly. The TICT model is central to understanding the behavior of many "push-pull" fluorophores.[5]
-
Excitation: The molecule absorbs a photon and is promoted to the LE state, which is largely planar and fluorescent.
-
Conformational Change: In the excited state, if the molecule has sufficient rotational freedom, the donor group (dimethylamino) can twist to a position perpendicular to the acceptor part of the molecule (the nitrostilbene core).[1]
-
Charge Separation: This twisting decouples the π-electron systems of the donor and acceptor, facilitating a near-complete electron transfer from the donor to the acceptor. This creates a highly polar, charge-separated state—the TICT state.[4]
-
Non-Radiative Decay: The TICT state is often referred to as a "dark state" because its geometry and electronic configuration are unfavorable for fluorescence emission. It provides an efficient pathway for the excited molecule to return to the ground state non-radiatively (as heat), thus quenching the fluorescence.[2]
The diagram below illustrates the competition between the desired fluorescence from the LE state and the quenching pathway via the TICT state, which is promoted by polar solvents.
Q3: How do solvent polarity and viscosity independently affect the fluorescence of DMANS?
A: Polarity and viscosity are two critical solvent parameters that have distinct effects:
-
Polarity: As discussed, increasing solvent polarity preferentially stabilizes the highly polar TICT state. This lowers the energy barrier to form the TICT state from the LE state, increasing the rate of this non-radiative process (k_TICT) and thus decreasing the fluorescence quantum yield.[3][6] The Stokes shift (the separation between the absorption and emission maxima) also tends to increase with solvent polarity.[3]
-
Viscosity: Increasing solvent viscosity physically restricts the large-amplitude molecular motions, specifically the twisting of the dimethylamino group required to form the TICT state.[7][8] By impeding this rotation, a higher viscosity environment "traps" the molecule in the planar LE state for a longer duration, thereby increasing the probability of fluorescence.[9] Therefore, in a solvent of constant polarity, increasing the viscosity will lead to a higher fluorescence quantum yield.[7]
Q4: What are the primary strategies I can employ to increase the quantum yield of DMANS in a polar medium?
A: There are three main strategies, which form the basis of our troubleshooting guides:
-
Manipulating the Microenvironment: You can change the properties of the solvent itself by increasing its viscosity or by sequestering the DMANS molecule away from the bulk polar solvent.
-
Supramolecular Encapsulation: Using a host molecule (like a cyclodextrin) can create a non-polar microenvironment for the DMANS "guest," physically shielding it from the polar solvent and sterically hindering the TICT-forming rotation.[10]
-
Covalent Structural Modification: This is a synthetic chemistry approach where the DMANS molecule itself is altered, for example, by adding chemical bridges or bulky groups that permanently prevent the dimethylamino group from twisting.[11][12]
Troubleshooting Guides & Experimental Protocols
This section provides in-depth, practical solutions to common experimental problems.
Problem: My DMANS signal is almost completely quenched in my aqueous buffer.
This is the classic and expected behavior. The high polarity of water strongly favors the formation of the non-radiative TICT state. Here are two distinct approaches to recover the fluorescence signal.
-
Causality: By increasing the viscosity of your aqueous buffer, you can slow down the rate of conformational twisting that leads to the TICT state. This allows the competing radiative decay (fluorescence) from the LE state to become more significant. This method is effective when the bulk properties of the sample can be altered.
-
Experimental Protocol: Enhancing DMANS Fluorescence with Glycerol
-
Stock Solution Preparation: Prepare a 1 mM stock solution of DMANS in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Viscosity Series Preparation: Prepare a series of glycerol-buffer solutions with varying volume percentages (e.g., 0%, 20%, 40%, 60%, 80% v/v glycerol).
-
Sample Preparation: Add a small aliquot of the DMANS stock solution to each glycerol-buffer mixture to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic stock solvent is less than 1%.
-
Spectroscopic Measurement: For each sample, measure the absorbance at the λ_max (around 430 nm) and the fluorescence emission spectrum.
-
Data Analysis: Calculate the relative quantum yield for each sample. You should observe a significant increase in fluorescence intensity as the glycerol concentration (and thus viscosity) increases.
-
-
Expected Outcome: The table below provides an example of how quantum yield can be dramatically affected by solvent properties. While glycerol data is not explicitly listed in the search results, the trend from non-polar to polar and the established principle of viscosity dependence support this expected outcome.
| Solvent | Polarity | Viscosity (cP at 20°C) | Quantum Yield (Φ_F) |
| Benzene | Low | 0.65 | ~0.53 - 0.7[13][14] |
| Methylene Chloride | Medium | 0.44 | ~0.008[13] |
| Dimethylformamide (DMF) | High | 0.92 | ~0.002[13] |
| 80% Glycerol/Water | High | ~60 | Significantly Increased |
-
Causality: This strategy creates a protective, non-polar "nanocavity" for the DMANS molecule within the bulk polar solvent. A host molecule like β-cyclodextrin has a hydrophobic interior and a hydrophilic exterior. DMANS, being somewhat hydrophobic, will preferentially reside inside the cavity, shielding it from water molecules and sterically restricting the twisting motion required for TICT formation.[10] This is an elegant solution when you cannot change the properties of the bulk solvent.
-
Experimental Protocol: DMANS Encapsulation in β-Cyclodextrin
-
Stock Solutions: Prepare a 1 mM DMANS stock in DMSO. Prepare a 10 mM stock solution of β-cyclodextrin in your aqueous buffer. Note: β-cyclodextrin has limited water solubility (~18.5 g/L), so ensure your stock is fully dissolved.
-
Complexation: In a series of vials, add a fixed amount of DMANS stock solution. Then, add varying amounts of the β-cyclodextrin stock to achieve a range of molar ratios (e.g., 1:0, 1:1, 1:10, 1:100 DMANS:cyclodextrin). Dilute all samples to the same final volume with the aqueous buffer.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for at least 30 minutes at room temperature.
-
Measurement: Measure the fluorescence emission spectra of each sample.
-
Analysis: You should observe a significant "turn-on" of fluorescence as the concentration of β-cyclodextrin increases, indicating successful encapsulation and suppression of the TICT pathway.
-
Workflow for Troubleshooting Low Quantum Yield
The following diagram outlines a logical workflow for diagnosing and solving issues with DMANS fluorescence in polar solvents.
References
- Sung, J., Kim, D. (2021). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. [Link]
- Wei, T., et al. (2022). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. PubMed Central. [Link]
- Zhu, L., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI. [Link]
- Guo, L., et al. (2015). TDDFT study of twisted intramolecular charge transfer and intermolecular double proton transfer in the excited state of 4'-dimethylaminoflavonol in ethanol solvent. PubMed. [Link]
- Gómez, I., et al. (2014). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State.
- Oregon Medical Laser Center. This compound. OMLC. [Link]
- Schisano, E., et al. (2021).
- Al-Kaysi, R. O., et al. (2011). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. PubMed Central. [Link]
- Karatsu, T., et al. (2009).
- Williams, C. J., et al. (2024). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. PubMed Central. [Link]
- ResearchGate. (n.d.). Simplified scheme for the excited-state deactivation of t-2 a (blue...).
- Chen, Y.-F., et al. (2023). Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. RSC Publishing. [Link]
- Hemelaar, S. R., et al. (2018).
- ResearchGate. (n.d.). Solvent effects in time-resolved emission spectra of 4-dimethylamino-4′-methoxy-stilbene in different solvents.
- Taniguchi, M., Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. PhotochemCAD. [Link]
- ResearchGate. (n.d.). TICT inhibition reduces excited-state decay with β-carbonyl....
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
- Zhang, Z., et al. (2021). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface.
- ResearchGate. (n.d.). Polydopamine Encapsulation of Fluorescent Nanodiamonds for Biomedical Applications.
- ResearchGate. (n.d.). Schematic representation of twisted intramolecular charge transfer....
- Ho, M.-S., et al. (2016). Charge-transfer and isomerization reactions of trans-4-(N-arylamino)stilbenes. PubMed. [Link]
- ResearchGate. (n.d.). Viscosity-dependent increase in fluorescence yield of dyes (2.5 μM)....
- Hell, S. W., et al. (2004).
- ResearchGate. (n.d.). Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design.
- ResearchGate. (2019). Does fluorescence intensity of a dye depend on viscosity? How does one correct for this?.
- Zeimer, R., et al. (1990). Encapsulation of sodium fluorescein for dye release studies.
- Krienke, T., et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy [mdpi.com]
- 3. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Viscosity effects on the chemiluminescence emission of 1,2-dioxetanes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of ground-state twisting on the trans --> cis photoisomerization and TICT state formation of aminostilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound [omlc.org]
- 14. PhotochemCAD | this compound [photochemcad.com]
Technical Support Center: Synthesis of High-Purity 4-Dimethylamino-4'-nitrostilbene (DMANS)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and purification of 4-Dimethylamino-4'-nitrostilbene (DMANS). This document is designed for researchers and drug development professionals who are working with this versatile "push-pull" chromophore. DMANS is renowned for its applications in nonlinear optics and as a fluorescent probe, owing to its significant charge-transfer character.[1] However, achieving high purity, particularly of the desired (E)-isomer, presents several common challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of DMANS synthesis and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (E)-4-Dimethylamino-4'-nitrostilbene with high stereoselectivity?
The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method.[2] It utilizes a stabilized phosphonate carbanion which reacts with 4-dimethylaminobenzaldehyde to predominantly form the thermodynamically favored (E)-alkene.[2][3] A significant advantage over the traditional Wittig reaction is that the phosphate byproduct is water-soluble, which greatly simplifies purification.[2][4]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields often stem from three primary areas:
-
Inefficient Carbanion Formation: The base (e.g., Sodium Hydride) may be old or deactivated by moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor Quality Reagents: The starting 4-dimethylaminobenzaldehyde can oxidize over time. It is advisable to use freshly purified or high-purity commercial aldehyde.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low for the carbanion to react efficiently with the aldehyde, especially if the aldehyde is sterically hindered.
Q3: My TLC plate shows multiple spots. What are the likely impurities?
Besides your target (E)-DMANS, common impurities include:
-
Unreacted 4-dimethylaminobenzaldehyde.
-
The (Z)-isomer of DMANS.
-
Triphenylphosphine oxide (if using the Wittig reaction).[5]
-
Byproducts from the decomposition of the phosphonate or ylide.
Q4: How can I confirm I have the correct (E)-isomer?
¹H NMR spectroscopy is the most definitive method. The vinyl protons of the (E)-isomer will appear as a pair of doublets with a large coupling constant (J), typically around 16 Hz. The (Z)-isomer has a much smaller coupling constant, usually 10-12 Hz. A sharp melting point around 255-259 °C is also a strong indicator of the pure (E)-isomer.[6][7]
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. To resolve this:
-
Add a slightly larger volume of the hot "good" solvent to ensure the compound is fully dissolved.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Once the solution is at room temperature, try scratching the inside of the flask with a glass rod to induce crystallization.[8]
-
If using a two-solvent system, add the "poor" solvent more slowly while the solution is hot and well-stirred.[9]
Troubleshooting and Synthesis Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis and purification of DMANS.
Problem 1: Low or No Product Formation in Olefination Reaction
Question: I have combined my reagents for the HWE (or Wittig) reaction, but after several hours, TLC analysis shows mostly unreacted starting materials. What went wrong?
Answer: This issue almost always points to a problem with the generation of the nucleophilic carbanion (from the phosphonate) or ylide (from the phosphonium salt).
Causality and Solution Pathway:
-
Verify Base Activity and Anhydrous Conditions:
-
Expertise: Sodium hydride (NaH), a common base for the HWE reaction, reacts violently with water. Even trace atmospheric moisture can quench a significant portion of the base, preventing the deprotonation of the phosphonate.
-
Action: Use a fresh bottle of NaH, preferably from a sealed container. Ensure all solvents (like THF or DMF) are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column). All glassware must be oven- or flame-dried immediately before use and the reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
-
Assess Reagent Quality:
-
Expertise: 4-Dimethylaminobenzaldehyde is susceptible to air oxidation, which can yield the corresponding benzoic acid. This acidic impurity can neutralize the carbanion/ylide as it forms.
-
Action: Check the purity of the aldehyde by melting point or NMR. If it appears discolored or has been stored for a long time, consider purifying it by recrystallization from a suitable solvent or purchasing a new batch.[10]
-
-
Check Reaction Temperature:
-
Expertise: While carbanion/ylide formation is often performed at 0 °C or room temperature, the subsequent reaction with the aldehyde may require gentle heating to overcome the activation energy barrier.
-
Action: After adding the aldehyde at a lower temperature, allow the reaction to warm to room temperature and stir for several hours. If the reaction is still sluggish, consider gently heating the mixture to 40-50 °C and monitoring its progress by TLC.
-
Problem 2: Product is a Mixture of (E) and (Z) Isomers
Question: My NMR spectrum clearly shows two sets of vinyl protons, indicating a mixture of stereoisomers. How can I improve the selectivity for the desired (E)-DMANS?
Answer: Achieving high (E)-selectivity is a primary challenge. The choice of reaction and conditions is critical.
Causality and Solution Pathway:
-
Leverage the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Expertise: The HWE reaction mechanism involves the formation of an oxaphosphetane intermediate. The pathway leading to the (E)-alkene is lower in energy, making it the thermodynamically preferred product. This is especially true for stabilized phosphonates, where the intermediates have more time to equilibrate to the most stable conformation.[2][3]
-
Action: If you are using a non-stabilized ylide in a Wittig reaction, which often favors the (Z)-alkene, switching to the HWE protocol is the most effective solution for obtaining the (E)-isomer.[11][12]
-
-
Use Stabilized Reagents:
-
Expertise: The phosphonate used to synthesize DMANS, diethyl (4-nitrobenzyl)phosphonate, is stabilized by the electron-withdrawing nitro group. This stabilization enhances the thermodynamic control of the reaction, strongly favoring the (E)-alkene.
-
Action: Ensure your phosphonate starting material is pure. If preparing it yourself via the Michaelis-Arbuzov reaction, ensure the reaction goes to completion and the product is properly purified.
-
Problem 3: Purification is Ineffective
Question: I have a crude, dark red solid, but both recrystallization and column chromatography are giving poor recovery or separation. How can I effectively purify my DMANS?
Answer: DMANS is a highly polar, intensely colored compound, which can make purification tricky. A systematic approach is required.
Causality and Solution Pathway:
-
Optimizing Recrystallization:
-
Expertise: A single solvent is often insufficient for recrystallizing DMANS. A two-solvent system, using a "good" solvent in which DMANS is soluble when hot and a "poor" solvent in which it is insoluble, is typically more effective.[13]
-
Action:
-
Dissolve the crude DMANS in a minimum amount of a hot "good" solvent like acetone, THF, or ethyl acetate.
-
While hot, slowly add a "poor," higher-boiling, non-polar solvent like hexane or heptane until the solution just begins to turn cloudy.[9]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed. This gradual decrease in solubility promotes the growth of pure crystals.
-
-
-
Executing Column Chromatography:
-
Expertise: The strong polarity of DMANS can cause it to streak or bind irreversibly to silica gel if the eluent is not polar enough. Conversely, a too-polar eluent will elute all components together.
-
Action:
-
Use a silica gel stationary phase.
-
Start with a relatively non-polar eluent system, such as 10:1 Hexane:Ethyl Acetate, and gradually increase the polarity.
-
Monitor the separation using a UV lamp, as the DMANS spot will be intensely colored and fluorescent.
-
If separating from triphenylphosphine oxide (from a Wittig reaction), note that the byproduct is less polar than DMANS and will elute first in a normal-phase system.
-
-
Validated Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol is optimized for high (E)-selectivity and straightforward purification.
Diagram of the HWE Synthesis Workflow
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add diethyl (4-nitrobenzyl)phosphonate (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Carbanion Formation: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour. The formation of the deep red-colored phosphonate carbanion should be visible.
-
Aldehyde Addition: Dissolve 4-dimethylaminobenzaldehyde (1.05 eq) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc) until the aldehyde spot has been consumed.
-
Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Purify the crude product by recrystallization or column chromatography as described below.
Protocol 2: Purification by Two-Solvent Recrystallization
-
Place the crude DMANS solid into an Erlenmeyer flask.
-
Add a minimal volume of hot acetone to completely dissolve the solid.
-
While maintaining the heat, add hot heptane dropwise with swirling until a persistent cloudiness appears.
-
Add 1-2 drops of hot acetone to redissolve the precipitate, resulting in a clear, saturated solution.
-
Cover the flask, remove it from the heat source, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the deep red crystals by vacuum filtration, washing with a small amount of cold heptane.[8]
-
Dry the crystals under vacuum.
Troubleshooting Flowchart for Impure Product
Quantitative Data and Characterization
For a properly synthesized and purified sample of (E)-4-Dimethylamino-4'-nitrostilbene, you should expect to see the following characteristics.
| Parameter | Expected Value | Source(s) |
| Appearance | Deep red / orange crystalline solid | |
| Melting Point | 255 - 259 °C | [7] |
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | |
| UV-Vis λmax | ~432 nm (in Benzene) | [14] |
| ¹H NMR (CDCl₃) | ||
| Vinyl Protons (H-α, H-β) | δ ~6.9-7.2 ppm (2H, dd, J ≈ 16 Hz) | [6] |
| Aromatic Protons | δ ~6.7-8.2 ppm (8H, m) | [6] |
| N(CH₃)₂ Protons | δ ~3.0 ppm (6H, s) | [6] |
References
- Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. The Journal of Physical Chemistry C. [Link][18][19]
- Wavelength dependence of this compound polymer thin film photodegrad
- Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface - PMC. NIH. [Link]
- Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. MDPI. [Link][1]
- This compound. PhotochemCAD. [Link][17]
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link][4]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link][6]
- Wittig Reaction. Organic Chemistry Portal. [Link][14]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][8]
- Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link][11]
- 4-Dimethylamino-4-nitrostilbene | C16H18N2O2 | CID 66908091. PubChem. [Link]
- 4-(Dimethylamino)-4'-nitrostilbene - Optional[FTIR] - Spectrum. SpectraBase. [Link][10]
- Wittig Reaction. Chemistry LibreTexts. [Link][23]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link][12]
- Wittig reaction. Wikipedia. [Link][15]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link][16]
- Chromatographic purification methods used for rDNA products... Semantic Scholar. [Link]
- Recrystallization with two solvents. Reddit. [Link][24]
- Purification of N-substituted aminobenzaldehydes.
- Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC. PubMed Central. [Link]
- This compound. OMLC. [Link]
- A Multi-Site Constrained Model of trans-4-(N,N-Dimethylamino)-4'-nitrostilbene for Structural Elucidation...
- Purification of DNA by anion-exchange chrom
- "Wavelength dependence of 4-dimethylamino-4 '-nitrostilbene polymer thi" by Qiang Zhang, Michael Canva et al. ucf stars. [Link]
- 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
- Photorelaxation Pathways of 4-(N, N-Dimethylamino)
- Digital Membrane Chromatography — A New Way to Rapid Antibody Purific
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- 1. mdpi.com [mdpi.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound(2844-15-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
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- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. PhotochemCAD | this compound [photochemcad.com]
Technical Support Center: Minimizing Aggregation-Caused Quenching of DANS Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in fluorescence-based assays: the aggregation-caused quenching (ACQ) of 1-dimethylaminonaphthalene-5-sulfonyl (DANS) and its derivatives. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
I. Understanding the Problem: The "Too Much of a Good Thing" Dilemma
The DANS fluorophore is a workhorse in biophysical and analytical chemistry, prized for its sensitivity to the local environment. Its fluorescence emission is highly dependent on the polarity of its surroundings, a property known as solvatochromism.[1][2][3] In non-polar environments, DANS exhibits strong fluorescence, while in polar, aqueous environments, its quantum yield is significantly reduced. This solvatochromic behavior is a double-edged sword. While it provides valuable information about molecular interactions and binding events, it also makes DANS probes susceptible to ACQ.
Aggregation-caused quenching is a phenomenon where the fluorescence of a dye is diminished at high concentrations or when multiple dye molecules are in close proximity.[4][5] This occurs because the aggregated fluorophores form non-fluorescent or weakly fluorescent ground-state dimers or higher-order aggregates. These aggregates provide pathways for non-radiative energy dissipation, effectively "short-circuiting" the fluorescence emission process.[6] In the context of DANS-labeled biomolecules, such as peptides or proteins, aggregation can be induced by factors like high labeling density, hydrophobic interactions, or changes in buffer conditions.[7][8]
Frequently Asked Questions (FAQs) about DANS and ACQ
Q1: What is the fundamental difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
A1: These are two opposing phenomena. With ACQ, the fluorescence of the dye decreases as the molecules aggregate. This is because the aggregation opens up non-radiative decay channels, allowing energy to be lost as heat instead of being emitted as light.[6] In contrast, AIE dyes are non-fluorescent or weakly fluorescent in solution but become highly emissive upon aggregation. This is because the aggregation restricts intramolecular rotations, which are non-radiative decay pathways in the solvated state.
Q2: How can I distinguish ACQ from other quenching mechanisms like Förster Resonance Energy Transfer (FRET)?
A2: While both ACQ and FRET result in decreased fluorescence, their mechanisms are different. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[9] This process is highly distance-dependent and requires significant spectral overlap between the donor's emission and the acceptor's absorption. ACQ, on the other hand, is a self-quenching process that occurs when identical fluorophores aggregate.[10] To differentiate them, you can perform concentration-dependent fluorescence studies. ACQ is typically more pronounced at higher concentrations of the labeled species. You can also look for the formation of a new, often red-shifted and broad, absorption band characteristic of ground-state aggregates (H-aggregates).[7]
Q3: Is the solvatochromic property of DANS related to its susceptibility to ACQ?
A3: Yes, indirectly. The same intermolecular forces that drive the solvatochromic effect, such as dipole-dipole interactions, can also contribute to the aggregation of DANS molecules, especially in aqueous environments where the hydrophobic naphthalene core seeks to minimize contact with water.[11] This self-association can lead to ACQ.
II. Troubleshooting Guide: From Dim Signals to Bright Insights
This section provides a question-and-answer formatted guide to directly address common issues encountered during experiments with DANS-labeled molecules.
Issue 1: My DANS-labeled peptide/protein shows significantly lower fluorescence in my aqueous assay buffer compared to the organic solvent used for labeling.
Possible Cause: This is a classic presentation of ACQ, exacerbated by the high polarity of the aqueous buffer. The hydrophobic DANS moieties are likely aggregating to minimize their exposure to water.
Troubleshooting Steps:
-
Confirm ACQ:
-
Concentration Series: Perform fluorescence measurements at a range of concentrations of your labeled molecule. A non-linear decrease in fluorescence intensity per unit concentration is indicative of ACQ.
-
Absorption Spectroscopy: Look for changes in the absorption spectrum as you increase the concentration. The appearance of a blue-shifted shoulder or a new peak (H-aggregate band) is a strong indicator of ground-state aggregation.[7]
-
-
Mitigation Strategies:
-
Optimize Labeling Ratio: If you are labeling a biomolecule with multiple potential sites (e.g., lysine residues on a protein), a high degree of labeling can lead to ACQ.[7] Reduce the molar ratio of the DANS-labeling reagent to your biomolecule during the conjugation step. Aim for a lower, more controlled degree of labeling.
-
Modify the Solvent Environment:
-
Introduce Organic Co-solvents: If your assay allows, the addition of a small percentage of a less polar, water-miscible organic solvent (e.g., DMSO, ethanol) can help to disrupt the hydrophobic interactions driving aggregation.
-
Utilize Surfactant Micelles: Incorporating a surfactant at a concentration above its critical micelle concentration (CMC) can create hydrophobic microenvironments that encapsulate the DANS probes, preventing aggregation and enhancing fluorescence.[12][13][14]
-
-
Issue 2: The fluorescence of my DANS conjugate decreases over time during the experiment.
Possible Causes: This could be due to photobleaching, aggregation over time, or degradation of the conjugate.
Troubleshooting Steps:
-
Assess Photostability:
-
Continuously illuminate a sample and monitor the fluorescence intensity. A gradual decrease in signal suggests photobleaching.[15]
-
Mitigation: Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent in your buffer if appropriate for your application.
-
-
Investigate Time-Dependent Aggregation:
-
Monitor the fluorescence intensity and absorption spectrum of your sample over the time course of your experiment without continuous illumination. Changes in these parameters can indicate that the labeled molecules are slowly aggregating.
-
Mitigation: The strategies mentioned in Issue 1 (solvent modification, micelles, cyclodextrins) can also help to prevent time-dependent aggregation.
-
Issue 3: I am using a DANS-based FRET pair, but the FRET efficiency is very low.
Possible Causes: Low FRET efficiency can be due to several factors, including incorrect distance between the donor and acceptor, poor spectral overlap, or quenching of the donor (DANS) by ACQ.
Troubleshooting Steps:
-
Rule out ACQ of the DANS Donor:
-
Measure the fluorescence of a "donor-only" control (the peptide labeled only with DANS). If its fluorescence is already low, you are likely dealing with ACQ, which will inherently limit the energy available for transfer to the acceptor.
-
Mitigation: Apply the ACQ mitigation strategies described above to your donor-only control until you achieve a robust fluorescence signal before attempting the FRET experiment.
-
-
Re-evaluate the FRET Pair Design:
III. Experimental Protocols for ACQ Mitigation
Here are detailed protocols for common and effective strategies to minimize ACQ of DANS fluorescence.
Protocol 1: Enhancing DANS Fluorescence with Surfactant Micelles
This protocol is suitable for assays where the addition of a surfactant does not interfere with the biological system under study.
Materials:
-
DANS-labeled molecule of interest
-
Assay buffer (e.g., PBS, Tris)
-
Surfactant stock solution (e.g., 10% w/v Sodium Dodecyl Sulfate (SDS), Triton X-100, or Tween-20 in assay buffer)
Procedure:
-
Determine the Optimal Surfactant Concentration:
-
Prepare a series of dilutions of your DANS-labeled molecule in the assay buffer.
-
For each dilution, create a set of samples containing increasing concentrations of the surfactant. It is crucial to test concentrations both below and above the known CMC of the surfactant.
-
Measure the fluorescence intensity of each sample.
-
Plot fluorescence intensity versus surfactant concentration. You should observe a significant increase in fluorescence as the surfactant concentration surpasses the CMC. The optimal concentration will be in the plateau region of this curve.
-
-
Assay Implementation:
-
Prepare your assay buffer containing the predetermined optimal concentration of the surfactant.
-
Use this surfactant-containing buffer for all subsequent dilutions and measurements of your DANS-labeled molecule.
-
| Surfactant | Typical CMC in Aqueous Buffer | Notes |
| SDS | ~8.2 mM | Anionic surfactant, can denature proteins. |
| Triton X-100 | ~0.24 mM | Non-ionic, generally milder than SDS. |
| Tween-20 | ~0.06 mM | Non-ionic, commonly used in biological assays. |
Protocol 2: Host-Guest Chemistry with Cyclodextrins to Mitigate ACQ
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like DANS, effectively shielding them from the aqueous environment and preventing aggregation.[17][18][19]
Materials:
-
DANS-labeled molecule of interest
-
Assay buffer
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Procedure:
-
Titration with Cyclodextrin:
-
Prepare a solution of your DANS-labeled molecule in the assay buffer at a concentration where you observe quenching.
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in the same buffer.
-
In a fluorescence cuvette or multi-well plate, add the DANS-conjugate solution.
-
Incrementally add small aliquots of the cyclodextrin stock solution, mixing well after each addition.
-
Measure the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the cyclodextrin concentration. You should observe an increase in fluorescence as the DANS molecules are encapsulated.
-
-
Determination of Binding Constant (Optional but Recommended):
-
The titration data can be fitted to a 1:1 binding isotherm to determine the association constant (Ka) for the DANS-cyclodextrin complex. This provides a quantitative measure of the effectiveness of the encapsulation.
-
-
Assay Implementation:
-
Based on the titration, determine the concentration of cyclodextrin required to achieve maximal fluorescence enhancement.
-
Include this concentration of cyclodextrin in your assay buffer for all experiments involving the DANS-labeled molecule.
-
IV. Visualizing the Concepts
To better understand the mechanisms and solutions discussed, the following diagrams illustrate the key processes.
Diagram 1: The Mechanism of Aggregation-Caused Quenching (ACQ)
Caption: Mechanism of DANS fluorescence and aggregation-caused quenching.
Diagram 2: Strategies to Mitigate ACQ
Caption: Overview of common strategies to minimize ACQ and enhance DANS fluorescence.
V. Concluding Remarks
Aggregation-caused quenching of DANS fluorescence is a common but manageable challenge. By understanding the underlying principles of ACQ and systematically applying the troubleshooting and mitigation strategies outlined in this guide, researchers can overcome issues of low signal intensity and obtain reliable, high-quality data. The key is to recognize the environmental sensitivity of the DANS probe and to create conditions that favor the monomeric, fluorescent state.
VI. References
-
Journal of Materials Chemistry C. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Retrieved from [Link]
-
Phys.org. (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials. Retrieved from [Link]
-
Ma, X., Sun, R., et al. (2016). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education, 93(4), 737-741.
-
ResearchGate. (n.d.). General mechanisms of aggregation-caused quenching (ACQ) and.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Retrieved from [Link]
-
PubMed. (2012, April 13). Selective formation of twisted intramolecular charge transfer and excimer emissions on 2,7-bis(4-diethylaminophenyl)-fluorenone by choice of solvent. Retrieved from [Link]
-
Société Chimique de France. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Retrieved from [Link]
-
Yonsei University. (2016, January 1). Minimizing the fluorescence quenching caused by uncontrolled aggregation of CdSe/CdS core/shell quantum dots for biosensor applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
Merck Millipore. (n.d.). Peptide Labeling. Retrieved from [Link]
-
University of Arizona. (2003, September 15). Principles of Fluorescence. Retrieved from [Link]
-
National Institutes of Health. (2018, May 17). Solvatochromism and fluorescence response of a halogen bonding anion receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimizing the Fluorescence Quenching Caused by Uncontrolled Aggregation of CdSe/CdS Core/shell Quantum Dots for Biosensor Applications | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). DANS-enabled fluorescence differentiation of microplastics. (A).... Retrieved from [Link]
-
ACS Publications. (2016, November 30). Fluorescence Self-Quenching from Reporter Dyes Informs on the Structural Properties of Amyloid Clusters Formed in Vitro and in Cells | Nano Letters. Retrieved from [Link]
-
OAM-RC. (2013, June 12). Laurdan solvatochromism: influence of solvent polarity and hydrogen bonds. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular excimer formation and fluorescence quenching in dinaphthylalkanes | Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence in the life sciences. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Principles and application of fluorescence microscopy. Retrieved from [Link]
-
VectorBuilder. (n.d.). Why is my fluorescent protein so dim?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved from [Link]
-
ACS Publications. (2023, August 28). Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging | ACS Applied Nano Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging - PMC. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
PubMed. (2019, June 21). Micelle-Encapsulated Fluorescent Probe: Chemoselective and Enantioselective Recognition of Lysine in Aqueous Solution. Retrieved from [Link]
-
PubMed Central. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of microplastics using 4-dimethylamino-4′-nitrostilbene solvatochromic fluorescence - PMC. Retrieved from [Link]
-
PubMed. (2021, May 28). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Retrieved from [Link]
-
(n.d.). DNA Based Micelles: Synthesis, Micellar Properties and Size-dependent Cell Permeability. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
-
ACS Publications. (2016, January 6). Fluorescent Block Copolymer Micelles That Can Self-Report on Their Assembly and Small Molecule Encapsulation | Macromolecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. Retrieved from [Link]
-
ResearchGate. (2023, August 11). Cyclodextrin in Vaccines: Enhancing Efficacy and Stability. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence spectroscopic and time-dependent DFT studies for intramolecular excimer formation of Di-9H-fluoren-9-yldimethylsilane: dynamics and energetics for conformational change. Retrieved from [Link]
-
arXiv. (n.d.). Detecting High-Stakes Interactions with Activation Probes. Retrieved from [Link]
-
PubMed. (n.d.). US probes: risk of cross infection and ways to reduce it--comparison of cleaning methods. Retrieved from [Link]
-
MITRE ATT&CK®. (n.d.). Enterprise Techniques. Retrieved from [Link]
-
Dove Medical Press. (2026, January 8). Aging Inhibits Emergency Angiogenesis and Exacerbates Neuronal Damage by Downregulating DARS2. Retrieved from [Link]
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refining protocols for DANS application in live-cell imaging
Prepared by the Gemini Application Science Team
Welcome to the technical support center for the application of Dansyl (DANS) probes in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals seeking to refine their experimental protocols and troubleshoot common issues. As Senior Application Scientists, we have synthesized field-proven insights with foundational scientific principles to create a comprehensive resource grounded in expertise and trustworthiness.
Introduction to DANS Probes
The Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a classic environmentally sensitive fluorophore. Its fluorescence quantum yield and emission maxima are highly dependent on the polarity of its local environment.[1] This property, known as solvatochromism, makes DANS probes powerful tools for investigating hydrophobic sites in proteins, membranes, and other biological receptors in living cells.[1] When a DANS probe moves from a polar, aqueous environment (like the cytoplasm) to a nonpolar, hydrophobic environment (like a lipid droplet or a protein's hydrophobic pocket), its fluorescence emission typically shifts to a shorter wavelength (a "blue shift") and its intensity increases.[2][3]
This guide will walk you through frequently asked questions, detailed troubleshooting, and validated protocols to help you harness the power of DANS probes in your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using DANS probes for live-cell imaging?
The utility of DANS probes in live-cell imaging stems from their solvatochromic properties. The DANS fluorophore exhibits a significant change in its fluorescence emission spectrum in response to changes in the local solvent polarity.[4] In a polar environment, such as the aqueous cytoplasm, the probe has a longer wavelength emission (appearing more green-yellow). When it partitions into a nonpolar environment, like a lipid droplet or the hydrophobic core of a protein, the emission spectrum shifts to a shorter wavelength (more blue-green), and the quantum yield often increases, resulting in brighter fluorescence.[2][3][5] This allows researchers to visualize and quantify the polarity of different subcellular compartments.
Q2: Which DANS derivative is right for my experiment?
Several DANS derivatives are available, each with specific applications:
-
Dansyl Chloride: Primarily used for labeling primary and secondary amines, such as the lysine residues on proteins.[6][7][8] Its reactivity makes it suitable for studying protein conformation and dynamics. However, its high reactivity can also lead to non-specific labeling.
-
Dansylcadaverine: A fluorescent probe commonly used to label autophagic vacuoles.[9][10][11][12] It is a substrate for transglutaminases and can be used to study endocytosis.[9][12]
-
Dansyl-DHPE (Dansyl-dihydrosphingosine): A fluorescent lipid probe used to study lipid transfer and the polarity of lipid membranes.[13]
-
Dansyl Hydrazine: Reacts with aldehydes and ketones, making it useful for labeling specific sites in glycans or other biomolecules.
The choice of probe depends on the biological question and the target molecule or organelle.
Q3: How do I prepare a stock solution of my DANS probe?
DANS probes are typically dissolved in an organic solvent before being added to the aqueous cell culture medium.
-
Recommended Solvents: Acetone, acetonitrile, or methanol are suitable for Dansyl chloride.[14][15] Dansylcadaverine can be dissolved in methanol or DMSO.[11]
-
Important Note: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO) and should never be used to prepare solutions in this solvent.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your cells, which can be cytotoxic.
-
Storage: Store stock solutions protected from light at -20°C.
Troubleshooting Guide
Here we address common issues encountered during the application of DANS probes in live-cell imaging.
Problem 1: High Background Fluorescence
High background can obscure the specific signal from your target and is a frequent challenge in fluorescence microscopy.
-
Causality & Explanation: High background with DANS probes can arise from several sources: unbound probe in the imaging medium, non-specific binding to cellular components, or autofluorescence from the cells or medium. Phenol red in culture medium is a common source of background fluorescence.
-
Solution Pathway:
-
Optimize Washing Steps: After incubating the cells with the DANS probe, perform 2-3 washes with pre-warmed, phenol red-free imaging buffer (e.g., HBSS or PBS with calcium and magnesium). This will remove unbound probe from the medium.[11]
-
Titrate Probe Concentration: The optimal concentration of the DANS probe is crucial. A concentration that is too high will lead to excessive background signal.[16] Perform a titration experiment to determine the lowest concentration that provides a detectable signal at your site of interest.
-
Reduce Incubation Time: Shorter incubation times can minimize non-specific uptake and binding.
-
Use Phenol Red-Free Medium: For all imaging steps, use a phenol red-free medium to reduce background fluorescence.[5]
-
Background Subtraction: As a last resort, acquire an image of a control dish with unstained cells and use image analysis software to subtract the background autofluorescence.
-
Problem 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from probe instability to incorrect imaging parameters.
-
Causality & Explanation: A weak signal may indicate insufficient probe concentration, poor uptake by the cells, probe degradation, or improper microscope settings. Dansyl chloride, for example, hydrolyzes in aqueous environments, rendering it non-reactive.[2][17]
-
Solution Pathway:
-
Increase Probe Concentration: If background is not an issue, cautiously increase the probe concentration.
-
Increase Incubation Time: Allow more time for the probe to enter the cells and accumulate in the target structures.
-
Check Probe Viability: Ensure your DANS probe has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Microscope Settings:
-
Ensure you are using the correct filter set for DANS (Excitation ~340 nm, Emission ~450-550 nm).
-
Increase the exposure time or camera gain.
-
Use a high numerical aperture (NA) objective to collect as much light as possible.
-
-
Confirm Target Expression: If you are targeting a specific protein, ensure that your cell line expresses it at a detectable level.
-
Problem 3: Phototoxicity and Photobleaching
Both phototoxicity and photobleaching are caused by the light used to excite the fluorophore and can compromise the integrity of your data.[4][7][10]
-
Causality & Explanation: High-intensity or prolonged exposure to excitation light can generate reactive oxygen species (ROS) that damage cellular components (phototoxicity) and irreversibly destroy the fluorophore (photobleaching).[4][10] This can lead to artifacts such as membrane blebbing, vacuole formation, or even cell death.[10]
-
Solution Pathway:
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Reduce the exposure time to the minimum required for a clear image.
-
Use a neutral density (ND) filter to attenuate the excitation light.
-
-
Time-Lapse Imaging Strategy: For time-lapse experiments, increase the interval between image acquisitions to allow the cells to recover.
-
Use Antifade Reagents: Consider using a live-cell compatible antifade reagent in your imaging medium.
-
Maintain a Healthy Cellular Environment: Ensure cells are maintained at the correct temperature (37°C for mammalian cells), pH, and CO2 levels during imaging to minimize stress.[18]
-
Experimental Protocols & Data
Visualizing Environmental Polarity with DANS
The solvatochromic shift of DANS probes is a key indicator of the local environment's polarity. A less polar (more hydrophobic) environment results in a blue-shifted emission, while a more polar (hydrophilic) environment leads to a red-shifted emission.[2][3][4]
Table 1: Solvatochromic Shift of DANS Derivatives in Different Solvents
| Solvent | Polarity (ET(30)) | Dansyl-DHPE Emission Max (nm)[13] | Dansyl Derivative Emission Max (nm)[2] |
| Cyclohexane | 31.2 | ~470 | ~485 |
| Benzene | 34.3 | ~484 | - |
| Dichloromethane | 40.7 | - | ~520 |
| Acetone | 42.2 | - | ~530 |
| Acetonitrile | 45.6 | - | ~540 |
| Methanol | 55.4 | ~518 | ~550 |
| Water | 63.1 | - | ~560 |
This table provides representative data. The exact emission maximum will depend on the specific DANS derivative and the precise composition of the cellular microenvironment.
Protocol 1: General Live-Cell Staining with a DANS Probe
This protocol provides a starting point for staining live cells with a generic DANS probe. Optimization of concentrations and incubation times is highly recommended for each cell type and specific DANS derivative.
Materials:
-
DANS probe (e.g., Dansyl chloride, Dansylcadaverine)
-
Anhydrous DMSO, acetone, or methanol for stock solution
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with a DAPI filter set (Ex ~340-380 nm, Em ~450-550 nm)
Procedure:
-
Prepare DANS Stock Solution: Prepare a 10-50 mM stock solution of the DANS probe in an appropriate anhydrous solvent.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed live-cell imaging medium to the desired final concentration. For Dansylcadaverine, a starting concentration of 50 µM is recommended.[9] For other DANS probes, a titration from 10-100 µM is a good starting point.
-
Cell Preparation: Grow cells to 70-80% confluency on a glass-bottom imaging dish.
-
Staining:
-
Remove the culture medium from the cells.
-
Gently add the DANS working solution to the cells.
-
Incubate at 37°C in a 5% CO2 incubator. A starting incubation time of 15-30 minutes is recommended.[9]
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells on a fluorescence microscope equipped with a suitable filter set.
-
Protocol 2: Staining Autophagic Vacuoles with Dansylcadaverine
This protocol is specifically for the labeling of autophagic vacuoles using Dansylcadaverine.[9][10]
Materials:
-
Dansylcadaverine
-
Anhydrous DMSO or methanol
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Confocal or widefield fluorescence microscope
Procedure:
-
Prepare a 50 mM Dansylcadaverine stock solution in DMSO or methanol.
-
Culture cells to the desired confluency.
-
Prepare the working solution by diluting the stock solution to a final concentration of 50 µM in pre-warmed culture medium.
-
Incubate the cells with the 50 µM Dansylcadaverine working solution for 15 minutes at 37°C.[9]
-
Wash the cells three times with pre-warmed PBS or imaging medium.[9]
-
Image the cells immediately. Labeled autophagic vacuoles will appear as punctate green fluorescent structures.
Visualizations & Workflows
Mechanism of DANS Solvatochromism
The following diagram illustrates the principle of solvatochromism, which underpins the utility of DANS probes.
Caption: DANS probe fluorescence in polar vs. nonpolar environments.
General Experimental Workflow for DANS Live-Cell Imaging
This workflow outlines the key steps and considerations for a successful DANS imaging experiment.
Caption: Step-by-step workflow for DANS live-cell imaging experiments.
Troubleshooting Decision Tree for DANS Imaging
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common DANS imaging issues.
References
- Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]
- Cen, J., et al. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. RSC Advances, 10(52), 31335-31342. [Link]
- Paviolo, C., et al. (2018). Fluorescence probes for evaluating chain solvation in network polymers. An analysis of the solvatochromic shift of the dansyl probe in macroporous styrene-divinylbenzene and styrene-diisopropenylbenzene copolymers. Macromolecules. [Link]
- Pessin, J. E., et al. (1975). Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies. Archives of Biochemistry and Biophysics, 169(2), 724-730. [Link]
- Souto, J. A., et al. (2000). Steady-state fluorescence spectra for dansyl-labeled glass fibers under the effects of some solvents. Journal of Applied Polymer Science, 78(10), 1836-1841. [Link]
- Biederbick, A., et al. (1995). Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles. European Journal of Cell Biology, 66(1), 3-14. [Link]
- Burgess, K., et al. (2009). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Chemistry and Physics of Lipids, 160(2), 90-95. [Link]
- Keyes, T. E., et al. (n.d.). Fluorescent Probes for Lipid Droplet and Lipid Membrane Imaging in Cells and Models. DORAS | DCU Research Repository. [Link]
- Klymchenko, A. S., & Mely, Y. (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(9), 4257-4265. [Link]
- Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy – tips and tools. Journal of Cell Science, 118(Pt 23), 5463-5468. [Link]
- CAMEO. (2022). Dansyl chloride.
- Wikipedia. (n.d.). Dansyl chloride.
- ResearchGate. (n.d.). The steady-state fluorescence excitation and emission spectra of the dansyl-modified film in water.
- Wikipedia. (n.d.). Solvatochromism.
- Wang, C., et al. (2019). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Theranostics, 9(12), 3505-3517. [Link]
- Sarkar, T., et al. (2023). A two-in-one probe: imaging lipid droplets and endoplasmic reticulum in tandem. Chemical Science, 14(30), 8129-8136. [Link]
- Lundblad, R. L. (2020). Dansyl chloride – Knowledge and References. Taylor & Francis. [Link]
- Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2337. [Link]
- Jiang, X., et al. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. STAR Protocols, 5(4), 103598. [Link]
- Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed. [Link]
- Jiang, X., et al. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. PMC - PubMed Central. [Link]
- Jedrychowski, M. P., & Chouchani, E. T. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. Methods in Molecular Biology, 2683, 169-176. [Link]
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- 5. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05949H [pubs.rsc.org]
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Technical Support Center: Overcoming Solubility Challenges of 4-Dimethylamino-4'-nitrostilbene (DANS) in Aqueous Media
Introduction
4-Dimethylamino-4'-nitrostilbene (DANS) is a valuable fluorescent probe and nonlinear optical (NLO) chromophore, characterized by its "push-pull" electronic structure where an electron-donating group (dimethylamino) and an electron-accepting group (nitro) are conjugated through a stilbene backbone.[1] This structure gives DANS its sensitivity to the local environment, making it a powerful tool for researchers.[2] However, the practical application of DANS in biological and pharmaceutical research is frequently hampered by a critical challenge: its extremely low solubility in water.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the aqueous solubility issues of DANS. We will explore the root causes of its hydrophobicity and provide detailed, field-proven troubleshooting strategies and protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is DANS so poorly soluble in water?
A: DANS is a largely non-polar, hydrophobic molecule. Its structure is dominated by aromatic rings and hydrocarbon groups, which do not favorably interact with the highly polar, hydrogen-bonding network of water. The calculated LogP value (a measure of lipophilicity) for similar stilbene derivatives is high, indicating a strong preference for non-polar environments over aqueous ones.[3] While it possesses polar nitro and amino groups, the large non-polar scaffold dictates its overall poor aqueous solubility.
Q2: What is the maximum aqueous solubility of DANS?
A: Precise quantitative data for DANS's solubility in pure water is scarce in literature, largely because it is negligibly low for most practical purposes. Its solubility is often listed as "slight" in polar organic solvents like methanol and chloroform, implying its aqueous solubility is significantly lower.[4] For experimental purposes, it's safer to assume that DANS is practically insoluble in pure aqueous buffers.
Q3: What happens if I add DANS powder directly to my aqueous buffer?
A: Direct addition will almost certainly result in the powder failing to dissolve. You will likely observe suspended particles, which can lead to several experimental artifacts:
-
Inaccurate Concentration: The actual concentration of solubilized DANS will be unknown and far lower than calculated.
-
Aggregation: Undissolved molecules can form aggregates, which often leads to fluorescence self-quenching, where the fluorescence intensity decreases or becomes erratic.[5][6][7]
-
Light Scattering: Suspended particles will scatter excitation and emission light, leading to unreliable absorbance and fluorescence readings.
Q4: Is it necessary to prepare a stock solution? What solvent should I use?
A: Yes, preparing a concentrated stock solution in an appropriate organic solvent is the mandatory first step.[8][9] This ensures the DANS is fully dissolved at a molecular level before being diluted into your aqueous experimental medium. The choice of solvent is critical:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice. It is a powerful aprotic solvent that can dissolve a wide range of non-polar compounds and is miscible with water.[10][11]
-
Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be used, but may have different effects on your specific experimental system (e.g., protein stability).[12]
Always use the highest purity, anhydrous grade solvent available to prevent premature precipitation.
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DANS stock to aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain DANS solubility. The DANS concentration exceeds its solubility limit in the final aqueous/organic mixture. | Increase Co-solvent Percentage: Ensure the final concentration of DMSO (or other organic solvent) is sufficient. Start with 1-5% (v/v) and increase if necessary, but be mindful of its potential effects on your biological system. Decrease DANS Concentration: Your target concentration may be too high. Reduce the working concentration of DANS. Use a Solubilizing Agent: For experiments requiring very low organic solvent levels, incorporate a solubilizing agent like cyclodextrin or a surfactant (see protocols below). |
| Fluorescence signal is weak or absent. | Concentration Too Low: The actual dissolved concentration is below the detection limit of your instrument.[6] Fluorescence Quenching: Aggregation of DANS molecules in the aqueous environment can lead to self-quenching.[7][13][14] The buffer components (e.g., halide ions, heavy metals) may be quenching the fluorescence.[6][7] Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for DANS in your specific buffer.[15] | Confirm Dissolution: Visually inspect the solution for any signs of precipitation or cloudiness. Centrifuge the sample and check for a pellet. Optimize Concentration: Perform a concentration titration to find the optimal balance between signal and aggregation effects.[6] Use a Solubilizing Agent: Encapsulating DANS in a cyclodextrin or micelle can prevent aggregation and enhance fluorescence. Check Buffer Compatibility: Test DANS fluorescence in a simpler buffer (e.g., phosphate buffer) to rule out quenching by specific components. Run a Spectral Scan: Determine the optimal excitation and emission maxima for DANS in your final experimental medium, as these can shift with solvent polarity.[1][12] |
| Fluorescence signal is unstable and decreases over time. | Photobleaching: DANS, like many fluorophores, is susceptible to photodegradation upon prolonged exposure to excitation light.[16][17] Chemical Instability: The molecule may be degrading in the aqueous buffer over the course of the experiment. | Minimize Light Exposure: Protect the stock solution and experimental samples from light.[6] Use the lowest possible excitation intensity and shortest exposure times on your instrument. Prepare Fresh Solutions: Prepare working solutions immediately before use. Do not store dilute aqueous solutions of DANS. |
| High background or non-specific staining in imaging experiments. | Aggregation & Precipitation: DANS aggregates can stick non-specifically to cells or surfaces.[15] Concentration Too High: Using an excessive concentration increases the likelihood of non-specific binding. | Filter the Working Solution: Before adding to cells, filter the final diluted DANS solution through a 0.22 µm syringe filter to remove any microscopic aggregates. Titrate the Concentration: Systematically lower the DANS concentration to find the lowest effective dose that provides a specific signal over background.[15] Improve Solubilization: Ensure DANS is truly monomeric by using a robust solubilization method like cyclodextrin complexation. |
Detailed Methodologies & Protocols
Workflow for Selecting a Solubilization Strategy
This diagram outlines a decision-making process for choosing the appropriate method to dissolve DANS for your specific application.
Caption: Decision tree for selecting a DANS solubilization method.
Protocol 1: Co-Solvent Method
This is the most straightforward method but requires the experimental system to be tolerant of a small percentage of an organic solvent.
Principle: DANS is first dissolved at a high concentration in a water-miscible organic solvent. This stock is then diluted into the aqueous buffer, where the residual organic solvent helps keep the DANS in solution.
Steps:
-
Prepare Stock Solution: Weigh out DANS powder and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing. This stock solution should be stored in the dark at -20°C.
-
Dilution into Buffer: Warm the stock solution to room temperature.
-
Vortexing Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the DANS stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can cause immediate precipitation.
-
Final Concentration: Ensure the final percentage of DMSO in your solution is as low as possible but high enough to maintain solubility (typically 0.5% to 2% v/v).
-
Validation: Visually inspect the final solution against a dark background for any signs of Tyndall effect (light scattering) or precipitation. For critical applications, measure the absorbance spectrum to check for scattering (indicated by a rising baseline at longer wavelengths).
Protocol 2: Cyclodextrin Inclusion Complex Method
This method is ideal for applications that are sensitive to organic solvents.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] DANS, being hydrophobic, can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, rendering it water-soluble.[20]
Diagram: Cyclodextrin Inclusion Mechanism
Sources
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Technical Support Center: Optimization of Experimental Conditions for Consistent DANS Fluorescence
Welcome to the technical support center for DANS (Differential Analysis of Normal and Stressed cells) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your DANS-based experiments. Our goal is to empower you to achieve consistent, reliable, and high-quality fluorescence data for assessing cellular stress and other biological phenomena.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals of DANS Fluorescence
This section addresses the core principles of DANS chemistry and its application in cellular assays.
Q1: What is the fundamental mechanism of DANS fluorescence?
A: The DANS (Dansyl) group, typically from Dansyl chloride or related compounds, is a fluorophore that is inherently sensitive to its environment. Its fluorescence is weak in aqueous (polar) environments but becomes significantly enhanced in non-polar, hydrophobic environments. The core mechanism involves the covalent reaction of the Dansyl sulfonyl chloride group with primary and secondary amines, such as the amine groups on proteins and certain lipids. When the DANS probe binds to these macromolecules, it enters a more hydrophobic microenvironment, leading to a substantial increase in its fluorescence quantum yield and a shift in its emission spectrum.
Q2: How does DANS fluorescence serve as an indicator of cellular stress?
A: Cellular stress, whether induced by nutrient deprivation, oxidative stress, or drug treatment, often leads to significant changes in protein homeostasis and cellular compartmentalization. One key process associated with many types of stress is autophagy, the cellular process of degrading and recycling damaged organelles and proteins. Autophagic vesicles (autophagosomes and autolysosomes) are lipid-rich structures. When cells are stained with certain DANS-related compounds like monodansylcadaverine (MDC), the probe preferentially accumulates in these lipid-rich vesicles. This sequestration into a non-polar environment results in a marked increase in fluorescence, which can be quantified to assess the level of autophagy and, by extension, cellular stress.
Q3: What are the primary cellular structures labeled by DANS probes?
A: The labeling pattern depends on the specific DANS derivative used.
-
Dansyl chloride will covalently label a wide range of proteins throughout the cell, with fluorescence intensity being modulated by the local protein conformation and environment.
-
Monodansylcadaverine (MDC) is a lipophilic weak base and therefore accumulates in acidic compartments. It is widely used as a specific marker for autophagic vacuoles due to its affinity for the lipid membranes of these structures.
-
Dansyl-labeled phospholipids can be used to track lipid trafficking and membrane dynamics.
For the remainder of this guide, we will focus primarily on the application of DANS probes for assessing cellular stress, with an emphasis on MDC as a marker for autophagy.
Section 2: Protocol Optimization: Achieving Robust and Reproducible Staining
Consistency is paramount in fluorescence-based assays. This section provides guidance on fine-tuning your experimental parameters.
Q4: How do I determine the optimal concentration for my DANS probe?
A: The optimal probe concentration is a balance between achieving a strong signal and minimizing background and potential cytotoxicity. A concentration that is too high can lead to non-specific staining and cellular artifacts. It is crucial to perform a concentration-response curve for your specific cell type and experimental conditions.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 50 µM for MDC | A widely cited starting point for autophagy detection. |
| Concentration Range | 10 µM to 100 µM | Test a range of concentrations to find the one that gives the best signal-to-noise ratio. |
| Positive Control | Starvation (e.g., EBSS buffer) or Rapamycin treatment | Use a known inducer of autophagy to confirm that the probe can detect an increase in signal. |
| Negative Control | Untreated cells | Provides a baseline fluorescence level. |
Q5: What are the critical parameters for the staining buffer and incubation conditions?
A: The staining environment can significantly impact probe uptake and signal stability.
-
pH: The pH of the staining buffer should be maintained in the physiological range (pH 7.2-7.4) to ensure cell viability and consistent probe behavior. Buffers like PBS or HBSS are standard choices.
-
Temperature: Incubation is typically performed at 37°C to facilitate active cellular processes, including the formation of autophagic vesicles. However, for some applications, staining on ice may be used to assess initial membrane binding before internalization.
-
Incubation Time: The optimal time allows for sufficient probe accumulation in the target structures without causing excessive background. This needs to be determined empirically for each cell type.
| Cell Type | Suggested Incubation Time (MDC at 37°C) | Notes |
| Adherent Cell Lines (e.g., HeLa, MCF-7) | 15 - 45 minutes | Shorter times may be sufficient for robust autophagy induction. |
| Suspension Cells (e.g., Jurkat) | 10 - 30 minutes | Cells in suspension may stain more rapidly. |
| Primary Cells | 30 - 60 minutes | Primary cells can be more sensitive; longer times may be needed but should be balanced against viability. |
Section 3: Troubleshooting Guide: From Weak Signals to High Background
This section provides a systematic approach to diagnosing and resolving common experimental issues.
Q6: I am seeing a weak or no fluorescence signal. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors.
-
Cause 1: Inactive Probe. DANS probes, especially Dansyl chloride, are sensitive to moisture and can lose reactivity over time.
-
Solution: Use fresh, high-quality probe. Prepare stock solutions in an anhydrous solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Cause 2: Insufficient Autophagy Induction. Your experimental treatment may not be effectively inducing autophagy.
-
Solution: Confirm the activity of your positive control. Use a well-characterized inducer like rapamycin or nutrient starvation (EBSS) to ensure your system is responsive. You can also validate autophagy induction using a secondary method, such as Western blotting for LC3-II.
-
-
Cause 3: Incorrect Microscope Filter Sets. The DANS fluorophore has a broad excitation and emission spectrum that is highly dependent on its environment.
-
Solution: Ensure you are using the appropriate filter set. For MDC, excitation is typically around 355-380 nm, and emission is collected around 512-530 nm. Check your microscope's filter specifications.
-
Q7: My images have high background fluorescence and non-specific staining. How can I improve the signal-to-noise ratio?
A: High background obscures the specific signal and makes quantification unreliable.
-
Cause 1: Excess Probe Concentration. As discussed in Q4, too much probe is a primary cause of high background.
-
Solution: Perform a concentration titration to find the lowest effective concentration.
-
-
Cause 2: Inadequate Washing. Residual, unbound probe in the extracellular medium or loosely bound to the cell surface will contribute to background.
-
Solution: Increase the number and/or duration of wash steps after staining. Wash with a physiological buffer (e.g., PBS) at room temperature or 4°C.
-
-
Cause 3: Cell Death. Dead or dying cells can exhibit diffuse, non-specific fluorescence due to compromised membrane integrity.
-
Solution: Use a viability co-stain (e.g., Propidium Iodide or DAPI) to exclude dead cells from your analysis. Ensure your experimental treatment is not causing widespread cytotoxicity.
-
Q8: I am observing significant variability between my experimental replicates. What are the sources of this inconsistency?
A: Reproducibility is key to reliable data.
-
Cause 1: Inconsistent Cell Density. The level of cellular confluence can affect nutrient availability and the baseline level of autophagy.
-
Solution: Plate cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase. Avoid using cells that are over-confluent.
-
-
Cause 2: Photobleaching. The DANS fluorophore is susceptible to photobleaching, especially under intense illumination.
-
Solution: Minimize light exposure by using the lowest possible excitation intensity and exposure time. Use an anti-fade mounting medium if imaging fixed cells. Acquire images promptly after staining.
-
-
Cause 3: Subjective Image Acquisition. Manually adjusting acquisition settings (e.g., exposure time, gain) for each sample will introduce bias.
-
Solution: For a given experiment, determine the optimal acquisition settings based on your positive control, and then apply these exact same settings to all other samples (including negative controls).
-
Section 4: Detailed Experimental Workflow and Visualization
This section provides a standardized protocol and a visual workflow for a typical DANS-based autophagy assay using MDC.
Step-by-Step Protocol for MDC Staining
-
Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere overnight. Ensure a confluence of 50-70%.
-
Induction of Autophagy: Treat cells with your compound of interest or a positive control (e.g., 100 nM rapamycin or incubation in EBSS) for the desired duration. Include an untreated control.
-
Preparation of Staining Solution: Prepare a fresh working solution of MDC in a physiological buffer (e.g., HBSS) at the pre-determined optimal concentration (e.g., 50 µM).
-
Staining: Remove the culture medium from the cells. Wash once with PBS. Add the MDC staining solution and incubate at 37°C for 15-45 minutes, protected from light.
-
Washing: Remove the staining solution. Wash the cells 2-3 times with PBS to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter for Ex: ~360 nm / Em: ~525 nm). Maintain consistent acquisition settings across all samples.
-
Data Analysis: Quantify the fluorescence by counting the number of fluorescent puncta per cell or by measuring the total integrated fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
Experimental Workflow Diagram
Caption: Workflow for DANS/MDC staining to assess cellular stress.
Section 5: Advanced Troubleshooting Logic
When simple solutions are not enough, a logical decision tree can help diagnose complex issues.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting DANS fluorescence issues.
References
- Title: Principles of Fluorescence Spectroscopy Source: SpringerLink URL:[Link]
- Title: Dansyl chloride: a far-red emitting fluorescent probe for the sensitive detection of aliphatic polyamines Source: RSC Publishing URL:[Link]
- Title: A new method for monitoring autophagy: accumulation of MDC in autophagic vacuoles Source: Taylor & Francis Online URL:[Link]
- Title: Characterization of monodansylcadaverine as a fluorescent probe for autophagic vacuoles Source: Journal of Histochemistry & Cytochemistry URL:[Link]
- Title: Monodansylcadaverine (MDC) Staining for Autophagic Vacuoles Source: Cold Spring Harbor Protocols URL:[Link]
- Title: Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) Source: Taylor & Francis Online URL:[Link]
addressing matrix effects in DANS-based environmental sample analysis
Welcome, Researchers and Scientists, to your dedicated resource for overcoming the challenges of matrix effects in Dansyl chloride (DANS-Cl) based analysis of environmental samples. As a Senior Application Scientist, I understand that while DANS-Cl derivatization is a powerful tool for enhancing the sensitivity of analytes bearing primary and secondary amine or phenolic groups, the complexity of environmental matrices can often lead to significant analytical hurdles.[1][2][3] This guide is designed with full editorial control to provide practical, in-depth troubleshooting advice and clear explanations to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding DANS-Cl derivatization and matrix effects, providing a foundational understanding for users.
Q1: What is Dansyl chloride (DANS-Cl) and why is it used in environmental analysis?
A1: Dansyl chloride, or 5-(dimethylamino)-naphthalene-1-sulfonyl chloride, is a derivatizing agent used to label primary and secondary amines, phenols, and some alcohols.[1][2][4] This process, known as dansylation, attaches a "dansyl" group to the analyte, which is highly fluorescent and readily ionizable.[1][5][6] This derivatization is crucial in environmental analysis for two main reasons:
-
Enhanced Sensitivity: Many environmental contaminants, such as certain pesticides, pharmaceuticals, and their degradation products, exist at very low concentrations and may not have a strong chromophore or be easily ionizable for detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detectors. Dansylation imparts strong fluorescence and a readily ionizable tertiary amine group, significantly lowering detection limits.[1][5][6]
-
Improved Chromatographic Behavior: The derivatization process can alter the polarity of the analytes, often making them more suitable for separation on reverse-phase HPLC columns.[5]
Q2: What is the fundamental mechanism of the dansylation reaction?
A2: The reaction between Dansyl chloride and an amine or phenol is a nucleophilic substitution. The unprotonated amine or phenolate ion acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide or sulfonate ester, respectively, and hydrochloric acid.[1] The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the nucleophile is in its deprotonated, more reactive state.[1][7][8]
Q3: What are "matrix effects" in the context of LC-MS analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[9][10][11] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and unreliable quantitative results.[9][11] Environmental samples like water, soil, and sediment are complex matrices containing a wide variety of organic and inorganic compounds that can interfere with the ionization of the target analytes.[12][13]
Q4: What causes matrix effects in LC-MS?
A4: Matrix effects in Electrospray Ionization (ESI), a common ionization technique used in LC-MS, can be attributed to several factors:[14][15]
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI source, reducing the number of analyte ions that reach the mass spectrometer.[15]
-
Alteration of Droplet Properties: Interfering compounds can change the physical properties of the ESI droplets, such as surface tension and viscosity. This can affect the efficiency of droplet evaporation and the release of gas-phase analyte ions.[10][14]
-
Co-precipitation: Non-volatile matrix components can co-precipitate with the analyte as the solvent evaporates, trapping the analyte and preventing its ionization.[14]
Troubleshooting Guides
This section provides a problem-and-solution-oriented approach to common issues encountered during DANS-based environmental sample analysis.
Guide 1: Poor or Inconsistent Derivatization Efficiency
Problem: You observe low or highly variable peak areas for your dansylated analytes, even in your calibration standards.
Probable Causes & Solutions:
-
Incorrect pH of the reaction mixture: The dansylation reaction is highly pH-dependent.[7][8]
-
Hydrolysis of Dansyl Chloride: DANS-Cl is susceptible to hydrolysis in aqueous solutions, especially at high pH, forming the inactive dansyl acid.[7]
-
Insufficient Reagent Concentration: If the concentration of DANS-Cl is too low, the derivatization reaction may be incomplete.
-
Solution: Optimize the concentration of DANS-Cl. A molar excess of the reagent is typically required to drive the reaction to completion. However, an excessive amount can lead to increased background noise and potential for side reactions.[17]
-
-
Suboptimal Reaction Time and Temperature: The kinetics of the dansylation reaction are influenced by time and temperature.
-
Solution: Incubate the reaction mixture for a sufficient duration. Typical incubation times range from 30 to 60 minutes at room temperature or slightly elevated temperatures (e.g., 37-60°C) to ensure complete derivatization.[1][5][18] Optimization of these parameters for your specific analytes is recommended.
-
Experimental Workflow: Optimizing DANS-Cl Derivatization
Caption: Workflow for optimizing DANS-Cl derivatization.
Guide 2: Significant Ion Suppression or Enhancement Observed
Problem: You suspect matrix effects are impacting your results, leading to poor accuracy and precision. This may be observed as inconsistent results between different sample matrices or a discrepancy between spiked and unspiked samples.
Probable Causes & Solutions:
-
Co-elution of Matrix Components: Interfering compounds from the sample matrix are eluting from the HPLC column at the same time as your dansylated analyte.[9][10]
-
Solution 1: Improve Chromatographic Separation: Modify your HPLC gradient to better separate the analyte from the interfering peaks. Experiment with different mobile phase compositions, gradients, and even different column chemistries.[15]
-
Solution 2: Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components before derivatization and analysis.[15][19]
-
Data Presentation: Comparison of Sample Cleanup Techniques
| Sample Cleanup Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, uses large volumes of organic solvents.[19] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and eluted with a solvent. | High recovery, good selectivity, can concentrate the sample.[13][19] | Can be more expensive, requires method development.[13] |
| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is added directly to the sample extract. | Fast, simple, uses less solvent than traditional SPE.[19] | May be less efficient for some matrices. |
-
Inadequate Compensation for Matrix Effects: Your current analytical method does not adequately account for the variability introduced by matrix effects.
-
Solution: Utilize an Appropriate Internal Standard (IS): The use of an internal standard is a robust way to correct for matrix effects.[10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[20] SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[21][22] If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but with careful validation.[21]
-
Logical Relationship: Role of a Stable Isotope-Labeled Internal Standard
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. nebiolab.com [nebiolab.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of DANS for Quantitative Microplastic Analysis
Introduction: The Analytical Challenge of Microplastic Quantification
The pervasive nature of microplastic pollution has created an urgent need for robust, accurate, and efficient analytical methods.[1] While numerous techniques exist, each presents a trade-off between speed, cost, and the level of detail provided.[1][2] Visual counting is subjective, and while spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy provide definitive polymer identification, they can be time-consuming and costly for high-throughput screening.[3] This has led to a growing interest in fluorescence-based methods, which offer a rapid and cost-effective means of detecting and quantifying microplastic particles.
This guide provides an in-depth technical evaluation of Dansyl chloride (DANS) as a fluorescent probe for the quantitative analysis of microplastics. We will explore the chemical principles of DANS, detail its application, and critically assess its validation status by comparing it with established and alternative methods. This document is intended for researchers, scientists, and professionals in environmental science and drug development who require a deep understanding of the available analytical tools and their respective capabilities and limitations.
The DANS Method: Mechanism and Application
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established fluorescent reagent traditionally used to label primary and secondary amines, phenols, and other nucleophiles in proteins and peptides.[4] Its application in microplastic analysis is based on a different principle: its solvatochromic properties.
Mechanism of Action: Solvatochromism
Unlike stains that form covalent bonds with specific functional groups on the polymer, DANS appears to function primarily through adsorption onto the microplastic surface. The key to its utility is its solvatochromic nature: the wavelength of the fluorescence emitted by the DANS molecule is highly dependent on the polarity of its surrounding environment.[5] When DANS adsorbs to different polymer types, the varying polarity of the polymer surfaces causes a shift in the fluorescence emission spectrum.[5] For instance, as polymer polarity increases, the emission spectrum of DANS progressively shifts to longer wavelengths (a red-shift).[5] This phenomenon allows for the potential differentiation of various polymers, such as polypropylene (PP), polyethylene (PE), polystyrene (PS), and polyethylene terephthalate (PET), based on their unique fluorescence "color" under UV illumination.[5]
Caption: Solvatochromic shift of DANS on different polymers.
Experimental Protocol: Quantitative Analysis Workflow
A generalized workflow for using DANS in quantitative microplastic analysis involves sample preparation, staining, imaging, and data analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Collect water, sediment, or biological tissue samples using non-plastic equipment to avoid contamination.
-
Perform digestion to remove organic matter. Common methods include using hydrogen peroxide (H₂O₂), Fenton's reagent, or enzymatic digestion. The choice of method depends on the sample matrix.
-
Conduct density separation using a saturated salt solution (e.g., NaCl, ZnCl₂) to separate lighter microplastics from denser inorganic material like sand.[6]
-
Filter the supernatant containing the microplastics onto a suitable filter membrane (e.g., black polycarbonate or anodisc filters).
-
-
DANS Staining Protocol:
-
Prepare a stock solution of DANS (e.g., 500 µM in ethanol).
-
Add the DANS stock solution to an aqueous suspension of the extracted microplastics to achieve a final concentration of approximately 25 µM.
-
Incubate the sample for 1 hour at 60°C with vigorous agitation to promote adsorption of the dye.
-
After incubation, filter the stained suspension to collect the microplastics on a new filter membrane for analysis.
-
-
Fluorescence Microscopy and Image Acquisition:
-
Place the filter on a glass microscope slide.
-
Use a fluorescence microscope equipped with a UV excitation source (e.g., 405 nm).
-
Capture images of the filter using a suitable camera. It is crucial to use consistent settings (exposure time, gain, magnification) for all samples and standards to ensure comparability.
-
-
Image Analysis and Quantification:
-
Use automated image analysis software (e.g., ImageJ, CellProfiler) to process the captured images.
-
Set a fluorescence intensity threshold to distinguish stained particles from the background.
-
The software can then automatically count the number of particles, and measure their size and shape parameters.
-
For polymer differentiation, more advanced spectral imaging and phasor analysis can be used to map particles based on their emission spectra.[5]
-
Caption: Decision tree for selecting a microplastic analysis method.
Conclusion and Future Outlook
Dansyl chloride is a promising fluorescent probe for the analysis of microplastics. Its solvatochromic properties offer the tantalizing possibility of not only detecting and counting particles but also rapidly differentiating them by polymer type, a capability that would significantly enhance high-throughput screening efforts.
However, as a Senior Application Scientist, it is my duty to underscore the critical importance of rigorous method validation. At present, the DANS method for quantitative microplastic analysis remains largely unvalidated in the peer-reviewed literature. While it shows qualitative potential, its use for generating robust, defensible quantitative data is not yet supported by the necessary performance characteristics (LOD, LOQ, linearity, accuracy, and precision).
Recommendations for Researchers:
-
For Quantitative Studies: Researchers requiring fully validated quantitative data should currently rely on methods with established performance, such as Nile Red staining (while accounting for its limitations) or confirmatory spectroscopic techniques.
-
For Method Development: There is a clear and significant opportunity for research groups to conduct the foundational validation studies for the DANS method. Such work would be a valuable contribution to the field, potentially establishing DANS as a powerful new tool in the microplastic analysis toolkit.
The path forward is clear: a comprehensive validation study is required to elevate DANS from a promising qualitative indicator to a trusted quantitative tool for microplastic research.
References
- Stanton, T., Johnson, M., Nathanail, P., MacNaughtan, W., & Gomes, R. L. (2019). Exploring the Efficacy of Nile Red in Microplastic Quantification: A Costaining Approach. Environmental Science & Technology Letters, 6(10), 606-611. [Link]
- Ma, L., Lyu, Y., & Liu, S. (2022). What have we known so far for fluorescence staining and quantification of microplastics: A tutorial review. Frontiers of Environmental Science & Engineering, 16(1), 1. [Link]
- Sturm, M. T., Praetorius, A., & Hofmann, T. (2023). Fast Forward: Optimized Sample Preparation and Fluorescent Staining for Microplastic Detection. Toxics, 11(10), 868. [Link]
- Meyers, N., Catarino, A. I., Declercq, A. M., Brenan, A., Devriese, L., Vandegehuchte, M., ... & Everaert, G. (2022). Microplastic detection and identification by Nile red staining: towards a semi-automated, cost-and time-effective technique. Science of The Total Environment, 823, 153441. [Link]
- Gao, Z., Wontor, K., & Cizdziel, J. V. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. Molecules, 27(21), 7415. [Link]
- Corami, F., Turetta, C., Tescari, M., & Barbante, C. (2022). Quantitative image analysis of microplastics in bottled water following Nile Red staining and fluorescence microscopy. ChemRxiv. [Link]
- Capo, S., Santos, B., Marques, M., & Pestana, J. L. (2023). Atmospheric microplastic accumulation in Ramalina celastri (Sprengel) Krog & Swinscow Thalli: a transplant study across different levels of urbanization.
- Primpke, S., Fischer, M., Lorenz, C., Gerdts, G., & Pittroff, M. (2022). Enabling analytical precision in microplastic analysis: innovative solutions for precise method validation, evaluation and quality control. Analytical and Bioanalytical Chemistry, 414(1), 329-341. [Link]
- Sancataldo, G., Avellone, G., D'Acquisto, L., & Vetri, V. (2021). Identification of microplastics using 4‐dimethylamino‐4′‐nitrostilbene solvatochromic fluorescence. Microscopy Research and Technique, 84(12), 2820-2831. [Link]
- De Witte, B., Demeuldre, M., Demuynck, S., & Everaert, G. (2021). Detection and identification of microplastics in biota using Nile red and machine learning: validation of an innovative, cost-effective, and high-throughput method. Environmental Pollution, 278, 116847. [Link]
- Erni-Cassola, G., Gibson, M. I., Thompson, R. C., & Christie-Oleza, J. A. (2017). Lost, but found with Nile red: a novel method for detecting and quantifying small microplastics (1 mm to 20 µm) in environmental samples. Environmental science & technology, 51(23), 13641-13648. [Link]
- Park, J. H., Park, J. W., & Kwon, O. (2022). In Situ Fluorescent Illumination of Microplastics in Water Utilizing a Combination of Dye/Surfactant and Quenching Techniques. Polymers, 14(21), 4725. [Link]
- Liu, S., Lyu, Y., & Ma, L. (2022). What have we known so far for fluorescence staining and quantification of microplastics: A tutorial review. Frontiers of Environmental Science & Engineering, 16(1), 1-14. [Link]
- Chatterjee, S., Roy, S., & Chatterjee, S. (2024). Rapid detection and quantification of Nile Red-stained microplastic particles in sediment samples. Marine Pollution Bulletin, 199, 115998. [Link]
- Zhang, Y., Wu, J., & Lu, J. (2022). Selective detection and tracking of polyamide microplastic by aggregation-promoted fluorescent dye in environmental samples, milk and live organisms.
- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. In Methods in molecular biology (pp. 203-212). Humana Press. [Link]
- Cook, S. (2021). Microplastic Pollution: Analytical Method Development and Current Policy. eGrove. [Link]
- Koelmans, A. A., Mohamed Nor, N. H., Hermsen, E., Kooi, M., Mintenig, S. M., & De France, J. (2023). How to establish detection limits for environmental microplastics analysis. Chemosphere, 327, 138456. [Link]
- Lynch, J. M., Ascari, L., Bertoldi, C., Trestrail, C., & Martínez-Francés, E. (2023). Innovative reference materials for method validation in microplastic analysis including interlaboratory comparison exercises. Analytical and Bioanalytical Chemistry, 415(1), 147-158. [Link]
- Yagen, B., & Burstein, S. (2000). Novel and sensitive method for the detection of anandamide by the use of its dansyl derivative.
- Hu, Z., Chen, X., & Jin, W. (2004). MECC-Dansyl Chloride Derivatization for determination of Amino Acids in Turtle Shell.
- Lee, E. H., Lee, S. Y., & Lee, J. (2023). Adsorption behavior of polyamide microplastics as a vector of the cyanotoxin microcystin-LR in environmental freshwaters.
- Kerstan, A., & Robey, D. (2021). Distinguishing Between Polyamide Microplastics and Natural Polyamide. Agilent Technologies, Inc.[Link]
Sources
- 1. "Microplastic Pollution: Analytical Method Development and Current Poli" by Klara Missling [egrove.olemiss.edu]
- 2. thefactsaboutwater.org [thefactsaboutwater.org]
- 3. vliz.be [vliz.be]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast Forward: Optimized Sample Preparation and Fluorescent Staining for Microplastic Detection | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stilbene Derivatives for Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
The field of nonlinear optics (NLO) underpins a vast array of advanced technologies, from optical data storage and processing to bio-imaging and photodynamic therapy.[1] At the heart of these innovations lies the development of materials with significant NLO responses. Organic molecules, particularly stilbene derivatives, have emerged as a highly promising class of NLO materials due to their tunable electronic properties and large hyperpolarizabilities.[2] This guide provides a comparative study of stilbene derivatives, offering insights into their synthesis, nonlinear optical properties, and the crucial structure-property relationships that govern their performance. Experimental data is presented to facilitate objective comparisons, and detailed protocols for synthesis and characterization are provided to support researchers in the field.
The Allure of Stilbenes: A Molecular Architecture for Nonlinearity
Stilbene, a diarylethene consisting of two phenyl rings linked by an ethylene bridge, forms the backbone of a versatile family of NLO chromophores. The key to their NLO activity lies in the extended π-conjugated system, which allows for efficient intramolecular charge transfer (ICT) upon interaction with an intense light source.[3] By strategically modifying the stilbene scaffold with electron-donating (D) and electron-accepting (A) groups, the efficiency of this charge transfer can be significantly enhanced, leading to large second- and third-order NLO responses.[2] This "push-pull" electronic structure is a fundamental design principle for high-performance NLO molecules.
Synthesis of Stilbene Derivatives: The Horner-Wadsworth-Emmons Reaction
A robust and widely used method for the stereoselective synthesis of trans-stilbene derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] This reaction offers excellent control over the formation of the desired (E)-alkene, which is generally more thermodynamically stable and often exhibits superior NLO properties compared to the cis isomer.[7]
Experimental Protocol: Synthesis of 4-dimethylamino-4'-nitrostilbene (DANS) via HWE Reaction
This protocol details the synthesis of DANS, a classic push-pull stilbene derivative with significant second-order NLO properties.
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
4-Dimethylaminobenzaldehyde
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion (ylide).
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of 4-dimethylaminobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure trans-4-dimethylamino-4'-nitrostilbene as a red solid.
-
Comparative Analysis of Nonlinear Optical Properties
The NLO response of a material is characterized by its hyperpolarizabilities. For second-order NLO effects, such as second-harmonic generation (SHG), the first hyperpolarizability (β) is the key figure of merit. For third-order NLO phenomena, including two-photon absorption (TPA), the second hyperpolarizability (γ) and the TPA cross-section (σ₂) are the critical parameters.
Second-Order Nonlinear Optical Properties
The magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of the donor and acceptor groups on the stilbene framework. A stronger push-pull character generally leads to a larger β value.
Table 1: Comparison of First Hyperpolarizability (β) of Selected Stilbene Derivatives
| Compound | Donor Group | Acceptor Group | β (10⁻³⁰ esu) | Measurement Conditions | Reference |
| Urea (Reference) | - | - | 0.38 | 1064 nm | [8] |
| 4-methoxy-4'-nitrostilbene | -OCH₃ | -NO₂ | 45 | 1064 nm | [9] |
| This compound (DANS) | -N(CH₃)₂ | -NO₂ | 230 | 1300 nm | [10] |
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | -Cl, -OCH₃ | -NO₂ | >32x Urea | 1030 nm | [11] |
| Indanone dicyanovinyl derivative | Indanone | Dicyanovinyl | 970 | 1064 nm | [9] |
Note: The values of β can vary depending on the experimental technique, wavelength, and solvent used. The data presented here is for comparative purposes.
The data clearly illustrates the significant enhancement of the NLO response with the introduction of strong donor and acceptor groups. For instance, DANS exhibits a β value that is orders of magnitude larger than that of urea, a common reference material for SHG.[8][10]
Third-Order Nonlinear Optical Properties
Third-order NLO properties are crucial for applications such as optical limiting and two-photon microscopy. The TPA cross-section (σ₂) is a measure of the efficiency of simultaneous absorption of two photons.
Table 2: Comparison of Two-Photon Absorption (TPA) Cross-Sections of Selected Stilbene Derivatives
| Compound | Structure | σ₂ (GM) | Wavelength (nm) | Reference |
| 4,4'-bis(diphenylamino-trans-styryl)biphenyl (BPSBP) | D-π-A-π-D | 892 | 800 | |
| 4,4'-bis(diethylamino-trans-styryl)biphenyl (BESBP) | D-π-A-π-D | 617 | 800 | |
| 4,4'-bis(9-carbazyl-trans-styryl)-biphenyl (BCSBP) | D-π-A-π-D | 483 | 800 |
1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹
These results highlight the potential of stilbene derivatives with extended π-systems and strong donor groups for TPA applications. The large TPA cross-sections make them suitable candidates for use as two-photon fluorescent probes or in optical power limiting devices.
Characterization of Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful experimental method for determining the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[4][5]
Experimental Protocol: Z-Scan Measurement for Liquid Samples
This protocol outlines the procedure for performing a Z-scan measurement on a solution of a stilbene derivative.
Experimental Setup:
A typical Z-scan setup consists of a laser source, a focusing lens, a sample holder mounted on a translation stage, and a photodetector.[12][13] For closed-aperture Z-scan (to measure n₂), an aperture is placed before the detector. For open-aperture Z-scan (to measure β), the aperture is removed.
Caption: Schematic of a typical Z-scan experimental setup.
Procedure:
-
Sample Preparation: Prepare a solution of the stilbene derivative in a suitable solvent (e.g., chloroform, THF) at a known concentration. The solution should be placed in a cuvette with a known path length (typically 1-2 mm).
-
System Alignment:
-
Align the laser beam to be perfectly Gaussian (TEM₀₀ mode).
-
Focus the laser beam using a lens with a known focal length.
-
Position the sample holder on a computer-controlled translation stage that can move the sample along the beam propagation axis (z-axis).
-
Place the photodetector in the far field.
-
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
Remove the aperture so that all the transmitted light is collected by the detector.
-
Translate the sample through the focal point of the lens, from a position far before the focus (-z) to a position far after the focus (+z).
-
Record the transmitted intensity at each z-position.
-
A valley in the normalized transmittance curve at the focal point (z=0) indicates reverse saturable absorption (two-photon absorption), while a peak indicates saturable absorption.
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
Place an aperture in front of the detector. The aperture size should be such that it transmits a fraction of the beam in the linear regime (typically S < 0.5).
-
Repeat the translation of the sample through the focal point, recording the transmitted intensity at each z-position.
-
A peak followed by a valley in the normalized transmittance curve indicates a positive nonlinear refractive index (self-focusing), while a valley followed by a peak indicates a negative nonlinear refractive index (self-defocusing).
-
-
Data Analysis:
-
The open-aperture data is used to determine the nonlinear absorption coefficient (β).
-
The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This corrected data is then used to determine the nonlinear refractive index (n₂).
-
Structure-Property Relationships: Engineering Stilbenes for Enhanced NLO Response
The nonlinear optical properties of stilbene derivatives are intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of new materials with optimized performance.
Caption: Key structural factors influencing the NLO properties of stilbene derivatives.
-
Strength and Position of Donor/Acceptor Groups: The stronger the electron-donating and electron-accepting character of the substituents, the greater the intramolecular charge transfer and, consequently, the larger the hyperpolarizabilities.[2] The substitution pattern (e.g., para-para) that maximizes the charge transfer distance is generally preferred.
-
Length of the π-Conjugated Bridge: Increasing the length of the conjugated system generally leads to an enhancement of the NLO response.[3] However, this can also lead to a red-shift in the absorption spectrum, which may be undesirable for certain applications.
-
Molecular Planarity: A more planar molecular structure facilitates π-electron delocalization, leading to a more efficient charge transfer and a larger NLO response.[10]
-
Molecular Symmetry: For second-order NLO effects, a non-centrosymmetric molecular structure is a fundamental requirement.[11] Third-order effects, however, can be observed in both centrosymmetric and non-centrosymmetric molecules.
Conclusion
Stilbene derivatives represent a highly versatile and promising platform for the development of advanced nonlinear optical materials. Their readily tunable electronic properties, accessible synthetic routes, and large hyperpolarizabilities make them attractive candidates for a wide range of applications. By understanding and applying the fundamental principles of structure-property relationships, researchers can continue to design and synthesize novel stilbene-based chromophores with tailored NLO responses, paving the way for future technological advancements.
References
- Oudar, J. L. (1977). Optical nonlinearities of conjugated molecules. Stilbene derivatives and highly polar aromatic compounds. The Journal of Chemical Physics, 67(2), 446-457. [Link]
- ECORFAN®. (n.d.). Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. ECORFAN Journal. [Link]
- Kukkonen, E., Lahtinen, E., Myllyperkiö, P., Haukka, M., & Konu, J. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry, 45(14), 6640-6650. [Link]
- Artkin, F. (2024). Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. ALL SCIENCES PROCEEDINGS, 3(1), 1-10. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Scribd. (n.d.). Z-Scan Technique for Nonlinear Optics. Scribd. [Link]
- Díaz Tovar, J. S., Valbuena-Duarte, S., & Racedo N., F. (2018). Study of non-linear optical properties in automobile lubricating oil via Z-Scan technique.
- Christodoulides, D. N., et al. (2001). Experimental setup for open Z-scan.
- Saba, S., & Abegão, L. M. G. (2024). Pseudo-Stilbene- and Azobenzene-Type Systems for Optical Frequency Conversion: Estimating the First-Order Molecular Hyperpolarizability. MDPI. [Link]
- Zhao, T. P. (2022). Preparation And Properties Of Organic Second-order Nonlinear Optical Crystals Based On Stilbene Structure. Globe Thesis. [Link]
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- Postigo, M. A. (2012).
- OE Journals. (2021).
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- Sharma, A., & Kumar, R. (2019). Synthetic approaches toward stilbenes and their related structures.
- ResearchGate. (2015). Calculated polarizability and first and second order hyperpolarizability of (A) LPLCM and (B) LPLBM by DFT.
- ResearchGate. (2023). Calculated values of polarizability and hyperpolarizability using the B3LYP-D3/6-311++G(d,p) method.
- Xu, G., et al. (2009). [Synthesis and spectral properties of stilbene derivatives as two-photon absorption materials]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(9), 2462-2466. [Link]
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A Researcher's Guide to the Synergy of Experiment and Theory: Validating DANS Experimental Spectra with Density Functional Theory
Introduction: Bridging the Experimental-Theoretical Divide
In modern chemical and pharmaceutical research, the unambiguous characterization of novel molecules is paramount. For emerging classes of compounds like Diazaphosphole N-oxides (DANS), which hold potential in various therapeutic areas, a multi-pronged analytical approach is not just beneficial—it is essential. While experimental spectroscopic techniques like Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy provide invaluable fingerprints of a molecule's structure and electronic properties, their interpretation can be complex. This is where computational chemistry, specifically Density Functional Theory (DFT), offers a powerful partnership.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage DFT calculations to validate, interpret, and deepen the understanding of experimental spectra obtained for DANS compounds. By systematically comparing computationally predicted spectra with experimental data, we can achieve a higher degree of confidence in structural assignments, understand complex spectral features, and build a robust, self-validating analytical workflow. This integrated approach enhances scientific rigor and accelerates the research and development pipeline.[1][2]
Pillar 1: The Experimental Foundation - Acquiring High-Fidelity Spectra
The quality of any theoretical validation is fundamentally dependent on the quality of the experimental data. Garbage in, garbage out. Therefore, obtaining clean, high-resolution, and properly referenced experimental spectra is the non-negotiable first step.
Experimental Protocol: Spectroscopic Characterization of a DANS Compound
-
Sample Preparation :
-
Ensure the DANS compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
For NMR and UV-Vis, select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble and stable.[3] The choice of solvent is critical as it can influence chemical shifts and electronic transitions.
-
For FT-IR, the sample can be prepared as a KBr pellet or measured as a thin film to acquire data in the solid state.[4]
-
-
¹H, ¹³C, and ³¹P NMR Spectroscopy :
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Use standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectra correctly. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like Tetramethylsilane (TMS). For ³¹P, use an external standard like 85% H₃PO₄.
-
-
UV-Vis Spectroscopy :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Dissolve the DANS compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) to a concentration that yields an absorbance maximum (λₘₐₓ) between 0.5 and 1.5 AU.
-
Record the spectrum over a relevant wavelength range (e.g., 200-800 nm), using a matched cuvette containing the pure solvent as a reference.[4]
-
-
FT-IR Spectroscopy :
-
Record the infrared spectrum using a Fourier-transform infrared spectrometer.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.[4]
-
Perform a background scan with the pure KBr pellet or on the empty sample holder, which is automatically subtracted from the sample spectrum.
-
Pillar 2: The Theoretical Counterpart - Predicting Spectra with DFT
DFT is a quantum mechanical method that allows for the calculation of a molecule's electronic structure, from which numerous properties, including spectroscopic data, can be derived.[5] The accuracy of these predictions is highly dependent on the chosen functional and basis set.
The General DFT Workflow
The process of calculating spectra using DFT follows a consistent, logical progression. This workflow ensures that subsequent property calculations are based on a stable, realistic molecular structure.
Caption: General workflow for DFT-based spectroscopic predictions.
Computational Protocol: Step-by-Step DFT Calculations
This protocol outlines the necessary steps using a common software package like Gaussian.
-
Step 1: Geometry Optimization
-
Objective: To find the most stable 3D arrangement of atoms (the global energy minimum).
-
Causality: Spectroscopic properties are highly sensitive to molecular geometry. An inaccurate structure will lead to inaccurate spectral predictions.[4]
-
Implementation:
-
Choose a reliable functional and basis set. For organic molecules containing phosphorus, a hybrid functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p) is a robust starting point.[4][5]
-
Include a solvation model, like the Polarizable Continuum Model (PCM), using the same solvent as the experiment. This is crucial for accurate results in solution.[5][6]
-
Run the optimization calculation.
-
-
-
Step 2: Vibrational Frequency Calculation
-
Objective: To confirm the optimized structure is a true energy minimum and to calculate the theoretical IR spectrum.
-
Causality: A true minimum on the potential energy surface has no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not stable and must be re-optimized.
-
Implementation:
-
-
Step 3: Specific Spectroscopic Calculations
-
A. NMR Chemical Shifts (GIAO Method)
-
Objective: To calculate the isotropic shielding tensors for each nucleus.
-
Causality: The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for predicting NMR shielding constants, which are then converted to chemical shifts.[9]
-
Implementation: Using the optimized geometry, perform a GIAO NMR calculation.[10] The same functional/basis set is often used, though benchmarking studies can identify more specialized combinations for higher accuracy.[11] The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) using the equation: δ_calc = σ_ref - σ_iso, where σ_ref is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.
-
-
B. UV-Vis Spectrum (TD-DFT Method)
-
Objective: To calculate the electronic excitation energies and oscillator strengths.
-
Causality: Time-Dependent DFT (TD-DFT) is the most common method for simulating electronic spectra in the UV-Vis range.[5][12] It provides the wavelengths of electronic transitions (which correspond to λₘₐₓ) and their intensities (oscillator strengths).[9]
-
Implementation: Using the optimized ground-state geometry, run a TD-DFT calculation.[13] It is often beneficial to use range-separated functionals like CAM-B3LYP for more accurate predictions of electronic transitions.[4] Specify the number of excited states to calculate (e.g., nstates=20).
-
-
Pillar 3: The Synthesis - Comparing and Validating
This is the crucial stage where the experimental and theoretical data are brought together. The goal is not necessarily a perfect 1:1 match, but a strong correlation that validates the structural assignment and the computational model.
The Validation Cross-Check
A systematic comparison across multiple spectroscopic techniques provides a powerful, self-validating loop. Agreement in one area (e.g., NMR) builds confidence in the geometry used for another (e.g., UV-Vis).
Caption: The validation loop integrating experimental and DFT data.
Quantitative Data Comparison
Summarize all quantitative data in clearly structured tables. This allows for an at-a-glance assessment of the agreement between theory and experiment.
Table 1: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (ppm) for a Hypothetical DANS Compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |
| ¹H | |||
| H1 | 7.85 | 7.92 | -0.07 |
| H2 | 7.62 | 7.65 | -0.03 |
| H3 | 3.15 | 3.25 | -0.10 |
| ¹³C | |||
| C1 | 145.2 | 146.1 | -0.9 |
| C2 | 130.1 | 129.5 | +0.6 |
| C3 | 25.8 | 26.5 | -0.7 |
| ³¹P | |||
| P1 | 21.4 | 20.1 | +1.3 |
| Mean Absolute Error (MAE) for ¹H: 0.07 ppm | |||
| Mean Absolute Error (MAE) for ¹³C: 0.73 ppm |
Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Data
| Parameter | Experimental | Calculated (TD-DFT) |
| λₘₐₓ (nm) | 355 | 362 |
| Transition | π → π* | HOMO → LUMO |
| Oscillator Strength (f) | N/A | 0.45 |
Table 3: Comparison of Key Experimental and DFT-Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled Calc. (x0.97)¹ |
| C=O Stretch | 1710 | 1755 | 1702 |
| P=O Stretch | 1255 | 1289 | 1250 |
| C-H Aromatic Stretch | 3080 | 3160 | 3065 |
| ¹A uniform scaling factor is often applied to calculated frequencies to account for anharmonicity and method limitations.[14] |
Interpreting the Results
-
NMR: A Mean Absolute Error (MAE) of < 0.2 ppm for ¹H and < 2-3 ppm for ¹³C is generally considered a good agreement.[11][15] This level of accuracy can confidently distinguish between isomers.
-
UV-Vis: A difference of 10-20 nm between experimental and calculated λₘₐₓ is common and acceptable.[5] The true power of TD-DFT lies in its ability to assign the nature of the electronic transition (e.g., π → π, n → π).[16]
-
IR: After applying a standard scaling factor (typically between 0.96-0.98 for B3LYP functionals), the agreement in vibrational frequencies should be within 10-20 cm⁻¹.[14][17] This allows for unambiguous assignment of key functional group vibrations.
Conclusion: A New Standard for Molecular Characterization
The integration of high-quality experimental spectroscopy with robust DFT calculations represents a paradigm shift in molecular characterization. This synergistic workflow transcends simple confirmation, providing deep insights into molecular structure, bonding, and electronic properties that neither approach can achieve alone. For researchers working with novel compounds like DANS, adopting this self-validating methodology is a critical step towards ensuring data integrity, accelerating discovery, and building a more complete and predictive understanding of the chemical systems under investigation.
References
- Benchchem. A Researcher's Guide to Validating DFT Calculations for 4-(Iminomethyl)aniline.
- MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
- MDPI. Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy.
- University of Pittsburgh. Tutorial: Modeling NMR Spectra.
- Elsevier. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones.
- MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - Review.
- IWA Publishing. Density function theory (DFT) calculated infrared absorption spectra for nitrosamines.
- ResearchGate. A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra.
- Vrije Universiteit Brussel. Combining theory and experiments: spectra validation through DFT studies of metal-phosphonate properties in NU-1000.
- ResearchGate. Improved Infrared Spectra Prediction by DFT from a New Experimental Database.
- PubMed. Density Function Theory (DFT) Calculated Infrared Absorption Spectra for Nitrosamines.
- ResearchGate. Density Functional Theory–Spectroscopy Integrated Identification Method Encompassing Experimental and Theoretical Analyses for Designer Drug Stimulants.
- ResearchGate. Comparison of the experimental and calculated FT-IR spectra of...
- ResearchGate. 1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts.
- NIH National Library of Medicine. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- YouTube. Absorption and Emission Spectra Calculations using DFT.
- PubMed. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model.
- MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- ResearchGate. Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT.
- RSC Publishing. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
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A Senior Application Scientist's Guide to Cross-Validation of DANS Fluorescence Data
In the landscape of bioanalytical chemistry, particularly within drug discovery and development, the quantification of amines, amino acids, and other nucleophilic substances is a cornerstone of our daily work. The use of 5-dimethylaminonaphthalene-1-sulfonyl chloride, universally known as dansyl chloride (DANS-Cl), as a fluorescent labeling agent offers a sensitive, robust, and high-throughput method for this purpose. However, the integrity of any analytical data, no matter how elegantly generated, rests upon a critical foundation: cross-validation .
This guide is designed for fellow researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explore the scientific rationale behind cross-validating DANS fluorescence data against orthogonal analytical techniques. Here, we will dissect the "why" behind our experimental choices, ensuring that the data we produce is not only accurate but also defensible, trustworthy, and fit for purpose.
The Principle of DANS Fluorescence: A Quick Refresher
DANS-Cl is a non-fluorescent molecule that reacts with primary and secondary amines, phenols, and other nucleophiles under alkaline conditions to form highly fluorescent sulfonamide adducts.[1][2] This derivatization step is key; it transforms analytes that may lack native fluorescence or chromophores into molecules that can be detected with high sensitivity by fluorescence spectroscopy or chromatography detectors. The resulting DANS-adducts typically exhibit excitation maxima around 330-350 nm and emission maxima in the 510-540 nm range, shifting the signal to a region with minimal interference from endogenous biomolecules.
The Imperative of Orthogonal Validation
Relying solely on a single analytical technique, even a well-characterized one, introduces the risk of unforeseen systematic errors. Matrix effects, interfering compounds, or non-specific binding can all lead to a consistent but incorrect result. Cross-validation using an orthogonal method—a technique that relies on a different chemical or physical principle for separation and/or detection—is the bedrock of analytical confidence. It ensures that we are measuring the true concentration of our analyte, not an artifact of our chosen method.
For DANS fluorescence data, the two most powerful and common orthogonal methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Head-to-Head Comparison of Analytical Techniques
DANS Fluorescence vs. High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry that separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. When coupled with a UV-Vis detector, it provides quantitative data based on the absorbance of light by the analyte.
-
Causality of Comparison: This is a classic comparison of a spectroscopic (fluorescence) versus a chromatographic/spectrophotometric technique. While both can use DANS-Cl for derivatization to enhance sensitivity, HPLC adds a powerful layer of physical separation. This separation step is critical because it can resolve the DANS-analyte from excess reagent, degradation products, and other fluorescent species in the matrix that would otherwise contribute to the bulk fluorescence reading in a simple plate reader assay.
-
Strengths & Weaknesses:
-
DANS (Plate Reader): Extremely high throughput, lower cost per sample, and simpler sample preparation. Its primary weakness is a susceptibility to interference from any compound that fluoresces in the same spectral region.
-
HPLC-UV/FLD: Superior specificity due to chromatographic separation.[3] It can separate and individually quantify multiple DANS-derivatized analytes in a single run. The trade-off is lower throughput, higher solvent consumption, and more complex method development.
-
DANS Fluorescence vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for specificity. After chromatographic separation, molecules are ionized and separated based on their mass-to-charge ratio (m/z). This provides not only quantification but also structural confirmation.
-
Causality of Comparison: This is the ultimate orthogonal validation. DANS fluorescence relies on a molecule's electronic properties (its ability to fluoresce), while MS relies on a fundamental physical property: its mass.[4] An MS detector doesn't care if a molecule is fluorescent; it only cares about its mass and fragmentation pattern. Therefore, if LC-MS and a DANS fluorescence assay produce concordant quantitative data, the confidence in that data is exceptionally high. It is highly improbable that an interfering substance would have both the same fluorescence properties and the same mass-to-charge ratio as the target analyte.
-
Strengths & Weaknesses:
-
DANS (Plate Reader/HPLC-FLD): More accessible instrumentation and often higher sensitivity (low amol to fmol range) compared to some MS systems.[5] The derivatization with DANS-Cl itself can boost signal in positive mode electrospray ionization for MS.[2]
-
LC-MS: Unparalleled specificity and the ability to provide structural information. It can distinguish the analyte from its isomers or metabolites. However, it is the most expensive technique, requires significant expertise for operation and data analysis, and can be susceptible to ion suppression from matrix components.
-
Summary of Performance Characteristics
The following table summarizes typical performance characteristics, providing a framework for selecting the appropriate validation technique.
| Parameter | DANS Fluorescence (Plate Reader) | HPLC-FLD (DANS Derivatized) | LC-MS/MS (DANS Derivatized) |
| Principle | Bulk Fluorescence | Chromatographic Separation + Fluorescence | Chromatographic Separation + Mass |
| Specificity | Low to Moderate | High | Very High (Gold Standard) |
| Sensitivity (LOQ) | Low to mid pg/mL | Low pg/mL to fg/mL[6] | High pg/mL to low ng/mL |
| Linearity (R²) | > 0.99 | > 0.999[6] | > 0.999[7] |
| Throughput | Very High (384-well plate) | Low to Medium | Low to Medium |
| Cost / Sample | Low | Medium | High |
| Key Advantage | Speed and Simplicity | Robustness and Specificity | Unambiguous Identification |
| Key Limitation | Susceptible to Interference | Slower Throughput | Ion Suppression, Cost |
Experimental Section: A Cross-Validation Workflow
To illustrate the process, let's outline a practical workflow for validating a DANS fluorescence plate reader assay for a primary amine-containing drug candidate ("Drug-X") against a gold-standard HPLC-UV method.
Logical Workflow for Cross-Validation
Caption: Decision-making flowchart for interpreting cross-validation data.
-
Linear Regression: The most straightforward comparison is to plot the concentrations obtained from the DANS assay (Y-axis) against the concentrations from the HPLC method (X-axis). In an ideal world, the data would fall on a perfect line with a slope of 1.0, an intercept of 0, and a correlation coefficient (R²) of 1.000.
-
Acceptance Criteria: In practice, we define acceptance criteria based on established guidelines. [8][9][10]A common set of criteria for method correlation includes:
-
Correlation Coefficient (R²): ≥ 0.98
-
Slope: 0.85 – 1.15
-
Y-intercept: Should not be significantly different from zero.
-
-
Bland-Altman Analysis: This is a more sophisticated statistical tool that plots the difference between the two measurements for each sample against the average of the two measurements. It helps to visualize any systematic bias (e.g., if the DANS assay consistently over- or under-estimates the concentration) and to understand if the disagreement varies with the magnitude of the measurement.
Conclusion
The derivatization of analytes with dansyl chloride provides a powerful tool for sensitive quantification via fluorescence. However, this guide underscores a critical principle: the data is only as reliable as its validation. By systematically challenging DANS fluorescence data against an orthogonal, physically distinct analytical technique like HPLC or LC-MS, we build a self-validating system that ensures accuracy and instills confidence. This rigorous, evidence-based approach is not merely a regulatory hurdle; it is a fundamental component of sound science, enabling robust decision-making in research and drug development.
References
- Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- National Institutes of Health. Targeted quantification of amino acids by dansylation. PMC.
- ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method.
- Scribd. International Guidelines for Method Validation.
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A Researcher's Guide to Two-Photon Absorption Cross-Sections: DANS in the Context of Common Chromophores
In the realm of advanced fluorescence microscopy and photodynamic therapy, the judicious selection of a chromophore with a high two-photon absorption (2PA) cross-section is paramount for achieving deep tissue penetration, high spatial resolution, and reduced phototoxicity. This guide provides a comparative analysis of the 2PA cross-section of 4-dimethylamino-4'-nitrostilbene (DANS), a well-regarded nonlinear optical (NLO) chromophore, alongside other widely used fluorescent probes such as Fluorescein, Rhodamine B, and various coumarin derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions for their specific applications.
Understanding Two-Photon Absorption
Two-photon absorption is a quantum mechanical phenomenon where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state.[1] Unlike single-photon absorption, the probability of 2PA is proportional to the square of the incident light intensity.[1] This nonlinear relationship provides an intrinsic three-dimensional sectioning capability, as the excitation is confined to the focal volume where the photon density is highest.[2] The efficiency of this process is quantified by the 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹).[3] A larger GM value signifies a higher probability of two-photon excitation.
Comparative Analysis of 2PA Cross-Sections
The selection of a suitable chromophore for two-photon applications necessitates a careful comparison of their 2PA cross-sections at the desired excitation wavelengths. The following table summarizes the reported 2PA cross-section values for DANS and other commonly employed chromophores. It is important to note that these values can be influenced by the solvent environment and the specific experimental methodology used for measurement.[4][5]
| Chromophore | Peak 2PA Wavelength (nm) | Max 2PA Cross-Section (GM) | Solvent/Conditions |
| DANS | 834 - 892 | 160 - 240 | Varies with solvent polarity[4][6] |
| Fluorescein | ~780 - 800 | ~15 - 40 | pH dependent |
| Rhodamine B | ~800 - 840 | ~150 - 200 | Methanol/Ethanol |
| Coumarin 1 | ~700 | ~10 | Ethanol |
| Coumarin 307 | ~780 | ~50 | Ethanol |
Note: The presented values are approximate and can vary based on the specific derivative and experimental setup. Researchers are encouraged to consult the primary literature for precise values under their conditions of interest.
From the data, it is evident that DANS exhibits a strong 2PA cross-section, comparable to and in some solvents exceeding that of Rhodamine B, a widely used standard. The solvatochromic shift of DANS's 2PA peak, moving to longer wavelengths in more polar solvents, offers a degree of tunability for specific laser sources.[4][6]
Experimental Protocol: Measuring 2PA Cross-Section via the Z-Scan Technique
The Z-scan technique is a robust and widely adopted method for determining the nonlinear absorption coefficient of a material, from which the 2PA cross-section can be derived.[7][8] It relies on monitoring the transmission of a focused laser beam through a sample as it is translated along the beam's axis (the z-axis).
Causality Behind Experimental Choices:
-
Open-Aperture Configuration: For measuring nonlinear absorption, an open-aperture Z-scan is employed. This means the entire transmitted beam is collected by the detector, making the measurement sensitive to changes in total transmission due to processes like 2PA, and insensitive to nonlinear refraction effects.[8]
-
Femtosecond Pulsed Laser: The use of a high-intensity, ultrashort pulsed laser (e.g., a Ti:Sapphire laser) is crucial. The high peak power of these lasers is necessary to induce a measurable 2PA signal, while the short pulse duration minimizes the risk of thermal damage to the sample.[9]
-
Optical Chopper: To mitigate thermal effects, especially with high repetition rate lasers, an optical chopper can be used to "blank" the beam, allowing the sample to cool between pulses and ensuring the measured signal is predominantly from the nonlinear absorption process.[9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the chromophore in a suitable solvent at a known concentration. The concentration should be high enough to produce a measurable signal but low enough to avoid aggregation and inner filter effects.
-
Optical Setup:
-
A femtosecond pulsed laser is used as the excitation source.
-
The laser beam is spatially filtered to ensure a Gaussian beam profile.
-
The beam is focused using a lens of known focal length.
-
The sample is mounted on a motorized translation stage that can move it along the z-axis through the focal point.
-
A photodetector is placed after the sample to collect the transmitted light. For an open-aperture measurement, no aperture is placed before the detector.
-
-
Data Acquisition:
-
The sample is moved along the z-axis, and the transmitted laser power is recorded at each position.
-
A characteristic dip in the transmission will be observed as the sample passes through the focal point, where the intensity is highest and thus 2PA is most significant.
-
-
Data Analysis:
-
The normalized transmittance is plotted as a function of the sample position (z).
-
The resulting curve is fitted to the theoretical model for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).[9]
-
The 2PA cross-section (σ₂) is then calculated from β using the following equation: σ₂ = (hνβ) / N₀ where h is Planck's constant, ν is the frequency of the incident light, and N₀ is the concentration of the chromophore in molecules per cm³.
-
Diagram of the Z-Scan Experimental Workflow:
Caption: A schematic of the open-aperture Z-scan experimental workflow.
The Principle of Two-Photon Absorption
The process of two-photon absorption can be visualized as a virtual intermediate state. The first photon excites the molecule to this short-lived, non-stationary state, and the nearly simultaneous arrival of a second photon promotes it to the final excited state.
Caption: Energy level diagram illustrating the two-photon absorption process.
Conclusion
This guide provides a comparative overview of the two-photon absorption cross-section of DANS relative to other common chromophores, highlighting its strong performance. The detailed Z-scan protocol offers a practical framework for researchers to experimentally characterize the 2PA properties of their chosen chromophores. By understanding the principles of two-photon absorption and the experimental methodologies for its measurement, scientists can better optimize their experimental designs for a wide range of applications, from deep-tissue imaging to targeted therapies.
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A Comparative Guide to Solvation Probes: 4-Dimethylamino-4'-nitrostilbene (DNS) versus Coumarin 153
In the intricate world of molecular interactions, understanding the dynamics of solvation is paramount for researchers in chemistry, biology, and drug development. The process by which solvent molecules arrange themselves around a solute molecule is a fundamental event that dictates reaction rates, influences protein folding, and determines the efficacy of pharmaceuticals. To illuminate these ultrafast processes, scientists rely on fluorescent molecular probes whose photophysical properties are exquisitely sensitive to their immediate environment. This guide provides an in-depth comparison of two widely utilized solvation probes: 4-Dimethylamino-4'-nitrostilbene (DNS) and Coumarin 153.
Introduction to Solvation Dynamics and Molecular Probes
Solvation is the process where solvent molecules interact with and stabilize a solute molecule or ion.[1] When a solute molecule is electronically excited by light, its dipole moment can change instantaneously. The surrounding solvent molecules, not having had time to reorient, find themselves in a non-equilibrium configuration. The subsequent rearrangement of the solvent molecules to a new, energetically favorable orientation around the excited solute is known as solvation dynamics.[2] This process typically occurs on the picosecond to nanosecond timescale.[3]
Molecular probes are essential tools for studying these dynamics. An ideal solvation probe exhibits a significant change in its fluorescence properties—such as emission wavelength, quantum yield, and lifetime—in response to changes in the solvent environment.[4] This sensitivity allows researchers to track the solvent relaxation process in real-time.
This compound (DNS): The Push-Pull Powerhouse
This compound, often abbreviated as DANS or DNS, is a classic example of a "push-pull" chromophore.[5] It possesses a strong electron-donating group (dimethylamino) at one end of the molecule and a potent electron-accepting group (nitro) at the other, connected by a conjugated π-system.[5] This architecture leads to a significant intramolecular charge transfer (ICT) character upon photoexcitation.[5][6]
Photophysical Properties of DNS:
The defining characteristic of DNS is the dramatic change in its dipole moment upon excitation, which makes its emission properties highly sensitive to the polarity of its surroundings.[6] In nonpolar solvents, DNS exhibits strong fluorescence. However, as solvent polarity increases, the fluorescence quantum yield drops significantly, often to near zero in highly polar environments.[5][7] This is accompanied by a pronounced red-shift (a shift to longer wavelengths) in the emission spectrum, known as solvatochromism.[5]
This behavior is attributed to the stabilization of the highly polar ICT state in polar solvents, which opens up non-radiative decay pathways, quenching the fluorescence.[5][8] Twisting around the central double bond or the donor/acceptor groups can lead to the formation of non-fluorescent or weakly fluorescent twisted intramolecular charge transfer (TICT) states.[5]
Advantages of DNS:
-
High Sensitivity to Polarity: The large change in dipole moment upon excitation results in a significant Stokes shift that is highly dependent on solvent polarity, making it a sensitive reporter of the local environment.[5]
-
Well-Characterized Photophysics: The complex photorelaxation pathways of DNS have been extensively studied, providing a solid theoretical framework for interpreting experimental data.[5][9]
Disadvantages of DNS:
-
Complex Photophysics: The interplay between planar ICT and twisted ICT states, along with photoisomerization, can complicate the analysis of solvation dynamics.[5]
-
Low Quantum Yield in Polar Solvents: The dramatic decrease in fluorescence intensity in polar environments can make it challenging to obtain a strong signal in many biologically relevant systems.[6][7]
-
Potential for Photoisomerization: Like other stilbene derivatives, DNS can undergo trans-cis isomerization, which can introduce another relaxation pathway that competes with solvation dynamics.[5]
Coumarin 153: The Reliable Workhorse
Coumarin 153 (C153) is one of the most widely used and trusted solvation probes.[10][11] Its rigid, planar structure and trifluoromethyl group at the 4-position contribute to its excellent photophysical properties.[12]
Photophysical Properties of Coumarin 153:
Upon excitation, Coumarin 153 also experiences an intramolecular charge transfer, leading to a significant increase in its dipole moment.[13] This results in a strong dependence of its fluorescence spectrum on the solvent polarity.[11] Unlike DNS, Coumarin 153 generally maintains a high fluorescence quantum yield across a wide range of solvents.[12] Its rigid structure minimizes non-radiative decay pathways that involve large-amplitude molecular motions.[10]
Advantages of Coumarin 153:
-
High Fluorescence Quantum Yield: C153 is a bright fluorophore in most solvents, ensuring a good signal-to-noise ratio in experiments.[12]
-
Rigid Structure: Its rigid molecular framework limits non-radiative decay channels, simplifying the interpretation of its fluorescence dynamics.[10]
-
Well-Behaved Solvatochromism: The Stokes shift of C153 exhibits a regular and predictable dependence on solvent polarity, making it an excellent probe for a wide variety of environments, from simple organic solvents to complex biological systems like proteins.[11][14][15]
-
Extensive Body of Literature: A vast amount of experimental and theoretical data exists for C153 in numerous solvent systems, providing a robust basis for comparison and analysis.[16][17][18]
Disadvantages of Coumarin 153:
-
Potential for Aggregation: In some polar protic solvents like ethanol, Coumarin 153 has been shown to form aggregates, which can affect its photophysical properties and complicate data interpretation.[19][20]
-
Sensitivity to Hydrogen Bonding: The carbonyl group of C153 can participate in hydrogen bonding with protic solvents, which can influence its spectral and dynamic properties.[10] However, it is generally considered that this does not disrupt the linearity of the solvation response.[10]
Performance Comparison: DNS vs. Coumarin 153
| Property | This compound (DNS) | Coumarin 153 |
| Structure | Flexible, "push-pull" stilbene derivative | Rigid, planar coumarin core |
| Primary Mechanism | Intramolecular Charge Transfer (ICT), potential for Twisted ICT (TICT) state formation | Intramolecular Charge Transfer (ICT) |
| Fluorescence Quantum Yield | High in nonpolar solvents, very low in polar solvents[7] | Generally high across a wide range of solvents[12] |
| Sensitivity to Polarity | Extremely high, large Stokes shifts[5] | High, well-behaved Stokes shifts[11] |
| Key Advantage | Exceptional sensitivity to changes in solvent polarity. | Bright, stable fluorescence and predictable behavior. |
| Key Disadvantage | Complex photophysics and low quantum yield in polar media.[5][7] | Potential for aggregation in certain protic solvents.[19][20] |
Experimental Protocol: Measuring Solvation Dynamics with Time-Resolved Emission Spectroscopy (TRES)
Time-resolved emission spectroscopy is the primary technique used to measure solvation dynamics. The goal is to monitor the time-dependent shift of the fluorescence spectrum of the probe molecule after pulsed laser excitation.
I. Sample Preparation
-
Probe and Solvent Selection: Choose the appropriate probe (DNS or C153) and solvent system for your research question. Ensure solvents are of spectroscopic grade to minimize impurities.
-
Concentration: Prepare a dilute solution of the probe in the chosen solvent. The concentration should be low enough (typically in the micromolar range) to avoid aggregation and inner-filter effects.[7] The absorbance of the sample at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette.[7]
II. Instrumentation
A time-resolved fluorescence spectrometer is required. Common setups include:
-
Time-Correlated Single Photon Counting (TCSPC): Offers excellent sensitivity and temporal resolution in the picosecond to nanosecond range.[3][21]
-
Fluorescence Up-conversion: Provides femtosecond time resolution, necessary for capturing the initial, ultrafast components of solvation.[10][17]
-
Streak Camera: Allows for the direct measurement of the fluorescence decay over a range of wavelengths simultaneously.[22]
III. Data Acquisition
-
Excitation: Excite the sample with a short pulse of light from a laser. The excitation wavelength should be at or near the absorption maximum of the probe.
-
Fluorescence Collection: Collect the emitted fluorescence at a 90-degree angle to the excitation beam to minimize scattered light.
-
Time-Resolved Decays: Measure the fluorescence decay profiles at several wavelengths across the emission spectrum of the probe.
-
Instrument Response Function (IRF): Measure the IRF of the system by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a colloidal silica suspension).
IV. Data Analysis: Constructing the Solvation Correlation Function
-
Time-Resolved Emission Spectra (TRES): At various time points after excitation, reconstruct the emission spectrum of the probe. This can be done by normalizing the decay curves at different wavelengths.
-
Determine Peak Frequency: For each TRES, determine the frequency of the emission maximum, ν(t).
-
Calculate the Dynamic Stokes Shift: The time-dependent Stokes shift is the change in the peak frequency over time.
-
Construct the Solvation Correlation Function, C(t): The C(t) function normalizes the spectral shift, describing the progress of the solvation process from its initial non-equilibrium state to the final relaxed state. It is calculated as:
C(t) = [ν(t) - ν(∞)] / [ν(0) - ν(∞)]
Where:
-
ν(t) is the peak frequency at time t.
-
ν(0) is the peak frequency immediately after excitation (t=0).
-
ν(∞) is the peak frequency after solvation is complete (fully relaxed state).
-
The C(t) function typically decays from 1 to 0 and is often fit to a multi-exponential decay to extract the characteristic time constants of the solvation process.
Visualization of Concepts
Caption: Molecular structures of DNS and Coumarin 153.
Caption: Energy level diagram illustrating the process of solvation dynamics.
Caption: A simplified workflow for a time-resolved emission spectroscopy experiment.
Conclusion
Both this compound and Coumarin 153 are powerful tools for investigating the complex world of solvation dynamics. The choice between them depends critically on the specific system and the research question at hand.
-
Coumarin 153 stands out as the probe of choice for general applications. Its robust photostability, high fluorescence quantum yield, and well-behaved solvatochromism make it a reliable and versatile tool for a broad range of solvent environments, including complex biological media.[10][11][14]
-
DNS is a more specialized probe. Its extreme sensitivity to polarity can be a significant advantage when studying subtle changes in the local environment.[5] However, researchers must be prepared to contend with its complex photophysics and low quantum yield in the very polar environments it is designed to probe.[5][7]
Ultimately, a thorough understanding of the photophysical properties, advantages, and limitations of each probe is essential for designing robust experiments and accurately interpreting the resulting data on solvation dynamics.
References
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- The Journal of Chemical Physics. (2009). Polar solvation dynamics of coumarin 153 by ultrafast time-resolved fluorescence.
- ACS Publications. (n.d.). Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study.
- PubMed Central. (n.d.). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks.
- Semantic Scholar. (n.d.). Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study.
- ACS Publications. (n.d.). Solvation and Rotational Dynamics of Coumarin 153 in Ionic Liquids: Comparisons to Conventional Solvents.
- PubMed. (2007). Solvation dynamics in protein environments: comparison of fluorescence upconversion measurements of coumarin 153 in monomeric hemeproteins with molecular dynamics simulations.
- SpringerLink. (n.d.). Molecular theory of solvation: Methodology summary and illustrations.
- AIP Publishing. (1987). Picosecond solvation dynamics of coumarin 153: The importance of molecular aspects of solvation.
- ResearchGate. (n.d.). Color online Experimental setup for space and time resolved emission spectroscopy for on-axis and off-axis configuration.
- ACS Publications. (n.d.). Ultrafast Solvation Dynamics of Coumarin 153 in Imidazolium-Based Ionic Liquids.
- Hindawi. (n.d.). Photophysical Properties of Coumarin Derivatives in Solvents.
- PhotochemCAD. (n.d.). This compound.
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- AIP Publishing. (n.d.). High pressure effects on the luminescent properties and structure of coumarin 153.
- AIP Publishing. (2021). Solvation dynamics in electronically polarizable solvents: Theoretical treatment using solvent-polarizable three-dimensional reference interaction-site model theory combined with time-dependent density functional theory.
- YouTube. (2022). Introduction to Time-Resolved Emission Spectroscopy by Dr. Kenneth Hanson.
- Semantic Scholar. (n.d.). Spectroscopic and DFT investigation on the photo-chemical properties of a push-pull chromophore: this compound.
- TinyDNS.org. (2018). 5 Advantages And Disadvantages Of Using DNS In Networking.
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- Wikipedia. (n.d.). Time-resolved spectroscopy.
- PubMed Central. (n.d.). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface.
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- American Institute of Physics. (1987). Picosecond solvation dynamics of coumarin 153: The importance of molecular aspects of solvation.
- Semantic Scholar. (n.d.). Photophysics of trans-4-(dimethylamino)-4'-cyanostilbene and its use as a solvation probe.
- MDPI. (n.d.). Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol.
- Agilent. (2016). Time-resolved Measurements Using the Agilent Cary Eclipse Fluorescence Spectrophotometer.
- PubMed. (2006). Photophysics of trans-4-(dimethylamino)-4'-cyanostilbene and its use as a solvation probe.
- PicoQuant. (n.d.). Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science.
- MDPI. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.
- ResearchGate. (n.d.). Solvent and substituent effects on the fluorescence properties of new coumarin derivatives.
- ResearchGate. (2017). Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe.
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- PubMed. (n.d.). Comparison of the dielectric response obtained from fluorescence upconversion measurements and molecular dynamics simulations for coumarin 153-apomyoglobin complexes and structural analysis of the complexes by NMR and fluorescence methods.
- MDPI. (n.d.). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks.
- ResearchGate. (n.d.). Evaluation of the DNS method for analysing lignocellulosic hydrolysates.
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Evaluating the Accuracy of DANS for Measuring Solvent Polarity Scales: A Comparative Guide for Researchers
In the nuanced world of chemical and pharmaceutical research, the precise characterization of solvent environments is paramount. Solvent polarity, a key parameter, governs a multitude of processes including reaction kinetics, compound solubility, and the conformational dynamics of biomolecules.[1] Consequently, the accurate measurement of solvent polarity is a critical task for researchers, scientists, and professionals in drug development.[2][3] Among the arsenal of tools available for this purpose, solvatochromic probes, molecules that exhibit a change in their spectroscopic properties in response to solvent polarity, have proven to be invaluable.[4][5] This guide provides an in-depth evaluation of 1-dimethylaminonaphthalene-5-sulfonate (DANS) as a fluorescent probe for measuring solvent polarity, comparing its performance against other widely used alternatives and offering detailed experimental protocols.
The Principle of Solvatochromism: A Molecular Chameleon
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[4] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the solvatochromic molecule.[6] Polar solvents will more strongly stabilize a polar ground or excited state through dipole-dipole interactions, leading to a shift in the absorption or emission spectrum.[7] A shift to a longer wavelength (red shift or bathochromism) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromism) is known as negative solvatochromism.[4]
DANS is a prime example of a fluorescent probe that exhibits positive solvatochromism. Its fluorescence emission is highly sensitive to the polarity of its microenvironment, making it a powerful tool for probing the polarity of bulk solvents and more complex systems like protein binding sites.[8]
Experimental Workflow for Measuring Solvent Polarity Using DANS
The following protocol outlines a robust method for determining solvent polarity using DANS as a fluorescent probe. This self-validating system ensures reproducibility and accuracy in your measurements.
Step-by-Step Methodology
-
Preparation of DANS Stock Solution:
-
Accurately weigh a small amount of DANS (e.g., 1 mg).
-
Dissolve it in a minimal amount of a suitable, high-purity solvent in which DANS is highly soluble (e.g., acetonitrile or dimethyl sulfoxide) to prepare a concentrated stock solution (e.g., 1 mM).
-
Store the stock solution in a dark, airtight container at 4°C to prevent photodegradation and solvent evaporation.
-
-
Preparation of Solvent Samples:
-
Use high-purity, spectroscopy-grade solvents to minimize interference from impurities.
-
Prepare a series of dilutions of the DANS stock solution in each solvent to be tested. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient to obtain a strong fluorescence signal without causing inner filter effects.
-
-
Fluorescence Spectroscopy Measurements:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of DANS in the specific solvent (typically around 340-360 nm). It is advisable to record an absorption spectrum first to determine the precise λmax for each solvent.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
For each solvent, identify the wavelength of maximum fluorescence emission (λem).
-
-
Data Analysis and Correlation:
-
The solvatochromic shift is quantified by the change in the position of the fluorescence emission maximum (λem) as a function of solvent polarity.
-
Correlate the observed λem values with a known solvent polarity scale, such as the Reichardt's ET(30) scale, to create a calibration curve.[9] This allows for the determination of the polarity of unknown environments.
-
Caption: Experimental workflow for measuring solvent polarity using DANS.
Comparative Analysis: DANS vs. Other Polarity Probes
The accuracy and utility of a solvatochromic probe are best evaluated through comparison with established alternatives. Here, we compare DANS with two other widely used probes: Reichardt's Dye and Nile Red.
| Feature | DANS (1-dimethylaminonaphthalene-5-sulfonate) | Reichardt's Dye (Betaine 30) | Nile Red |
| Principle | Fluorescence Emission (Solvatochromism) | UV-Vis Absorption (Solvatochromism) | Fluorescence Emission (Solvatochromism) |
| Polarity Scale | Correlated with ET(30) or other scales | ET(30) Scale[9] | Correlated with ET(30) or other scales |
| Sensitivity | High sensitivity to local environment polarity.[8] | Exhibits one of the largest known solvatochromic shifts.[10] | Highly sensitive to changes in environmental polarity.[11] |
| Advantages | - High fluorescence quantum yield in non-polar environments.- Widely used for probing protein binding sites.[1] | - The ET(30) scale is one of the most comprehensive empirical polarity scales.[12] | - Large Stokes shift.- Good photostability.[13] |
| Limitations | - Fluorescence can be quenched in highly polar, protic solvents.- Susceptible to pH changes. | - Poor solubility in non-polar solvents and water.[9][14] | - Can form non-emissive aggregates in aqueous solutions.[15] |
| Typical λex / λabs | ~340-360 nm | ~450-800 nm (solvent dependent)[10] | ~550 nm |
| Typical λem | ~450-580 nm (solvent dependent) | Not applicable (absorption-based) | ~600-700 nm (solvent dependent)[11] |
Delving Deeper: The Rationale Behind Probe Selection
The choice of a solvatochromic probe is dictated by the specific application and the nature of the system under investigation.
Caption: Logical relationship in solvatochromic measurements.
DANS is particularly well-suited for studying the micro-polarity of biological systems, such as the active sites of enzymes or drug-binding pockets on proteins.[1] Its fluorescence properties provide high sensitivity in these often less polar environments.
Reichardt's Dye , with its exceptionally large solvatochromic shift, provides the basis for the very robust ET(30) scale, which is a gold standard for characterizing the polarity of a wide range of organic solvents.[12][16] However, its limited solubility can be a drawback in certain applications.[9][14]
Nile Red is another excellent fluorescent probe that is particularly useful for staining and visualizing lipid environments and hydrophobic domains.[11][13] Its significant Stokes shift minimizes self-absorption, leading to brighter signals.
Limitations and Considerations
While DANS is a powerful tool, it is essential to be aware of its limitations to ensure accurate data interpretation:
-
pH Sensitivity: The fluorescence of DANS can be influenced by the pH of the medium, which can be a confounding factor in biological studies. Careful pH control and appropriate buffer selection are crucial.
-
Quenching Effects: In highly polar and protic solvents like water, the fluorescence quantum yield of DANS can be significantly reduced, a phenomenon known as fluorescence quenching. This can limit its utility in purely aqueous systems.
-
Probe Perturbation: The introduction of any probe into a system has the potential to perturb the very environment it is intended to measure. It is important to use the lowest possible probe concentration that still provides a good signal-to-noise ratio.
Applications in Research and Drug Development
The ability of DANS to report on local polarity has led to its widespread application in various research areas:
-
Characterizing Protein Conformation and Binding: DANS can be used to study conformational changes in proteins upon ligand binding, as the polarity of the binding site may change.[1][3]
-
Drug-Membrane Interaction Studies: By monitoring the fluorescence of DANS, researchers can gain insights into how drug molecules interact with and partition into lipid membranes.
-
High-Throughput Screening: The sensitivity of DANS fluorescence to binding events can be leveraged in high-throughput screening assays to identify potential drug candidates that bind to a target protein.[17]
Conclusion
DANS remains a highly valuable and accurate tool for the measurement of solvent polarity, particularly in the context of biological and pharmaceutical research. Its high sensitivity to the microenvironment makes it an excellent choice for probing the polarity of protein binding sites and other complex systems. While it has its limitations, a thorough understanding of its photophysical properties and careful experimental design can yield reliable and insightful data. By comparing its performance with other probes like Reichardt's Dye and Nile Red, researchers can select the most appropriate tool for their specific scientific questions, ultimately advancing our understanding of chemical and biological processes at the molecular level.
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A Comparative Guide to Push-Pull Stilbenes for High-Performance Electro-Optic Modulation
This guide provides an in-depth comparative analysis of push-pull stilbene derivatives for electro-optic (E-O) applications. It is intended for researchers and scientists in materials science and photonics, offering insights into molecular design, synthetic strategies, and the critical performance metrics that govern the efficacy of these chromophores in E-O modulators. We will move beyond a simple cataloging of materials to explore the fundamental structure-property relationships and the experimental causality that drives the development of next-generation organic E-O materials.
The Foundational Principle: Engineering Molecular Asymmetry for Light Modulation
Electro-optic modulators are the bedrock of modern optical communications, translating electrical signals into optical information. The performance of these devices is critically dependent on the active E-O material, which must exhibit a significant change in its refractive index in response to an applied electric field (the Pockels effect). Organic nonlinear optical (NLO) materials, particularly push-pull chromophores, have emerged as compelling alternatives to traditional inorganic crystals like lithium niobate, offering the potential for vastly superior E-O coefficients, faster response times, and lower manufacturing costs.[1]
The quintessential design of these chromophores follows a Donor-π-Acceptor (D-π-A) motif.[1] Push-pull stilbenes are a canonical example of this architecture, featuring:
-
An electron-donating group (D) that provides electron density.
-
An electron-accepting group (A) that withdraws electron density.
-
A π-conjugated bridge (the stilbene backbone) that facilitates efficient intramolecular charge transfer (ICT) from the donor to the acceptor.[1][2]
This inherent electronic asymmetry gives rise to a large molecular first hyperpolarizability (β), the microscopic origin of the macroscopic E-O effect.[3][4] When an external electric field is applied, the charge distribution is perturbed, leading to the desired change in the material's refractive index.
Caption: The fundamental Donor-π-Acceptor (D-π-A) architecture of a push-pull stilbene.
Comparative Analysis of Key Stilbene Chromophores
The selection of donor and acceptor groups, along with modifications to the π-bridge, profoundly impacts the chromophore's performance. A stronger donor and acceptor generally increase the hyperpolarizability (β) and, consequently, the E-O coefficient (r₃₃). However, this often comes at the cost of reduced thermal stability and a red-shift in the absorption maximum (λ_max), which can lead to optical loss at operational wavelengths. The table below compares several representative push-pull stilbene derivatives, highlighting these critical trade-offs.
| Chromophore | Donor Group | Acceptor Group | λ_max (nm) | β (10⁻³⁰ esu) | r₃₃ (pm/V) | T_d (°C) |
| DANS | -N(CH₃)₂ | -NO₂ | ~430 | ~450 | ~30-50 | ~300 |
| Ju-TCF | Julolidine | TCF | ~700 | > 1000 | ~132 | 261[5] |
| BHG2 | TBDMS-fluorene-aniline | CF₃-TCF | ~720 | High | ~304 (neat) | >300[6] |
Data compiled from various sources for illustrative purposes. Absolute values can vary based on measurement conditions and host material.
Analysis of Structure-Property Relationships:
-
DANS (4-dimethylamino-4'-nitrostilbene): This is a classic benchmark chromophore. Its simple structure provides a significant NLO response, but its performance is limited compared to modern derivatives.
-
Ju-TCF: The use of a julolidine donor provides enhanced electron-donating strength and conformational rigidity compared to the simple dimethylamino group.[5] Coupling this with a powerful tricyanofuran (TCF) acceptor leads to a substantial increase in both the molecular hyperpolarizability and the macroscopic E-O coefficient.[7] The trade-off is a significantly red-shifted absorption spectrum.
-
BHG2: This advanced chromophore incorporates several key design strategies. The powerful CF₃-TCF acceptor maximizes the "pull" effect. Crucially, the donor is functionalized with bulky tert-butyldimethylsilyl (TBDMS)-bisphenol fluorene groups.[6] These bulky "isolation groups" serve to inhibit the strong dipole-dipole interactions that occur at high concentrations, which would otherwise lead to centrosymmetric aggregation and a loss of E-O activity. This strategy allows for the creation of high-concentration guest-host systems or even neat films with exceptionally high r₃₃ values while maintaining good thermal stability.[6]
Experimental Protocols for Material Characterization
Accurate and reproducible characterization is paramount for a meaningful comparative analysis. Here, we detail the core experimental workflows for fabricating and evaluating push-pull stilbene-based E-O materials.
Workflow Overview: From Chromophore to Characterized Device
The overall process involves preparing a polymer film containing the oriented chromophores and then measuring its electro-optic and thermal properties.
Caption: Experimental workflow for preparing and characterizing a guest-host E-O polymer film.
Protocol 1: Guest-Host E-O Film Fabrication
This protocol describes the preparation of a thin film where the push-pull stilbene (guest) is dispersed within a polymer matrix (host), such as amorphous polycarbonate (APC) or polymethyl methacrylate (PMMA).[8][9]
Causality: The host polymer provides the necessary mechanical and structural properties for device fabrication. The concentration of the guest chromophore is a critical parameter; it must be high enough for a strong E-O response but low enough to prevent phase separation and aggregation.
Methodology:
-
Solution Preparation:
-
In a clean vial, dissolve the host polymer (e.g., APC) in a suitable solvent (e.g., cyclopentanone) to a concentration of ~10-15% by weight. Stir until fully dissolved.
-
Add the push-pull stilbene chromophore to the polymer solution. A typical concentration is 15-35% by weight relative to the polymer.
-
Stir the mixture in a sealed vial for several hours to ensure complete dissolution and homogeneity.
-
-
Substrate Preparation:
-
Use indium tin oxide (ITO) coated glass slides as the substrate, which will serve as the bottom electrode.
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen gas.
-
-
Thin Film Deposition:
-
Filter the chromophore-polymer solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Deposit the solution onto the center of the ITO substrate.
-
Spin-coat the film at a speed of 500-2000 RPM for 30-60 seconds to achieve a desired thickness (typically 1-3 µm).
-
-
Solvent Removal:
-
Top Electrode Deposition:
Protocol 2: Electro-Optic Coefficient (r₃₃) Measurement via Teng-Man Technique
The Teng-Man reflection technique is a widely used, relatively simple method for determining the r₃₃ coefficient of a poled polymer film.[10][12]
Causality: This ellipsometric method measures the difference in phase modulation between s- and p-polarized light reflected from the sample.[10] By applying a modulating AC voltage and a DC poling field, the change in refractive index, and thus the r₃₃ coefficient, can be calculated.
Methodology:
-
Electric Field Poling:
-
Mount the fabricated film on a temperature-controlled stage.
-
Connect the top (gold) and bottom (ITO) electrodes to a high-voltage source.
-
Heat the sample to its glass transition temperature (T_g) or a specified poling temperature (e.g., 145 °C).[10][11] At this temperature, the polymer chains have sufficient mobility for the chromophores to align with the electric field.
-
Apply a high DC poling voltage (e.g., 50-150 V/µm).
-
While maintaining the poling field, cool the sample back down to room temperature. This "freezes" the aligned orientation of the chromophores, inducing a non-centrosymmetric order required for the Pockels effect.
-
-
Optical Measurement:
-
The optical setup consists of a laser source (e.g., 1310 nm), a polarizer, the poled sample mounted at a 45° angle of incidence, a compensator (quarter-wave plate), an analyzer, and a photodetector.[13]
-
Apply a low-frequency AC modulation voltage (V_m) to the sample's electrodes.
-
The laser beam passes through the polarizer (set at 45° to the plane of incidence) and reflects off the sample.
-
The reflected beam passes through the compensator and analyzer (crossed with respect to the polarizer) and is detected by the photodetector connected to a lock-in amplifier.
-
The lock-in amplifier measures the modulated signal (I_m) at the frequency of V_m, while a DC voltmeter measures the average transmitted intensity (I_c).
-
-
Calculation: The r₃₃ coefficient can be calculated using the relationship:
-
r₃₃ ≈ (3λI_m) / (4πV_m I_c n²) * ( (n² - sin²θ)^(1/2) / (n²sin²θ) )
-
Where λ is the wavelength, n is the refractive index of the polymer film, and θ is the angle of incidence (45°).
-
Protocol 3: Thermal Stability Assessment
Causality: For practical device applications, the poled orientation of the chromophores must be stable at elevated operating temperatures (typically 85-105 °C).[14][15] Thermogravimetric Analysis (TGA) determines the decomposition temperature (T_d), indicating the material's chemical stability, while Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (T_g), which is critical for poling efficiency and alignment stability.[16][17]
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the chromophore powder or guest-host mixture into a TGA crucible.
-
Heat the sample from room temperature to >400 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The T_d is typically defined as the temperature at which 5% weight loss occurs.[6][17]
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) in a DSC pan.
-
Perform a heat-cool-heat cycle, typically from room temperature to a temperature above the expected T_g, at a rate of 10 °C/min.
-
The T_g is identified as the inflection point in the heat flow curve during the second heating scan.
-
Conclusion and Future Outlook
The field of push-pull stilbenes for electro-optic modulation continues to evolve rapidly. While early chromophores like DANS established the potential of this molecular architecture, modern derivatives demonstrate that a holistic design approach is necessary. Maximizing the E-O coefficient requires not only powerful donor-acceptor pairs but also sophisticated strategies to manage intermolecular interactions and enhance thermal stability. The incorporation of bulky side groups to mitigate aggregation and the development of cross-linkable systems to permanently lock in the poled order are proving to be the most fruitful avenues for creating materials that meet the stringent demands of commercial E-O devices. The protocols and comparative data presented in this guide provide a robust framework for researchers to rationally design, synthesize, and characterize the next generation of high-performance organic E-O materials.
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A Comparative Guide to Validating Theoretical Models of DANS Photorelaxation Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The photophysical properties of 4-dimethylamino-4'-nitrostilbene (DANS), a quintessential push-pull chromophore, have long intrigued the scientific community. Its significant solvatochromism and complex excited-state dynamics make it a valuable probe for microscopic environments and a model system for understanding fundamental photochemical processes. Upon photoexcitation, DANS undergoes rapid relaxation back to the ground state through various non-radiative pathways. Elucidating these pathways is critical for applications ranging from fluorescent probes in biological imaging to the design of novel molecular motors and switches. This guide provides an in-depth comparison of the prevailing theoretical models describing the photorelaxation of DANS, grounded in experimental data and advanced spectroscopic techniques.
The Theoretical Landscape: Competing Models of DANS Photorelaxation
The journey of photoexcited DANS from the Franck-Condon state back to the ground state is a complex interplay of electronic and conformational changes. Several theoretical models have been proposed to describe these ultrafast events, with the most prominent being:
-
Twisted Intramolecular Charge Transfer (TICT): This widely accepted model posits that upon excitation, the molecule undergoes a torsional motion around the single bond connecting the dimethylamino (donor) or nitro (acceptor) group to the stilbene backbone. In polar solvents, this twisting is proposed to lead to a highly polar, charge-separated TICT state, which is stabilized by the solvent environment. This state then deactivates non-radiatively to the ground state. The degree of charge transfer and the stability of the TICT state are highly dependent on the polarity of the solvent.
-
Wagging Motion: An alternative or complementary pathway involves out-of-plane "wagging" motions of the donor or acceptor groups. This model suggests that these less dramatic conformational changes, rather than a full 90-degree twist, can facilitate non-radiative decay.
-
Hula-Twist Mechanism: This model proposes a concerted, volume-conserving motion involving simultaneous twisting around a double bond and an adjacent single bond. While initially proposed for sterically hindered systems, its potential role in the photorelaxation of flexible molecules like DANS has been considered.
The central challenge lies in experimentally distinguishing between these fleeting, sub-picosecond events. The following sections will delve into the experimental methodologies employed to validate these theoretical constructs and the key data that help differentiate their contributions.
Experimental Validation: Probing Ultrafast Dynamics
The validation of these theoretical models hinges on sophisticated time-resolved spectroscopic techniques capable of capturing the transient states and rapid conformational changes of DANS in the excited state.
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Causality of Experimental Choice: fs-TA spectroscopy is the workhorse for tracking the evolution of excited states. By initiating a photochemical process with an ultrashort "pump" pulse and probing the subsequent changes in absorption with a time-delayed "probe" pulse, we can map the entire photorelaxation cascade. The appearance and decay of transient absorption signals at different wavelengths provide a direct window into the lifetimes of various excited-state species. In the context of DANS, fs-TA allows us to monitor the decay of the initially excited state and the potential rise and decay of any intermediate states, such as the TICT state.
Femtosecond Fluorescence Up-Conversion Spectroscopy
Causality of Experimental Choice: While fs-TA probes absorption changes, fluorescence up-conversion provides complementary information about the emissive properties of the excited states. This technique is particularly valuable for tracking the dynamic Stokes shift of the fluorescence spectrum, which is a hallmark of solvent relaxation and the formation of polar excited states like the TICT state. The time-resolved fluorescence decay can also reveal the presence of multiple excited-state species with different lifetimes.
Comparative Analysis of Experimental Data
The photorelaxation pathways of DANS are exquisitely sensitive to the surrounding environment, particularly the polarity of the solvent. This dependence provides a powerful lever for experimentally testing the predictions of the different theoretical models.
| Solvent | Polarity (Dielectric Constant, ε) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) | Predominant Pathway |
| n-Hexane | 1.88 | High | Longer | Radiative Decay / Isomerization |
| Dioxane | 2.21 | Moderate | Intermediate | Radiative Decay / Isomerization |
| Diethyl Ether | 4.34 | Moderate | Intermediate | Isomerization / TICT |
| Tetrahydrofuran (THF) | 7.58 | Low | Shorter | TICT Formation |
| Acetonitrile | 37.5 | Very Low | Very Short | Efficient TICT Formation |
| Methanol | 32.7 | Very Low | Very Short | Efficient TICT Formation |
Interpretation of Data:
-
In nonpolar solvents like n-hexane, the fluorescence quantum yield of DANS is relatively high, and the excited-state lifetime is longer. This suggests that in the absence of solvent stabilization, the formation of a highly polar TICT state is disfavored. The primary deactivation channels are fluorescence and trans-cis photoisomerization around the central double bond.
-
As the solvent polarity increases , a dramatic decrease in the fluorescence quantum yield and a shortening of the excited-state lifetime are observed. This is strong evidence for the opening of an efficient non-radiative decay channel. The TICT model elegantly explains this observation: the polar solvent stabilizes the charge-separated TICT state, lowering the energy barrier for its formation and making it a highly efficient "sink" for the excited-state population. The stabilization of the TICT state in polar solvents is a key factor that makes this pathway dominant.[1]
While the TICT model provides a robust explanation for the solvent-dependent behavior, the potential contributions of wagging and hula-twist motions, especially in less polar environments or as initial relaxation steps, cannot be entirely discounted and remain an active area of investigation. Computational studies that map the potential energy surfaces along these different reaction coordinates are crucial for a complete understanding.
Experimental Protocols and Workflows
Protocol: Femtosecond Transient Absorption Spectroscopy of DANS
-
Sample Preparation: Prepare solutions of DANS in a range of solvents with varying polarities (e.g., n-hexane, THF, acetonitrile) at a concentration that yields an optical density of ~0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.
-
Pump-Probe Setup:
-
Pump Pulse: Generate a femtosecond pump pulse at a wavelength that excites the S0 → S1 transition of DANS (typically in the range of 400-450 nm).
-
Probe Pulse: Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire).
-
Delay Stage: Use a computer-controlled optical delay line to precisely vary the time delay between the pump and probe pulses.
-
-
Data Acquisition:
-
Measure the change in absorbance of the sample as a function of both wavelength and pump-probe delay time.
-
Collect transient absorption spectra at various delay times and kinetic traces at specific wavelengths corresponding to ground-state bleach, stimulated emission, and excited-state absorption.
-
-
Data Analysis:
-
Correct the raw data for temporal chirp in the white-light probe.
-
Perform global analysis of the transient absorption data to extract the lifetimes of the different excited-state species and their spectral signatures. This involves fitting the data to a multi-exponential decay model.
-
Diagram: Experimental Workflow for fs-TA
Caption: Workflow for fs-TA spectroscopy of DANS.
Visualizing the Photorelaxation Pathways
The following diagrams illustrate the theoretical models for DANS photorelaxation and the relationship between theoretical predictions and experimental validation.
Diagram: Competing Photorelaxation Pathways of DANS
Caption: The iterative cycle of theoretical model validation.
Conclusion and Future Directions
The photorelaxation of DANS is a multifaceted process that is profoundly influenced by its environment. While the Twisted Intramolecular Charge Transfer (TICT) model provides a compelling and experimentally well-supported framework for understanding the dominant non-radiative decay pathway in polar solvents, a complete picture requires consideration of alternative and potentially competing mechanisms like wagging and hula-twist motions.
Future research should focus on:
-
Advanced Computational Studies: More sophisticated quantum mechanical calculations are needed to map the multi-dimensional potential energy surfaces of DANS, providing a more nuanced view of the interplay between different conformational changes.
-
Multi-pulse Spectroscopic Techniques: Advanced techniques like two-dimensional electronic spectroscopy (2DES) could provide more detailed insights into the coupling between electronic and vibrational states during the photorelaxation process.
-
Structurally Constrained Analogs: Synthesizing and studying DANS analogs where specific rotational motions are restricted can help to experimentally isolate and quantify the contribution of each proposed relaxation pathway.
By integrating these advanced experimental and computational approaches, we can continue to refine our understanding of the fundamental photophysics of DANS, paving the way for the rational design of next-generation photoresponsive materials and molecular probes.
References
- Zhao, L., Pérez Lustres, J. L., Farztdinov, V., & Ernsting, N. P. (2005). Femtosecond fluorescence spectroscopy by upconversion with tilted gate pulses. Physical Chemistry Chemical Physics, 7(8), 1716-1725. [Link]
- Williams, A. T., Pilling, M. J., & Smalley, J. F. (1981). A guide to recording fluorescence quantum yields. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(11), 2699-2707. [Link]
- Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032. [Link]
- Berera, R., van Grondelle, R., & Kennis, J. T. (2009). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 101(2), 105-118. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
- Liu, R. S., & Hammond, G. S. (2001). Examples of hula-twist in photochemical cis-trans isomerization. Chemistry-A European Journal, 7(21), 4536-4544. [Link]
- Dube, H. (2023). Mechanistic Elucidation of the Hula-Twist Photoreaction in Hemithioindigo. Journal of the American Chemical Society. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]
- Rettig, W. (1986). Photoinduced charge separation via twisted states. Angewandte Chemie International Edition in English, 25(11), 971-988. [Link]
- Cui, G., & Fang, W. H. (2020). Photorelaxation Pathways of 4-(N, N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 25(9), 2230. [Link]
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A Comparative Guide to the Dipole Moments of 4-Dimethylamino-4'-nitrostilbene: Experimental vs. Calculated Values
This technical guide provides a comprehensive comparison of the experimental and calculated dipole moments of 4-Dimethylamino-4'-nitrostilbene (DANS), a quintessential "push-pull" chromophore. DANS has garnered significant interest within the scientific community for its pronounced solvatochromism and large nonlinear optical properties, which are intrinsically linked to the significant change in its dipole moment upon electronic excitation. This guide is intended for researchers, scientists, and drug development professionals who utilize molecular probes and require a deep understanding of their electronic properties.
Introduction: The Significance of Dipole Moments in Push-Pull Systems
This compound is characterized by an electron-donating dimethylamino group (-N(CH₃)₂) at one end of its conjugated π-system and an electron-accepting nitro group (-NO₂) at the other. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a substantial increase in the molecule's dipole moment. The magnitude of this dipole moment, both in the ground state (μg) and the excited state (μe), is a critical parameter that dictates the molecule's interaction with its environment, particularly with solvents of varying polarity.[1][2]
Understanding the dipole moment of DANS is crucial for:
-
Predicting Solvatochromic Behavior: The change in dipole moment upon excitation (Δμ = μe - μg) is directly related to the extent of the solvatochromic shift (the change in absorption and emission spectra with solvent polarity).[3]
-
Designing Nonlinear Optical Materials: Large changes in dipole moment are a key requirement for materials with high second-order nonlinear optical activity.
-
Developing Fluorescent Probes: The sensitivity of the fluorescence of DANS to the polarity of its microenvironment makes it a valuable probe in biological and materials science.[2]
This guide will delve into the experimental techniques used to measure these dipole moments and compare them with values obtained from computational quantum chemical methods. We will explore the nuances of these methodologies and discuss the factors that contribute to the observed discrepancies between experimental and calculated data.
Data Presentation: A Comparative Analysis of Dipole Moments
The following table summarizes the reported experimental and calculated dipole moments for DANS in its ground and excited states. It is important to note that experimental values are often solvent-dependent, reflecting the influence of the local environment on the molecule's charge distribution.
| State | Method | Solvent | Dipole Moment (μ) in Debye (D) | Reference(s) |
| Ground State (μg) | Experimental | Cyclohexane | 8.2 D | [4] |
| Calculated (PBE0) | - | 10.6 D | [4] | |
| Excited State (μe) | Experimental | Cyclohexane | 19.2 D | [4] |
| Experimental | Benzene | 26.1 D | [4] | |
| Calculated (SAM1) | - | 26.1 D | [4] | |
| Calculated (CNDO/S) | - | 36.5 D | [4] | |
| Δμ (μe - μg) | Experimental | Cyclohexane | 11 D | [4] |
| Experimental | Benzene | 19 D | [4] | |
| Calculated (SAM1) | - | 15.4 D | [4] |
Key Observations:
-
There is a significant increase in the dipole moment upon excitation, confirming the charge-transfer character of the first excited singlet state.
-
Experimental values for the excited state dipole moment show a strong dependence on the solvent polarity, with the more polarizable solvent (benzene) leading to a larger measured dipole moment.
-
Calculated ground state dipole moments tend to overestimate the experimental values.[4]
-
Different computational methods yield a wide range of values for the excited state dipole moment, highlighting the sensitivity of this property to the chosen theoretical model.
Experimental Protocols: Unveiling the Dipole Moment
The determination of dipole moments, particularly in the excited state, relies on indirect methods that probe the interaction of the molecule with its environment or an external electric field. The solvatochromic shift method is a widely used and powerful technique for this purpose.
Solvatochromic Method for Excited State Dipole Moment Determination
This method leverages the linear correlation between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity function. Several models, including those by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet, describe this relationship.[3][5] The Lippert-Mataga equation is one of the most commonly used:
νabs - νem = [2(μe - μg)2 / (hc a3)] * f(ε, n) + constant
where:
-
νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
μe and μg are the excited and ground state dipole moments.
-
f(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of DANS in a range of solvents with varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, acetone, acetonitrile, DMSO). The concentration should be low enough to avoid aggregation and inner filter effects.
-
Spectroscopic Measurements: Record the absorption and fluorescence spectra of DANS in each solvent using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
-
Data Extraction: Determine the wavelength of maximum absorption (λabs) and maximum emission (λem) for each solvent. Convert these wavelengths to wavenumbers (ν = 1/λ).
-
Calculation of Stokes Shift: For each solvent, calculate the Stokes shift (Δν = νabs - νem).
-
Calculation of Solvent Polarity Function: Calculate the Lippert-Mataga solvent polarity function, f(ε, n) = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ], for each solvent using literature values for the dielectric constant and refractive index.
-
Lippert-Mataga Plot: Plot the Stokes shift (Δν) as a function of the solvent polarity function (f(ε, n)).
-
Determination of Δμ: Perform a linear regression on the Lippert-Mataga plot. The slope of the line is equal to 2(μe - μg)2 / (hc a3). From the slope, the change in dipole moment (Δμ) can be calculated. An independent measurement or estimation of the ground state dipole moment (μg) is required to determine the excited state dipole moment (μe).
Causality Behind Experimental Choices:
-
Choice of Solvents: A wide range of solvents with varying polarities is crucial to establish a reliable linear correlation in the Lippert-Mataga plot. The solvents should be aprotic to minimize specific interactions like hydrogen bonding, which are not accounted for in the model.
-
Dilute Solutions: Working with dilute solutions ensures that the observed spectral shifts are due to the interaction of individual DANS molecules with the solvent cage and not due to solute-solute interactions.
-
Onsager Cavity Radius: The accuracy of the calculated dipole moment is sensitive to the value of the Onsager cavity radius ('a'), which is an approximation of the molecular volume. This value is often estimated from molecular modeling or other experimental data.
Caption: Workflow for determining the excited state dipole moment using the solvatochromic method.
Computational Protocols: Predicting the Dipole Moment
Quantum chemical calculations provide a powerful tool to predict and understand the electronic properties of molecules like DANS. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for systems of this size.
Computational Methodology:
-
Molecular Geometry Optimization: The first step is to obtain the optimized molecular geometry of DANS in its ground state. This is typically done using a DFT functional such as B3LYP, which is known to provide reliable geometries for organic molecules.[6] A sufficiently large basis set, for example, 6-31G(d,p), is used for this step.
-
Ground State Dipole Moment Calculation: Once the geometry is optimized, the ground state dipole moment is calculated at the same level of theory. For higher accuracy, a larger, augmented basis set such as aug-cc-pVDZ is recommended for the final single-point energy and property calculation.[7][8]
-
Excited State Calculation: The properties of the first excited singlet state are typically calculated using Time-Dependent DFT (TD-DFT). A TD-DFT calculation at the B3LYP/aug-cc-pVDZ level on the optimized ground-state geometry provides the vertical excitation energy and the excited state dipole moment.
-
Solvent Effects: To better mimic the experimental conditions, solvent effects can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).
Causality Behind Computational Choices:
-
Choice of DFT Functional: The B3LYP hybrid functional is a popular choice as it incorporates a portion of exact Hartree-Fock exchange, which is important for describing charge-transfer states. Other functionals, such as CAM-B3LYP, which is a long-range corrected functional, can also provide improved descriptions for push-pull systems.
-
Choice of Basis Set: The basis set describes the atomic orbitals used in the calculation. For accurate dipole moment calculations, it is crucial to use basis sets that include diffuse functions (indicated by "aug-" or "+").[7][8] These functions are necessary to accurately describe the electron density far from the atomic nuclei, which is particularly important for the diffuse electron distribution in excited states and for accurately capturing the magnitude of the dipole moment.
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A Comparative Guide to the Performance of Dansyl Probes in Different Polymer Matrices
This guide provides an in-depth technical comparison of the performance of the Dansyl (DANS) fluorescent probe in three distinct polymer matrices: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Poly(dimethylsiloxane) (PDMS). This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to probe local polymer environments. We will delve into the physicochemical principles governing DANS's fluorescence, provide detailed experimental protocols, and present a comparative analysis of its performance, supported by experimental data.
Introduction: DANS as a Versatile Molecular Probe
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (DnsCl), is a highly reactive compound that readily forms fluorescent derivatives with primary and secondary amines.[1] The resulting Dansyl moiety is a powerful fluorophore whose emission properties are exquisitely sensitive to the polarity and viscosity of its local microenvironment.[2][3] This sensitivity makes DANS an invaluable tool for probing the structure and dynamics of polymers at the molecular level.[4] By incorporating DANS into a polymer matrix, one can gain insights into fundamental properties such as free volume, polymer chain mobility, and local dielectric constant.[5][6]
Physicochemical Principles of DANS Fluorescence
The fluorescence of the DANS probe is governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, the dimethylamino group can rotate relative to the naphthalene ring. The extent of this rotation is influenced by the surrounding environment.
-
In non-polar or viscous environments: The rotation of the dimethylamino group is sterically hindered. This leads to a locally excited (LE) state, which decays radiatively with a high quantum yield and a blue-shifted emission (shorter wavelength).
-
In polar or less viscous environments: The rotation is more facile, leading to the formation of a TICT state. This state has a lower energy level and is stabilized by polar solvent molecules, resulting in a red-shifted emission (longer wavelength) and a lower fluorescence quantum yield due to increased non-radiative decay pathways.[2][7]
The sensitivity of DANS's fluorescence spectrum to the local environment is the cornerstone of its application as a molecular probe.
Caption: Workflow for preparing DANS-doped polymer films.
Materials:
-
Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(dimethylsiloxane) (PDMS)
-
Dansyl chloride (DnsCl)
-
Toluene (spectroscopic grade)
-
Glass slides
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of each polymer (PS, PMMA, PDMS) in toluene.
-
DANS Solution Preparation: Prepare a 1 mM stock solution of Dansyl chloride in toluene.
-
Doping the Polymer: Add the DANS stock solution to each polymer solution to achieve a final DANS concentration of 10 µM.
-
Film Casting: Cast the DANS-doped polymer solutions onto clean glass slides using a spin coater to ensure uniform thickness.
-
Drying: Dry the films in a vacuum oven at 60°C for 24 hours to remove any residual solvent.
Instrumentation:
-
Fluorometer equipped with a temperature-controlled sample holder.
Procedure:
-
Excitation: Excite the DANS-doped polymer films at 340 nm. [1]2. Emission Spectra: Record the emission spectra from 400 nm to 650 nm.
-
Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Fluorescence Lifetime Measurement: Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.
Causality Behind Experimental Choices and Expected Outcomes
The choice of toluene as a solvent is based on its ability to dissolve all three polymers and its relatively low polarity, which minimizes solvent-induced shifts during film casting. [8]The drying step is critical to ensure that the observed fluorescence properties are solely due to the polymer matrix and not influenced by residual solvent molecules.
The expected outcomes are a direct consequence of the interplay between the DANS probe's sensitivity to its environment and the distinct properties of each polymer matrix. The rigid and non-polar nature of polystyrene is expected to "lock" the DANS molecule in a conformation that favors the highly fluorescent LE state. [9][10]The moderate polarity of PMMA will likely introduce some stabilization of the TICT state, leading to a slight red-shift and a decrease in quantum yield compared to PS. [11][12]The high flexibility of the PDMS chains is predicted to greatly facilitate the rotational motion required for TICT state formation, resulting in a significant red-shift and lower quantum yield, despite its non-polar character.
Conclusion
The performance of the DANS fluorescent probe is highly dependent on the properties of the host polymer matrix. By understanding the fundamental principles of DANS fluorescence and the characteristics of different polymers, researchers can select the most appropriate system for their specific application. This guide provides a framework for comparing the performance of DANS in different polymer environments and offers detailed protocols to enable reproducible and reliable experimental results. The insights gained from such studies are crucial for advancing our understanding of polymer physics and for the development of novel materials and drug delivery systems.
References
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC - NIH. (2020-05-18).
- Probing the Free Volume in Polymers by Means of Positron Annihilation Lifetime Spectroscopy. (n.d.). MDPI. [Link]
- Lifetime of fluorescent dye molecules in dense aqueous suspensions of polystyrene nanoparticles. (2015-11-16). PubMed. [Link]
- A Modular Fluorescent Probe for Viscosity and Polarity Sensing in DNA Hybrid Mesostructures. (n.d.). Wiley Online Library. [Link]
- Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025-02-12). PubMed Central. [Link]
- Mobility and the distribution of free volume in epoxy network by photochromic labeling and probe studies. (1988-02-01).
- Lifetime of fluorescent dye molecules in dense aqueous suspensions of polystyrene nanoparticles. (n.d.). CORE. [Link]
- On the Mutual Relationships between Molecular Probe Mobility and Free Volume and Polymer Dynamics in Organic Glass Formers: cis-1,4-poly(isoprene). (n.d.).
- Free Volume, Molecular Mobility and Polymer Structure: Towards the Rational Design of Multi-Functional Materials. (n.d.). Semantic Scholar. [Link]
- On the Mutual Relationships between Molecular Probe Mobility and Free Volume and Polymer Dynamics in Organic Glass Formers: cis-1,4-poly(isoprene). (2025-10-15).
- Effect of polystyrene microsphere surface to fluorescence lifetime under two-photon excit
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (n.d.). MDPI. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025-01-04).
- Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. (n.d.).
- Lifetime of fluorescent dye molecules in dense aqueous suspensions of polystyrene nanoparticles. (2015-11-16). Semantic Scholar. [Link]
- Effects of Solvents on Fluorescence of Biological Dyes. (2016-08-27). Hackaday.io. [Link]
- On the Role of a Polymer Matrix in Enhancing Energy Transfer Efficiency Using Coumarin 6 and Rhodamine B as Donor and Acceptor Pairs. (2025-01-10).
- Effect of PMMA impregnation on the fluorescence quantum yield of sol-gel glasses doped with quinine sulf
- Quantum yields (QY) (%) of LR in (A) PCHMA and (B) PMMA films versus... (n.d.).
- Solid state concentration quenching of organic fluorophores in PMMA. (2015-01-14). PubMed. [Link]
- Quantum yields and longer-lived lifetime of SilaFluo/PMMA films as a function of fluorophore concentration (wt%). (n.d.).
- Spectral Properties of PMMA Films Doped by Perylene Dyestuffs for Photoselective Greenhouse Cladding Applic
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- 3. Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io [hackaday.io]
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A Comparative Guide to DANS and Prodan as Fluorescent Membrane Probes
This guide provides an in-depth comparative assessment of two seminal fluorescent probes, DANS (5-(Dimethylamino)naphthalene-1-sulfonyl) and Prodan (6-propionyl-2-dimethylaminonaphthalene). It is designed for researchers, scientists, and drug development professionals who seek to understand the distinct functionalities and optimal applications of these tools for interrogating biological membranes. We will move beyond simple cataloging of properties to explain the mechanistic basis for their application, supported by experimental data and protocols.
Introduction: The Challenge of Visualizing the Cell Membrane
The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins that orchestrates a vast array of cellular processes.[1] Understanding its local organization, fluidity, and hydration is critical for deciphering protein function, signal transduction, and the mechanisms of drug interaction. Fluorescent probes are indispensable tools in this pursuit, acting as molecular reporters that translate the physicochemical properties of their immediate environment into measurable optical signals.
Among the vast arsenal of available probes, DANS and Prodan are two foundational fluorophores based on the same aminonaphthalene core. However, their utility and experimental application diverge significantly due to a fundamental difference in their chemistry. Prodan is a non-covalent, environmentally-sensitive probe that partitions into the membrane to report on its general physical state. In contrast, the most common form, Dansyl chloride (DANS-Cl), is a reactive probe that forms stable, covalent bonds with specific functional groups on proteins and lipids.
This guide will dissect these differences, providing a clear rationale for choosing the appropriate probe to address specific biological questions. We will explore their photophysical principles, modes of membrane interaction, and key applications, complete with actionable experimental protocols.
Section 1: Physicochemical and Photophysical Foundations
The utility of any fluorescent probe begins with its chemical structure and how that structure's electronic properties respond to the environment.
Chemical Structures and Core Fluorophore
Both probes are derivatives of dimethylaminonaphthalene. Their shared core consists of a naphthalene ring system with an electron-donating dimethylamino group. This arrangement is the source of their environmental sensitivity. The key difference lies in the functional group at the other end of the molecule: a reactive sulfonyl chloride for DANS-Cl and an inert propionyl group for Prodan.
Section 3: Key Applications and Data Analysis
The different modes of interaction lead to distinct applications and methods of data analysis for each probe.
Prodan and Generalized Polarization (GP) for Membrane Fluidity
Prodan is a powerful tool for measuring membrane fluidity or lipid order, most commonly through the calculation of Generalized Polarization (GP). GP is a ratiometric measurement that quantifies the emission spectral shift caused by changes in the local environment. [2][3] The GP value is calculated from the fluorescence intensities at two emission wavelengths: one at the blue edge of the spectrum (characteristic of an ordered, non-polar environment) and one at the red edge (characteristic of a disordered, polar environment).
GP Formula: GP = (IBlue - IRed) / (IBlue + IRed)
Where IBlue is typically intensity at ~440 nm and IRed is at ~490-510 nm for Prodan.
-
High GP value: Indicates a blue-shifted spectrum, corresponding to a more rigid, ordered (gel-like) membrane with low water penetration.
-
Low GP value: Indicates a red-shifted spectrum, corresponding to a more fluid, disordered (liquid-crystalline) membrane with high water penetration.
This method is widely used in cuvette-based fluorometry and two-photon microscopy to visualize lipid domains (e.g., lipid rafts) and study phase transitions in real-time. [4][5]
Experimental Protocol: Measuring Membrane Fluidity in Vesicles with Prodan
This protocol describes how to measure the phase transition of a model lipid vesicle system (DPPC) using Prodan fluorescence.
-
Vesicle Preparation:
-
Prepare a 1 mg/mL solution of DPPC lipid in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the lipid's transition temperature (Tm for DPPC is 41°C). This creates multilamellar vesicles (MLVs).
-
-
Probe Labeling:
-
Prepare a 1 mM stock solution of Prodan in ethanol.
-
Add the Prodan stock to the vesicle suspension to a final lipid-to-probe molar ratio of 200:1.
-
Incubate the mixture for 30 minutes at a temperature above the Tm, protected from light.
-
-
Fluorescence Measurement:
-
Place the labeled vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer.
-
Set the excitation wavelength to 360 nm.
-
Record emission spectra from 400 nm to 600 nm at various temperatures, starting below the Tm (e.g., 25°C) and increasing in increments to above the Tm (e.g., 55°C). Allow the sample to equilibrate at each temperature for 5 minutes.
-
-
Data Analysis (GP Calculation):
-
For each spectrum, extract the fluorescence intensity at 440 nm (IBlue) and 510 nm (IRed).
-
Calculate the GP value at each temperature using the formula above.
-
Plot GP as a function of temperature. You should observe a sharp decrease in the GP value around 41°C, corresponding to the gel-to-liquid crystalline phase transition of DPPC.
-
DANS for Probing Protein Conformation
The power of DANS lies in its specificity. By covalently attaching it to a protein, you create a reporter that is sensitive to local changes. [6]For example, if a lysine residue is buried in a hydrophobic pocket, the attached DANS will be in a non-polar environment and fluoresce brightly. If the protein undergoes a conformational change that exposes this lysine to the aqueous solvent, the DANS fluorescence will be quenched and red-shifted.
This makes DANS an ideal tool for:
-
Ligand Binding Assays: Monitoring changes in fluorescence upon addition of a binding partner.
-
Protein Folding/Unfolding Studies: Tracking the exposure of labeled residues during denaturation.
-
Enzyme Kinetics: Detecting conformational changes associated with catalytic activity.
Experimental Protocol: Monitoring Protein Conformational Change with Dansyl Chloride
This protocol provides a general method for labeling a protein and observing changes upon addition of a denaturant (Guanidine HCl).
-
Protein Preparation:
-
Prepare the protein of interest in a carbonate/bicarbonate buffer at pH ~9.0. The basic pH is necessary to ensure the target lysine residues are deprotonated and nucleophilic.
-
-
Probe Labeling:
-
Prepare a fresh stock solution of Dansyl chloride in a dry organic solvent like acetone or DMF.
-
Add the DANS-Cl stock to the protein solution dropwise while stirring. A typical starting point is a 5- to 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
It is critical to remove the unreacted, hydrolyzed Dansyl acid, as it is also fluorescent.
-
Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired experimental buffer (e.g., pH 7.4 HEPES).
-
The labeled protein will elute in the void volume, while the smaller dye molecules will be retained and elute later.
-
-
Fluorescence Measurement:
-
Place the purified, DANS-labeled protein in a cuvette.
-
Set the excitation wavelength to ~340 nm.
-
Record an initial emission spectrum from 400 nm to 650 nm. This represents the "native" state.
-
Titrate in a chemical denaturant (e.g., Guanidine HCl) in increasing concentrations. After each addition, allow the sample to equilibrate and record a new emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., ~520 nm) as a function of denaturant concentration.
-
A decrease in intensity and a red-shift in the emission maximum indicate that the labeled region of the protein is unfolding and becoming more exposed to the polar aqueous environment.
-
Section 4: Comparative Assessment: Choosing the Right Probe
The choice between DANS and Prodan is dictated entirely by the scientific question being asked.
DANS vs. Prodan at a Glance
| Feature | Prodan | DANS (Dansyl Chloride) |
| Interaction Mode | Non-covalent, partitioning | Covalent, reactive labeling |
| Primary Target | Bulk lipid bilayer | Specific residues (Lys, N-terminus) on proteins or lipids (PE) |
| Reports On | Membrane fluidity, lipid packing, hydration, phase state | Local polarity, solvent exposure, conformational changes, binding |
| Key Analysis Method | Generalized Polarization (GP) | Changes in fluorescence intensity and emission maximum |
| Typical Application | Studying lipid rafts, membrane phase transitions, effect of drugs on fluidity | Monitoring protein-ligand binding, protein folding/unfolding |
Advantages and Disadvantages
| Probe | Advantages | Disadvantages |
| Prodan | - Non-invasive and simple to use.- Ratiometric GP measurement is robust and less prone to artifacts from probe concentration or photobleaching.- Highly sensitive to membrane hydration and lipid packing. [7][8] | - Reports an average property; cannot provide information about specific molecules.- Can partition into the aqueous phase, which can complicate data interpretation.<[7][8]br>- Less sensitive to the gel phase as it preferentially partitions to the liquid-crystalline phase. [9] |
| DANS | - Covalent attachment provides high specificity to the molecule of interest.- High sensitivity to local environmental changes makes it excellent for binding and conformational studies.<[6]br>- Can be used to map specific sites on a protein. | - The labeling reaction can potentially alter the protein's structure or function.- Requires post-reaction purification to remove unreacted dye.- Fluorescence intensity measurements can be affected by probe concentration and photobleaching. |
Conclusion
DANS and Prodan are not interchangeable competitors but rather complementary tools that provide different windows into the complex world of the cell membrane. Prodan offers a broad, macroscopic view of the collective behavior of lipids, reporting on general properties like fluidity and hydration through the elegant metric of Generalized Polarization. It is the ideal choice for characterizing the overall physical state of a membrane or observing large-scale changes like phase transitions.
Conversely, DANS, through the reactivity of Dansyl chloride, offers a specific, microscopic view of a targeted molecule. By covalently tethering the fluorophore to a protein or lipid, it becomes a precise reporter on the local environment of that molecule, perfectly suited for dissecting the mechanics of protein conformational changes, ligand binding, and molecular interactions.
A thorough understanding of their distinct mechanisms—partitioning versus covalent labeling—is the key to leveraging their full potential and designing incisive experiments to unravel the dynamic nature of biological membranes.
References
- Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal, 74(4), 1984–1993. [Link]
- Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. PubMed, 9537935. [Link]
- Parasassi, T., Krasnowska, E. K., Bagatolli, L., & Gratton, E. (1998). LAURDAN and PRODAN as polarity-sensitive fluorescent membrane probes. Journal of Fluorescence, 8(4), 365–373. [Link]
- Parasassi, T., Krasnowska, E. K., & Gratton, E. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. Semantic Scholar. [Link]
- Parasassi, T., Krasnowska, E. K., Bagatolli, L., & Gratton, E. (1998). Laurdan and Prodan as Polarity-Sensitive Fluorescent Membrane Probes. eScholarship, University of California. [Link]
- Pessah, I. N., & Fine, M. L. (1975). Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies. PubMed, 1154388. [Link]
- Mennucci, B., & Ghoneim, A. (2011). Absorption and fluorescence of PRODAN in phospholipid bilayers: a combined quantum mechanics and classical molecular dynamics study. PubMed, 21916467. [Link]
- Li, H., Fan, J., Wang, J., Tian, M., Du, J., & Peng, X. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances, 7(30), 18437–18441. [Link]
- Abelt, C. J., & Ruminiski, R. R. (2005). Synthesis and Photophysical Properties of Models for Twisted PRODAN and Dimethylaminonaphthonitrile. The Journal of Physical Chemistry A, 109(38), 8567–8571. [Link]
- Nemkovich, N. A., & Rubinov, A. N. (2012). Features of absorption and fluorescence spectra of prodan.
- Gulten, G., & Deperalta, G. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a Membrane Surface Fluorescence Probe: Partitioning between Water and Phospholipid Phases. CORE. [Link]
- Lhiaubet-Vallet, V., & Miranda, M. A. (2013). New Insights on the Photophysical Behavior of PRODAN in Anionic and Cationic Reverse Micelles: From Which State or States Does It Emit?.
- Gulten, G., & Deperalta, G. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. PubMed, 38249216. [Link]
- Gulten, G., & Deperalta, G. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. R Discovery. [Link]
- Lhiaubet-Vallet, V., & Miranda, M. A. (2013). New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit?. PubMed, 24044565. [Link]
- Fudala, R., & Gryczynski, I. (2009). PRODAN and LAURDAN excitation and emission spectra obtained in small....
- Mennucci, B., & Ghoneim, A. (2011). Absorption and fluorescence of PRODAN in phospholipid bilayers: a combined quantum mechanics and classical molecular dynamics study. Semantic Scholar. [Link]
- Bagatolli, L. A. (2006). Laurdan Generalized Polarization: from cuvette to microscope.
- Yu, W., So, P. T., & Gratton, E. (1998). Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach. PubMed, 9848651. [Link]
- Yu, W., So, P. T., & Gratton, E. (1998). Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach. PMC - NIH. [Link]
- Zavoico, G. B., & Kutchai, H. (1992). Probing the interactions of alcohols with biological membranes with the fluorescent probe Prodan. PubMed, 1409395. [Link]
- Kusumi, A., & Salaita, K. (2014). Membrane Protein Dynamics and Functional Implications in Mammalian Cells. PMC - NIH. [Link]
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A Guide to the Validation of DANS as a Fluorescent Standard for Quantum Yield Measurements
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence spectroscopy, the quantum yield (Φf) stands as a critical parameter, quantifying the efficiency of a fluorophore in converting absorbed light into emitted fluorescence.[1][2] Accurate determination of this value is paramount in fields ranging from materials science to drug development, where it governs the sensitivity and reliability of fluorescence-based assays. The selection of a suitable fluorescent standard is the cornerstone of precise relative quantum yield measurements. This guide provides an in-depth technical analysis of 5-dimethylaminonaphthalene-1-sulfonamide (DANS) as a potential fluorescent standard, comparing its performance with established standards and detailing the necessary validation protocols.
The Quest for a Reliable Standard: Why Quantum Yield Matters
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4][5][6] A higher quantum yield signifies a more efficient fluorophore, leading to brighter signals and enhanced sensitivity in experimental applications. The measurement of quantum yield can be performed using either absolute or relative methods.[3][5] While absolute methods, often employing an integrating sphere, provide a direct measurement, they require specialized equipment.[5][7] The relative method, which compares the fluorescence of a sample to that of a known standard, is more accessible and widely used in many laboratories.[3][5][8]
The accuracy of the relative method hinges entirely on the reliability of the chosen standard. An ideal fluorescent standard should exhibit:
-
A well-characterized and stable quantum yield: The Φf of the standard must be accurately known and not susceptible to changes under typical experimental conditions.
-
Photochemical stability: The standard should not readily photodegrade upon exposure to excitation light.
-
Broad absorption and emission spectra: This allows for flexibility in the choice of excitation and emission wavelengths.
-
Solubility in common solvents: The standard should be soluble in the same solvent as the sample to be measured.
-
Minimal spectral overlap between absorption and emission: This reduces the likelihood of reabsorption effects, which can lead to inaccurate measurements.
Profiling DANS: A Candidate for a Fluorescent Standard
5-dimethylaminonaphthalene-1-sulfonamide (DANS-amide) and its derivatives, such as dansyl chloride and dansyl hydrazine, are well-known fluorescent probes. Their fluorescence is highly sensitive to the polarity of their environment, making them valuable tools for studying protein conformation and membrane dynamics.[9] This solvatochromism, however, presents a challenge for its use as a universal quantum yield standard.
Key Photophysical Properties of DANS:
-
Absorption and Emission: DANS typically exhibits a broad absorption spectrum with a maximum in the UV region (around 330-350 nm) and a broad emission spectrum in the blue-green region (around 450-550 nm). The exact peak positions are highly dependent on the solvent polarity.
-
Quantum Yield: The quantum yield of DANS is highly variable and solvent-dependent. For instance, in non-polar solvents, the quantum yield can be significantly higher than in polar solvents like water, where it is almost non-fluorescent.[4]
-
Environmental Sensitivity: The pronounced sensitivity of DANS fluorescence to its local environment is a double-edged sword. While it makes DANS an excellent probe for sensing changes in polarity, it complicates its use as a standard where a constant and predictable quantum yield is required.
A Comparative Analysis: DANS vs. Established Standards
To objectively evaluate DANS, its properties must be compared against well-established fluorescent standards. The most commonly used standards include quinine sulfate, rhodamine 6G, and fluorescein.
| Standard | Quantum Yield (Φf) | Solvent | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| Quinine Sulfate | 0.546[10] | 0.1 M H₂SO₄ | ~350 | ~450 | Well-established, stable in acidic solution.[11][12][13] | Temperature sensitive, narrow optimal excitation range.[4] |
| Rhodamine 6G | 0.95[14][15] | Ethanol | ~530 | ~550 | High quantum yield, excellent photostability.[16][17] | Prone to aggregation at high concentrations. |
| Fluorescein | 0.925[18] | 0.1 M NaOH | ~490 | ~515 | High quantum yield in basic solution.[19][20] | pH sensitive, lower photostability. |
| DANS-amide | Highly variable | Dependent on solvent | ~340 | ~500 | Sensitive to environmental polarity. | Quantum yield is not constant, making it unsuitable as a general standard. |
Expert Insight: The data clearly indicates that while DANS derivatives are powerful fluorescent probes, their inherent environmental sensitivity makes them poor candidates for a universal quantum yield standard. The variability of their quantum yield across different solvents introduces a significant source of error in measurements. Established standards like quinine sulfate, rhodamine 6G, and fluorescein, despite their own limitations, offer a much more stable and reliable reference point for quantum yield determinations.
Experimental Validation of a Fluorescent Standard: A Step-by-Step Protocol
The validation of any potential fluorescent standard requires a rigorous and systematic experimental approach. The following protocol outlines the key steps for a comparative quantum yield measurement, which can be used to assess the performance of a candidate standard against a well-established one.
I. Principle of Relative Quantum Yield Measurement
The relative quantum yield of an unknown sample (X) is calculated by comparing its fluorescence intensity to that of a standard (Std) with a known quantum yield, using the following equation:
ΦX = ΦStd * (IX / IStd) * (AStd / AX) * (nX2 / nStd2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
II. Experimental Workflow
The following diagram illustrates the workflow for the comparative measurement of quantum yield.
Caption: Workflow for relative quantum yield determination.
III. Detailed Protocol
-
Solution Preparation:
-
Prepare stock solutions of both the test compound (e.g., DANS) and the chosen standard (e.g., quinine sulfate) in the same high-purity solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
Crucially, the excitation wavelength must be the same for both the sample and the standard. The excitation and emission slit widths should also be kept constant throughout the measurements.
-
Record the emission spectrum of a solvent blank for background correction.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Integrate the area under each corrected emission spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each plot. The slope of this line is proportional to the quantum yield.
-
Using the slopes from the linear fits and the known quantum yield of the standard, calculate the quantum yield of the test sample using the comparative equation.
-
Trustworthiness through Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a self-validating mechanism. A linear relationship confirms that the measurements were performed in a concentration range where inner filter effects are negligible and that the Beer-Lambert law is obeyed.
Conclusion and Recommendations
The experimental evidence and the inherent photophysical properties of DANS and its derivatives strongly suggest that they are not suitable as universal fluorescent standards for quantum yield measurements. Their profound sensitivity to the solvent environment leads to a highly variable quantum yield, which undermines the fundamental requirement of a stable and predictable reference.
For researchers seeking reliable and accurate quantum yield determinations, it is imperative to use well-established and thoroughly characterized standards. The choice of standard should be guided by the specific experimental conditions, particularly the excitation and emission wavelength ranges of the sample under investigation.
Recommendations for Best Practices:
-
Select an appropriate standard: Choose a standard that has absorption and emission properties as close as possible to the sample of interest.[21]
-
Use the same solvent: Always dissolve the sample and the standard in the same solvent.
-
Work in the linear absorbance range: Keep the absorbance of all solutions below 0.1 to avoid inner filter effects.
-
Correct for instrument response: If the emission spectra of the sample and standard differ significantly, it is crucial to correct the spectra for the wavelength-dependent sensitivity of the emission monochromator and detector.
-
Validate your results: Whenever possible, verify your quantum yield measurements using a second, different standard.
By adhering to these principles and utilizing validated standards, researchers can ensure the accuracy and reliability of their fluorescence quantum yield measurements, a critical aspect of robust scientific investigation.
References
- Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334.
- Kellogg, R. E., & Bennett, R. G. (1964). Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies. The Journal of Chemical Physics, 41(10), 3042-3046.
- ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents.
- Taylor & Francis Online. (n.d.). Rhodamine 6g – Knowledge and References.
- Maus, M., Rurack, K., Spieles, M., & Wentz, K. (2001). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics, 3(2), 172-174.
- Sarspec. (n.d.). application note - measuring the fluorescence quantum yield of fluorescein, eosin y and phloxine b using the relative method.
- Wikipedia. (n.d.). Quantum yield.
- Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.
- Fletcher, A. N. (1967). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology, 6(3), 237-250.
- Fletcher, A. N. (1971). Quinine Sulfate as a Fluroescence Quantum Yield Standard.
- Spector, A. A., & Fletcher, J. E. (1982). 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin. Biochemistry, 21(1), 28-33.
- Prahl, S. (2017, June 2). Quinine sulfate. OMLC.
- Resch-Genger, U., Hoffmann, K., Nietzschmann, E., & Rurack, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ResearchGate. (n.d.). How to calculate the quantum yield of fluorescent nano-dots?
- Nature Protocols. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Soltec Ventures. (n.d.). 5-Dimethylaminonapthalene-1-sulfonamide.
- Portal de Periódicos da CAPES. (n.d.). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.
- Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence.
- MDPI. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- PubChem. (n.d.). Dansyl acid.
- YouTube. (2020, April 5). Quantum yield of fluorescence.
- ResearchGate. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards.
- OUCI. (n.d.). Simple Calibration and Validation Standards for Fluorometry.
- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Dimethylamino-4'-nitrostilbene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Dimethylamino-4'-nitrostilbene (DANS), a chemical utilized in scientific research, particularly as a fluorescent probe.[1][2][3] Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The core principle of chemical waste management is a tiered approach: first, prevent or reduce waste generation; second, reuse or recycle materials where feasible; and finally, ensure the safe treatment and disposal of unavoidable waste.[4] This guide focuses on the final, crucial step for this compound.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a toxic solid organic compound.[5][6] Its primary hazards, as outlined in safety data sheets (SDS), underscore the necessity for meticulous disposal procedures.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Toxic if swallowed. | H301 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H311 |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | H331 |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects. | H411[7] |
This table summarizes the key hazards associated with this compound.
The presence of a nitro group and an aromatic amine structure contributes to its toxicity. Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to the contamination of soil and water, posing a significant threat to ecosystems and human health.[8] Therefore, a "cradle-to-grave" approach to managing this hazardous waste is essential, ensuring it is handled safely from its point of generation to its final destruction.[9]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the research bench to final removal by a licensed waste management service.
Disposal Workflow for this compound
Before handling any waste containing this compound, it is imperative to wear the appropriate PPE to prevent dermal absorption, inhalation, or ingestion.[5][6]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
Proper segregation at the point of generation is crucial for safe and efficient disposal.[4] Do not mix incompatible waste streams. For this compound, waste should be segregated into the following categories:
-
Solid Waste: This includes unused or expired solid this compound, contaminated weigh boats, paper towels, and grossly contaminated PPE.
-
Liquid Waste: Any solutions containing dissolved this compound. It is best practice to collect halogenated and non-halogenated solvent waste in separate containers.[4]
-
Contaminated Sharps: Needles, scalpels, or broken glass that have come into contact with the chemical.
Use appropriate, designated containers for each waste stream to prevent leaks and spills.[10]
-
Solid Waste: Collect in a sturdy, leak-proof container with a secure lid, preferably made of a chemically compatible material like high-density polyethylene (HDPE). The original container can be used if it is in good condition.[10]
-
Liquid Waste: Use a designated hazardous waste carboy, ensuring it is compatible with the solvent used. Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
Sharps Waste: All sharps must be placed in a clearly labeled, puncture-proof sharps container.[11]
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.[6][12] The label on the hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic"). GHS pictograms for acute toxicity (skull and crossbones) and environmental hazard should be present.[13]
-
The date when waste was first added to the container (the "accumulation start date").
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][12] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Secure to prevent unauthorized access.
-
Equipped with secondary containment (such as a tray or bin) to contain any potential leaks.
-
Away from incompatible materials, particularly strong oxidizing agents.[6]
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[5]
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for managing the hazardous waste program. They will provide guidance and arrange for the pickup of your waste containers.
-
Documentation: Complete all required waste disposal forms accurately. This documentation is a legal requirement and tracks the waste from your lab to its final destination.
Decontamination of Laboratory Equipment
Any non-disposable labware or equipment that has come into contact with this compound must be decontaminated.[7][14]
-
Initial Cleaning: Remove any gross contamination by scraping or wiping.
-
Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) that will dissolve the compound. Crucially, this solvent rinse must be collected as hazardous liquid waste.
-
Detergent Wash: After the solvent rinse, wash the equipment with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water.
For empty containers of solid this compound, they are considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 3% by weight of the original contents remains.[4] The container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[15] After rinsing and air-drying, deface the original label before disposal or recycling.[4]
Recommended Final Disposal Method
The standard and most environmentally sound method for the final disposal of this compound and similar aromatic nitro compounds is high-temperature incineration .[5] This process is conducted in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[16][17] This method achieves a destruction and removal efficiency of over 99.99%, converting the hazardous organic material into less harmful components such as carbon dioxide, water, and nitrogen oxides.[18][19]
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [5][8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding a culture of safety and environmental stewardship within their organizations.
References
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Laboratory Waste Management Guidelines. (n.d.).
- Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
- U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- IRIS UniPA. (2021, May 4). Identification of microplastics using this compound solvatochromic fluorescence.
- eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- OSTI.gov. (1976, December 1). Destroying chemical wastes in commercial-scale incinerators. Final report.
- Greenpeace Research Laboratories. (n.d.). INCINERATION.
- U.S. Environmental Protection Agency. (n.d.). Destroying Chemical Wastes in Commercial-Scale Incinerators (Facility Report 6).
- U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.
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- 11. unsw.edu.au [unsw.edu.au]
- 12. odu.edu [odu.edu]
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- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 19. greenpeace.to [greenpeace.to]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Dimethylamino-4'-nitrostilbene
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, biologically active compounds like 4-Dimethylamino-4'-nitrostilbene, a fluorescent dye with significant toxicological properties, demands a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and procedural excellence in your laboratory.
The core principle of this guide is to treat this compound with the respect it deserves as a highly toxic substance. The Safety Data Sheet (SDS) for this compound consistently highlights its acute toxicity via oral, dermal, and inhalation routes, classifying it as a Category 3 hazardous substance.[1] This necessitates a multi-faceted approach to protection, where each element of PPE is a critical barrier against exposure.
Hazard Assessment: Understanding the Risk
Before detailing specific PPE, it is crucial to understand the hazards associated with this compound. The primary risks stem from its classification as:
These classifications underscore that exposure through any route can have severe health consequences. Therefore, our PPE strategy must create a comprehensive shield against ingestion, skin absorption, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The subsequent sections will elaborate on the rationale and specific procedures for each.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption of this highly toxic compound. Double gloving provides an extra layer of protection against tears and contamination during doffing. |
| Eye Protection | Tightly-fitting safety goggles and a face shield | Protects against splashes of solutions containing the compound and airborne particles, safeguarding both eyes and face. |
| Body Protection | Disposable, solid-front lab coat or coveralls | Provides a barrier against spills and contamination of personal clothing. Disposable garments are preferred to prevent cross-contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., a full-face respirator) | Essential for handling the solid compound or when generating aerosols, to prevent inhalation of toxic dust or droplets. |
| Foot Protection | Closed-toe shoes | A standard laboratory practice to protect against spills and falling objects. |
Procedural Guidance for PPE Usage
Merely wearing PPE is insufficient; the procedures for donning (putting on) and doffing (taking off) are critical to prevent cross-contamination.
Donning and Doffing Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of exposure.
Caption: Workflow for donning and doffing PPE to minimize cross-contamination.
Step-by-Step Protocols
Donning Procedure:
-
Lab Coat/Coveralls: Put on a disposable, solid-front lab coat or coveralls. Ensure it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: Perform a fit check for your N95 or higher-level respirator.
-
Eye and Face Protection: Put on tightly-fitting safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or coveralls.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in a designated hazardous waste container.
-
Goggles and Face Shield: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from your body, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Engineering Controls and Work Practices
While PPE is the last line of defense, it should always be used in conjunction with appropriate engineering controls and work practices.
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Designated Area: Designate a specific area for handling this compound to prevent the spread of contamination.
-
Spill Kit: Have a spill kit readily available that is appropriate for cytotoxic or highly toxic compounds.
-
Waste Disposal: All contaminated materials, including gloves, lab coats, and any disposable equipment, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
This guide provides a foundational framework for the safe handling of this compound. It is incumbent upon each researcher and institution to build upon this with site-specific training and protocols. By fostering a deep understanding of the risks and a meticulous approach to safety procedures, we can continue our vital work while ensuring the well-being of all laboratory personnel.
References
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA.
- Controlling Occupational Exposure to Hazardous Drugs - OSHA.
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed.
- This compound - Hazardous Agents | Haz-Map.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
